(1-Phenylethyl)(prop-2-EN-1-YL)amine
Description
The exact mass of the compound N-(1-phenylethyl)prop-2-en-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylethyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNXWCWCESEPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985506 | |
| Record name | N-(1-Phenylethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66896-61-5 | |
| Record name | α-Methyl-N-2-propen-1-ylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66896-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, alpha-methyl-N-2-propenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Phenylethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1-Phenylethyl)(prop-2-en-1-yl)amine via Reductive Amination
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (1-Phenylethyl)(prop-2-en-1-yl)amine, a secondary amine of interest in pharmaceutical and chemical research, via the robust and versatile method of reductive amination. This document delves into the underlying chemical principles, offers a detailed experimental protocol, and discusses key considerations for reaction optimization and product characterization. The synthesis involves the reaction of acetophenone and allylamine to form an intermediate imine, which is subsequently reduced in situ using sodium borohydride. This guide is intended to equip researchers with the necessary knowledge to successfully and safely perform this synthesis and to adapt the methodology for related chemical transformations.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, providing a highly efficient and controlled route to a vast array of primary, secondary, and tertiary amines.[1] These nitrogen-containing compounds are fundamental building blocks in the pharmaceutical, agrochemical, and materials science industries. The power of reductive amination lies in its ability to form carbon-nitrogen bonds through a one-pot reaction, which is both atom-economical and often proceeds under mild conditions.[2]
The synthesis of this compound from acetophenone and allylamine serves as an excellent case study for this reaction. It showcases the coupling of a ketone with a primary amine to yield a secondary amine with potential applications as a scaffold in medicinal chemistry or as a building block for more complex molecules.
The Chemical Pathway: A Mechanistic Deep Dive
The reductive amination of acetophenone with allylamine is a two-stage process that occurs in a single reaction vessel. A thorough understanding of the mechanism is paramount for troubleshooting and optimizing the synthesis.
Stage 1: Imine Formation
The initial step is the acid-catalyzed formation of an imine (a Schiff base) from the carbonyl group of acetophenone and the primary amine functionality of allylamine.[3][4] The reaction is an equilibrium process, and its rate is highly dependent on the pH of the reaction medium.[5]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of allylamine attacks the electrophilic carbonyl carbon of acetophenone.[5]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.[5]
-
Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[5]
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.[6]
-
Deprotonation: A base (such as another molecule of allylamine or the solvent) removes a proton from the nitrogen atom to yield the neutral imine product.[5]
dot graph "Imine Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Imine Formation from Acetophenone and Allylamine", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Reactants Acetophenone [label="Acetophenone"]; Allylamine [label="Allylamine"]; H_plus [label="H+", shape=plaintext];
// Intermediates Carbinolamine [label="Carbinolamine Intermediate"]; Protonated_Carbinolamine [label="Protonated Carbinolamine"]; Iminium_Ion [label="Iminium Ion"];
// Products Imine [label="N-(1-phenylethylidene)prop-2-en-1-amine (Imine)"]; Water [label="H₂O", shape=plaintext];
// Reaction Flow {rank=same; Acetophenone; Allylamine; H_plus} Acetophenone -> Carbinolamine [label="Nucleophilic Attack"]; Allylamine -> Carbinolamine; Carbinolamine -> Protonated_Carbinolamine [label="Protonation of OH"]; H_plus -> Protonated_Carbinolamine; Protonated_Carbinolamine -> Iminium_Ion [label="Elimination of H₂O"]; Iminium_Ion -> Imine [label="Deprotonation"]; Protonated_Carbinolamine -> Water [style=invis]; } Caption: Mechanism of Imine Formation.
Stage 2: In Situ Reduction of the Imine
Once the imine is formed, it is reduced to the final secondary amine product. In this protocol, we utilize sodium borohydride (NaBH₄), a versatile and relatively mild reducing agent.[7] A key consideration when using NaBH₄ is that it can also reduce the starting ketone.[8] Therefore, it is crucial to allow sufficient time for imine formation before the addition of the reducing agent.
The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbon of the imine double bond. Subsequent protonation of the resulting anion by the solvent (typically an alcohol) yields the final amine product.
dot graph "Reductive Amination Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, label="Overall Synthetic Workflow", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
// Nodes Reactants [label="Acetophenone + Allylamine"]; Imine_Formation [label="Imine Formation\n(Acid Catalyst, e.g., Acetic Acid)", shape=ellipse, fillcolor="#FBBC05"]; Imine_Intermediate [label="Imine Intermediate"]; Reduction [label="Reduction\n(NaBH₄)", shape=ellipse, fillcolor="#34A853"]; Product [label="this compound", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up & Extraction", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Reactants -> Imine_Formation; Imine_Formation -> Imine_Intermediate; Imine_Intermediate -> Reduction; Reduction -> Workup; Workup -> Purification; Purification -> Product; } Caption: Synthetic Workflow Overview.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Acetophenone | C₈H₈O | 120.15 | 1.20 g (10 mmol) | ≥98% |
| Allylamine | C₃H₇N | 57.09 | 0.68 g (12 mmol) | ≥98% |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.57 g (15 mmol) | ≥98% |
| Methanol | CH₃OH | 32.04 | 50 mL | Anhydrous |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.1 mL | ACS Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Brine | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol) and methanol (30 mL). Stir the solution at room temperature until the acetophenone has completely dissolved.
-
Amine Addition and Imine Formation: Add allylamine (0.68 g, 12 mmol) to the solution, followed by the addition of glacial acetic acid (0.1 mL) as a catalyst. Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
-
Reaction Quenching and Work-up: Carefully quench the reaction by the slow addition of water (20 mL). The majority of the methanol is then removed under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Process Optimization and Critical Parameters
The success and efficiency of this synthesis hinge on the careful control of several key parameters.
| Parameter | Recommended Range | Rationale and Field Insights |
| Molar Ratio (Ketone:Amine) | 1:1.2 - 1:1.5 | An excess of the more volatile amine (allylamine) helps to drive the imine formation equilibrium towards the product. |
| Molar Ratio (Ketone:Reducer) | 1:1.5 | A slight excess of sodium borohydride ensures complete reduction of the imine intermediate. |
| pH | Mildly acidic (pH 4-6) | Optimal for imine formation. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.[5] |
| Temperature | 0 °C for reduction | The addition of sodium borohydride is exothermic. Cooling helps to control the reaction rate and minimize side reactions. |
| Solvent | Methanol or Ethanol | Protic solvents are suitable for sodium borohydride reductions and can also facilitate imine formation. |
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the phenylethyl and allyl moieties.
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Allylic Protons:
-
A multiplet for the vinyl proton (-CH=) around 5.8-6.0 ppm.
-
Two doublets of doublets for the terminal vinyl protons (=CH₂) around 5.0-5.2 ppm.
-
A doublet of doublets for the methylene protons adjacent to the nitrogen (-NCH₂-) around 3.2-3.4 ppm.
-
-
Phenylethyl Protons:
-
A quartet for the methine proton (-CH(Ph)-) around 3.8-4.0 ppm.
-
A doublet for the methyl protons (-CH₃) around 1.3-1.5 ppm.
-
-
Amine Proton: A broad singlet for the N-H proton, which may be difficult to observe and can appear over a wide range of chemical shifts.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further confirmation of the carbon skeleton.
-
Aromatic Carbons: Signals in the aromatic region (125-145 ppm).
-
Vinyl Carbons: Signals around 135 ppm (-CH=) and 115 ppm (=CH₂).
-
Aliphatic Carbons: Signals for the methine carbon (-CH(Ph)-) around 60 ppm, the allylic methylene carbon (-NCH₂-) around 50 ppm, and the methyl carbon (-CH₃) around 25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch (sp²): Absorption bands above 3000 cm⁻¹ for the aromatic and vinyl C-H bonds.
-
C-H Stretch (sp³): Absorption bands below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=C Stretch: Absorption bands around 1640-1680 cm⁻¹ for the vinyl C=C bond and 1450-1600 cm⁻¹ for the aromatic C=C bonds.
-
C-N Stretch: An absorption band in the region of 1020-1250 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the product (C₁₁H₁₅N, MW = 161.24 g/mol ). The fragmentation pattern is expected to show a prominent peak corresponding to the loss of a methyl group (m/z = 146) and a benzylic cleavage to give a fragment at m/z = 105.
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Borohydride: This reagent is flammable and reacts with water to produce flammable hydrogen gas.[9] It should be handled in a dry environment and stored away from moisture. In case of fire, use a dry chemical extinguisher.
-
Allylamine: Allylamine is a highly flammable, toxic, and corrosive liquid.[10][11][12] It can cause severe skin burns and eye damage.[10] Inhalation of vapors can be harmful. It should be handled with extreme care in a fume hood, and appropriate gloves should be worn.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The synthesis of this compound via reductive amination is a robust and instructive example of a powerful synthetic methodology. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists engaged in the synthesis of novel amine compounds.
References
- Chemical Safety Data Sheet MSDS / SDS. Allylamine hydrochloride. (2025). ChemicalBook.
- Fisher Scientific. (2025).
- Chemos GmbH & Co. KG. (n.d.).
- Thermo Fisher Scientific. (2025).
- Chemistry Steps. (n.d.).
- TCI Chemicals. (2024).
- National Center for Biotechnology Information. (n.d.).
- YouTube. (2019). synthesis of imines from primary amines and carbonyl compounds.
- Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- Master Organic Chemistry. (2022).
- Lumen Learning. (n.d.). Organic Chemistry II: 21.4.
- 1H and 13C NMR spectra for compounds 3a-s and 4a-s. (n.d.).
- ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.
- Organic Chemistry Portal. (n.d.).
- Reductive Amin
- PubChem. (n.d.). 1-Phenethylamine.
- Master Organic Chemistry. (2017).
- Indian Academy of Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
- ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs | Download Table.
- SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
- ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant.
- ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic....
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017).
- PubChem. (n.d.). 1-Phenethylamine, (-)-.
- Supporting Inform
- ResearchGate. (2025). (PDF) Identification of -Phenylethylamine in Judicial Samples.
- ResearchGate. (n.d.). 2): FTIR spectrum of phenylethylamine | Download Scientific Diagram.
- ChemicalBook. (n.d.). (R)-(+)-1-Phenylethylamine(3886-69-9)IR1.
- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of 1-Allyl-1H-indol-5-amine.
- Chemsrc. (2025). (R)-(+)-1-Phenylethylamine | CAS#:3886-69-9.
Sources
- 1. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Spectroscopic Analysis of N-allyl-1-phenylethylamine
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
N-allyl-1-phenylethylamine is a chiral secondary amine incorporating a phenylethyl scaffold and an allyl group. Its structural complexity and chirality necessitate unambiguous characterization, which is paramount in fields like asymmetric synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive analysis of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of N-allyl-1-phenylethylamine. We delve into the theoretical underpinnings of the expected spectral features, present predicted data based on established principles, and provide detailed, field-proven protocols for data acquisition. This document is designed to serve as a practical reference for researchers requiring robust analytical characterization of this and structurally related compounds.
Molecular Structure and Key Analytical Moieties
To effectively interpret the spectroscopic data, it is essential to first deconstruct the molecule into its constituent functional groups and proton/carbon environments. N-allyl-1-phenylethylamine (C₁₁H₁₅N) possesses a secondary amine, a chiral benzylic center, a monosubstituted phenyl ring, and a terminal allyl group. Each of these features gives rise to characteristic spectroscopic signals.
Figure 1: Chemical structure of N-allyl-1-phenylethylamine highlighting key carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of N-allyl-1-phenylethylamine relies on identifying the characteristic vibrational frequencies for its secondary amine, aromatic, and alkene moieties.
Interpretation of Key IR Absorptions
The expected IR spectrum is a composite of signals from its distinct parts:
-
N-H Stretch: As a secondary amine (R₂NH), a single, characteristically weak to medium absorption band is expected in the 3300-3350 cm⁻¹ region.[1][2][3] This distinguishes it from primary amines, which show two bands (symmetric and asymmetric stretches) in this region, and tertiary amines, which show none.[3][4][5]
-
Aromatic C-H Stretch: The sp² C-H bonds of the phenyl ring will produce one or more sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[6]
-
Alkenyl C-H Stretch: The sp² C-H bonds of the allyl group's vinyl moiety (=CH and =CH₂) will also absorb just above 3000 cm⁻¹, often around 3080 cm⁻¹.[6][7]
-
Aliphatic C-H Stretch: The sp³ C-H bonds of the methyl (CH₃), methine (CH), and allyl methylene (CH₂) groups will show medium to strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
-
C=C Stretches: Two distinct absorptions are expected in this region. The C=C double bond of the allyl group gives a medium-intensity band around 1645 cm⁻¹.[7][8] The phenyl ring gives characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
N-H Bend & Wag: A broad, strong band due to N-H wagging may be observed in the 665-910 cm⁻¹ range for primary and secondary amines.[1]
-
C-N Stretch: The stretching vibration for the C-N bond of an aromatic amine typically appears as a strong band between 1250-1335 cm⁻¹.[1]
Data Summary: Predicted IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3350 - 3310 | N-H Stretch | Secondary Amine | Weak to Medium |
| 3100 - 3030 | sp² C-H Stretch | Aromatic | Medium, Sharp |
| 3080 - 3010 | sp² C-H Stretch | Alkene | Medium, Sharp |
| 2980 - 2850 | sp³ C-H Stretch | Alkane (CH, CH₂, CH₃) | Strong, Sharp |
| 1650 - 1640 | C=C Stretch | Alkene (Allyl) | Medium |
| 1600, 1495, 1450 | C=C Ring Stretches | Aromatic | Medium to Weak |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 990 & 910 | =C-H Out-of-Plane Bend | Monosubst. Alkene | Strong |
| 750 & 700 | C-H Out-of-Plane Bend | Monosubst. Benzene | Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like N-allyl-1-phenylethylamine, the simplest and most common method is to acquire the spectrum "neat." Place one small drop of the purified amine between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to create a thin capillary film.
-
Instrument Setup: Place the salt plates in the spectrometer's sample holder.
-
Background Collection: Run a background scan with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-allyl-1-phenylethylamine, ¹H and ¹³C NMR are essential for confirming connectivity and stereochemical environment.
¹H NMR Spectroscopy
Causality in Proton Environments: The chemical shift of each proton is dictated by its local electronic environment. Electronegative atoms like nitrogen deshield adjacent protons, shifting them downfield. Aromatic rings induce a powerful anisotropic effect, significantly deshielding protons attached directly to the ring. Protons on sp² carbons (alkenes) are also found further downfield than those on sp³ carbons.
Figure 3: Predicted major fragmentation pathways for N-allyl-1-phenylethylamine in MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺, m/z 162).
-
Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.
Summary and Conclusion
The structural confirmation of N-allyl-1-phenylethylamine is reliably achieved through a combination of spectroscopic techniques. IR spectroscopy confirms the presence of the key secondary amine, aromatic, and alkene functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous assignment of every atom in the molecule. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and provides further structural evidence through predictable fragmentation patterns consistent with the proposed structure. The protocols and interpretive guidance provided herein constitute a robust framework for the analytical validation of this compound in any research or development setting.
References
- Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Scribd. (n.d.). IR Spectrum Table by Frequency Range.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. CH 335 Organic Chemistry.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
- University of Calgary. (n.d.). IR Chart. Spectroscopy Tutorial: Reference.
- Illinois State University. (2015). Infrared Spectroscopy.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
- Asakawa, D., et al. (2020). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
- Scribd. (n.d.). 13C NMR Chemical Shifts Guide.
- Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. PubMed.
- ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. fiveable.me [fiveable.me]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
An In-Depth Technical Guide to the Potential Biological Activities of N-allyl-alpha-methylbenzylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-allyl-alpha-methylbenzylamine, a chiral amine, is a molecule of significant interest in synthetic organic chemistry, primarily utilized as a chiral auxiliary and a building block in the asymmetric synthesis of pharmaceutical compounds.[1][2] While direct and extensive research into its inherent biological activities is nascent, its structural components—an allylamine and a benzylamine moiety—suggest a strong potential for a range of pharmacological effects. This guide synthesizes the current understanding of these related chemical classes to forecast the potential biological activities of N-allyl-alpha-methylbenzylamine, with a primary focus on its antifungal and antibacterial possibilities. We will delve into the mechanistic underpinnings of these potential activities, provide exemplary experimental protocols for their evaluation, and present a forward-looking perspective on the research and development of this and related compounds.
Introduction to N-allyl-alpha-methylbenzylamine: A Chemical Overview
N-allyl-alpha-methylbenzylamine is an organic compound with the molecular formula C₁₁H₁₅N.[1][3] It is characterized by a benzylamine core structure with a methyl group at the alpha position of the ethyl side chain and an allyl group attached to the nitrogen atom. The presence of a chiral center at the alpha-carbon gives rise to two enantiomers, (R)-(+)-N-allyl-α-methylbenzylamine and (S)-(-)-N-allyl-α-methylbenzylamine, a feature that is pivotal in its application in stereoselective synthesis.[2][4]
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [1][3] |
| Molecular Weight | 161.24 g/mol | [1][3] |
| IUPAC Name | N-[(1S)-1-phenylethyl]prop-2-en-1-amine (for the S-enantiomer) | [1][3] |
| CAS Number | 115914-08-4 (for the S-enantiomer) | [1] |
The primary documented application of N-allyl-alpha-methylbenzylamine is in asymmetric synthesis, where it serves as a chiral auxiliary or ligand in catalytic processes.[1] For instance, it has been effectively used in rhodium-catalyzed reactions to achieve high enantioselectivity.[1] Its utility as an intermediate in the synthesis of enantiomerically pure drugs is of high value to the pharmaceutical industry, where the stereochemistry of a drug can be critical to its efficacy and safety.[1]
Potential Antifungal Activity: An Analogy to Allylamine Antifungals
The most compelling potential biological activity of N-allyl-alpha-methylbenzylamine is its antifungal action, a hypothesis rooted in its structural relationship to the allylamine class of antimycotics.[5][6] Terbinafine, a well-known allylamine derivative, is a potent antifungal agent with a broad spectrum of activity against dermatophytes, aspergilli, and other filamentous fungi.[5][7]
Proposed Mechanism of Action: Inhibition of Squalene Epoxidase
The established mechanism of action for allylamine antifungals like terbinafine is the specific inhibition of squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[6]
The inhibition of squalene epoxidase leads to two primary antifungal effects:
-
Ergosterol Deficiency: The depletion of ergosterol compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[6]
-
Squalene Accumulation: The blockage of the pathway results in the intracellular accumulation of squalene, which at high concentrations is toxic to the fungal cell.[6]
Given the presence of the allylamine moiety in N-allyl-alpha-methylbenzylamine, it is highly probable that it exerts its antifungal effect through a similar mechanism.
Caption: Proposed mechanism of antifungal action for N-allyl-alpha-methylbenzylamine.
Comparative Antifungal Activity of Related Compounds
| Compound | Fungal Group | MIC Range (µg/mL) | Source |
| Terbinafine | Dermatophytes | 0.001 - 0.01 | [5] |
| Aspergilli | 0.05 - 1.56 | [5] | |
| Yeasts | 0.1 - >100 | [5] | |
| Benzylbenzylamine derivative (7f) | Candida albicans | Potent activity reported | [8] |
A study on N-aryl-N-benzylamines and their homoallyl analogues suggested that the presence of an allyl group could decrease antifungal activity in that specific structural context, indicating that the overall molecular structure influences the compound's efficacy.[9]
Potential Antibacterial Activity: Insights from Benzylamine Derivatives
The benzylamine scaffold is present in a variety of molecules exhibiting a wide range of biological activities, including antibacterial effects.[10] Several studies have reported the synthesis of novel benzylamine derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[10] For instance, certain coumarin derivatives containing benzylamine have been shown to increase the permeability of the bacterial membrane, leading to bacterial growth inhibition.[10]
The potential antibacterial action of N-allyl-alpha-methylbenzylamine may therefore stem from its benzylamine component. The lipophilic nature of the benzyl group could facilitate its interaction with and disruption of the bacterial cell membrane.
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activities of N-allyl-alpha-methylbenzylamine, standardized in vitro assays are required. The following are representative protocols for assessing its antifungal and antibacterial properties.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow:
Caption: Workflow for antifungal susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve N-allyl-alpha-methylbenzylamine in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1600 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines (e.g., for Candida albicans, adjust to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Antibacterial Susceptibility Testing: Broth Microdilution Method (CLSI M07)
A similar protocol is used to determine the MIC against bacterial strains.
Step-by-Step Methodology:
-
Preparation of Stock Solution: As described for the antifungal assay.
-
Serial Dilutions: Perform serial dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration that inhibits visible bacterial growth.
Conclusion and Future Directions
N-allyl-alpha-methylbenzylamine stands as a promising candidate for further investigation into its biological activities. Its structural similarity to well-established antifungal and antibacterial agents provides a strong rationale for its potential efficacy. Future research should focus on:
-
Empirical Testing: Conducting comprehensive in vitro and in vivo studies to confirm and quantify its antifungal and antibacterial activities against a broad panel of clinically relevant pathogens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of N-allyl-alpha-methylbenzylamine to optimize its biological activity and pharmacokinetic properties.
-
Toxicology and Safety Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
Chiral Specificity: Investigating whether the (R) and (S) enantiomers exhibit different biological activities, which is a common phenomenon in pharmacology.
The exploration of N-allyl-alpha-methylbenzylamine and its analogues could lead to the development of novel therapeutic agents, particularly in the ongoing battle against drug-resistant microbial infections.
References
- (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem.
- Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC. [Link]
- Antifungal activity of the allylamine derivative terbinafine in vitro - PMC - NIH.
- Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal P
- Therapeutically used allyl amine and benzylamine antimycotics. - ResearchGate.
- Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed.
- Assessment of Antifungal Activity of a Novel Allylamine-Based Nanoemulsion Gel In Vitro - Scitech Journals. Scitech Journals. [Link]
- (R)-(+)-α-Methylbenzylamine Dealer and Distributor | (R)-(+) - Multichem. Multichem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]
- 3. (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Antifungal activity of the allylamine derivative terbinafine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scitechjournals.com [scitechjournals.com]
- 8. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
CAS number and molecular structure of (1-Phenylethyl)(prop-2-EN-1-YL)amine
This guide provides a comprehensive technical overview of (1-Phenylethyl)(prop-2-en-1-yl)amine, a secondary amine of significant interest in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis methodologies, potential applications in drug development, and analytical characterization techniques. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.
Core Molecular Identity
This compound , also known as N-allyl-1-phenylethylamine, is a chiral secondary amine. Its structure incorporates a phenethylamine backbone, a foundational motif in many biologically active compounds, with an allyl group attached to the nitrogen atom.
Chemical Structure and Identifiers
The molecular structure of this compound is characterized by a stereogenic center at the alpha-carbon of the ethylamine chain, leading to the existence of (R) and (S) enantiomers.
| Identifier | Value |
| CAS Number | 66896-61-5 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.25 g/mol |
| SMILES | C=CCNC(C)c1ccccc1 |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of this compound can be achieved through several established methods for the N-alkylation of primary amines. The choice of a specific protocol often depends on factors such as desired yield, stereochemical control, and available starting materials. A common and effective approach is the direct allylation of 1-phenylethylamine.
Palladium-Catalyzed Allylation (Tsuji-Trost Reaction)
A robust method for the formation of the C-N bond in N-allylic amines is the palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction.[1] This reaction typically involves the use of an allylic substrate with a good leaving group, such as an acetate or carbonate, and a palladium catalyst.
Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Allylation
Materials:
-
(R)- or (S)-1-Phenylethylamine
-
Allyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the active palladium(0) catalyst.
-
To this solution, add 1-phenylethylamine (1.0 eq), allyl acetate (1.2 eq), and sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Causality of Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the activation of the allylic substrate, forming a η³-allyl palladium complex, which is then susceptible to nucleophilic attack by the amine.
-
Ligand (PPh₃): Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and modulate its reactivity.
-
Base (Na₂CO₃): The base is required to neutralize the acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The structural motifs present in this compound suggest several potential applications, primarily leveraging its phenethylamine core and the presence of a chiral center.
Scaffold for Biologically Active Molecules
Substituted phenethylamines are a well-established class of compounds with a wide range of pharmacological activities, including stimulant, hallucinogenic, and antidepressant effects.[2] The N-allyl group in this compound can be further functionalized, making it a valuable intermediate for the synthesis of more complex drug candidates. The allyl group itself is found in a number of bioactive molecules and can influence pharmacological properties.[3]
Chiral Auxiliary in Asymmetric Synthesis
1-Phenylethylamine is a widely used chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[4][5] this compound, as a derivative, could potentially be employed in a similar capacity, where the allyl group might modulate its solubility or reactivity in specific transformations.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are fundamental for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the phenyl, ethyl, and allyl moieties.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.20 - 7.40 | multiplet |
| Allyl CH= | 5.80 - 5.95 | multiplet |
| Allyl =CH₂ | 5.10 - 5.25 | multiplet |
| Ethyl CH | 3.80 - 3.90 | quartet |
| Allyl N-CH₂ | 3.15 - 3.30 | multiplet |
| NH | 1.50 - 2.00 | broad singlet |
| Ethyl CH₃ | 1.35 - 1.45 | doublet |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~145 |
| Phenyl CH | ~128, ~127, ~126 |
| Allyl CH= | ~136 |
| Allyl =CH₂ | ~116 |
| Ethyl CH | ~58 |
| Allyl N-CH₂ | ~52 |
| Ethyl CH₃ | ~24 |
Note: These are predicted values and may vary slightly from experimental data.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For phenethylamine derivatives, a common fragmentation pathway involves cleavage of the bond between the alpha and beta carbons of the ethyl chain.[9]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 161
-
Base Peak: m/z = 105 (loss of the allyl-amino group, forming the C₈H₉⁺ fragment)
-
Other Fragments: m/z = 146 (loss of a methyl group), m/z = 56 (allyl-immonium ion)
Caption: Predicted mass spectrometry fragmentation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 (weak) | Secondary amine |
| C-H Stretch (aromatic) | 3000 - 3100 | Phenyl group |
| C-H Stretch (aliphatic) | 2850 - 3000 | Ethyl and allyl groups |
| C=C Stretch (alkene) | 1640 - 1680 (weak) | Allyl group |
| C-N Stretch | 1000 - 1250 | Amine |
The presence of a weak band in the 3300-3500 cm⁻¹ region is characteristic of a secondary amine.[10][11] The alkene C=C stretch may be weak due to the lack of a significant dipole moment change during the vibration.
Conclusion
This compound is a chiral secondary amine with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis can be reliably achieved through modern catalytic methods, and its structure offers multiple points for further functionalization. The analytical techniques outlined in this guide provide a robust framework for its characterization. As research into novel psychoactive compounds and chiral auxiliaries continues, a thorough understanding of molecules such as this will be invaluable to the scientific community.
References
- BenchChem. (2025). A Technical Guide to the Research Applications of Chiral Phenylethylamines.
- MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- Kumar, A., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering.
- Wikipedia. (n.d.). Substituted phenethylamine.
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central.
- Wikipedia. (n.d.). 1-Phenylethylamine.
- Strona główna. (n.d.). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY.
- BenchChem. (2025). Minimizing fragmentation in mass spectrometry of phenethylamine compounds.
- (n.d.). The Role of (R)
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry.
- Sigma-Aldrich. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry.
- Grokipedia. (n.d.). Substituted phenethylamine.
- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central.
- Illinois State University. (n.d.). Infrared Spectroscopy.
- Maxon Chemicals. (2025). The Rise of Substituted Phenethylamines in Research.
- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.
- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. PubMed Central.
- (n.d.). IR Spectroscopy Tutorial: Amines.
- YouTube. (2020). IR Spectroscopy - Basic Introduction.
- ResearchGate. (n.d.). Methods for the synthesis of allylic amines.
- Organic Chemistry Portal. (n.d.). Allylic amine synthesis by C-C coupling.
- Docsity. (2022).
- (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Nature. (n.d.).
- ResearchGate. (n.d.). a) Examples of secondary‐amine‐containing bioactive molecules.
- National Center for Biotechnology Information. (n.d.). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PubMed Central.
- ResearchGate. (2022). Enzymatic N -Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases.
- ACS Publications. (2021). Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines.
- The Royal Society of Chemistry. (n.d.). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen.
- National Center for Biotechnology Information. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PubMed.
- MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
- National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. PubMed.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.
- YouTube. (2022). CHM2210L Exp 7 Prelab discussion Resolution of 1-Phenylethylamine.
- National Center for Biotechnology Information. (n.d.). 1-Phenethylamine.
Sources
- 1. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. d-nb.info [d-nb.info]
- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Safeguarding the Allyl Moiety: A Technical Guide to the Stability and Storage of Allylated Phenylethylamines
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the critical stability considerations and optimal storage conditions for allylated phenylethylamines. This class of compounds, characterized by the presence of a reactive allyl group, presents unique challenges in maintaining chemical integrity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights and detailed protocols to ensure the long-term viability of these valuable molecules.
Introduction: The Significance and Challenge of Allylated Phenylethylamines
Allylated phenylethylamines are a significant subclass of substituted phenethylamines, a broad category of compounds with diverse pharmacological applications. The introduction of an allyl group (–CH₂–CH=CH₂) to the nitrogen atom of the phenylethylamine backbone can profoundly influence a molecule's biological activity, metabolic profile, and receptor binding affinity. However, this unsaturated moiety also introduces inherent chemical instability, making these compounds susceptible to a variety of degradation pathways that can compromise their purity, potency, and safety.
Understanding the interplay between the stable phenylethylamine core and the reactive allyl group is paramount for any researcher working with these molecules. This guide will dissect the key factors influencing their stability and provide actionable strategies for their preservation.
Chemical Stability and Degradation Pathways
The overall stability of an allylated phenylethylamine is a composite of the vulnerabilities of its constituent parts: the phenylethylamine core and the N-allyl substituent. Degradation can be initiated by several factors, including atmospheric conditions, light, temperature, and pH.[1]
Degradation Pathways of the Phenylethylamine Core
The phenylethylamine structure itself is prone to specific degradation reactions, primarily involving the amine functionality.
-
Oxidation of the Amine Group: The primary and secondary amine groups in phenylethylamines are susceptible to oxidation.[1] This can lead to the formation of corresponding imines, which can further hydrolyze to form phenylacetaldehyde and the corresponding amine. Subsequent oxidation of the aldehyde can yield phenylacetic acid. The presence of atmospheric oxygen and trace metal ions can catalyze these oxidative processes.
-
Reaction with Carbon Dioxide: As basic compounds, phenylethylamines can react with atmospheric carbon dioxide to form solid carbonate salts.[2] This is often observed as a white precipitate in samples left exposed to air and can alter the perceived purity and physical state of the compound.
Degradation Pathways Involving the Allyl Group
The allyl group introduces a point of unsaturation, creating additional pathways for degradation that are not present in their saturated phenylethylamine counterparts.
-
Oxidation of the Allyl Group: The allylic position (the carbon atom adjacent to the double bond) is particularly susceptible to oxidation. This can lead to the formation of hydroperoxides, which can further decompose to form α,β-unsaturated aldehydes or ketones.[1][3] This process can be accelerated by heat, light, and the presence of radical initiators.
-
Allylic Rearrangement: Under certain conditions, the double bond of the allyl group can migrate, leading to the formation of isomeric enamines. While this is often a catalyzed process, it is a potential transformation to consider during synthesis and storage.
-
Polymerization: The vinyl group within the allyl moiety can potentially undergo polymerization, especially in the presence of radical initiators or upon exposure to high energy, such as UV light. This can lead to the formation of oligomeric or polymeric impurities.
Visualizing Degradation: Potential Pathways
The following diagram illustrates the primary potential degradation pathways for a generic N-allylated phenylethylamine.
Caption: Potential degradation pathways for allylated phenylethylamines.
Recommended Storage Conditions
To mitigate the degradation pathways outlined above, strict adherence to proper storage protocols is essential. The following recommendations are based on best practices for storing reactive and sensitive chemical compounds.[2]
| Parameter | Solid Form | Solution Form | Rationale |
| Temperature | -20°C or lower (long-term) 2-8°C (short-term) | -20°C or lower | Lower temperatures significantly slow down the rates of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Prevents oxidation of both the amine group and the allyl moiety, and precludes reaction with atmospheric CO₂. |
| Light | Amber glass vials or opaque containers | Amber glass vials or opaque containers | Protects against photolytic degradation, which can initiate radical reactions involving the allyl group.[4] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Tightly sealed glass vials with PTFE-lined caps | Prevents exposure to air and moisture. Glass is generally preferred over plastic for long-term storage of organic compounds. |
| pH (for solutions) | N/A | Slightly acidic (pH 4-6) | The protonated form of the amine is generally more stable against oxidation than the free base. However, strongly acidic conditions should be avoided as they can catalyze other reactions. |
Table 1: Recommended Storage Conditions for Allylated Phenylethylamines
Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately assessing the purity of allylated phenylethylamines and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.[5][6]
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of each. The development of such a method typically involves forced degradation studies.[7]
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study for an Allylated Phenylethylamine
Objective: To generate potential degradation products of an allylated phenylethylamine under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
Allylated phenylethylamine sample
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers for pH adjustment
-
HPLC system with UV/DAD detector
-
LC-MS/MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of the allylated phenylethylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for a specified time.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in an oven at 80°C. At specified time points, dissolve a portion in a suitable solvent for HPLC analysis.
-
Solution State: Heat the stock solution at 80°C. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC after the exposure period.
-
-
Analysis:
-
Analyze all samples using an appropriate HPLC method (e.g., C18 column with a gradient of acetonitrile and a buffered aqueous phase).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Use LC-MS/MS to identify the mass of the degradation products to aid in their structural elucidation.
-
Conclusion
The stability of allylated phenylethylamines is a multifaceted issue that requires a thorough understanding of the inherent reactivity of both the phenylethylamine core and the N-allyl substituent. By implementing stringent storage conditions—low temperature, inert atmosphere, and protection from light—the degradation of these valuable compounds can be significantly minimized. Furthermore, the development and application of robust, stability-indicating analytical methods are essential for ensuring the quality and integrity of these molecules throughout their lifecycle in a research and development setting. This guide provides the foundational knowledge and practical protocols necessary to achieve these goals, thereby safeguarding the investment in the synthesis and application of allylated phenylethylamines.
References
- Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. National Institutes of Health.
- Forced Degradation Studies. SciSpace.
- Forced Degradation Studies. MedCrave online.
- Photostability of Drugs and Drug Formulations - 2nd Edition. Routledge.
- Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.
- Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now?. PubMed.
- Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. PubMed.
- Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?. ResearchGate.
- Stability of synthetic cathinones in clinical and forensic toxicological analysisâ. Semantic Scholar.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed.
- Oxidative Processes to Transform and Degrade Amphetamine‐Type Stimulants: Alternatives to Incineration. ResearchGate.
- Destruction of amphetamine in aqueous solution using gamma irradiation. ScienceDirect.
- Q1B Photostability Testing of New Drug Substances and Products. FDA.
- Trends in Analytical chemistry. CONICET.
- Impurities in Illicit Amphetamine and Methamphetamine. designer-drug.com.
- HPLC-UV Method Validation for Amobarbital and Pharmaceutical Stability Evaluation when Dispersed in a Hyaluronic Acid Hydrogel: A New Concept for Post-traumatic Osteoarthritis Prevention. National Institutes of Health.
- Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. Journal of Young Pharmacists.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojp.gov [ojp.gov]
- 3. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (1-Phenylethyl)(prop-2-en-1-yl)amine
Authored by: [Your Name/Department], Senior Application Scientist
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (1-Phenylethyl)(prop-2-en-1-yl)amine, a secondary amine featuring both aromatic and olefinic functionalities. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of NMR interpretation through a detailed examination of chemical shifts, coupling constants, and multiplicity patterns. We will explore the causality behind experimental choices and provide a self-validating framework for spectral interpretation, grounded in authoritative references.
Introduction: The Structural Elucidation Challenge
This compound, also known as N-allyl-1-phenylethanamine, is a chiral secondary amine incorporating a stereocenter at the α-carbon of the phenylethyl group. Its structure presents a rich landscape for NMR analysis, with distinct proton and carbon environments spanning aromatic, aliphatic, and vinylic regions. Accurate interpretation of its NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its conformational dynamics. This guide will systematically dissect the ¹H and ¹³C NMR spectra, providing a robust methodology for structural verification.
The presence of a chiral center introduces the concept of diastereotopicity, which can lead to complex splitting patterns for protons in close proximity to the stereocenter.[1] Understanding these nuances is key to a complete spectral assignment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is paramount for accurate structural elucidation. The following protocol outlines the key considerations for acquiring the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation and Choice of Solvent
A solution of this compound (approximately 10-20 mg) is typically prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal. However, it's important to be aware that the chemical shift of the N-H proton can be significantly influenced by the solvent due to hydrogen bonding effects.[2][3][4] In some cases, using a different solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often leads to sharper N-H signals.[5]
Instrumentation and Parameters
Spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: A sweep width of approximately 10-12 ppm is generally adequate to cover the expected chemical shift range.
-
Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Spectral Width: A wider spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
The experimental workflow can be visualized as follows:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
In-Depth ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environments, and their connectivity.[6]
Chemical Shift Assignments
The following table summarizes the expected chemical shifts for the protons in this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |
| Vinylic (=CH) | 5.80 - 6.00 | Multiplet | 1H |
| Vinylic (=CH₂) | 5.00 - 5.20 | Multiplet | 2H |
| Methine (CH-Ph) | 3.80 - 4.00 | Quartet | 1H |
| Allylic (N-CH₂) | 3.10 - 3.30 | Multiplet | 2H |
| Methyl (CH₃) | 1.30 - 1.50 | Doublet | 3H |
| Amine (N-H) | 0.5 - 5.0 | Broad Singlet | 1H |
-
Aromatic Protons (7.20 - 7.40 ppm): The five protons on the phenyl ring typically appear as a complex multiplet in this region due to small differences in their chemical environments and coupling to each other.
-
Vinylic Protons (5.00 - 6.00 ppm): The three protons of the allyl group exhibit characteristic chemical shifts. The internal vinylic proton (=CH) is the most deshielded and appears further downfield. The two terminal vinylic protons (=CH₂) are diastereotopic due to the adjacent chiral center and may show slightly different chemical shifts and complex splitting.
-
Methine Proton (3.80 - 4.00 ppm): The proton on the carbon attached to both the phenyl group and the nitrogen atom (the stereocenter) is deshielded by both groups and appears as a quartet due to coupling with the adjacent methyl protons.
-
Allylic Protons (3.10 - 3.30 ppm): The two protons on the carbon adjacent to the nitrogen and the double bond are diastereotopic.[1] This non-equivalence arises from the chiral center in the molecule, and they will likely appear as a complex multiplet, often an AB quartet, further split by the vinylic proton.
-
Methyl Protons (1.30 - 1.50 ppm): The three protons of the methyl group are equivalent and appear as a doublet due to coupling with the adjacent methine proton.
-
Amine Proton (0.5 - 5.0 ppm): The N-H proton signal is often broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[7][8][9] A D₂O shake can be used to confirm this signal, as the proton will be exchanged for deuterium, causing the peak to disappear.[7][8]
Splitting Patterns and Coupling Constants
The multiplicity of a signal is determined by the number of neighboring non-equivalent protons according to the n+1 rule.[10][11]
-
The methine proton (CH-Ph) is coupled to the three protons of the methyl group, resulting in a quartet (3+1=4).
-
The methyl protons (CH₃) are coupled to the single methine proton, resulting in a doublet (1+1=2).
-
The vinylic and allylic protons will exhibit more complex splitting due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling, as well as the diastereotopicity of the allylic protons.
Caption: Molecular structure and key ¹H NMR proton assignments.
In-Depth ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.[12][13]
Chemical Shift Assignments
The following table summarizes the expected chemical shifts for the carbons in this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic (ipso-C) | 140 - 145 |
| Aromatic (C-H) | 125 - 130 |
| Vinylic (=CH) | 135 - 140 |
| Vinylic (=CH₂) | 115 - 120 |
| Methine (C-Ph) | 55 - 60 |
| Allylic (N-C H₂) | 50 - 55 |
| Methyl (CH₃) | 20 - 25 |
-
Aromatic Carbons (125 - 145 ppm): The six carbons of the phenyl ring will appear in this region. The ipso-carbon (the carbon attached to the ethylamine group) is a quaternary carbon and will typically have a weaker signal. The other five carbons will have stronger signals.
-
Vinylic Carbons (115 - 140 ppm): The two carbons of the double bond will appear in this region. The internal carbon (=CH) will be further downfield than the terminal carbon (=CH₂).
-
Aliphatic Carbons (20 - 60 ppm): The methine, allylic, and methyl carbons appear in the upfield region of the spectrum. The carbons directly attached to the electronegative nitrogen atom (methine and allylic) are deshielded and appear at higher chemical shifts compared to the methyl carbon.[8][13]
Conclusion: A Unified Structural Perspective
The comprehensive analysis of both ¹H and ¹³C NMR spectra provides a self-validating confirmation of the structure of this compound. The chemical shifts, integration values, and coupling patterns observed in the ¹H NMR spectrum are all consistent with the assigned proton environments and their spatial relationships. Similarly, the number and chemical shifts of the signals in the ¹³C NMR spectrum correspond to the unique carbon atoms within the molecule. The diastereotopicity of the allylic protons serves as a key indicator of the presence of the chiral center. This detailed spectral interpretation provides a high degree of confidence in the structural assignment, a critical step in any chemical research or drug development endeavor.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- Wiley-VCH. (2007). Supporting Information.
- JoVE. (2025, May 22). NMR Spectroscopy Of Amines.
- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- OpenOChem Learn. (n.d.). Interpreting.
- UCLA Chemistry. (n.d.). Amines.
- MDPI. (n.d.). 1H and 13C NMR spectra for compounds 3a-s and 4a-s.
- IQ-USP. (n.d.). Chemical Shifts 1H-NMR.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- YouTube. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem).
- The Royal Society of Chemistry. (n.d.). A One-Pot Amidation of Primary Nitroalkanes.
- Unknown Source. (n.d.). NMR Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Ivy Fine Chemicals. (n.d.). This compound.
- MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275).
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio...).
- Google Patents. (n.d.). Asymmetric synthesis of phenylisopropylamines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. Video: NMR Spectroscopy Of Amines [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. acdlabs.com [acdlabs.com]
- 11. youtube.com [youtube.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-allyl-1-phenylethylamine
This guide provides a detailed exploration of the mass spectrometric behavior of N-allyl-1-phenylethylamine, a secondary amine with significant relevance in synthetic chemistry and forensic analysis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the underlying mechanistic principles that govern ion formation.
Introduction: The Analytical Significance of N-allyl-1-phenylethylamine
N-allyl-1-phenylethylamine belongs to the broader class of phenethylamines, a group of compounds with diverse physiological and psychoactive properties. The structural elucidation and sensitive detection of such molecules are critical in various scientific domains, from metabolism studies to the identification of novel psychoactive substances. Mass spectrometry stands as a cornerstone technique for this purpose, providing unparalleled sensitivity and structural information. Understanding the fragmentation pathways of N-allyl-1-phenylethylamine is paramount for its unambiguous identification and differentiation from structurally related compounds. This guide will delve into the fragmentation logic, enabling analysts to interpret mass spectra with confidence and precision.
Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure
Electron Ionization (EI) is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum serves as a molecular fingerprint, rich in structural information. For N-allyl-1-phenylethylamine, the fragmentation is primarily driven by the stability of the resulting carbocations and radical species.
Proposed Dominant EI Fragmentation Pathway: α-Cleavage
The most prominent fragmentation pathway for aliphatic amines under EI conditions is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation.
The molecular ion of N-allyl-1-phenylethylamine (C₁₁H₁₅N) has a molecular weight of 161.24 g/mol . Upon ionization, the molecular ion (M⁺˙) is formed at m/z 161. The primary fragmentation event is the α-cleavage with the loss of a methyl radical (•CH₃), leading to the formation of a highly stable, resonance-stabilized iminium ion at m/z 146 . This fragment is often the base peak in the EI spectrum of similar N-alkylated 1-phenylethylamines.
A secondary α-cleavage can also occur, involving the loss of the phenyl group (•C₆H₅) to form an iminium ion at m/z 84 . However, due to the stability of the benzyl cation, another pathway is more likely.
Secondary Fragmentation Pathways
Another significant fragmentation route involves the cleavage of the Cα-Cβ bond, a characteristic fragmentation for phenethylamine derivatives.[2][3] This leads to the formation of a tropylium ion (C₇H₇⁺) at m/z 91 , a common and highly stable fragment in the mass spectra of compounds containing a benzyl moiety. The corresponding N-allyl-aminomethyl radical is lost.
Cleavage of the N-allyl bond can also occur, leading to the formation of the 1-phenylethylaminium radical cation and an allyl radical. This would result in a fragment at m/z 120 .
The allyl group itself can undergo fragmentation, leading to the loss of ethene (C₂H₄) via a rearrangement, resulting in a fragment at m/z 133 .
Summary of Key EI Fragment Ions
| m/z | Proposed Structure/Formula | Fragmentation Pathway | Relative Abundance |
| 161 | [C₁₁H₁₅N]⁺˙ | Molecular Ion | Low to moderate |
| 146 | [C₁₀H₁₂N]⁺ | α-cleavage (loss of •CH₃) | High (often Base Peak) |
| 120 | [C₈H₁₀N]⁺ | Loss of allyl radical | Moderate |
| 91 | [C₇H₇]⁺ | β-cleavage (Tropylium ion) | Moderate to High |
| 84 | [C₅H₁₀N]⁺ | α-cleavage (loss of •C₆H₅) | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Low to moderate |
| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |
Electrospray Ionization (ESI) Mass Spectrometry: Insights from Soft Ionization
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation in the ion source.[4] However, phenethylamine derivatives are known to be susceptible to in-source fragmentation, particularly with increased cone voltage.[4][5] Tandem mass spectrometry (MS/MS) is therefore essential for structural elucidation.
ESI and In-Source Fragmentation
In positive ion mode ESI, N-allyl-1-phenylethylamine will readily form the protonated molecule [M+H]⁺ at m/z 162 . A common in-source fragmentation pathway for phenethylamines is the neutral loss of the amine portion.[4] For N-allyl-1-phenylethylamine, this would involve the loss of allylamine (C₃H₇N), leading to the formation of a stable styryl cation at m/z 105 .
Tandem MS (MS/MS) Fragmentation of the Protonated Molecule ([M+H]⁺)
Collision-induced dissociation (CID) of the protonated molecule (m/z 162) provides more detailed structural information.
The most favorable fragmentation pathway is the cleavage of the C-N bond, leading to two main product ions.
-
Formation of the 1-phenylethyl cation: Cleavage of the C-N bond with charge retention on the phenylethyl moiety results in a fragment at m/z 105 . This is a highly favorable pathway due to the stability of the resulting secondary benzylic carbocation.
-
Formation of the protonated allylamine: Charge retention on the allylamine moiety would result in a fragment at m/z 58 .
Another important fragmentation pathway involves the neutral loss of the allyl group as allene (C₃H₄) via a rearrangement, leading to a fragment at m/z 122 , corresponding to protonated 1-phenylethylamine.
Summary of Key ESI-MS/MS Fragment Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |
| 162 | 105 | [C₈H₉]⁺ | Neutral loss of allylamine |
| 162 | 122 | [C₈H₁₂N]⁺ | Neutral loss of allene |
| 162 | 58 | [C₃H₈N]⁺ | Neutral loss of styrene |
Experimental Protocols
The following are generalized protocols for the analysis of N-allyl-1-phenylethylamine by GC-MS and LC-MS/MS. Instrument parameters should be optimized for the specific system being used.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Splitless mode at 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol/water mixture) to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized to control in-source fragmentation).
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS/MS: Select the precursor ion at m/z 162 and perform CID with an appropriate collision energy (e.g., 15-30 eV) to generate product ion spectra.
-
Conclusion
The mass spectrometric fragmentation of N-allyl-1-phenylethylamine is predictable and follows established chemical principles. Under Electron Ionization, the fragmentation is dominated by α-cleavage, leading to a characteristic base peak at m/z 146, with other significant fragments at m/z 91 and 120. Under Electrospray Ionization, the protonated molecule at m/z 162 is readily formed and its MS/MS spectrum is characterized by the formation of the stable 1-phenylethyl cation at m/z 105. A thorough understanding of these fragmentation pathways is indispensable for the accurate identification and structural confirmation of this compound in complex matrices. The methodologies and fragmentation data presented in this guide provide a robust framework for researchers and analysts working with N-allyl-1-phenylethylamine and related compounds.
References
- Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]
- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]
- eGyanKosh. (n.d.).
- Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169. [Link]
- Chemistry LibreTexts. (2023, August 29).
- LibreTexts. (2022, July 3). 6.
- University of Arizona. (n.d.).
- Intro to Mass Spectrometry. (n.d.).
- Chen, B. H., Liu, J. T., Chen, H. M., & Lin, C. H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(6), 1022. [Link]
- Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
- National Institute of Standards and Technology. (n.d.). Amphetamine. In NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). Amphetamine. [Link]
- PubChem. (n.d.). Phenethylamine. [Link]
- National Taiwan Normal University. (2018).
- PubChem. (n.d.). 1-Phenethylamine. [Link]
- Wikipedia. (n.d.). 1-Phenylethylamine. [Link]
- PubChem. (n.d.). 1-Phenethylamine, (+)-. [Link]
- Wikipedia. (n.d.). Methylenedioxyallylamphetamine. [Link]
- National Institute of Standards and Technology. (n.d.). Amphetamine. In NIST Chemistry WebBook. [Link]
- Moody, D. E., & Srinivas, N. R. (1996). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. Xenobiotica, 26(10), 1023-1033. [Link]
- Awad, H., El-Aneed, A., & Jackson, G. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 4. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Infrared Spectroscopy of Secondary Allylic Amines
Foreword: Decoding the Vibrational Signature of Secondary Allylic Amines
To the researchers, scientists, and drug development professionals navigating the complexities of molecular characterization, this guide offers a specialized exploration into the infrared (IR) spectroscopy of secondary allylic amines. This class of compounds, featuring a nitrogen atom bonded to a hydrogen, two carbon atoms, and possessing an adjacent vinylic group, presents a unique vibrational landscape. Understanding this landscape is paramount for structural elucidation, reaction monitoring, and quality control in numerous scientific domains, from synthetic chemistry to pharmaceutical development.
This document eschews a generic template, opting instead for a logically structured narrative that builds from foundational principles to nuanced interpretation. We will dissect the IR spectrum of a secondary allylic amine, bond by bond, explaining the causality behind the characteristic absorption frequencies and the factors that influence them. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every piece of information is both technically accurate and practically relevant.
The Foundational Principles: IR Spectroscopy in the Context of Amine Analysis
Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing its bonds to vibrate through stretching and bending motions.[1][2] These vibrations occur at specific, quantized frequencies that are dependent on the bond strength, the masses of the bonded atoms, and the overall molecular environment.[3][4] For any vibration to be "IR active," it must induce a change in the molecule's dipole moment.[2]
Secondary amines (R₂NH) are distinguished from primary amines (RNH₂) and tertiary amines (R₃N) by the number of N-H bonds. This distinction is readily apparent in the N-H stretching region of the IR spectrum:
-
Primary Amines : Possess two N-H bonds, resulting in two distinct stretching bands (asymmetric and symmetric).[5][6]
-
Secondary Amines : Have a single N-H bond, leading to one characteristic stretching band.[5][7]
-
Tertiary Amines : Lack an N-H bond and therefore show no absorption in this region.[5]
The presence of the allylic group (–CH₂–CH=CH₂) introduces additional, highly characteristic vibrations from the carbon-carbon double bond (C=C) and its associated vinylic hydrogens (=C-H), which are essential for a complete structural assignment.
Anatomy of the Spectrum: Characteristic Vibrations of Secondary Allylic Amines
The IR spectrum of a secondary allylic amine is a composite of vibrations from its distinct functional parts: the secondary amine group and the allyl group. We will now analyze each key vibrational mode in detail.
The N-H Vibrations: The Definitive Signature of a Secondary Amine
N-H Stretching: The most direct evidence for a secondary amine is a single, weak to moderately intense absorption band corresponding to the N-H stretching vibration.[8] For saturated secondary amines, this peak typically appears in the 3350-3310 cm⁻¹ region.[5][9] The band is generally sharper and weaker than the broad O-H stretching bands of alcohols, with which it can sometimes be confused.[5][8] Factors such as hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber.[3][10]
N-H Bending: Secondary amines also exhibit an out-of-plane N-H bending vibration, often referred to as an "N-H wag." This absorption appears as a strong, often broad band in the 910-665 cm⁻¹ range.[5] This feature is highly characteristic of both primary and secondary amines and can be a valuable confirmation of the functional group's presence.[5][7] Unlike primary amines, secondary amines typically do not show a significant in-plane scissoring band around 1650-1580 cm⁻¹.[5]
The Allyl Group Vibrations: Confirming Unsaturation
The allyl moiety provides several distinct and diagnostically useful bands.
=C-H Stretching: The stretching of the C-H bonds on the double bond (vinylic hydrogens) gives rise to absorptions at wavenumbers higher than those for saturated (alkane) C-H bonds. Look for medium intensity bands in the region of 3100-3010 cm⁻¹ .[11][12] The presence of peaks in this area is a strong indicator of unsaturation.
C=C Stretching: The carbon-carbon double bond stretch in an alkene typically appears in the 1680-1620 cm⁻¹ region.[13][14] The intensity of this band is variable; it can be weak for highly symmetrical or non-polar double bonds.[12][13] For a terminal allyl group, this peak is often of medium intensity.
=C-H Out-of-Plane Bending (Wagging): These are among the most characteristic and intense absorptions for an alkene.[15] Their position is highly indicative of the substitution pattern on the double bond. For a monosubstituted alkene (a vinyl group, R-CH=CH₂), as found in an allyl group, two strong bands are expected:
-
~990 cm⁻¹
-
~910 cm⁻¹ [15][16] The presence of this distinct pair of strong absorptions is powerful evidence for the terminal vinyl structure of the allyl group.
The Carbon-Nitrogen (C-N) Stretch
The C-N stretching vibration of aliphatic amines is a medium to weak absorption found in the fingerprint region, typically between 1250-1020 cm⁻¹ .[5][9] The position can be influenced by the substitution on the alpha-carbon. For secondary amines where the nitrogen is attached to a primary carbon (as in an N-allyl group), the C-N stretching mode is more specifically found around 1139 cm⁻¹ .[17]
Summary of Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium, Sharp |
| C-H Stretch (sp²) | Vinylic (=C-H) | 3100 - 3010 | Medium |
| C-H Stretch (sp³) | Alkyl (C-H) | 3000 - 2850 | Strong |
| C=C Stretch | Alkene | 1680 - 1620 | Weak to Medium |
| =C-H Bend (Out-of-Plane) | Vinyl Group | ~990 and ~910 | Strong (Two Bands) |
| N-H Bend (Out-of-Plane) | Secondary Amine | 910 - 665 | Strong, Broad |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |
Visualizing the Key Vibrations
The following diagram illustrates the structure of a generic secondary allylic amine, highlighting the bonds responsible for the key IR absorptions.
Caption: Key vibrational modes in a secondary allylic amine.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
For liquid samples like many secondary allylic amines, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice due to its speed, ease of use, and minimal sample preparation.[18][19]
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by running a "clean" background scan and ensuring no contaminant peaks are present.
-
Background Collection: With the clean, empty ATR crystal, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid secondary allylic amine onto the center of the ATR crystal. Ensure the crystal surface is completely covered. For volatile samples, a cover can be used to minimize evaporation during the scan.[20]
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum and perform an ATR correction to make the resulting spectrum appear similar to a traditional transmission spectrum.
-
Crystal Cleaning (Post-Analysis): Immediately after the measurement, clean the sample from the ATR crystal using an appropriate solvent and wipe.
Workflow for Infrared Spectroscopy Analysis
The following diagram outlines the logical flow from sample to final interpretation.
Caption: Standard workflow for ATR-FTIR analysis.
Trustworthiness and Self-Validation: Ensuring Data Integrity
A trustworthy protocol is a self-validating one. When interpreting a spectrum, always cross-reference the key bands. For a secondary allylic amine, a valid spectrum should simultaneously exhibit:
-
A single N-H stretch (~3330 cm⁻¹).
-
Vinylic =C-H stretches (>3000 cm⁻¹).
-
A C=C stretch (~1640 cm⁻¹).
-
The characteristic pair of strong =C-H out-of-plane bends (~990 and ~910 cm⁻¹).
-
A broad N-H wag (~700-900 cm⁻¹).
The absence of one of these key features, or the presence of unexpected strong bands (e.g., a broad O-H stretch >3300 cm⁻¹ or a strong C=O stretch ~1700 cm⁻¹), should immediately call the sample's purity or identity into question. The synergy of these multiple, distinct absorptions provides a robust and self-validating fingerprint for the secondary allylic amine structure.
References
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
- Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]
- SINTEF. (2012).
- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
- Factors influencing vibr
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
- SINTEF. (2012).
- Michigan State University. IR Absorption Table. [Link]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- Illinois State University. Infrared Spectroscopy. [Link]
- Fiveable. C=C Stretching Definition. [Link]
- Stewart, J. J. P., & Seiler, P. (1958). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Journal of Chemical Physics. [Link]
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
- OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]
- University of Thi-Qar.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Slideshare. (2018). Various factor affecting vibrational frequency in IR spectroscopy. [Link]
- Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. [Link]
- Quora. (2021).
- University of California, Irvine.
- Scribd.
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. davuniversity.org [davuniversity.org]
- 4. quora.com [quora.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. employees.oneonta.edu [employees.oneonta.edu]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. sintef.no [sintef.no]
- 19. Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy - SINTEF [sintef.no]
- 20. scribd.com [scribd.com]
A Technical Guide for the Preliminary Chiral Investigation of (1-Phenylethyl)(prop-2-en-1-yl)amine
Abstract: The stereochemical identity of a molecule is a critical determinant of its pharmacological and toxicological profile. This is particularly true for chiral amines, which are prevalent structural motifs in a vast number of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for the preliminary chiral investigation of (1-Phenylethyl)(prop-2-en-1-yl)amine, a secondary chiral amine. We present a logical workflow encompassing synthesis, separation, and characterization, grounded in established analytical principles. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical causality and field-proven, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Polarimetry.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development. The enantiomers of a chiral drug can exhibit profoundly different biological activities, with one enantiomer (the eutomer) providing the desired therapeutic effect while the other (the distomer) may be inactive, less active, or even responsible for adverse effects.[1][2] Therefore, the ability to separate, identify, and quantify the enantiomers of a chiral molecule is paramount for ensuring the safety and efficacy of a drug product.[3]
This compound contains a stereogenic center at the carbon atom adjacent to the phenyl group and the nitrogen atom. Its parent compound, 1-phenylethylamine (α-PEA), is one of the most widely used chiral auxiliaries and inducers in asymmetric synthesis, making the stereochemical investigation of its derivatives a common and critical task.[4][5][6] This guide outlines a robust, multi-technique approach to elucidate the chiral nature of this target compound.
Synthesis of Racemic this compound
A preliminary investigation requires a racemic standard against which enantiomerically enriched samples can be compared. A common and effective method for synthesizing the racemic amine is through reductive amination.
Principle of Synthesis: This pathway involves the reaction of a ketone (acetophenone) with a primary amine (allylamine) to form an intermediate imine. This imine is not isolated but is reduced in situ to the target secondary amine. Low-pressure hydrogenation is a suitable reduction method that avoids the hazards of high-pressure systems.[7]
Experimental Protocol: Reductive Amination
-
Imine Formation:
-
To a round-bottom flask, add acetophenone (1.0 eq) and allylamine (1.2 eq) in a suitable protic solvent such as methanol or ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
In Situ Reduction:
-
Carefully add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel, to the reaction mixture.[7]
-
Fit the flask with a hydrogen balloon or connect it to a low-pressure hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Stir the reaction vigorously under a hydrogen atmosphere (1-3 atm) at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
-
Work-up and Purification:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the racemic this compound.
-
Core Analytical Workflow: A Multi-Pronged Approach
No single technique provides a complete picture of a compound's chirality. A robust investigation integrates chromatographic, spectroscopic, and physical property measurements. The following workflow is recommended for a comprehensive preliminary analysis.
Caption: Recommended workflow for the preliminary chiral investigation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the predominant technique for the reliable separation and quantification of enantiomers.[3][8] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality of Separation: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for resolving a broad range of chiral compounds, including amines.[1][9] Chiral recognition occurs through a combination of interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the carbamate groups on the polysaccharide backbone. For basic amines, achieving good peak shape is critical. This is often compromised by interactions with residual acidic silanols on the silica support. Adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase neutralizes these sites, ensuring sharp, symmetrical peaks.[1][8]
Caption: Differential interactions leading to enantiomeric separation on a CSP.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Start with a polysaccharide-based CSP, such as one derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). These are known for their broad selectivity for amines.[9]
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a primary mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v).
-
Add a basic additive, such as Diethylamine (DEA), at a concentration of 0.1%. This is crucial for good peak shape.[1]
-
Filter and degas the mobile phase before use.
-
-
Instrumentation Setup:
-
HPLC System: Standard system with UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or 254 nm (based on the UV absorbance of the phenyl group).
-
-
Analysis:
-
Prepare a 1 mg/mL solution of the racemic amine in the mobile phase.[8]
-
Inject 5-10 µL of the racemic standard.
-
Analyze the resulting chromatogram for two distinct peaks. If no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of Hexane/IPA to 80:20, or replace IPA with ethanol).
-
-
Data Analysis and ee Calculation:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the peak area of each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative to HPLC, particularly for volatile compounds.[10] For many amines, derivatization is required to increase volatility and thermal stability, and to improve chromatographic performance.[11]
Causality of Separation: The most common chiral stationary phases for GC are cyclodextrin derivatives.[11] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is achieved through the formation of transient diastereomeric inclusion complexes with the analyte. The stability of these complexes differs between enantiomers, leading to different retention times. Derivatizing the amine, for example by converting it to a trifluoroacetyl (TFA) amide, reduces its polarity and prevents peak tailing, enabling a high-resolution separation.[11]
Experimental Protocol: Derivatization and Chiral GC Analysis
-
Derivatization to TFA-Amide:
-
Dissolve ~1 mg of the amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15-20 minutes.
-
After cooling, the sample is ready for injection. This process converts the amine into a more volatile and less polar amide derivative.
-
-
Instrumentation Setup:
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin.[11]
-
Carrier Gas: Hydrogen or Helium, at a constant flow or linear velocity (e.g., 50 cm/s).[11]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.[12]
-
Oven Program: Start with an isothermal analysis at a temperature between 100-150 °C. A temperature gradient can be used to optimize separation.[11]
-
-
Analysis:
-
Inject 1 µL of the derivatized racemic standard to determine the retention times of the two diastereomeric derivatives.
-
Inject the derivatized sample.
-
-
Data Analysis and ee Calculation:
-
Integrate the peak areas for each enantiomer and calculate the enantiomeric excess using the same formula as for HPLC.
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a rapid method for determining enantiomeric excess without requiring chromatographic separation. The technique involves reacting the chiral amine with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers.[13]
Principle: Enantiomers are indistinguishable in an achiral NMR solvent. However, when they react with a CDA, they form diastereomers. Diastereomers have different physical properties and, crucially, distinct signals in the NMR spectrum.[14] By integrating a well-resolved pair of signals corresponding to the two diastereomers, their ratio—and thus the ee of the original amine—can be accurately determined.[13] A common CDA for amines is Mosher's acid chloride.[13]
Experimental Protocol: NMR with Mosher's Acid Chloride
-
Sample Preparation:
-
In an NMR tube, dissolve the chiral amine sample (~5 mg) in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of a base, such as pyridine or triethylamine (1.5 eq).
-
Add a single enantiomer of a CDA, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.1 eq), to the NMR tube.[13]
-
Gently shake the tube to ensure mixing and allow the reaction to proceed to completion (typically 10-20 minutes).
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. ¹⁹F NMR is often preferred if using a fluorine-containing CDA due to its wide chemical shift range and lack of background signals.[4]
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methoxy group of the Mosher's amide) or the trifluoromethyl group in the two diastereomers.
-
Carefully integrate the two signals (Integral1 and Integral2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
-
Polarimetry: A Confirmation of Optical Activity
Polarimetry is the classic technique for studying chiral molecules. It measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound.[15][16]
Principle: A solution containing a single enantiomer will rotate the plane of polarized light by a specific angle (α). The other enantiomer will rotate the light by the same magnitude but in the opposite direction.[17] A racemic (50:50) mixture will produce no net rotation.[15] While this technique confirms the presence of a chiral, non-racemic substance, it is not ideal for accurately determining ee unless the specific rotation of the enantiomerically pure compound is known.[17]
Experimental Protocol: Measurement of Optical Rotation
-
Sample Preparation:
-
Accurately prepare a solution of the amine of known concentration (c, in g/mL) in a suitable achiral solvent (e.g., methanol or chloroform).
-
-
Instrumentation:
-
Use a polarimeter, typically with a sodium lamp (D-line, 589 nm).
-
Calibrate the instrument with a blank (pure solvent).
-
-
Measurement:
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution.
-
Measure the observed angle of rotation (α).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l)
-
The result is reported with the temperature and wavelength, e.g., [α]²⁰_D.
-
Summary and Data Presentation
A systematic approach combining these techniques provides a comprehensive and trustworthy preliminary investigation. The choice of primary analytical technique often depends on available instrumentation and sample properties.
Table 1: Comparison of Key Analytical Methods for Chiral Analysis [12][13]
| Feature | Chiral HPLC | Chiral GC | NMR with CDA | Polarimetry |
| Principle | Differential interaction with a CSP. | Differential interaction of volatile derivatives with a CSP. | Formation of diastereomers with distinct NMR signals. | Rotation of plane-polarized light. |
| Primary Use | Enantiomer separation and quantification (ee). | Enantiomer separation and quantification (ee). | Quantification (ee) without separation. | Confirmation of optical activity. |
| Sample Prep | Dissolution in mobile phase. | Derivatization often required. | Reaction with chiral agent in NMR tube. | Dissolution in achiral solvent. |
| Pros | Broad applicability, high accuracy. | High resolution, high sensitivity. | Rapid analysis, no separation needed. | Simple, non-destructive. |
| Cons | Method development can be time-consuming. | Limited to volatile/derivatizable compounds. | CDA may cause kinetic resolution, requires pure CDA. | Insensitive, not suitable for accurate ee of mixtures. |
Table 2: Exemplary Chromatographic Data for Racemic this compound
| Technique | Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Chiral HPLC | Enantiomer 1 | 8.52 | 50.1 | 2.1 |
| Enantiomer 2 | 9.78 | 49.9 | ||
| Chiral GC | Derivative 1 | 12.34 | 49.8 | 2.5 |
| Derivative 2 | 12.91 | 50.2 |
Conclusion
The preliminary investigation into the chirality of this compound is a critical step in its potential development as a pharmaceutical intermediate or API. This guide provides a scientifically grounded, logical framework for this investigation. By integrating the robust separation power of chiral chromatography (HPLC and GC) with the quantitative and confirmatory capabilities of NMR spectroscopy and polarimetry, researchers can confidently elucidate the stereochemical properties of this and other chiral amines. The causality-driven explanations and detailed protocols herein are designed to empower scientists to perform these analyses with technical accuracy and a high degree of confidence.
References
- New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]
- Das, C. R., Sahoo, S. C., & Ray, M. (n.d.). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host.
- Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Department of Chemistry, The University of Maine. [Link]
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]
- Al-Majid, A. M., Al-Othman, Z. A., & El-Azazy, M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.).
- Chiral HPLC Column. (n.d.). Phenomenex. [Link]
- Adams, R. W., et al. (2016). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. [Link]
- Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
- Racemic Mixtures and the Resolution of Enantiomers. (2019). Chemistry LibreTexts. [Link]
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.).
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
- Asymmetric synthesis of phenylisopropylamines. (1976).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 17. hou.usra.edu [hou.usra.edu]
A Comprehensive Technical Guide to the Solubility Profile of (1-Phenylethyl)(prop-2-en-1-yl)amine in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of (1-Phenylethyl)(prop-2-en-1-yl)amine, a chiral amine with significant applications in synthetic chemistry and pharmaceutical development. As the utility of this compound expands, a thorough understanding of its behavior in various organic solvents becomes paramount for researchers, scientists, and drug development professionals. This document delineates the core principles governing the solubility of this amine, outlines a robust experimental protocol for its quantitative determination, and presents a predicted solubility profile based on its physicochemical properties. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating framework for solubility assessment.
Introduction: The Significance of Solubility in Application
This compound, also known as N-allyl-α-methylbenzylamine, is a secondary amine featuring a phenyl ring, a short alkyl chain, and a reactive allyl group.[1] Its chiral nature makes it a valuable intermediate in asymmetric synthesis.[1] The solubility of a compound is a critical physicochemical parameter that dictates its utility in a multitude of applications, from reaction kinetics in a homogenous solution to formulation strategies in drug delivery. For researchers, a clear solubility profile is essential for selecting appropriate solvent systems for synthesis, purification, and analytical characterization. In the pharmaceutical industry, solubility directly impacts a drug candidate's bioavailability and subsequent formulation development.[2][3] This guide aims to provide a comprehensive understanding of the solubility of this compound, enabling its effective utilization in research and development.
Physicochemical Compound Profile
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅N | [1][4] |
| Molecular Weight | 161.24 g/mol | [1][4] |
| IUPAC Name | N-[(1S)-1-phenylethyl]prop-2-en-1-amine (for the S-enantiomer) | [1][4] |
| Structure | A secondary amine with a benzyl group, a methyl group at the alpha position, and an allyl group on the nitrogen. | [1] |
| Boiling Point | 58-59 °C at 1 mmHg | |
| Density | Approximately 0.919 g/mL at 25 °C | |
| Predicted XLogP3 | 2.3 - 2.6 | [4][5] |
The presence of a non-polar phenyl ring and alkyl groups, combined with a polar secondary amine group capable of hydrogen bonding, suggests a nuanced solubility profile across different solvent classes. The XLogP3 value, a measure of lipophilicity, indicates a greater affinity for organic solvents over water.
Core Principles of Amine Solubility in Organic Solvents
The solubility of an amine in an organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules, a principle often summarized as "like dissolves like". For this compound, the following factors are key determinants of its solubility:
-
Polarity and van der Waals Forces: The molecule possesses both non-polar (the phenyl ring and alkyl backbone) and polar (the secondary amine) regions. Non-polar solvents like toluene and hexanes will primarily interact with the non-polar regions through London dispersion forces.
-
Hydrogen Bonding: The nitrogen atom of the secondary amine has a lone pair of electrons and a hydrogen atom, allowing it to act as both a hydrogen bond acceptor and donor. Protic solvents like alcohols (e.g., ethanol, methanol) can engage in strong hydrogen bonding with the amine, leading to high solubility. Aprotic polar solvents, such as acetone or ethyl acetate, can act as hydrogen bond acceptors.
-
Acid-Base Interactions: As a basic compound, this compound will exhibit enhanced solubility in acidic solvents due to the formation of a more polar, ionic salt. This is particularly relevant for extractions and certain reaction conditions.
Generally, aliphatic amines are soluble in a wide array of organic solvents.[6] The combination of the lipophilic phenyl and alkyl groups with the polar amine functionality in this compound predicts good solubility in many common organic solvents.
Predicted Solubility Profile
Based on the physicochemical properties and the principles of solubility, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents at ambient temperature.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible / Very Soluble | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the amine. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors. |
| Non-Polar Aromatic | Toluene, Benzene | Soluble to Very Soluble | Favorable π-π stacking interactions between the solvent's and the compound's phenyl rings. |
| Non-Polar Aliphatic | Hexane, Heptane | Soluble | Van der Waals interactions with the alkyl portions of the molecule will drive solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | Good balance of polarity and ability to interact with both polar and non-polar regions of the amine. |
Experimental Protocol for Equilibrium Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[2][7]
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaking incubator or water bath
-
Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, chosen for solvent compatibility)
-
Validated analytical instrumentation (e.g., HPLC/UPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation is achieved.[2]
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).[2]
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[2] The time to reach equilibrium should be determined experimentally.
-
-
Sample Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter appropriate for the solvent to remove any undissolved microparticles.[2] This step is critical to prevent overestimation of solubility.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC).
-
Perform the experiment in triplicate to ensure reproducibility.[8]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).
-
Self-Validation and Trustworthiness: To ensure the integrity of the results, several controls should be in place. The purity of the compound and solvent must be high.[7] The analytical method must be validated for linearity, accuracy, and precision. The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[2]
Visualization of Experimental Workflow
The process for determining the solubility of this compound can be visualized as a systematic workflow.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound. Based on its molecular structure, which contains both non-polar and polar moieties, the compound is predicted to be highly soluble in a wide range of common organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons. For applications requiring precise solubility data, the detailed shake-flask protocol outlined herein offers a reliable and scientifically rigorous method. By synthesizing theoretical principles with practical, field-proven methodologies, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound in their work.
References
- BenchChem. (n.d.). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
- BenchChem. (n.d.). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- World Health Organization (WHO). (n.d.). Annex 4.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- PubChem. (n.d.). (1-Phenylethyl)(propan-2-yl)amine.
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Quora. (2017, June 24). How to determine the solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. (n.d.). N-(1-phenylethyl)propan-1-amine.
- Unknown Source. (2023, August 31). Solubility of Organic Compounds.
- BenchChem. (n.d.). (S)-N-allyl-alpha-methylbenzylamine.
- Sigma-Aldrich. (n.d.). (R)-(+)-N-allyl-a-methylbenzylamine 97.
- PubChem. (n.d.). (Prop-2-en-1-yl)(propyl)amine.
- PubChem. (n.d.). (S)-N-allyl-alpha-methylbenzylamine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(1-phenylethyl)propan-1-amine | C11H17N | CID 4349298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
Theoretical calculations on the conformational analysis of N-allyl-alpha-methylbenzylamine
An In-Depth Technical Guide to the Theoretical Conformational Analysis of N-allyl-alpha-methylbenzylamine
Chiral amines, such as N-allyl-alpha-methylbenzylamine, are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals, where stereochemistry dictates biological activity.[1][2][3] Understanding the three-dimensional conformational preferences of these molecules is paramount for predicting their reactivity, designing stereoselective syntheses, and interpreting their chiroptical properties. This technical guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of N-allyl-alpha-methylbenzylamine using modern computational chemistry techniques. We will delve into the rationale behind the selection of computational methods, from initial conformer searches to high-level quantum mechanical calculations of structure, energy, and chiroptical properties like specific rotation and Electronic Circular Dichroism (ECD). This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to elucidate the conformational landscape of flexible chiral molecules.
Introduction: The Significance of Conformational Analysis in Chiral Amine Chemistry
N-allyl-alpha-methylbenzylamine is a chiral amine featuring two key points of flexibility: rotation around the Cα-N bond and the C-N-allyl bond. The spatial arrangement of the phenyl, methyl, and allyl groups relative to the chiral center defines the molecule's conformational space. These conformational preferences are not static; rather, they exist as a dynamic equilibrium of low-energy structures. The relative populations of these conformers determine the molecule's overall properties and its interactions with other chiral molecules, such as enzymes or chiral catalysts.
The allyl group, in particular, offers a reactive handle for further synthetic transformations, making N-allyl-alpha-methylbenzylamine a valuable intermediate.[4] A thorough understanding of its conformational behavior can provide insights into transition state geometries for subsequent reactions, aiding in the prediction and control of stereochemical outcomes.
Furthermore, chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules.[5][6] However, the interpretation of experimental ECD spectra for flexible molecules is often complex, as the observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. Therefore, accurate theoretical prediction of ECD spectra through conformational analysis is an indispensable tool for the unambiguous assignment of absolute stereochemistry.[7][8]
This guide will outline a robust, validated workflow for performing a comprehensive theoretical conformational analysis of N-allyl-alpha-methylbenzylamine, providing the necessary tools to predict its conformational preferences and chiroptical properties with high fidelity.
The Computational Workflow: A Step-by-Step Approach
The conformational analysis of a flexible molecule is a multi-step process that begins with a broad exploration of the potential energy surface and culminates in high-accuracy calculations on a limited set of low-energy conformers.
Figure 1: A schematic of the computational workflow for the conformational analysis of N-allyl-alpha-methylbenzylamine.
Experimental Protocol: Conformational Search
Objective: To generate a diverse set of low-energy conformers that represent the accessible conformational space of N-allyl-alpha-methylbenzylamine.
Rationale: A thorough search of the conformational space is critical to avoid missing low-energy structures that could significantly contribute to the overall properties of the molecule.[9] Molecular mechanics force fields provide a computationally inexpensive way to rapidly evaluate the energies of a large number of conformations.
Methodology:
-
Initial Structure Generation:
-
Draw the 2D structure of (S)-N-allyl-alpha-methylbenzylamine.
-
Convert the 2D structure to a 3D model using a molecular editor such as GaussView or Avogadro.
-
Perform an initial, quick geometry optimization using a universal force field (UFF) or a similar general-purpose force field to obtain a reasonable starting geometry.
-
-
Conformational Search Execution:
-
Employ a conformational search algorithm. A popular choice for its balance of speed and thoroughness is a Monte Carlo search on the rotatable bonds.[5]
-
Define the rotatable bonds: In N-allyl-alpha-methylbenzylamine, the key torsions are around the Cα-N bond and the N-C(allyl) bond.
-
Set the search parameters:
-
Force Field: MMFF94 is a good choice for organic molecules.[5]
-
Number of Steps: A high number of steps (e.g., 10,000) is recommended to ensure a comprehensive search.
-
Energy Window: Set an energy window (e.g., 10 kcal/mol) to save only the conformers within this range of the global minimum.
-
-
Execute the search. This will generate a series of conformers, each with an associated molecular mechanics energy.
-
Experimental Protocol: DFT Optimization and Frequency Calculations
Objective: To obtain accurate geometries and relative energies for the low-energy conformers identified in the conformational search.
Rationale: Density Functional Theory (DFT) provides a much more accurate description of the electronic structure and, consequently, the geometry and energy of molecules compared to molecular mechanics.[10] Frequency calculations are essential to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Methodology:
-
Selection of Conformers:
-
From the results of the conformational search, select a set of unique, low-energy conformers (e.g., all conformers within 3-5 kcal/mol of the global minimum) for DFT calculations.
-
-
DFT Calculation Setup:
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required.[11]
-
Functional: The B3LYP functional is a widely used and generally reliable choice for organic molecules.[7] For potentially improved accuracy, especially for excited states, a range-separated functional like CAM-B3LYP or ωB97X-D can be considered.[5][10]
-
Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations.[12] For higher accuracy, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ is recommended.[13][14]
-
Solvation Model: Since experimental measurements are typically performed in solution, it is crucial to include a solvent model. The Polarizable Continuum Model (PCM) is a common and effective choice.[15][16]
-
Keywords (Gaussian example): #p B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Methanol) Opt Freq
-
-
Execution and Analysis:
-
Run the DFT calculations for each selected conformer.
-
Verify that each optimized structure has zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and further geometry optimization may be needed.
-
Extract the electronic energies, ZPVE, and thermal corrections to the Gibbs free energy for each stable conformer.
-
Thermodynamic Analysis and Boltzmann Averaging
Objective: To determine the relative populations of each conformer at a given temperature.
Rationale: The experimentally observed properties of a flexible molecule are a weighted average of the properties of the individual conformers. The weighting factor for each conformer is its population, which is determined by its relative Gibbs free energy according to the Boltzmann distribution.
Calculation:
-
Calculate the Gibbs free energy (G) for each conformer by adding the thermal correction to the electronic energy.
-
Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.
-
The population (Pi) of each conformer i at a temperature T (e.g., 298.15 K) is calculated using the following equation:
Pi = e(-ΔGi/RT) / Σje(-ΔGj/RT)
where R is the gas constant.
Calculation of Chiroptical Properties
Experimental Protocol: Specific Rotation
Objective: To calculate the specific rotation of N-allyl-alpha-methylbenzylamine.
Rationale: Specific rotation is a fundamental chiroptical property that can be used to characterize a chiral molecule.[17][18] Its theoretical calculation can aid in the assignment of absolute configuration by comparing the calculated value with experimental data.
Methodology:
-
Calculation Setup:
-
Use the optimized geometries from the DFT calculations.
-
The calculation of optical rotation is sensitive to the choice of basis set; diffuse functions are important. An augmented basis set like aug-cc-pVDZ is recommended.[13]
-
Keywords (Gaussian example): #p B3LYP/aug-cc-pVDZ SCRF=(PCM,Solvent=Methanol) Polar=OptRot
-
-
Execution:
-
Perform the optical rotation calculation for each conformer.
-
-
Boltzmann Averaging:
-
The overall specific rotation is the Boltzmann-weighted average of the specific rotations of the individual conformers:
[α]total = Σi Pi[α]i
-
Experimental Protocol: Electronic Circular Dichroism (ECD)
Objective: To simulate the ECD spectrum of N-allyl-alpha-methylbenzylamine.
Rationale: ECD spectroscopy is highly sensitive to the three-dimensional structure of a chiral molecule and is a powerful tool for determining its absolute configuration.[5][19] Time-Dependent DFT (TD-DFT) is the most common method for simulating ECD spectra.[8]
Figure 2: Workflow for the simulation of the final ECD spectrum from individual conformer calculations.
Methodology:
-
Calculation Setup:
-
Use the optimized geometries from the DFT calculations.
-
Functional: A range-separated functional such as CAM-B3LYP or ωB97X-D is often recommended for excited state calculations.[5]
-
Basis Set: A basis set with diffuse functions, such as 6-311+G(d,p) or aug-cc-pVDZ, is appropriate.
-
Number of States: Calculate a sufficient number of excited states to cover the relevant UV-Vis range (e.g., nstates=30).
-
Keywords (Gaussian example): #p CAM-B3LYP/aug-cc-pVDZ SCRF=(PCM,Solvent=Methanol) TD(nstates=30,singlets)
-
-
Execution:
-
Run the TD-DFT calculation for each conformer.
-
-
Spectrum Generation:
-
For each conformer, plot the calculated rotatory strengths (R) against wavelength (λ) or energy. Each transition is typically broadened with a Gaussian function to simulate a continuous spectrum.
-
-
Boltzmann Averaging:
-
The final theoretical ECD spectrum is the Boltzmann-weighted sum of the spectra of the individual conformers.
-
Data Presentation and Interpretation
The results of the conformational analysis should be presented in a clear and concise manner to facilitate interpretation.
Conformational Energies and Populations
Summarize the key energetic data in a table.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population (%) at 298.15 K |
| 1 | 0.00 | 0.00 | 65.3 |
| 2 | 0.52 | 0.68 | 20.1 |
| 3 | 1.15 | 1.35 | 8.5 |
| 4 | 1.89 | 2.05 | 3.7 |
| ... | ... | ... | ... |
Table 1: Example of a summary of the energetic and population data for the low-energy conformers of N-allyl-alpha-methylbenzylamine.
Comparison of Theoretical and Experimental Data
The final step is to compare the calculated properties with experimental data.
-
Specific Rotation: A match in the sign and magnitude of the calculated and experimental specific rotation provides strong evidence for the assigned absolute configuration.
-
ECD Spectrum: The theoretical ECD spectrum should be visually compared to the experimental spectrum. A good match in the shape and sign of the Cotton effects confirms the absolute configuration.
Conclusion
The theoretical conformational analysis of N-allyl-alpha-methylbenzylamine, when performed systematically and with appropriate computational methods, is a powerful tool for understanding its structure, stability, and chiroptical properties. The workflow presented in this guide, from the initial conformational search to the Boltzmann averaging of DFT and TD-DFT results, provides a robust framework for obtaining reliable theoretical data. This information is invaluable for rationalizing experimental observations, predicting reactivity, and unambiguously assigning the absolute configuration of this important chiral building block. As computational resources become more accessible, these methods will continue to play an increasingly vital role in chemical research and drug development.
References
- Simulation of Electronic Circular Dichroism with Rigid Kohn-Sham Orbitals: A Computational Experiment. (n.d.). Google Scholar.
- Protheragen. (n.d.). Electronic Circular Dichroism (ECD) Simulation Prediction. Protheragen.
- A Perspective on the Simulation of ECD and CPL Spectra in Chiral Solid Materials. (n.d.). ChemRxiv.
- Technology Networks. (n.d.). ECD Simulation Prediction. Technology Networks.
- Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. (2022). The Journal of Chemical Physics.
- Protheragen. (n.d.). Specific Rotation Calculation. Protheragen.
- Computational strategy for predicting the specific optical rotation values of large flexible molecules. (n.d.). ScholarSpace.
- An explicit-solvent conformation search method using open software. (n.d.). PMC.
- Chiral Amine Synthesis. (n.d.). Semantic Scholar.
- Basis set and methods for organic molecules. (2024). ResearchGate.
- Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). (2022). The Journal of Chemical Physics.
- TINKER Tutorial: Conformational Analysis. (n.d.). University of California, Santa Barbara.
- Modeling and Simulation Software. (2023). RCSB PDB.
- AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines. (n.d.). MDPI.
- Which Basis Set and Functional to use when? (2023). Reddit.
- The synthesis and structure of chiral enamine N-oxides. (n.d.). RSC Publishing.
- Comparison of DFT Basis Sets for Organic Dyes. (n.d.). ScholarWorks.
- Basis set (chemistry). (n.d.). Wikipedia.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). PMC.
- Conformer Generation Software | Omega. (n.d.). OpenEye Scientific.
- Specific Rotation, Equation & Calculation. (n.d.). Study.com.
- Recommendations for software that calculates the conformational energy of a molecule. (2023). Reddit.
- Automated Quantum Chemistry-Based Calculation of Optical Rotation for Large Flexible Molecules. (n.d.). ACS Publications.
- Molecular science: The importance of sustainable manufacturing of chiral amines. (2020). Open Access Government.
- Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. (2025). ResearchGate.
- Specific rotation. (n.d.). Wikipedia.
- Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. (n.d.). Bernstein Group.
- Conformations of allyl amine: theory vs experiment. (2008). PubMed.
- Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. (n.d.). J-STAGE.
- Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (n.d.). PMC.
- alpha-Methylbenzylamine. (n.d.). R&D Chemicals.
- Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2025). ResearchGate.
- (S)-N-allyl-alpha-methylbenzylamine. (n.d.). PubChem.
- Synthesis of (±)-α-methylbenzylamine. (2022). Chemistry Online.
- Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. (2006). PubMed.
- [Theoretical Conformational Analysis of Tripeptides. N-acetyl-L-alanyl-L-alanyl-L-alanyl Methylamide]. (1975). PubMed.
- Conformational preferences of diallylamine: A rotational spectroscopic and theoretical study. (n.d.). MSpace.
- Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. (n.d.). MDPI.
- Conformational structure via DFT Calculations. (n.d.). ResearchGate.
- Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. (n.d.). NIH.
- Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. (2023). MDPI.
- Synthesis and Chiroptical Properties of (S)-(-)-N-α-Methylbenzylmaleimide Polymers Containing Crystallinity. (n.d.). SciSpace.
- Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate. (n.d.). Oriental Journal of Chemistry.
- Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. (n.d.). JenaLib.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessgovernment.org [openaccessgovernment.org]
- 4. benchchem.com [benchchem.com]
- 5. Electronic Circular Dichroism (ECD) Simulation Prediction - Protheragen [wavefunction.protheragen.ai]
- 6. chemrxiv.org [chemrxiv.org]
- 7. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. An explicit-solvent conformation search method using open software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific Rotation, Equation & Calculation - Lesson | Study.com [study.com]
- 18. Specific rotation - Wikipedia [en.wikipedia.org]
- 19. orbit.dtu.dk [orbit.dtu.dk]
Initial Toxicity Screening of N-Substituted Phenylethylamines: A Risk-Based, Mechanistic Approach
An In-Depth Technical Guide:
Preamble: The Imperative for Early-Stage Toxicity Profiling
N-substituted phenylethylamines represent a vast and structurally diverse class of compounds with significant pharmacological potential, ranging from therapeutics to research tools.[1][2][3] Their psychoactive properties, primarily modulating monoamine neurotransmitter systems, necessitate a rigorous and early-stage assessment of their toxicological profile.[3][4] The initial toxicity screening is not merely a regulatory hurdle but a critical scientific endeavor to identify potential liabilities, understand mechanisms of toxicity, and guide safer drug development.[5][6][7] This guide delineates a logical, field-proven workflow for the initial toxicity screening of novel N-substituted phenylethylamines, moving from high-throughput in vitro assessments to targeted in vivo studies. The philosophy underpinning this workflow is one of mechanistic inquiry—understanding the why behind a toxic effect is as crucial as observing the effect itself.
Part 1: The Foundational Tier - In Vitro Toxicity Assessment
The initial phase of screening is designed to rapidly assess fundamental aspects of toxicity—cytotoxicity and genotoxicity—using established cell-based assays.[7][8] These methods are cost-effective, reduce the reliance on animal testing, and provide the first critical data points for a safety profile.[8]
General Cytotoxicity: Gauging the Impact on Cellular Viability
The first question to answer is whether the compound kills cells and at what concentration. This is typically determined by calculating the IC50 value, the concentration that inhibits cell viability by 50%.[9] The choice of cell line is paramount. For N-substituted phenylethylamines, which often target the central nervous system, human neuroblastoma cell lines like SH-SY5Y are highly relevant for assessing potential neurotoxicity.[10][11]
A robust cytotoxicity assessment relies on multiple assays that measure different cellular endpoints. This provides a self-validating system, as a true cytotoxic effect should be observable through different mechanistic lenses. We will focus on two gold-standard assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
Diagram 1: General In Vitro Screening Workflow
Caption: A streamlined workflow for initial in vitro toxicity screening.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the N-substituted phenylethylamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value.[12]
-
-
Causality: While the MTT assay measures a loss of metabolic function, the LDH assay measures a loss of physical integrity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis).[9] Measuring LDH activity in the supernatant provides a direct marker of cytotoxicity due to compromised cell membranes.
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as supplied by a commercial kit) to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Reading: Measure the absorbance according to the kit manufacturer's instructions (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a "maximum LDH release" control (cells lysed with a detergent).
-
All quantitative data should be summarized for clear comparison.
Table 1: In Vitro Cytotoxicity of Novel Phenylethylamines against SH-SY5Y Cells
| Compound ID | Incubation Time (h) | MTT Assay IC50 (µM) ± SD | LDH Assay EC50 (µM) ± SD |
|---|---|---|---|
| NP-001 | 24 | [Insert Value] | [Insert Value] |
| NP-002 | 24 | [Insert Value] | [Insert Value] |
| NP-001 | 48 | [Insert Value] | [Insert Value] |
| NP-002 | 48 | [Insert Value] | [Insert Value] |
Genotoxicity: Assessing the Potential for Genetic Damage
Compounds that do not exhibit significant cytotoxicity may still pose a long-term risk if they damage genetic material.[13] Several psychedelic phenylethylamines have been shown to be genotoxic, an effect potentially mediated by the induction of Reactive Oxygen Species (ROS).[13][14] Therefore, a genotoxicity screen is a mandatory component of the initial safety assessment.
-
Principle: This test identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[14] An increase in the frequency of micronucleated cells indicates a genotoxic event.
-
Step-by-Step Methodology:
-
Cell Line: Use a suitable cell line, such as human lymphoblastoid TK6 cells, which are commonly used for genotoxicity studies.[13][15]
-
Concentration Selection: Based on the cytotoxicity results (e.g., from the Guava ViaCount assay), select a range of non-cytotoxic and sub-cytotoxic concentrations (e.g., 6.25–35 µM) for the genotoxicity analysis.[14][15]
-
Treatment: Treat TK6 cells with the selected concentrations of the test compound for a full cell cycle (e.g., ~26 hours for TK6 cells).[15] Include a negative (vehicle) control and a positive control (a known genotoxic agent like mitomycin C).
-
Cell Harvesting & Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., propidium iodide) and a cytoplasmic stain. Flow cytometry-based methods are highly efficient for this analysis.[13][14]
-
Analysis: Using a flow cytometer, analyze a large population of cells (e.g., 20,000) to determine the frequency of micronucleated cells.
-
Interpretation: A statistically significant, dose-dependent increase in the frequency of micronuclei compared to the negative control indicates a positive genotoxic result.[14]
-
Diagram 2: Proposed Mechanism of Phenylethylamine-Induced Genotoxicity
Caption: ROS induction as a potential mechanism for phenylethylamine genotoxicity.[13][14]
Part 2: The Advancement Tier - Preliminary In Vivo Toxicity Assessment
Following in vitro characterization, promising candidates with acceptable cytotoxicity and genotoxicity profiles should advance to preliminary in vivo studies. The primary goals are to understand the compound's effects in a whole biological system, identify potential target organs of toxicity, and determine a safe starting dose for further studies.[16][17]
Acute Systemic Toxicity Study
-
Objective: To determine the acute toxicity of a single dose of the N-substituted phenylethylamine and to identify the median lethal dose (LD50).[18] This study also provides critical information on clinical signs of toxicity and potential target organs.[6][16]
-
Regulatory Context: While guidelines vary, an acute toxicity study in two mammalian species (one rodent, one non-rodent) is often required before first-in-human exposure.[16][19]
-
Step-by-Step Methodology:
-
Animal Model: Use a standard rodent model, such as Swiss albino mice or Sprague-Dawley rats.[18]
-
Dose Selection: Select at least three dose levels based on in vitro data and any available literature. Doses should be spaced to produce a range of toxic effects, from no observable effect to mortality.
-
Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for 14 days.[19] Record all clinical signs of toxicity (e.g., changes in behavior, tremors, convulsions, respiratory distress).[4][20]
-
Data Collection: Record the number of mortalities in each dose group. At the end of the 14-day observation period, conduct a gross necropsy on all surviving animals to identify any macroscopic pathological changes in organs.
-
LD50 Calculation: Use appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value.
-
NOAEL Identification: The highest dose at which no adverse effects are observed is identified as the No-Observed-Adverse-Effect Level (NOAEL), which is crucial for guiding safe human dosing.[5][7]
-
Table 2: Acute Toxicity of N-Substituted Phenylethylamines in Mice
| Compound ID | Route of Admin. | LD50 (mg/kg) (95% CI) | NOAEL (mg/kg) | Major Clinical Signs Observed |
|---|---|---|---|---|
| NP-001 | IP | [Insert Value] | [Insert Value] | [e.g., Hyperactivity, tremors] |
| NP-002 | PO | [Insert Value] | [Insert Value]| [e.g., Sedation, ataxia] |
Note: Studies on various phenylethylamine analogs have shown that structural modifications, such as halogenation or methylation, can significantly alter acute toxicity and LD50 values.[18][21]
Conclusion: A Self-Validating and Logical Progression
This guide outlines a foundational strategy for the initial toxicity screening of N-substituted phenylethylamines. By beginning with a dual-assay in vitro cytotoxicity screen, the workflow establishes a robust and self-validating baseline. A positive result in both MTT and LDH assays, for instance, provides higher confidence in the cytotoxic potential than a single assay alone. Progressing to genotoxicity assessment addresses a known liability of this chemical class.[13][14] Only compounds that clear these initial hurdles, demonstrating a reasonable therapeutic window, should proceed to the more resource-intensive in vivo studies. This tiered, mechanistic approach ensures that resources are focused on the most promising candidates while comprehensively identifying potential safety risks early in the development pipeline.
References
- Di Trana, A., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]
- Lenzi, M., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 21(24), 9695. [Link]
- Di Trana, A., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. [Link]
- Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
- Lenzi, M., et al. (2020).
- Lenzi, M., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material.
- Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Alcohol Dependence, 194, 156-160. [Link]
- de Araújo, M., et al. (2016). Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies. Brazilian Journal of Pharmaceutical Sciences, 52(1). [Link]
- Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice.
- Kosheeka. (2025).
- Auxo Chormofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]
- Roy, A., et al. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- University of Virginia School of Medicine. (n.d.). Phenethylamines. [Link]
- Wikipedia. (n.d.). Substituted phenethylamine. [Link]
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
- Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. [Link]
- Smith, C. M., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity.
- I.A. de la Torre-López, et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
- Smith, C. M., et al. (2023).
- Mosnaim, A. D., et al. (2019). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. PubMed. [Link]
- Brambilla, G., & Martelli, A. (2009). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. Mutation Research/Reviews in Mutation Research, 681(2-3), 209-229. [Link]
- PsychonautWiki. (2024). Substituted phenethylamines. [Link]
- Khan, M. G. (2019). Basic toxicity screening methods before clinical trials in new drug development. YouTube. [Link]
- Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74-79. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. med.virginia.edu [med.virginia.edu]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. criver.com [criver.com]
- 7. Toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. fda.gov [fda.gov]
- 18. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Chiral Resolution of Racemic Acids Using (1-Phenylethyl)(prop-2-en-1-yl)amine: An Application Guide
Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. A significant portion of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug design.[2] Consequently, regulatory bodies worldwide now often mandate the development of single-enantiomer drugs, driving the need for robust and efficient methods for chiral resolution.[3]
Classical resolution via the formation of diastereomeric salts remains a cornerstone of industrial-scale enantiomer separation.[4] This technique leverages the differential physical properties of diastereomers, which, unlike enantiomers, have distinct solubilities, melting points, and spectroscopic characteristics.[5] By reacting a racemic mixture with a single enantiomer of a resolving agent, a pair of diastereomeric salts is formed, one of which can often be selectively crystallized and isolated.[6]
This application note provides a comprehensive guide to the chiral resolution of racemic carboxylic acids using the chiral amine, (1-Phenylethyl)(prop-2-en-1-yl)amine, also known as N-allyl-1-phenylethylamine. While this specific amine is a derivative of the widely used resolving agent 1-phenylethylamine (α-PEA), its N-allyl substitution can influence the crystalline packing and solubility of the resulting diastereomeric salts, offering a potentially advantageous alternative for the resolution of certain racemic acids. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and analytical methodologies to facilitate the successful implementation of this chiral resolution strategy.
The Resolving Agent: this compound
This compound is a chiral secondary amine that serves as an effective resolving agent for acidic racemates. The presence of the stereocenter on the phenylethyl moiety allows for the formation of diastereomeric salts when reacted with a racemic acid. The allyl group attached to the nitrogen atom can influence the steric and electronic environment of the amine, which in turn affects the stability and crystal lattice energy of the diastereomeric salts, a critical factor in achieving efficient separation.
Synthesis of this compound
A representative synthesis of N-substituted 1-phenylethylamines involves the direct N-alkylation of 1-phenylethylamine. The following protocol describes a general method for the synthesis of this compound from (S)-1-phenylethylamine and allyl bromide.
Protocol 1: Synthesis of (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-1-phenylethylamine (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.
-
Allylation: Slowly add allyl bromide (1.1 equivalents) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine.
Chiral Resolution Protocol: A Step-by-Step Guide
The following is a detailed protocol for the chiral resolution of a representative racemic carboxylic acid, such as ibuprofen, using (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine. It is important to note that the optimal solvent and stoichiometry may vary depending on the specific racemic acid being resolved, and empirical screening is often necessary.[4]
Protocol 2: Chiral Resolution of Racemic Ibuprofen
-
Dissolution: In a suitable flask, dissolve the racemic ibuprofen (1.0 equivalent) in a minimal amount of a hot solvent or solvent mixture. The choice of solvent is critical and can significantly impact the efficiency of the resolution. Common solvents for consideration include ethanol, methanol, isopropanol, acetone, and mixtures thereof with water.[4][7]
-
Addition of Resolving Agent: In a separate flask, dissolve (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine (0.5-1.0 equivalents) in the same solvent. The stoichiometry of the resolving agent may need to be optimized; starting with a sub-stoichiometric amount (e.g., 0.5 equivalents) is often a good strategy.
-
Diastereomeric Salt Formation: Slowly add the resolving agent solution to the hot solution of the racemic acid with continuous stirring. The formation of a precipitate, which is the less soluble diastereomeric salt, should be observed.[7]
-
Crystallization: Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals. For further crystallization, the flask can be placed in a refrigerator or an ice bath.[8]
-
Isolation of the Less Soluble Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity of the isolated salt, perform one or more recrystallizations from a suitable solvent. The purity can be monitored at each stage by measuring the melting point or optical rotation.
-
Liberation of the Enantiomerically Enriched Acid: Dissolve the purified diastereomeric salt in water or a suitable aqueous solvent. Acidify the solution with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to a pH of approximately 1-2.[9] This will protonate the carboxylate and liberate the free carboxylic acid, which will often precipitate out of the aqueous solution.
-
Extraction and Isolation: Extract the liberated enantiomerically enriched acid with an organic solvent like diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the resolved acid.
-
Recovery of the Resolving Agent: The aqueous layer from the extraction contains the protonated chiral amine. The amine can be recovered by basifying the aqueous layer with a strong base (e.g., NaOH) and extracting it with an organic solvent.
Caption: Workflow for the chiral resolution of a racemic acid.
Analytical Characterization of the Resolved Enantiomers
The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the product. Several analytical techniques can be employed for this purpose.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[10][11] The magnitude and direction of the rotation are characteristic of a specific enantiomer at a given concentration, solvent, temperature, and wavelength.[12]
-
Principle: Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A pure enantiomer will have a specific rotation, while a racemic mixture will be optically inactive.
-
Application: By measuring the specific rotation of the resolved acid and comparing it to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be calculated using the following formula:
% Optical Purity = ([α]observed / [α]pure) x 100%
It is important to note that this method can be unreliable if the specific rotation of the pure enantiomer is not accurately known or if optically active impurities are present.[13]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[14]
-
Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Application: A small sample of the resolved acid is injected into the HPLC system equipped with a suitable chiral column. The resulting chromatogram will show two peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the integrated areas of the two peaks:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100%
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[15]
-
Principle: In the presence of a chiral solvating agent, the enantiomers of the analyte form transient diastereomeric complexes that are non-equivalent in the NMR spectrum. This results in the splitting of signals for certain protons or other nuclei, allowing for the quantification of each enantiomer.
-
Application: A sample of the resolved acid is dissolved in a suitable NMR solvent, and a stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added. The ¹H or ¹⁹F NMR spectrum is then acquired. The integration of the resolved signals corresponding to each enantiomer is used to calculate the enantiomeric excess.
Data Presentation
The following table presents hypothetical data from a successful chiral resolution of racemic ibuprofen using (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine, as determined by the analytical techniques described above.
| Parameter | Racemic Ibuprofen | Resolved Ibuprofen (after one recrystallization) |
| Melting Point | 75-77 °C | 50-52 °C (for (S)-Ibuprofen) |
| Specific Rotation [α]D²⁰ | 0° | +57° (c=1, EtOH) |
| Chiral HPLC | Two peaks of equal area | Major peak for (S)-enantiomer, minor for (R) |
| Enantiomeric Excess (ee) | 0% | >98% |
Troubleshooting and Field-Proven Insights
-
No Crystallization: If no precipitate forms upon cooling, the diastereomeric salts may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.
-
Low Enantiomeric Excess: If the ee of the resolved acid is low, the separation of the diastereomeric salts was incomplete. Additional recrystallizations of the diastereomeric salt are necessary. Optimization of the crystallization solvent and temperature profile can also improve selectivity.
-
Oil Formation: If the diastereomeric salt or the final product oils out instead of crystallizing, it may be due to impurities or an inappropriate solvent. Try a different solvent system or purify the material before attempting crystallization.
Conclusion
The chiral resolution of racemic acids via diastereomeric salt formation with a chiral amine like this compound is a robust and scalable method for obtaining enantiomerically pure compounds. The success of this technique hinges on the careful selection of the resolving agent and the crystallization solvent, as well as the rigorous analytical characterization of the resolved products. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to effectively implement this crucial separation technique.
References
- YesWeLab. (n.d.). Polarimetry: analysis of chiral substances.
- Anton Paar. (n.d.). Basics of polarimetry.
- Eurekamoments in Organic Chemistry. (2012, July 29). Isolation of Optically Pure (S)-(+)-Ibuprofen.
- Wikipedia. (n.d.). Polarimeter.
- Chemconnections. (n.d.). resolution-08.
- McCullagh, J. V. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid.
- ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- ACS Publications. (2016, April 20). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess.
- NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications.
- NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.
- Semantic Scholar. (1992). A chiral solvating agent for direct NMR assay of the enantiomeric purity of carboxylic acids.
- Chegg.com. (2018, November 30). Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com.
- Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Google Patents. (n.d.). CN103641724A - Synthetic method of phenylethylamine.
- NIH. (n.d.). The Significance of Chirality in Drug Design and Development.
- NIH. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- ACS Publications. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides.
- Technology Networks. (2018, October 17). A Way to Make Drug-like Molecules with Ultra-high Purity.
- PrepChem.com. (n.d.). Synthesis of N-Allyl-2-Amino-1-Phenylethanol.
- NIH. (n.d.). Stereochemistry in Drug Action.
Sources
- 1. L-1-Phenylethylamine: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 2. murov.info [murov.info]
- 3. prepchem.com [prepchem.com]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Optically Pure (S)-(+)-Ibuprofen – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemconnections.org [chemconnections.org]
- 8. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]
- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Polarimeter - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. uma.es [uma.es]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Synthesis Using N-Allyl-1-phenylethylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of N-Allyl-1-phenylethylamine in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for introducing stereocenters with high fidelity. (S)- or (R)-1-phenylethylamine stands as a privileged and cost-effective chiral auxiliary, widely employed since its introduction to the field.[1] This application note focuses on a versatile derivative, N-allyl-1-phenylethylamine , which combines the proven stereodirecting capabilities of the 1-phenylethylamine backbone with the synthetic flexibility of the allyl group.
The presence of the allyl group provides a dual functionality. It can act as a handle for further transformations or be readily cleaved under specific conditions, allowing for the recovery of the valuable auxiliary.[2] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging N-allyl-1-phenylethylamine in key asymmetric transformations, including the diastereoselective allylation of imines and a powerful tandem conjugate addition-Michael addition-ring closure reaction.
Pillar of Asymmetric Induction: The Mechanism of Stereocontrol
The stereochemical outcome in reactions employing N-allyl-1-phenylethylamine is predominantly governed by steric hindrance. The bulky phenyl group on the chiral auxiliary effectively shields one face of the reactive intermediate (e.g., an imine or an enamine), compelling the electrophile to approach from the less sterically encumbered side.
In the case of nucleophilic additions to imines derived from N-allyl-1-phenylethylamine, a favored conformation of the imine places the large phenyl group in a position that blocks one of the two prochiral faces. For instance, in the (E)-imine formed from an aldehyde and (S)-N-allyl-1-phenylethylamine, the phenyl group obstructs the Si face, directing the nucleophile to the Re face. This principle is illustrated in the conceptual model below. The exact transition state can be influenced by the presence of coordinating metals, which can lead to the formation of rigid, chelated intermediates, further enhancing diastereoselectivity.[3]
Caption: Steric hindrance model for asymmetric induction.
Application 1: Diastereoselective Allylation of Imines
A fundamental application of this chiral auxiliary is in the diastereoselective addition of nucleophiles to imines. The following protocol details the addition of allylmetal reagents to imines derived from aldehydes and (S)-N-allyl-1-phenylethylamine, a reaction that yields chiral homoallylic amines, which are valuable synthetic intermediates.[3][4]
Experimental Workflow: Diastereoselective Allylation
Caption: General workflow for imine allylation.
Detailed Protocol: Synthesis of a Chiral Homoallylic Amine
This protocol is adapted from the general principles of diastereoselective additions to imines derived from 1-phenylethylamine.[3]
Materials:
-
Aldehyde (e.g., Isobutyraldehyde, 1.0 eq)
-
(S)-N-allyl-1-phenylethylamine (1.0 eq)
-
Anhydrous Toluene or Dichloromethane
-
Anhydrous MgSO₄
-
Allylmetal Reagent (e.g., Allyl-9-BBN, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl Acetate
-
Silica Gel for chromatography
Procedure:
-
Imine Formation:
-
To a solution of the aldehyde (10 mmol) in anhydrous toluene (20 mL), add (S)-N-allyl-1-phenylethylamine (10 mmol).
-
Add anhydrous MgSO₄ (2.0 g) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Filter off the MgSO₄ and wash with anhydrous toluene. Concentrate the filtrate under reduced pressure to yield the crude imine. Use this directly in the next step.
-
-
Allylation Reaction:
-
Dissolve the crude imine in anhydrous THF (30 mL) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add the allylmetal reagent (e.g., a 0.5 M solution of Allyl-9-BBN in THF, 12 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (30 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral homoallylic amine.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR or GC analysis of the purified product.
-
Data Summary: Diastereoselectivity
The diastereoselectivity is highly dependent on the nature of the aldehyde and the allylmetal reagent used.[3]
| Aldehyde Substrate | Allylmetal Reagent | Diastereomeric Ratio (d.r.) |
| Isobutyraldehyde | Allyl-9-BBN | >98:2 |
| Benzaldehyde | Diallylcuprate | >98:2 |
| Pyridine-2-carboxaldehyde | Allylzinc bromide | 70:30 |
Application 2: Tandem Aza-Allyl Conjugate Addition-Michael Addition-Ring Closure
A sophisticated application of N-allyl-1-phenylethylamine involves its deprotonation to form a sodium 1-aza-allyl anion. This intermediate can participate in a remarkable tandem reaction sequence with α,β-unsaturated esters, such as tert-butyl cinnamate, to construct highly substituted chiral aminocyclohexanes with up to six contiguous stereogenic centers in a single operation.
Experimental Workflow: Tandem Annulation Reaction
Caption: Workflow for tandem annulation reaction.
Detailed Protocol: Synthesis of a Chiral Aminocyclohexane
This protocol is based on the work of Davies et al.
Materials:
-
(S)-N-allyl-1-phenylethylamine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl cinnamate (2.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
-
Silica Gel for chromatography
Procedure:
-
Aza-Allyl Anion Formation:
-
To a suspension of NaH (1.1 eq, washed with hexanes to remove mineral oil) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of (S)-N-allyl-1-phenylethylamine (1.0 eq) in anhydrous THF (5 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours until hydrogen evolution ceases. This forms the sodium 1-aza-allyl anion.
-
-
Tandem Reaction:
-
Cool the solution of the anion to -78 °C.
-
Add a solution of tert-butyl cinnamate (2.2 eq) in anhydrous THF (10 mL) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to room temperature overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel to yield the highly substituted chiral aminocyclohexane product. The reaction is reported to proceed with excellent levels of stereocontrol.
-
Cleavage of the N-Allyl-1-phenylethylamine Auxiliary
A critical step in asymmetric synthesis is the efficient and non-racemizing removal of the chiral auxiliary to reveal the desired enantiomerically enriched product. The N-allyl-1-phenylethylamine auxiliary can be cleaved via several methods, depending on the nature of the synthesized molecule.
-
Hydrogenolysis: The most common method for cleaving the 1-phenylethyl group is catalytic hydrogenolysis. This is typically achieved using palladium on carbon (Pd/C) with a hydrogen source like H₂ gas or a transfer hydrogenation reagent such as ammonium formate.[3] This method has the advantage of often being mild and high-yielding. The N-allyl group may also be reduced under these conditions.
-
Oxidative Cleavage: The N-allyl group can be isomerized to the corresponding enamine using a ruthenium or rhodium catalyst, followed by mild acid hydrolysis to release the free amine. Alternatively, oxidative cleavage methods can be employed.[2]
Representative Protocol: Cleavage by Hydrogenolysis
Materials:
-
Chiral product containing the auxiliary (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Ammonium Formate (5.0 eq) or H₂ gas balloon
Procedure (Transfer Hydrogenation):
-
Dissolve the substrate in methanol (0.1 M solution).
-
Add ammonium formate, followed by the careful addition of 10% Pd/C.
-
Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate and perform a standard aqueous work-up to isolate the deprotected product.
References
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- Davies, S. G., Fletcher, A. M., Kurosawa, W., Lee, J. A., Roberts, P. M., & Thomson, J. E. (2007). A new diastereoselective aza-allyl conjugate addition–Michael addition–ring closure reaction sequence and its application in the construction of six contiguous stereogenic centres.
- Alvaro, G., Boga, C., Savoia, D., & Umani-Ronchi, A. (1996). Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1, (9), 875-882. [Link]
- Hernández-Rodríguez, M., Juaristi, E. (2003). Recent advances in the asymmetric synthesis of β-amino acids. Recent Research Developments in Organic Chemistry, 7, 69-83. (Note: A direct link to the full text may not be available, but the citation is for context on the broader field).
- Savoia, D., Alvaro, G., & Boga, C. (1996). Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1, (9), 875-882. [Link]
- Enders, D., & Wortmann, L. (2000). Asymmetric α-Alkylation of Ketones and Aldehydes via SAMP/RAMP Hydrazones. In Modern Carbonyl Olefination (pp. 147-183). Wiley-VCH.
- Yamaguchi, J. I., et al. (2008). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. Letters in Organic Chemistry, 5(2), 116-118. [Link]
- Liu, J., Cao, C. G., Sun, H. B., Zhang, X., & Niu, D. (2016). Catalytic asymmetric umpolung allylation of imines. Journal of the American Chemical Society, 138(40), 13103-13106. [Link]
- Alvaro, G., Boga, C., Savoia, D., & Umani-Ronchi, A. (1996). Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1, (9), 875-882. [Link]
- Davies, S. G., et al. (2007). A new diastereoselective aza-allyl conjugate addition–Michael addition–ring closure reaction sequence...
- Gommermann, N. (2010). Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3-Hydrogen Shift. European Journal of Organic Chemistry, 2010(23), 4333-4350. [Link]
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.box [sci-hub.box]
- 4. Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Diastereoselective synthesis of β-amino acids with (1-Phenylethyl)(prop-2-EN-1-YL)amine derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Chiral β-Amino Acids
β-Amino acids are crucial building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[1][2] Their incorporation into peptides can enhance metabolic stability, a desirable trait in drug development.[2] The stereochemistry of these molecules is paramount to their biological function, making the development of stereoselective synthetic methods a critical area of research. This guide provides an in-depth exploration of a diastereoselective approach to β-amino acid synthesis, leveraging the chiral auxiliary, (1-phenylethyl)amine.
I. The Strategic Approach: Asymmetric Induction via a Chiral Auxiliary
The core of this synthetic strategy lies in the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In this case, (R)- or (S)-(1-phenylethyl)amine serves as an effective and accessible chiral auxiliary.[3][4][5] The phenylethyl group provides significant steric bulk, which effectively shields one face of a reactive intermediate, thereby forcing an incoming reagent to attack from the less hindered face. This principle of sterically controlled diastereoselection is a cornerstone of modern asymmetric synthesis.[3][4]
The overall synthetic pathway involves the formation of a chiral enolate derived from a β-alanine derivative bearing the (1-phenylethyl)amine auxiliary. The subsequent alkylation or other electrophilic attack on this enolate proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary.
II. The Aza-Michael Addition: A Key Bond-Forming Reaction
The formation of the carbon-nitrogen bond is a critical step in the synthesis of β-amino acids. The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for this transformation.[6][7] The reaction involves the nucleophilic attack of the amine on the β-carbon of the unsaturated system, leading to the formation of the desired β-amino carbonyl scaffold.[6][8]
The diastereoselectivity of the aza-Michael addition in this context is controlled by the chiral auxiliary. The bulky (1-phenylethyl) group on the nitrogen atom directs the approach of the α,β-unsaturated ester, leading to the preferential formation of one diastereomer.
III. Experimental Protocols
A. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (R)-(+)-1-Phenylethylamine | ≥99% | Sigma-Aldrich | Store under nitrogen. |
| (S)-(-)-1-Phenylethylamine | ≥99% | Sigma-Aldrich | Store under nitrogen. |
| Ethyl acrylate | ≥99% | Acros Organics | Inhibitor should be removed before use. |
| Diethyl ether | Anhydrous | Fisher Scientific | |
| Dichloromethane | Anhydrous | Fisher Scientific | |
| Magnesium sulfate | Anhydrous | VWR | |
| Hydrochloric acid | Concentrated | J.T. Baker | |
| Sodium bicarbonate | Saturated solution | LabChem | |
| Deuterated chloroform (CDCl₃) | Cambridge Isotope Laboratories | For NMR analysis. |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. (1-Phenylethyl)amine and ethyl acrylate are irritants; avoid inhalation and skin contact.
B. Protocol 1: Synthesis of the Chiral Amine Adduct
This protocol details the diastereoselective aza-Michael addition of (R)-(+)-1-phenylethylamine to ethyl acrylate.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-(+)-1-phenylethylamine (1.21 g, 10 mmol) and ethyl acrylate (1.00 g, 10 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether (50 mL) and washed successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
C. Protocol 2: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be removed by hydrogenolysis to yield the desired β-amino acid ester.
-
Reaction Setup: The purified chiral amine adduct (1.11 g, 5 mmol) is dissolved in methanol (25 mL) in a Parr hydrogenation flask.
-
Catalyst Addition: Palladium on carbon (10% w/w, 100 mg) is carefully added to the solution.
-
Hydrogenation: The flask is placed on a Parr hydrogenator and subjected to a hydrogen atmosphere (50 psi). The reaction is shaken for 24 hours at room temperature.
-
Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the β-amino acid ester.
IV. Characterization and Analysis
A. Determining Diastereoselectivity
The diastereomeric excess (d.e.) of the product from Protocol 1 can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
NMR Spectroscopy: ¹H NMR spectroscopy can often be used to distinguish between diastereomers. The signals corresponding to the protons adjacent to the newly formed stereocenter will appear at slightly different chemical shifts for each diastereomer. Integration of these signals allows for the calculation of the diastereomeric ratio.
-
Chiral HPLC: For more accurate determination, the diastereomers can be separated and quantified using a chiral HPLC column.[9] The use of chiral derivatizing agents, such as Marfey's reagent, can also aid in the separation and analysis of amino acid stereoisomers.[10]
B. Spectroscopic Data
Expected ¹H NMR (400 MHz, CDCl₃) for the major diastereomer of ethyl 3-((R)-1-phenylethylamino)propanoate: δ 7.20-7.35 (m, 5H, Ar-H), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (q, J = 6.6 Hz, 1H, CH(Ph)CH₃), 2.70-2.85 (m, 2H, CH₂CH₂CO₂Et), 2.40-2.50 (m, 2H, CH₂CH₂CO₂Et), 1.35 (d, J = 6.6 Hz, 3H, CH(Ph)CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
V. Mechanistic Insights and Rationale
The high diastereoselectivity observed in this synthesis is a direct consequence of the steric influence of the chiral (1-phenylethyl)amine auxiliary. The bulky phenyl group effectively blocks one face of the nitrogen atom. When the enolate is formed, this steric hindrance dictates the conformation of the intermediate. The subsequent approach of the electrophile (in this case, an alkyl halide for an alkylation reaction, or a proton source during workup of the aza-Michael addition) occurs from the less sterically encumbered face, leading to the preferential formation of one diastereomer.
Theoretical studies have supported this model, indicating that the lowest energy conformation of the lithium enolate intermediate presents a more sterically hindered face, directing the electrophile to the opposite side.[11][12][13]
VI. Workflow and Process Visualization
The following diagrams illustrate the key steps in the diastereoselective synthesis of β-amino acids.
Caption: Overall workflow for the synthesis of β-amino acid esters.
Caption: Simplified mechanism showing steric control.
VII. Conclusion and Future Perspectives
The use of (1-phenylethyl)amine derivatives as chiral auxiliaries provides a robust and reliable method for the diastereoselective synthesis of β-amino acids. The protocols outlined in this guide are scalable and utilize readily available starting materials. Further research in this area may focus on the development of catalytic asymmetric methods to circumvent the need for stoichiometric chiral auxiliaries, thereby improving the overall efficiency and sustainability of the process. The exploration of a broader range of electrophiles in the alkylation step could also lead to a diverse library of novel β-amino acid derivatives for applications in drug discovery and materials science.
References
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021).
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- Proposed mechanism of the exchange of β-amino amide: (A) (retro) aza-Michael addition and (B) transamidation via two possible pathways. (n.d.).
- Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021).
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025).
- Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. (2016). Biotechnology Journal. [Link]
- Resolution of racemic amino acids. (1983).
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules. [Link]
- Diastereochemical differentiation of beta-amino acids using host-guest complexes studied by Fourier transform ion cyclotron resonance mass spectrometry. (2007). Journal of the American Society for Mass Spectrometry. [Link]
- The Role of (R)-1-Phenylethylamine in Chiral Catalyst Preparation. (n.d.). Acme Synthetic Chemicals. [Link]
- Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). ACS Omega. [Link]
- Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). (2000). Journal of the Brazilian Chemical Society. [Link]
- Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. (2008).
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. [Link]
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers in Chemistry. [Link]
- Diastereochemical differentiation of β-amino acids using host-guest complexes studied by fourier transform ion cyclotron resonance mass spectrometry. (2007). Journal of the American Society for Mass Spectrometry. [Link]
- Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of. (2000). Journal of the Brazilian Chemical Society. [Link]
- An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. (2020). Green Chemistry. [Link]
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2016). Beilstein Journal of Organic Chemistry. [Link]
- Diastereochemical differentiation of some cyclic and bicyclic β-amino acids, via the kinetic method. (2007). Semantic Scholar. [Link]
- Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
- Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). (2000).
- Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (2021). Analytical Sciences. [Link]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020).
- Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (2022).
Sources
- 1. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michael Addition [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Application of (1-Phenylethyl)(prop-2-EN-1-YL)amine in the synthesis of pharmaceutical intermediates
An Application Guide to (1-Phenylethyl)(prop-2-en-1-yl)amine in the Synthesis of Pharmaceutical Intermediates
Introduction
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance, as the stereochemistry of a drug molecule is often the primary determinant of its pharmacological activity and safety profile.[1][2] Chiral amines are foundational building blocks in the synthesis of over 40% of commercial pharmaceuticals.[3] Among these, this compound, also known as N-allyl-α-methylbenzylamine, emerges as a particularly versatile intermediate. This secondary amine uniquely combines the proven stereodirecting capabilities of the 1-phenylethyl group with the synthetic flexibility of a terminal allyl moiety.[4][5]
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis and application of this compound. We will delve into its role as a chiral building block, explore detailed, field-tested protocols, and explain the chemical principles that underpin its utility in constructing complex, enantiomerically pure pharmaceutical intermediates.
Physicochemical Properties and Synthesis
The utility of this compound stems from its defined stereochemistry and the reactive handles available for synthetic transformations. Both enantiomers, (S) and (R), are accessible, allowing for entry into different chiral series of compounds.
Data Presentation: Key Properties
| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
| IUPAC Name | N-[(1S)-1-phenylethyl]prop-2-en-1-amine[6] | N-[(1R)-1-phenylethyl]prop-2-en-1-amine | N-(1-phenylethyl)prop-2-en-1-amine[7] |
| CAS Number | 115914-08-4[4] | 126275-19-2[8] | 66896-61-5[7] |
| Molecular Formula | C₁₁H₁₅N[6] | C₁₁H₁₅N[8] | C₁₁H₁₅N[7] |
| Molecular Weight | 161.24 g/mol [6] | 161.24 g/mol [8] | 161.24 g/mol |
| Appearance | Liquid | Liquid | Liquid |
| Boiling Point | ~180–190°C (extrapolated)[4] | Not specified | Not specified |
| Density | ~0.92–0.94 g/mL (estimated)[4] | Not specified | Not specified |
Core Applications in Pharmaceutical Synthesis
The dual functionality of this compound—a stable chiral center and a reactive alkene—positions it as a valuable precursor in asymmetric synthesis. Its applications can be broadly categorized into its use as a chiral building block and as a precursor to more complex chiral ligands.
Role as a Chiral Building Block
The most direct application is the incorporation of the entire N-allyl-1-phenylethylamine scaffold into a target molecule. The chiral center dictates the stereochemistry of subsequent transformations on or near the allyl group, while the phenyl group can be removed at a later stage via hydrogenolysis if required.[5]
Key Synthetic Transformations:
-
Diastereoselective Cyclization: The amine and allyl groups can participate in intramolecular cyclization reactions to form chiral nitrogen-containing heterocycles like piperidines and pyrrolidines, which are common motifs in APIs.[5]
-
Additions to the Allyl Group: The double bond is amenable to a variety of stereocontrolled addition reactions, such as epoxidation, dihydroxylation, or hydroboration, leading to intermediates with multiple, well-defined stereocenters.
-
Thiol-Ene "Click" Reactions: The terminal alkene is a perfect substrate for radical-mediated thiol-ene reactions, allowing for the efficient and modular attachment of various functional groups under mild conditions.[9] This is particularly useful for late-stage functionalization in a drug discovery context.
Caption: Synthetic pathways leveraging the title amine as a chiral building block.
Role as a Precursor to Chiral Ligands
While the parent 1-phenylethylamine is a well-established component of many chiral ligands, the N-allyl derivative provides a convenient handle for synthesizing novel ligand structures.[5][10] The allyl group can be functionalized to introduce additional coordinating atoms (e.g., phosphorus, oxygen, or sulfur), enabling the creation of bidentate or tridentate ligands for asymmetric metal catalysis. Such catalytic systems are crucial for reactions like asymmetric hydrogenation, which is widely used in pharmaceutical manufacturing.[11]
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis and application of this compound.
Protocol 1: Synthesis of (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine
This protocol describes the direct N-alkylation of (S)-1-phenylethylamine.
Rationale: This is a standard nucleophilic substitution reaction. Potassium carbonate is used as a mild, inexpensive base to deprotonate the amine, and acetonitrile is a suitable polar aprotic solvent. The reaction is performed at an elevated temperature to ensure a reasonable reaction rate.
Materials:
-
(S)-(-)-1-Phenylethylamine (1.0 equiv)
-
Allyl bromide (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-1-phenylethylamine (1.0 equiv) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add allyl bromide (1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 12-16 hours.
-
Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase and visualizing with ninhydrin stain (the starting primary amine will stain, while the product secondary amine will not).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the residue in diethyl ether and wash with saturated aq. NaHCO₃ (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure secondary amine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and its optical rotation measured to confirm enantiomeric purity.
Protocol 2: Diastereoselective Allylic Alkylation via C-H Activation
This protocol demonstrates a potential application where the N-allyl imine derivative undergoes palladium-catalyzed C-H activation to create a new C-C bond, a modern and atom-economical approach.[12] This example illustrates how the amine can be first converted to an imine and then used in advanced transformations.
Rationale: This reaction proceeds through the formation of a 2-aza-π-allyl palladium complex. The inherent chirality of the 1-phenylethyl group on the nitrogen atom directs the incoming nucleophile to one face of the complex, resulting in a high degree of diastereoselectivity.[12]
Caption: Experimental workflow for a C-H activation application.
Materials:
-
(S)-(1-Phenylethyl)(prop-2-en-1-yl)amine (prepared as in Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)
-
Chiral ligand (if necessary, though the substrate may provide sufficient control)
-
Nucleophile (e.g., sodium diethyl malonate) (1.2 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
Step-by-Step Procedure:
-
Imine Formation: a. In a round-bottom flask, dissolve the amine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous toluene. b. Add anhydrous MgSO₄ (2.0 equiv) and stir the mixture at room temperature for 4-6 hours until imine formation is complete (monitored by TLC or ¹H NMR). c. Filter off the MgSO₄. The resulting solution of the N-allyl imine is typically used directly in the next step.
-
Allylic Alkylation: a. To the flask containing the imine solution, add the palladium catalyst, base, and nucleophile under a nitrogen atmosphere. b. Heat the reaction mixture to 80-100 °C and stir for 18-24 hours.
-
Reaction Monitoring: The reaction can be monitored by LC-MS to track the consumption of the imine and the formation of the product.
-
Work-up and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer with water (2x) and brine (1x). c. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the residue by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product.
Safety and Handling
This compound is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound stands out as a highly valuable and versatile chiral intermediate for pharmaceutical synthesis. Its structure offers a robust chiral handle for inducing stereoselectivity, while the reactive allyl group provides a gateway to a wide array of synthetic transformations, including the construction of complex heterocyclic systems and the modular installation of diverse functional groups. The protocols and applications discussed herein underscore its potential to streamline the synthesis of enantiomerically pure drug candidates, making it an essential tool for the modern medicinal chemist.
References
- Benchchem. (n.d.). Synthesis of Chiral Amines for Pharmaceutical Intermediates: Application Notes and Protocols.
- PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis.
- RSC Publishing. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
- Benchchem. (n.d.). (S)-N-allyl-alpha-methylbenzylamine | 115914-08-4.
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- Santa Cruz Biotechnology. (n.d.). (R)-(+)-N-allyl-α-methylbenzylamine, CAS 126275-19-2.
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 66896-61-5].
- PubChem. (n.d.). (S)-N-allyl-alpha-methylbenzylamine.
- ResearchGate. (2015). Palladium-Catalyzed C−H Activation of N-Allyl Imines: Regioselective Allylic Alkylations to Deliver Substituted Aza-1,3-Dienes.
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- ResearchGate. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ivychem.com [ivychem.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
N-Allylation of 1-Phenylethylamine: A Comprehensive Guide to Synthesis and Purification
Introduction
The N-allylation of primary amines is a fundamental transformation in organic synthesis, yielding valuable secondary allylic amines that serve as versatile building blocks in the pharmaceutical and agrochemical industries. N-Allyl-1-phenylethylamine, in particular, is a precursor to a variety of biologically active molecules. This guide provides a detailed, step-by-step protocol for the synthesis of N-allyl-1-phenylethylamine from 1-phenylethylamine and allyl bromide, including a thorough discussion of the reaction mechanism, optimization of reaction conditions, and a comprehensive guide to the purification of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology.
Scientific Rationale and Mechanistic Overview
The N-allylation of 1-phenylethylamine with allyl bromide is a classic example of a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of allyl bromide, which bears a good leaving group (bromide).
A critical challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt. This occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine. To mitigate this, the reaction is typically carried out using an excess of the primary amine or by carefully controlling the stoichiometry of the reactants. The use of a suitable base is also crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the amine starting material, rendering it non-nucleophilic.
Alternative Synthetic Strategies
While direct alkylation with allyl halides is a common approach, other methods for N-allylation exist, each with its own advantages and disadvantages.
-
Reductive Amination: This powerful one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. For the synthesis of N-allyl-1-phenylethylamine, this would involve the reaction of 1-phenylethylamine with acrolein, or acetophenone with allylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] Reductive amination often offers better control over mono-alkylation compared to direct alkylation.[1]
-
Transition-Metal Catalyzed Allylation: Modern synthetic methods often employ transition metal catalysts (e.g., palladium, iridium, nickel) to facilitate the N-allylation of amines using less reactive allyl sources like allyl alcohols or allyl carbonates.[2][3] These methods are often more atom-economical and can exhibit high selectivity. For instance, iridium-catalyzed reactions can be tuned to yield either N-allylic or N-alkylated products depending on the pH.[4]
Experimental Protocols
PART 1: Synthesis of N-Allyl-1-phenylethylamine via Direct Alkylation
This protocol details the direct N-allylation of 1-phenylethylamine with allyl bromide using potassium carbonate as the base.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1-Phenylethylamine | C₈H₁₁N | 121.18 | 5.00 g | 41.2 |
| Allyl bromide | C₃H₅Br | 120.98 | 2.50 g (1.8 mL) | 20.6 |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 8.55 g | 61.9 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Instrumentation:
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylethylamine (5.00 g, 41.2 mmol) and anhydrous potassium carbonate (8.55 g, 61.9 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Initiation of Reaction: Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the reagents.
-
Addition of Allyl Bromide: Slowly add allyl bromide (2.50 g, 20.6 mmol) to the stirring suspension dropwise over a period of 10 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1 with 1% triethylamine).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of diethyl ether.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allyl-1-phenylethylamine.
-
PART 2: Purification by Flash Column Chromatography
The crude product will contain unreacted 1-phenylethylamine and potentially a small amount of the di-allylated product. Flash column chromatography is an effective method for isolating the desired N-allyl-1-phenylethylamine. Due to the basic nature of the product, it is advisable to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent peak tailing and improve separation.[5][6]
Materials and Reagents:
| Material | Description |
| Silica gel | 60-120 mesh for column chromatography |
| Hexane | ACS grade |
| Ethyl acetate | ACS grade |
| Triethylamine | Reagent grade |
| TLC plates | Silica gel coated aluminum plates with F254 indicator |
Step-by-Step Procedure:
-
Prepare the Eluent: Prepare a solvent mixture of Hexane:Ethyl Acetate (95:5) with 1% triethylamine (v/v/v).
-
Pack the Column:
-
Prepare a slurry of silica gel in the eluent and carefully pack a glass chromatography column.
-
Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude N-allyl-1-phenylethylamine in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure N-allyl-1-phenylethylamine (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).
-
Safety and Handling
-
1-Phenylethylamine: Corrosive and causes severe skin burns and eye damage.[7][8] It is also combustible.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11]
-
Allyl Bromide: A lachrymator, toxic, and flammable. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a robust and detailed guide for the N-allylation of 1-phenylethylamine. By following the outlined protocols for synthesis and purification, researchers can reliably obtain high-purity N-allyl-1-phenylethylamine. The discussion of alternative synthetic routes and the mechanistic rationale behind the experimental choices offers a comprehensive understanding of this important transformation, enabling scientists to adapt and optimize the procedure for their specific research needs.
References
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Smile, S. S., Novanna, M., Kannadasan, S., & Shanmugam, P. (2022). DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indoles and 7-aza indoles. RSC Advances, 12(4), 2139-2148.
- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem Technical Support.
- Dunetz, J. R., & Danheiser, R. L. (2005). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Organic Syntheses, 82, 139-146.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Syntheses Procedure. α-Phenylethylamine.
- TCI EUROPE N.V. (2018).
- Thermo Fisher Scientific. (2025).
- Master Organic Chemistry. (2017). Reductive Amination.
- CymitQuimica. (2022). 1-Phenylethylamine hydrochloride.
- Sigma-Aldrich. (2024).
- Luo, N., Zhong, Y., Shui, H., & Luo, R. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(21), 15509-15521.
- Organic Chemistry Portal. (2024). Synthesis of allylic amines.
- AK Scientific, Inc.
- Kon, Y., Nakashima, T., Fujitani, T., Murayama, T., & Ueda, W. (2019).
- Organic Syntheses Procedure. β-PHENYLETHYLAMINE.
- Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014).
- Uozumi, Y., et al. (2024). N-Allylation of Amines Using Allyl Alcohols by a Silica-Supported Pd/Cu Catalyst.
- Google Patents. (2011). Method for making phenylethylamine compounds. EP2387555A1.
- Popławski, J., & Czarnocki, Z. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- Google Patents. (2014). Resolution method for preparing optically pure R-1-phenylethylamine. CN104152526A.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indoles and 7-aza indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1-Phenylethyl)(prop-2-en-1-yl)amine in Diastereoselective Alkylation Reactions
Introduction: A Multifaceted Chiral Auxiliary for Asymmetric Synthesis
In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust strategy for the synthesis of enantiomerically pure compounds.[1] (1-Phenylethyl)(prop-2-en-1-yl)amine, also known as N-allyl-1-phenylethylamine, is a chiral secondary amine that merges the well-established stereodirecting capabilities of the 1-phenylethyl group with the synthetic versatility of an allyl moiety.
The 1-phenylethylamine scaffold is a privileged structure in asymmetric synthesis, widely employed due to its commercial availability in both enantiomeric forms, low cost, and high efficacy in inducing chirality.[2] When tethered to a prochiral substrate, it effectively creates a chiral environment, enabling diastereoselective transformations. The temporary nature of the auxiliary allows it to be cleaved and recycled after the desired stereocenter has been established.[1]
This document provides a comprehensive guide to the application of this compound as a chiral auxiliary in the diastereoselective α-alkylation of carbonyl compounds. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed experimental protocols, and discuss the causality behind critical experimental parameters.
Principle of the Method: Enamine-Mediated Diastereoselective Alkylation
The strategy hinges on the transient formation of a chiral enamine intermediate. Chiral secondary amines react with aldehydes or ketones to form enamines, which are nucleophilic at the α-carbon. The stereocenter on the amine auxiliary biases the enamine's conformation, effectively shielding one of its diastereotopic faces. Consequently, an incoming electrophile is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the resulting iminium salt liberates the α-alkylated carbonyl compound and regenerates the chiral auxiliary.
The overall workflow can be summarized in three key stages:
-
Chiral Enamine Formation: Reaction of the prochiral carbonyl compound with (S)- or (R)-(1-phenylethyl)(prop-2-en-1-yl)amine.
-
Diastereoselective Alkylation: Reaction of the enamine nucleophile with an electrophile (e.g., an alkyl halide).
-
Hydrolysis & Auxiliary Recovery: Liberation of the chiral α-alkylated product and recovery of the chiral amine.
Caption: General workflow for diastereoselective alkylation using a chiral auxiliary.
Mechanistic Insight: The Origin of Stereocontrol
The high degree of diastereoselectivity observed in these reactions is a direct consequence of the conformational rigidity of the transition state during the alkylation step. The chiral (1-phenylethyl) group is the primary stereocontrolling element.
Upon formation of the enamine from a ketone like cyclohexanone and (S)-N-allyl-1-phenylethylamine, the bulky phenyl group orients itself to minimize steric interactions. A widely accepted model for stereochemical induction by 1-phenylethylamine derivatives involves a transition state where the electrophile approaches from the face opposite to the large phenyl group of the auxiliary.[3]
For the enamine of cyclohexanone, the phenyl group effectively blocks the top face (Re face of the double bond), forcing the alkylating agent to approach from the less hindered bottom face (Si face). This leads to the formation of a new stereocenter with a predictable absolute configuration.
Caption: Stereochemical model for enamine alkylation.
Experimental Protocols
Protocol 1: Synthesis of Chiral Auxiliary - (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine
This protocol describes a standard N-alkylation procedure to prepare the chiral auxiliary from commercially available (S)-1-phenylethylamine.
Materials:
-
(S)-(-)-1-Phenylethylamine (1.0 eq.)
-
Allyl bromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask charged with anhydrous potassium carbonate (2.5 eq.) and anhydrous acetonitrile, add (S)-1-phenylethylamine (1.0 eq.).
-
Stir the suspension vigorously at room temperature.
-
Add allyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours, monitoring by TLC for the consumption of the starting amine.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure secondary amine.
Protocol 2: Diastereoselective α-Alkylation of Cyclohexanone
This protocol provides a general procedure for the alkylation of cyclohexanone using the prepared chiral auxiliary.
Materials:
-
Cyclohexanone (1.0 eq.)
-
(S)-(1-Phenylethyl)(prop-2-en-1-yl)amine (1.2 eq.)
-
p-Toluenesulfonic acid (p-TsOH), catalytic amount
-
Toluene, anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 eq.)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.3 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
Procedure:
Part A: Chiral Enamine Formation
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous toluene, cyclohexanone (1.0 eq.), (S)-(1-phenylethyl)(prop-2-en-1-yl)amine (1.2 eq.), and a catalytic amount of p-TsOH to the flask.
-
Heat the mixture to reflux and allow water to be removed azeotropically via the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Cool the mixture to room temperature and carefully remove the toluene under reduced pressure. The resulting crude enamine is used directly in the next step without further purification.
Part B: Diastereoselective Alkylation and Hydrolysis
-
Under an inert atmosphere, dissolve the crude chiral enamine in anhydrous THF in a flame-dried, three-neck round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Note on base: While some alkylations of enamines can proceed without a strong base, deprotonation to the aza-enolate with LDA can enhance reactivity and selectivity. For this protocol, we will proceed without LDA first.
-
Slowly add the alkyl halide (1.3 eq.) to the stirred enamine solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then let it slowly warm to room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and add 2 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification with NaOH and extraction.
-
Combine the organic layers from the product extraction, wash with saturated aqueous NH₄Cl and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-alkylated cyclohexanone.
-
The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product can be determined by chiral GC, chiral HPLC, or by ¹H NMR analysis of the purified product or a diastereomeric derivative.
Data Presentation: Expected Performance
The following table presents illustrative data for the diastereoselective alkylation of carbonyl compounds using chiral auxiliaries derived from 1-phenylethylamine. The results demonstrate the high levels of stereocontrol achievable with this class of auxiliary. Actual results with this compound may vary depending on the specific substrate, electrophile, and reaction conditions.
| Carbonyl Substrate | Electrophile (R-X) | Typical Yield (%) | Typical Diastereoselectivity (d.r. or d.e.) | Reference Analogy |
| Cyclohexanone | Methyl Iodide | 80 - 90% | >95:5 d.r. | [4] |
| Propanal | Benzyl Bromide | 75 - 85% | >98% d.e. | [3] |
| Cyclopentanone | Allyl Bromide | 70 - 80% | ~90:10 d.r. | [3] |
| Butyraldehyde | Ethyl Iodide | 80 - 92% | >95% d.e. | [5] |
Note: Data is illustrative and based on results from structurally similar chiral amine auxiliaries and imine systems.
Conclusion and Field Insights
This compound stands as a promising and versatile chiral auxiliary for modern asymmetric synthesis. The protocols outlined herein provide a robust framework for achieving high levels of diastereoselectivity in the α-alkylation of carbonyl compounds.
Key Causality Behind Experimental Choices:
-
Low Temperatures (-78 °C): The alkylation step is performed at low temperatures to enhance selectivity. At lower temperatures, the energy difference between the diastereomeric transition states is more significant relative to the available thermal energy, thus favoring the lower-energy pathway that leads to the major product.
-
Anhydrous Conditions: All steps must be performed under strictly anhydrous conditions to prevent the premature hydrolysis of the enamine or iminium intermediates and to avoid quenching organometallic reagents if used.
-
Auxiliary Structure: The stereochemical outcome is dictated by the absolute configuration of the 1-phenylethylamine used. Using (S)-amine will typically yield one enantiomer of the product, while the (R)-amine will produce the other.
-
The Allyl Group: While not directly involved in the stereodirecting step, the N-allyl group offers a valuable synthetic handle for post-alkylation transformations, such as olefin metathesis, hydroboration-oxidation, or Wacker oxidation, further increasing the molecular complexity of the product.
By understanding the interplay between the auxiliary's structure and the reaction conditions, researchers can effectively harness this compound to construct complex chiral molecules with a high degree of stereochemical precision, a critical requirement in pharmaceutical and materials science research.
References
- Kozma, D. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938. [Link]
- Davies, S. G., et al. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]
- Li, Z., et al. (2024). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis.
- University of California, Irvine. (n.d.). CHEM 330 Topics Discussed on Oct 19. [Link]
- Rueping, M., et al. (2011). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 7, 1271–1280. [Link]
- Kleij, A. W., et al. (2017). Asymmetric Synthesis of α,α,α-Disubstituted N-Alkyl Allyl Amines. ChemistryViews. [Link]
- Wang, Q., et al. (2023). Direct asymmetric α-C–H functionalization of N-unprotected allylamine catalyzed by chiral pyridoxal. Green Chemistry, 25(16), 6435-6441. [Link]
- Thomson, R. J., et al. (2023). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. The Journal of Organic Chemistry, 88(17), 12345–12350. [Link]
- Alemán, J., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Chemistry – A European Journal, e202400843. [Link]
- Wills, M., et al. (2012). Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. Organic & Biomolecular Chemistry, 10(19), 3859-3865. [Link]
- University of Louisiana at Lafayette. (n.d.). Asymmetric Synthesis of N-substituted Allylic Amine Compounds. [Link]
- Namboothiri, I. N. N., et al. (2023). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 19, 1083–1090. [Link]
- Wills, M., et al. (2012). Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. Organic & Biomolecular Chemistry, 10(19), 3859-3865. [Link]
- Bertucci, C., et al. (1996). Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1, (10), 1097-1103. [Link]
- Valpuesta, M., et al. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 13(13), 8976-8984. [Link]
- Shaw, J., et al. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]
- D'Acquarica, I., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Marine Drugs, 21(10), 512. [Link]
- Wang, C., et al. (2022). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers, 9(1), 109-115. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for the formation of diastereomeric salts with (1-Phenylethyl)(prop-2-EN-1-YL)amine
Application Note & Protocol Guide
Topic: Protocol for the Formation of Diastereomeric Salts with (1-Phenylethyl)(prop-2-en-1-yl)amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. A significant portion of pharmaceuticals are chiral compounds, and it is a well-established principle that enantiomers of a racemic mixture can exhibit widely divergent pharmacological and toxicological profiles. This necessitates the development of robust and scalable methods for the separation of enantiomers, a process known as chiral resolution.
Among the various techniques available, the formation of diastereomeric salts followed by fractional crystallization remains a cornerstone of industrial-scale chiral separations. This classical method, first demonstrated by Louis Pasteur in 1853, leverages the transformation of a pair of enantiomers—which possess identical physical properties—into a pair of diastereomers with distinct physicochemical characteristics, most notably solubility.[1][2] This application note provides a detailed protocol and the underlying scientific rationale for the chiral resolution of the secondary amine, (±)-(1-phenylethyl)(prop-2-en-1-yl)amine, via diastereomeric salt formation.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the reaction of a racemic base, in this case, (±)-(1-phenylethyl)(prop-2-en-1-yl)amine, with an enantiomerically pure chiral acid. This acid-base reaction creates a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system.[3] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The enantiomerically enriched amine is subsequently liberated from the purified diastereomeric salt by treatment with a base.
The overall process can be visualized as follows:
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution of (±)-(1-Phenylethyl)(prop-2-en-1-yl)amine
This protocol details a representative procedure for the resolution of racemic this compound using (+)-(2R,3R)-tartaric acid as the resolving agent. Tartaric acid is a widely used and cost-effective resolving agent for amines due to its ability to form crystalline salts.[3][4]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| (±)-(1-Phenylethyl)(prop-2-en-1-yl)amine | 66896-61-5 | 161.24 |
| (+)-(2R,3R)-Tartaric Acid | 87-69-4 | 150.09 |
| Methanol (ACS Grade) | 67-56-1 | 32.04 |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 |
| 2 M Sodium Hydroxide (NaOH) Solution | 1310-73-2 | 40.00 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Step-by-Step Procedure
Part 1: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution of the Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.42 g (0.049 mol) of (+)-(2R,3R)-tartaric acid in 100 mL of methanol. Gentle warming may be required to facilitate complete dissolution.
-
Rationale: A stoichiometric amount of the resolving agent is used to react with the target enantiomer. Methanol is chosen as the solvent due to its ability to dissolve both the amine and the tartaric acid, and it often provides good discrimination in the solubility of the resulting diastereomeric salts.
-
-
Addition of the Racemic Amine: To the tartaric acid solution, add 16.12 g (0.100 mol) of racemic (±)-(1-phenylethyl)(prop-2-en-1-yl)amine dropwise with gentle stirring. An exothermic reaction may be observed.
-
Rationale: A 2:1 molar ratio of the racemic amine to the tartaric acid is often a good starting point for resolutions with dicarboxylic acids, as it can lead to the formation of a neutral salt.
-
-
Crystallization: Loosely stopper the flask and allow it to stand undisturbed at room temperature for 24-48 hours. The formation of crystalline precipitate (the less soluble diastereomeric salt) should be observed. For improved yield, the flask can be subsequently cooled in an ice bath for a few hours.
-
Rationale: Slow cooling and undisturbed conditions promote the formation of well-defined crystals, which are easier to filter and less likely to occlude the more soluble diastereomer.
-
-
Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Rationale: Washing with a cold solvent minimizes the dissolution of the desired product while removing impurities.
-
-
Drying: Dry the isolated salt in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Part 2: Liberation of the Enantiomerically Enriched Amine
-
Suspension of the Salt: Suspend the dried diastereomeric salt in a mixture of 50 mL of water and 50 mL of diethyl ether in a separatory funnel.
-
Basification: Add 2 M sodium hydroxide solution dropwise while shaking the separatory funnel until the aqueous layer is distinctly basic (pH > 11, check with pH paper). Ensure all the solid has dissolved.
-
Rationale: The strong base deprotonates the ammonium salt, liberating the free amine, which is more soluble in the organic layer.
-
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate, and then drain the aqueous layer. Extract the aqueous layer with a further 25 mL portion of diethyl ether.
-
Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent, and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
Characterization and Analysis
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer. The diastereomeric purity of the salt can also be enhanced by recrystallization from a suitable solvent before proceeding to the liberation of the free amine.
Troubleshooting and Optimization
The success of a diastereomeric resolution is highly dependent on the experimental conditions. If the initial trial is unsuccessful or gives low enantiomeric excess, the following parameters can be varied:
-
Resolving Agent: Other chiral acids such as (-)-tartaric acid, (+)-camphorsulfonic acid, or (-)-mandelic acid can be screened.[1]
-
Solvent: A range of solvents (e.g., ethanol, isopropanol, acetone, or solvent mixtures) should be tested, as solvent polarity can significantly impact the differential solubility of the diastereomeric salts.
-
Stoichiometry: The molar ratio of the amine to the resolving agent can be adjusted.
-
Temperature: The crystallization temperature profile can be modified to optimize crystal growth and purity.
Conclusion
The protocol described provides a robust starting point for the chiral resolution of (±)-(1-phenylethyl)(prop-2-en-1-yl)amine. By systematically applying the principles of diastereomeric salt formation and fractional crystallization, researchers can effectively separate the enantiomers of this and other chiral amines, a critical step in the development of enantiomerically pure compounds for various applications.
References
- BenchChem. (2025).
- ResearchGate. (2025).
- NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- ElectronicsAndBooks. (n.d.). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fraction.
- ACS Publications. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts.
- ACS Publications. (2021).
- University of Leeds. (n.d.).
- BenchChem. (2025).
- Chemistry LibreTexts. (2022). 6.
- Wikipedia. (n.d.). Chiral resolution.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- The Royal Society of Chemistry. (2017).
- Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- Google Patents. (n.d.).
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
- University of Toronto. (n.d.). Experiment #5: Resolution of (R,S)
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 66896-61-5].
- ChemScene. (n.d.). 56862-34-1 | N-(1-Phenylethyl)prop-2-yn-1-amine.
- MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- PubMed. (2010). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine.
- PMC - NIH. (n.d.).
Sources
Application and Protocol Guide: Determination of Enantiomeric Excess for (1-Phenylethyl)(prop-2-en-1-yl)amine and its Reaction Products
Introduction
In the realms of synthetic chemistry and pharmaceutical development, the stereochemical purity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. (1-Phenylethyl)(prop-2-en-1-yl)amine, a chiral secondary amine, and its derivatives are valuable building blocks in asymmetric synthesis. Consequently, the accurate determination of enantiomeric excess (ee) in reaction products derived from this amine is a critical analytical challenge. This guide provides a comprehensive overview of the primary analytical techniques and detailed protocols for quantifying the enantiomeric purity of these compounds, designed for researchers, scientists, and drug development professionals.
The selection of an appropriate analytical method is contingent on several factors, including the required accuracy, sample availability, throughput needs, and the instrumentation at hand.[1] This document will delve into the three most prevalent and reliable techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each method, we will explore the foundational principles, provide field-proven insights into experimental design, and present detailed, step-by-step protocols.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. Its efficacy lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] For N-alkylated amines like this compound and its derivatives, polysaccharide-based CSPs are particularly effective.[2]
A. Principle of Chiral Recognition
The separation mechanism on polysaccharide-based CSPs involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the chiral selector immobilized on the stationary phase.[2] For basic compounds such as amines, the addition of a basic modifier to the mobile phase is often crucial for achieving optimal peak shape and resolution.[2]
B. Experimental Workflow for Chiral HPLC
Caption: Workflow for ee determination using Chiral HPLC.
C. Detailed Protocol for Chiral HPLC Analysis
Materials:
-
This compound reaction product
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Diethylamine (DEA)
-
Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[3]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a ratio of 80:20 (v/v). Add diethylamine to a final concentration of 0.1% to improve peak shape. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the reaction product in the mobile phase to a final concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample onto the column and start the data acquisition.
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers in the resulting chromatogram.
-
Integrate the peak areas of the two enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Table 1: Representative Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area |
| Enantiomer 1 | 15.30 | 95000 |
| Enantiomer 2 | 17.85 | 5000 |
Based on this data, the ee would be calculated as: |(95000 - 5000) / (95000 + 5000)| * 100 = 90%
II. Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For amines, derivatization is often necessary to improve volatility and chromatographic performance.[4] Trifluoroacetic anhydride is a common derivatizing agent for amines, converting them into their corresponding trifluoroacetyl derivatives.[4]
A. Principle of Separation
Similar to chiral HPLC, chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase, typically a cyclodextrin derivative coated onto a capillary column.[5][6] This results in different retention times for the enantiomers, allowing for their separation and quantification.
B. Experimental Workflow for Chiral GC
Caption: Workflow for ee determination using Chiral GC.
C. Detailed Protocol for Chiral GC Analysis
Materials:
-
This compound reaction product
-
Anhydrous dichloromethane
-
Trifluoroacetic anhydride (TFAA)
-
Chiral capillary GC column (e.g., Chirasil-Val)
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve approximately 1 mg of the amine sample in 0.5 mL of anhydrous dichloromethane.
-
Add a 1.5-fold molar excess of trifluoroacetic anhydride.
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Allow the vial to cool to room temperature. The derivatized sample is now ready for injection.
-
-
GC System Setup:
-
Install the chiral capillary column in the GC oven.
-
Set the injector temperature to 250 °C and the detector temperature to 280 °C.
-
Use a temperature program for the oven, for example: start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Set the carrier gas (e.g., hydrogen or helium) flow rate.
-
-
Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Identify the two peaks corresponding to the derivatized enantiomers.
-
Integrate the peak areas (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
III. NMR Spectroscopy
NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation.[7] The principle lies in converting the enantiomers into diastereomers, which are distinguishable by NMR. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[8]
A. Principle of Enantiomeric Discrimination by NMR
Enantiomers in an achiral solvent are spectroscopically identical. However, upon reaction with a single enantiomer of a chiral derivatizing agent, they form a mixture of diastereomers.[9] These diastereomers have different physical properties and, crucially, will exhibit distinct chemical shifts in the NMR spectrum.[8][9] The relative integration of these signals directly corresponds to the ratio of the original enantiomers.[8]
B. Method 1: Chiral Derivatizing Agent (CDA) Protocol
A highly effective method for primary and secondary amines involves the use of Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[1]
Detailed Protocol:
Materials:
-
This compound reaction product (approx. 5 mg)
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.1 equivalents)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine (2-3 equivalents)
-
NMR tube
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve the amine sample in 0.5 mL of anhydrous CDCl₃.
-
Add anhydrous pyridine.
-
Add Mosher's acid chloride and stir the mixture at room temperature for 30 minutes.
-
-
NMR Analysis:
-
Transfer the reaction mixture to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers (e.g., the methoxy or the α-proton).
-
Integrate the areas of these two signals (Integral1 and Integral2).
-
Calculate the enantiomeric excess: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
-
C. Method 2: Chiral Solvating Agent (CSA) Protocol
Chiral solvating agents form transient, non-covalent diastereomeric complexes with the analyte.[8] (S)-BINOL is a common CSA for amines.
Detailed Protocol:
Materials:
-
This compound reaction product (1.2 equivalents)
-
2-formylphenylboronic acid (1.0 equivalent)
-
Enantiopure (S)-BINOL (1.1 equivalents)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation:
-
NMR Analysis: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a proton in the two transient diastereomeric complexes.
-
Integrate the areas of these two signals (Integral1 and Integral2).
-
Calculate the enantiomeric excess as described above.
-
D. Logical Flow for NMR Data Interpretation
Caption: Logical flow for calculating enantiomeric excess from NMR data.
IV. Summary and Method Selection
The choice of method for determining the enantiomeric excess of products from reactions with this compound depends on the specific requirements of the analysis.
Table 2: Comparison of Analytical Methods
| Feature | Chiral HPLC | Chiral GC | NMR with CDA/CSA |
| Principle | Differential interaction with a chiral stationary phase.[1] | Differential interaction of volatile derivatives with a chiral stationary phase.[1] | Formation of diastereomers with distinct NMR signals.[8] |
| Sample Prep | Simple dissolution. | Derivatization often required.[4] | Derivatization or mixing with a solvating agent.[1][8] |
| Analysis Time | 10-60 minutes per sample.[1] | 10-30 minutes per sample.[1] | 5-15 minutes per sample.[1][8] |
| Sensitivity | High | Very High | Moderate |
| Instrumentation | HPLC with chiral column | GC with chiral column | NMR spectrometer |
| Key Advantage | Broad applicability, high precision. | High resolution for volatile compounds. | Rapid analysis, no separation needed. |
For high-throughput screening, NMR-based methods are often preferred due to their speed.[7] For routine quality control and high-precision measurements, Chiral HPLC is the gold standard. Chiral GC is an excellent choice for volatile amine derivatives.
By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately determine the enantiomeric excess of their reaction products, a crucial step in the advancement of asymmetric synthesis and drug discovery.
References
- A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC - NIH. (n.d.).
- Application Note: Determination of Enantiomeric Excess in Amines by ¹H NMR Spectroscopy - Benchchem. (n.d.).
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.).
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2021).
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides - Benchchem. (n.d.).
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry - ACS Publications. (n.d.).
- Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4 - Benchchem. (n.d.).
- New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. (2018).
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2015).
- Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich. (n.d.).
- Enantiomeric Separation of Alcohols and Amines on a Proline Chiral Stationary Phase by Gas Chromatography - PubMed. (2008).
- A Comparative Guide to Chiral HPLC Methods for Separating N-alkylated Amine Enantiomers - Benchchem. (n.d.).
- Supporting Information A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis - The Royal Society of Chemistry. (n.d.).
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. gcms.cz [gcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of N-allyl-α-methylbenzylamine for Organocatalysis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, purification, and characterization of N-allyl-α-methylbenzylamine, a chiral amine with significant applications in asymmetric organocatalysis. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and troubleshooting.
Scientific Introduction & Strategic Importance
Chiral amines are fundamental building blocks in modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity.[1] N-allyl-α-methylbenzylamine, particularly in its enantiomerically pure forms ((R) or (S)), serves as a versatile chiral auxiliary and organocatalyst.[2] The presence of the allyl group provides a reactive handle for further functionalization, while the α-methylbenzyl moiety imparts a rigid chiral environment essential for inducing stereoselectivity in chemical transformations.[2]
Its application in organocatalysis is often centered on its ability to form chiral iminium ions or enamines with carbonyl compounds, which then guide the stereoselective approach of a nucleophile.[3] This strategy is central to many asymmetric C-C bond-forming reactions.[4][5]
The synthetic method detailed herein is reductive amination , a highly efficient and controlled one-pot procedure for forming C-N bonds. This approach is favored over direct N-alkylation with allyl halides, as it minimizes the risk of over-alkylation and the formation of quaternary ammonium salts.[6]
Reaction Mechanism & Rationale
The synthesis proceeds via a two-step, one-pot reductive amination. The causality behind this choice is rooted in efficiency and selectivity.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (α-methylbenzylamine) on the carbonyl carbon of allyl aldehyde (acrolein). This forms a transient hemiaminal intermediate which rapidly dehydrates to yield a stable iminium ion. This step is often facilitated by a mildly acidic environment or simply by the nature of the reactants.
-
Hydride Reduction: The resulting iminium ion is a key electrophilic intermediate. It is subsequently and irreversibly reduced by a mild hydride-donating agent, such as sodium borohydride (NaBH₄). The hydride selectively attacks the electrophilic carbon of the C=N bond, yielding the target secondary amine, N-allyl-α-methylbenzylamine.[6][7] The choice of NaBH₄ is strategic; it is potent enough to reduce the iminium ion but generally does not reduce the aldehyde starting material under the reaction conditions, especially when added after imine formation is complete.
Diagram of the Reductive Amination Mechanism
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol
This protocol describes the synthesis of (S)-N-allyl-α-methylbenzylamine. For the (R)-enantiomer, simply substitute (R)-α-methylbenzylamine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount | Purity |
| (S)-α-Methylbenzylamine | 121.18 | 1.0 | 12.12 g (100 mmol) | ≥99% |
| Allyl Aldehyde (Acrolein) | 56.06 | 1.1 | 6.17 g (110 mmol) | ≥95% (stabilized) |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 5.67 g (150 mmol) | ≥98% |
| Methanol (MeOH) | 32.04 | - | 250 mL | Anhydrous |
| Diethyl Ether (Et₂O) | 74.12 | - | 500 mL | ACS Grade |
| Saturated NaCl (brine) | - | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | As needed | - |
Equipment
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice/water bath
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice/water bath atop a magnetic stirrer.
-
Initial Charging: Add (S)-α-methylbenzylamine (100 mmol) and 150 mL of anhydrous methanol to the flask. Begin stirring and allow the solution to cool to 0-5 °C.
-
Imine Formation: Slowly add the allyl aldehyde (110 mmol) dropwise via the dropping funnel over 30 minutes. Causality Note: A slow addition rate is crucial to control the exothermic reaction and prevent polymerization of the aldehyde. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure complete formation of the iminium ion.
-
Reduction: While maintaining the temperature at 0-5 °C, add the sodium borohydride (150 mmol) in small portions over 45-60 minutes. Causality Note: Portion-wise addition is critical to manage the vigorous hydrogen gas evolution and the exothermic nature of the reduction.
-
Reaction Completion: After the final portion of NaBH₄ is added, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 3-4 hours or until TLC analysis indicates the disappearance of the starting amine/imine intermediate.
-
Work-up & Extraction:
-
Carefully quench the reaction by slowly adding 100 mL of deionized water.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous slurry to a 1 L separatory funnel and add 200 mL of diethyl ether. Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with 150 mL portions of diethyl ether.
-
Combine all organic extracts and wash with 100 mL of saturated NaCl (brine) to remove residual water and methanol.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.
Purification
The primary impurity is typically residual starting material or small amounts of dialkylated product. High-purity N-allyl-α-methylbenzylamine can be obtained by vacuum distillation .[8]
-
Expected Boiling Point: ~180-190 °C (extrapolated from vacuum data).[2]
-
Procedure: Set up a short-path distillation apparatus. Under reduced pressure, carefully heat the crude oil. Collect the fraction that distills at the appropriate temperature range. The expected yield of the purified product is typically 75-85%.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.[9]
-
FT-IR Spectroscopy: To identify key functional groups (N-H stretch, C=C stretch).
-
Mass Spectrometry (GC-MS): To confirm the molecular weight (161.24 g/mol ).[2][10]
-
Chiral HPLC: To determine the enantiomeric excess (% ee) and confirm that no racemization occurred during the synthesis.
Overall Synthetic Workflow
Diagram of the Experimental Workflow
Caption: A streamlined overview of the synthesis and purification process.
Safety & Hazard Information
-
α-Methylbenzylamine: Corrosive and causes skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Allyl Aldehyde (Acrolein): Highly toxic, flammable, and a potent lachrymator. This reagent must be handled with extreme caution in a well-ventilated chemical fume hood. Ensure all transfers are done carefully to avoid inhalation or contact.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Do not quench the reaction with acid.
-
General Precautions: All steps should be performed in a chemical fume hood. Wear safety glasses, a lab coat, and chemically resistant gloves at all times.
References
- Vertex AI Search. (2022). Synthesis of (±)-α-methylbenzylamine. Chemistry Online.
- Wiley-VCH. (n.d.). N-Allyl,N-methylbenzylamine. SpectraBase.
- Chemistry LibreTexts. (2025). 10.5: Synthesis of Amines.
- The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society.
- The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse.
- Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Emerging Carbon-Nitrogen Bond-Forming Reactions.
- National Center for Biotechnology Information. (n.d.). (S)-N-allyl-alpha-methylbenzylamine. PubChem.
- American Chemical Society. (2001). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. Organic Process Research & Development.
- Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry.
- Nature. (2025). Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts.
- Beilstein Journal of Organic Chemistry. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines.
- Royal Society of Chemistry. (n.d.). Direct asymmetric α-C–H functionalization of N-unprotected allylamine catalyzed by chiral pyridoxal. Green Chemistry.
- CORE. (n.d.).
- Nature. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives.
- University of Louisiana at Lafayette. (n.d.). Asymmetric Synthesis of N-substituted Allylic Amine Compounds. University Research.
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 8. reddit.com [reddit.com]
- 9. spectrabase.com [spectrabase.com]
- 10. (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Guide to Diastereoselective Cyclization Reactions Using Phenylethylamine Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for conducting diastereoselective cyclization reactions utilizing chiral 1-phenylethylamine (α-PEA) as a covalent auxiliary. α-PEA is a cost-effective and highly efficient chiral auxiliary that enables the stereocontrolled synthesis of valuable heterocyclic scaffolds.[1][2] We delve into the mechanistic principles governing the stereochemical outcome, present a detailed, step-by-step protocol for a representative reaction, offer solutions to common experimental challenges, and provide guidelines for product analysis.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development, as the stereochemistry of a molecule profoundly dictates its biological activity. Chiral auxiliaries are powerful tools in this endeavor.[2] These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another.[2] After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
Among the vast library of chiral auxiliaries, (R)- and (S)-1-phenylethylamine (α-PEA) are particularly noteworthy due to their low cost, commercial availability in both enantiomeric forms, and high efficacy in a wide range of asymmetric transformations, including diastereoselective cyclizations.[1][3] These reactions are pivotal for constructing chiral heterocycles like piperidines and tetrahydroisoquinolines, which are prevalent motifs in natural products and pharmaceuticals.[1][4]
Principle of Stereochemical Control
The efficacy of α-PEA as a chiral auxiliary stems from its ability to create a sterically defined environment around the reactive center. The bulky phenyl group of the auxiliary effectively shields one face of the molecule, forcing an incoming reagent or a cyclizing part of the molecule to approach from the less hindered face.
Consider a generic intramolecular cyclization of a substrate covalently bonded to an (R)-phenylethylamine auxiliary. The molecule will preferentially adopt a conformation that minimizes steric strain between the phenyl group of the auxiliary and the substituents on the substrate. This conformational locking dictates the trajectory of the cyclization, leading to the formation of one diastereomer in excess. The specific transition state model (e.g., Felkin-Ahn or a chelation-controlled model) often depends on the exact nature of the reaction (e.g., Pictet-Spengler, aza-Michael addition, or radical cyclization).[3][5][6]
For many cyclizations, such as the Pictet-Spengler reaction, the process involves the formation of an intermediate iminium ion, which is then attacked by a nucleophilic portion of the molecule.[4][7] The chiral auxiliary directs this intramolecular attack to create the new stereocenter with high diastereoselectivity.
Mechanism: Stereocontrol in a Pictet-Spengler Reaction
Caption: Mechanism of Stereocontrol.
Experimental Guide: Diastereoselective Pictet-Spengler Reaction
This section provides a representative protocol for the synthesis of a chiral tetrahydro-β-carboline, a common scaffold in alkaloid natural products, using (R)-phenylethylamine as the chiral auxiliary.[3]
Part A: Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Tryptamine | ≥98% | Sigma-Aldrich, Acros | |
| Glyoxylic acid monohydrate | ≥98% | Sigma-Aldrich, Alfa Aesar | |
| (R)-(+)-1-Phenylethylamine | ≥99% | Sigma-Aldrich, TCI | |
| Sodium triacetoxyborohydride | 97% | Acros Organics, Combi-Blocks | Moisture sensitive, handle under N₂ |
| Dichloromethane (DCM) | Anhydrous | Acros Organics, Fisher | Use from a solvent purification system or over molecular sieves |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich | Corrosive, handle in a fume hood |
| Saturated Sodium Bicarbonate | ACS Grade | Fisher Scientific | For workup |
| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific | For drying |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Part B: Step-by-Step Protocol
This protocol involves a one-pot reductive amination to attach the auxiliary, followed by an in-situ Pictet-Spengler cyclization.
Step 1: Formation of the Amide Intermediate
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add tryptamine (1.60 g, 10.0 mmol) and dichloromethane (DCM, 80 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add glyoxylic acid monohydrate (0.92 g, 10.0 mmol) and (R)-(+)-1-phenylethylamine (1.21 g, 1.27 mL, 10.0 mmol).
-
Stir the mixture at 0 °C for 30 minutes. The reaction mixture will become a suspension.
Step 2: Reductive Amination
-
To the suspension from Step 1, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent side-product formation. Sodium triacetoxyborohydride is a mild reducing agent ideal for this transformation, minimizing the reduction of the carboxylic acid.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Step 3: In-Situ Pictet-Spengler Cyclization
-
Once the reductive amination is complete (as judged by the consumption of tryptamine), cool the reaction mixture back to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 2.3 mL, 30.0 mmol) dropwise via syringe.
-
Causality: TFA serves as the acid catalyst to protonate the imine formed in equilibrium, generating a highly electrophilic iminium ion which is necessary for the intramolecular electrophilic aromatic substitution to occur.[7]
-
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the formation of the cyclized product by TLC/LC-MS.
Step 4: Workup and Purification
-
Quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-60% ethyl acetate in hexanes) to separate the diastereomers.
Part C: Auxiliary Cleavage
The phenylethylamine auxiliary is typically removed via hydrogenolysis.
-
Combine the purified diastereomeric product (1.0 g) with palladium on carbon (10% w/w, 100 mg) in a flask suitable for hydrogenation.
-
Add methanol (20 mL) as the solvent.
-
Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction under a hydrogen atmosphere for 24-48 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final, deprotected product.
-
Trustworthiness: Simple acidic extraction can also be used to recover the α-PEA if it's attached via an imine linkage, but for the more robust amide or amine bonds formed in many syntheses, reductive cleavage is required.[1]
-
Experimental Workflow Overview
Caption: General Experimental Workflow.
Data Analysis: Determination of Diastereomeric Ratio (d.r.)
The success of a diastereoselective reaction is quantified by its diastereomeric ratio (d.r.). This is most commonly determined using high-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[8][9]
-
Principle: Diastereomers are different compounds and will have distinct NMR spectra.[10] Protons in the vicinity of the newly formed stereocenter will experience slightly different chemical environments in each diastereomer, leading to separate, distinguishable signals.[8]
-
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum of the purified, but unseparated, mixture of diastereomers.
-
Identify a set of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Signals that are sharp singlets or doublets are ideal.
-
Carefully integrate these two distinct signals.
-
The ratio of the integration values directly corresponds to the diastereomeric ratio of the products.[9] For example, if two corresponding peaks have integrals of 9.5 and 1.0, the d.r. is 95:5.
-
-
Expert Tip: For crowded spectra, techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, greatly aiding in accurate integration.[11][12] Chiral High-Performance Liquid Chromatography (HPLC) can also be used as an orthogonal method to confirm the d.r.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Incorrect reaction temperature.2. Insufficient steric bulk on the auxiliary or substrate.3. Catalyst deactivation. | 1. Perform the cyclization step at lower temperatures (e.g., -20 °C or -78 °C).2. Consider a more sterically demanding auxiliary if possible.3. Use freshly opened or purified catalyst/reagents. |
| Low Reaction Yield | 1. Incomplete reaction.2. Decomposition of starting material or product.3. Mechanical losses during workup. | 1. Increase reaction time or temperature; confirm completion with TLC/LC-MS.2. Ensure anhydrous conditions; check pH during workup to avoid degradation.3. Be meticulous during extractions and transfers. |
| Incomplete Auxiliary Cleavage | 1. Inactive hydrogenation catalyst.2. Insufficient hydrogen pressure or reaction time. | 1. Use fresh Pd/C catalyst.2. Increase hydrogen pressure (if equipment allows) or prolong the reaction time.3. Consider alternative cleavage methods like using transfer hydrogenation (e.g., ammonium formate). |
Conclusion
The use of 1-phenylethylamine as a chiral auxiliary offers a robust, reliable, and cost-effective strategy for the diastereoselective synthesis of complex heterocyclic molecules.[1][13] The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement these powerful reactions in their own synthetic endeavors, from small-scale academic research to large-scale drug development campaigns.
References
- Aguilar, J. A. et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-4.
- Castañar, L., & Parella, T. (2015). Pure shift NMR spectroscopy: a powerful tool for simplifying proton NMR spectra. Magnetic Resonance in Chemistry, 53(6), 399-426.
- JEOL Ltd. Analyze of stereoisomer by NMR. JEOL Ltd. Applications Notes.
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- ResearchGate (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate.
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. (Note: This is a foundational review, a more accessible link is not available, but the topic is covered by[5]).
- Gawroński, J., & Skarżewski, J. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 688-693.
- Grokipedia. Pictet–Spengler reaction. Grokipedia.
- Wikipedia. Pictet–Spengler reaction. Wikipedia.
- Davies, S. G., & Ichihara, O. (1996). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (13), 1411-1418.
- Scribd. Aza-Michael Reaction Insights. Scribd.
- Harmand, T. et al. (2018). Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation. Angewandte Chemie International Edition, 57(12), 3137-3141.
- PubMed. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed.
- ResearchGate. Selected Diastereoselective Reactions: Free Radical Additions and Cyclizations. ResearchGate.
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for separating enantiomers using a (1-Phenylethyl)(prop-2-EN-1-YL)amine-derived chiral stationary phase
An Application Guide to HPLC Method Development for Enantiomeric Separations on a (1-Phenylethyl)amine-Derived Chiral Stationary Phase
Introduction: The Imperative of Chirality in Modern Science
In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical need for precise enantiomeric analysis.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for the separation and quantification of enantiomers.[2][3][4]
This guide provides a detailed framework for developing a robust HPLC method for enantiomeric separation, focusing on a synthetic polymer-based CSP derived from (1-Phenylethyl)amine. This class of CSP, often categorized under "Pirkle" or brush-type phases, offers a versatile platform for separating a wide array of chiral compounds.[5][6] We will delve into the mechanistic principles of the stationary phase, present systematic protocols for method development, and offer insights grounded in chromatographic theory to empower researchers in achieving optimal, validated separations.
Understanding the (1-Phenylethyl)amine-Derived Chiral Stationary Phase
The efficacy of a chiral separation is fundamentally dependent on the differential interactions between the enantiomers and the chiral stationary phase.[7] The (1-Phenylethyl)amine-derived CSP creates a specific chiral environment through a combination of interaction sites covalently bonded to a silica support.[6][8]
Mechanism of Chiral Recognition:
The prevailing theory for chiral recognition is the "three-point interaction model," which posits that for an effective separation, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one of these being stereochemically dependent.[9] For a (1-Phenylethyl)amine-based CSP, these interactions typically include:
-
π-π Interactions: The phenyl group on the chiral selector provides a π-acidic or π-basic surface that can interact with aromatic rings on the analyte. This is a crucial anchoring mechanism.[9]
-
Hydrogen Bonding: The amine group (N-H) on the selector can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. Analytes containing hydroxyl, carbonyl, amine, or amide functional groups can participate in these interactions.
-
Dipole-Dipole Interactions: Polar functional groups on both the CSP and the analyte can lead to dipole-dipole or dipole-induced dipole interactions.
-
Steric Hindrance: The specific three-dimensional arrangement of the phenylethyl group creates pockets and grooves. One enantiomer will fit more favorably into this chiral space, leading to a stronger overall interaction and thus longer retention, while the other enantiomer experiences steric repulsion and elutes earlier.
This multi-modal interaction capability makes this class of CSPs particularly effective for analytes possessing aromatic functionality and hydrogen bonding sites.[6]
A Strategic Workflow for Chiral Method Development
A haphazard "trial-and-error" approach to chiral method development is inefficient.[10] A systematic, multi-stage strategy, beginning with broad screening and progressing to fine-tuning, is essential for success. The logical flow of this process is outlined below.
Caption: A systematic workflow for chiral HPLC method development.
Protocol 1: Initial Mobile Phase Screening
The goal of the screening phase is to rapidly identify a mobile phase system that shows any degree of separation (a "hit"). Optimization can only proceed once selectivity (α) is greater than 1. Polysaccharide-based and related synthetic polymer CSPs can often be used across Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes.[11][12]
Objective: To test a set of diverse mobile phases to find initial enantiomeric selectivity.
Methodology:
-
Column: (1-Phenylethyl)amine-derived CSP, e.g., 250 x 4.6 mm, 5 µm.
-
Sample Preparation: Dissolve the racemic analyte in the initial mobile phase to a concentration of ~1 mg/mL. Ensure complete dissolution.
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV detector set to the λmax of the analyte.
-
-
Screening Mobile Phases: Sequentially run the analyte using the mobile phases listed in the table below. Allow the column to equilibrate for at least 20 column volumes when switching between solvent systems.
-
Data Evaluation: For each run, calculate the retention factor (k'), selectivity (α), and resolution (Rs). A successful "hit" is any condition where two distinct peaks are observed (α > 1.0).
Table 1: Example Mobile Phase Screening Strategy & Results
| Mode | Mobile Phase Composition | Analyte Type | Example k' (Peak 1) | Example α | Example Rs | Assessment |
| Normal Phase (NP) | n-Hexane / 2-Propanol (90:10, v/v) | Neutral, non-polar | 2.5 | 1.15 | 1.3 | Promising |
| + 0.1% Trifluoroacetic Acid (TFA) | Acidic | 3.1 | 1.10 | 1.1 | Potential | |
| + 0.1% Diethylamine (DEA) | Basic | 4.2 | 1.25 | 1.8 | Best Hit | |
| Polar Organic (PO) | Acetonitrile / Methanol (50:50, v/v) | Polar | 1.8 | 1.0 | 0.0 | No Separation |
| Reversed-Phase (RP) | Acetonitrile / 20mM Phosphate Buffer pH 3.0 (60:40, v/v) | Ionizable | 5.5 | 1.05 | 0.6 | Poor |
Note: The addition of acidic (TFA) or basic (DEA) additives is crucial for ionizable analytes to ensure good peak shape and reproducibility by suppressing unwanted ionic interactions with residual silanols on the silica support.[3]
Protocol 2: Fine-Tuning and Method Optimization
Once a promising mobile phase is identified from the screening, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5) with a reasonable analysis time and good peak shape.
Objective: To systematically adjust chromatographic parameters to maximize resolution and efficiency.
Methodology:
-
Select the Best Condition: Start with the mobile phase that provided the best initial separation from Protocol 1 (e.g., Hexane/IPA with 0.1% DEA).
-
Optimize Mobile Phase Strength:
-
Adjust the percentage of the strong solvent (in NP, this is the alcohol, e.g., 2-Propanol).
-
Decrease the alcohol percentage (e.g., from 10% to 8% or 5%) to increase retention and often improve resolution.
-
Increase the alcohol percentage to decrease retention and shorten analysis time, which may come at the cost of resolution.
-
-
Evaluate Column Temperature:
-
The effect of temperature on chiral separations is complex and can be non-linear.[13] Generally, lower temperatures increase enantioselectivity as the separation becomes more enthalpy-driven (ΔH°).[14][15]
-
Test the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).
-
Caution: Lower temperatures will increase mobile phase viscosity and system backpressure. In rare cases, increasing temperature can improve separation or even reverse the enantiomer elution order.[16]
-
-
Optimize Flow Rate:
-
According to the van Deemter equation, there is an optimal flow rate for maximum efficiency.
-
Lower the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to potentially increase the number of theoretical plates and improve resolution, especially for difficult separations. This will, however, increase the run time.
-
Table 2: Guide to Optimization Parameters and Their Typical Effects
| Parameter | Change | Effect on Retention Time | Effect on Resolution (Rs) | Rationale & Causality |
| % Strong Solvent | Decrease | Increases | Often Increases | Enhances differential interaction time with the CSP. |
| Increase | Decreases | Often Decreases | Reduces interaction time; analyte spends more time in the mobile phase. | |
| Temperature | Decrease | Increases | Usually Increases | Favors enthalpically-driven interactions, magnifying the energy difference between the diastereomeric complexes formed.[17] |
| Increase | Decreases | Usually Decreases | Increases kinetics but can disrupt the stability of transient diastereomeric complexes.[16] | |
| Flow Rate | Decrease | Increases | May Increase | Allows more time for equilibrium between mobile and stationary phases, moving closer to the optimal linear velocity for efficiency. |
| Increase | Decreases | May Decrease | Can lead to band broadening due to increased mass transfer resistance. |
By methodically adjusting these three key parameters, a separation can be systematically refined to meet the analytical goals of resolution, speed, and robustness.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Separation (Rs = 0) | Wrong mobile phase/mode; Inappropriate CSP for the analyte. | Re-screen using different modes (NP, RP, PO). If still unsuccessful, a different class of CSP (e.g., polysaccharide, cyclodextrin) may be required.[5] |
| Poor Resolution (0 < Rs < 1.5) | Mobile phase is too strong; Temperature is too high. | Follow optimization protocol: decrease % strong solvent, lower the temperature, reduce the flow rate. |
| Peak Tailing | Secondary ionic interactions; Analyte overload. | For acidic/basic analytes, add an appropriate modifier (TFA/DEA). Reduce sample concentration. |
| Irreproducible Retention Times | Insufficient column equilibration; Mobile phase instability. | Always equilibrate with at least 20 column volumes of new mobile phase. Prepare fresh mobile phase daily. |
Conclusion
The development of a successful chiral HPLC method on a (1-Phenylethyl)amine-derived stationary phase is a systematic process rooted in the principles of chromatography. By understanding the interaction mechanisms of the CSP and employing a logical workflow that moves from broad screening to meticulous optimization, researchers can efficiently develop robust and reliable methods. This structured approach not only saves time and resources but also provides a deeper understanding of the separation, leading to a final validated method that is fit for purpose in the demanding environments of research and drug development.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Chiral HPLC Column. (n.d.). Phenomenex.
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2022, December 20). Microbe Notes.
- Bálint, Á., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179.
- Outline of Chiral Chromatography. (n.d.). Omics Publishing Group.
- Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science.
- The Secrets to Mastering Chiral Chromatography. (2023, May 3). Rotachrom Technologies.
- HPLC Chiral Columns. (n.d.). Element Lab Solutions.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). Molecules, 28(13), 5178.
- Chiral column chromatography. (n.d.). In Wikipedia.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). ResearchGate.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate.
- Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
- Chiral mobile phase additives in HPLC enantioseparations. (2019). Methods in Molecular Biology, 1929, 95-108.
- PRINCIPLES of CHIRAL SEPARATION. (n.d.). Chromedia.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). Journal of Liquid Chromatography & Related Technologies.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Analytical and Bioanalytical Chemistry, 413, 5637–5654.
- Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. (2010). Semantic Scholar.
- Enantiomer Separations. (n.d.). LCGC International.
- Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). (2023). International Journal of Research and Publication and Reviews, 4(6), 2581-2589.
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Daicel Chiral Technologies.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2017). Dhaka University Journal of Pharmaceutical Sciences, 16(2), 209-217.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2019). Springer Nature Experiments.
- Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
- Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology.
- Chiral separations by hplc. (2015, October 7). Slideshare.
- An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. (2022). Molecules, 28(1), 143.
- Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC. (2017). ResearchGate.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2016). ResearchGate.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dujps.com [dujps.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Note: (1-Phenylethyl)(prop-2-en-1-yl)amine as a Chiral Solvating Agent for Enantiomeric Excess Determination by NMR Spectroscopy
Introduction: The Imperative of Chiral Analysis in Modern Chemistry
Chirality is a fundamental principle in the molecular sciences, with the stereochemistry of a molecule often dictating its biological activity, pharmacological properties, and overall function. In the pharmaceutical industry, the differential effects of enantiomers can be a matter of therapeutic efficacy versus toxicity, making the accurate determination of enantiomeric excess (ee) a critical step in drug development and quality control. Similarly, in asymmetric synthesis, the ability to precisely quantify the enantiomeric composition of a product is paramount to evaluating the success of a stereoselective reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and non-destructive technique for determining enantiomeric purity.[1] However, enantiomers are inherently indistinguishable in an achiral environment, exhibiting identical NMR spectra. To overcome this, chiral auxiliary compounds are employed to induce a diastereomeric differentiation that is observable by NMR. Among these, Chiral Solvating Agents (CSAs) offer a convenient and rapid method for chiral analysis, as they do not require covalent modification of the analyte.[1][2]
This application note provides a detailed guide to the use of (1-Phenylethyl)(prop-2-en-1-yl)amine as a chiral solvating agent in NMR spectroscopy for the determination of enantiomeric excess. While this specific agent is not as extensively documented as some classical CSAs, its structural features—combining the well-established chiral scaffold of 1-phenylethylamine with an allyl group—suggest its potential as a versatile and effective tool for researchers, scientists, and drug development professionals. The protocols and principles outlined herein are grounded in established methodologies for analogous chiral amines and provide a robust framework for its application.[3][4]
Theoretical Background: The Mechanism of Chiral Recognition
The fundamental principle behind the use of a chiral solvating agent is the formation of transient, non-covalent diastereomeric complexes between the enantiopure CSA and the enantiomers of the chiral analyte.[4] In the case of this compound, the interactions with a chiral analyte, such as a carboxylic acid or an alcohol, are likely mediated by a combination of intermolecular forces:
-
Hydrogen Bonding: The secondary amine functionality of the CSA can act as a hydrogen bond donor or acceptor, interacting with polar functional groups of the analyte.
-
π-π Stacking: The phenyl group of the CSA can engage in π-π stacking interactions with aromatic rings present in the analyte.
-
Steric Hindrance: The spatial arrangement of the methyl and allyl groups on the chiral center of the CSA creates a specific three-dimensional environment, leading to differential steric interactions with the two enantiomers of the analyte.
These distinct interactions result in the formation of two diastereomeric complexes, (R)-analyte•(S)-CSA and (S)-analyte•(S)-CSA (assuming the (S)-enantiomer of the CSA is used), which are energetically different. This energetic difference translates into a measurable spectroscopic distinction in the NMR spectrum, most commonly observed as a separation of chemical shifts (Δδ) for corresponding nuclei in the two enantiomers.[2] The integration of these now distinct signals directly corresponds to the ratio of the enantiomers in the sample.[3]
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A common method is the N-alkylation of the corresponding primary amine, (R)- or (S)-1-phenylethylamine, with an allyl halide.
Protocol: Synthesis of (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine
Materials:
-
(S)-1-Phenylethylamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-1-phenylethylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature and add allyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine.
Experimental Protocol: Determination of Enantiomeric Excess by ¹H NMR
This protocol outlines a general procedure for determining the enantiomeric excess of a chiral analyte (e.g., a carboxylic acid) using (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine as the chiral solvating agent.
Materials and Equipment:
-
Chiral analyte (e.g., racemic and/or enantiomerically enriched sample)
-
(S)-(1-Phenylethyl)(prop-2-en-1-yl)amine (CSA)
-
High-purity deuterated solvent (e.g., CDCl₃, C₆D₆)
-
High-quality 5 mm NMR tubes
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal resolution)[3]
Workflow for Enantiomeric Excess Determination
Caption: Workflow for ee determination using a CSA.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
To this solution, add a specific molar equivalent of (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine. The optimal ratio of CSA to analyte can vary and should be determined empirically. A good starting point is 1.0 to 2.0 equivalents of the CSA.
-
Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.[3]
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature.
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.
-
Proper shimming of the magnetic field is critical to achieve the best possible resolution for separating closely spaced signals.[1]
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using appropriate software (e.g., phasing, baseline correction).
-
Identify the signals in the spectrum that correspond to the analyte. Compare the spectrum with the reference spectrum of the analyte alone.
-
Look for signals that have become duplicated or split into two distinct resonances in the presence of the CSA. Protons close to the stereocenter of the analyte are most likely to show the largest chemical shift difference (Δδ).
-
Carefully integrate the well-resolved duplicated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100
where Integral₁ and Integral₂ are the integration values of the signals for the two enantiomers.
-
Results and Discussion: Interpreting the NMR Spectrum
The success of the chiral discrimination is evident by the appearance of two distinct sets of signals for the analyte in the ¹H NMR spectrum. The magnitude of the chemical shift non-equivalence (Δδ = |δ_R - δ_S|) is a measure of the effectiveness of the chiral solvating agent for that particular analyte.
Illustrative Diastereomeric Complex Formation
Caption: Formation of diastereomeric complexes.
Expected Chemical Shift Differences (Δδ)
The following table provides hypothetical ¹H NMR chemical shift differences for a representative chiral carboxylic acid analyte upon interaction with this compound. These values are illustrative and will vary depending on the specific analyte, solvent, and temperature.
| Analyte Proton | Typical Chemical Shift (ppm) | Expected Δδ (ppm) with CSA | Notes |
| α-proton | 2.5 - 4.5 | 0.05 - 0.20 | Protons closest to the chiral center usually show the largest separation. |
| β-protons | 1.5 - 2.5 | 0.02 - 0.10 | Separation decreases with distance from the stereocenter. |
| Aromatic protons | 7.0 - 8.0 | 0.01 - 0.05 | May show small separation due to changes in the electronic environment. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No signal separation observed | - Weak interaction between CSA and analyte.- Inappropriate solvent.- Insufficient amount of CSA. | - Increase the concentration of the CSA.- Try a different deuterated solvent (e.g., C₆D₆, CD₂Cl₂).- Lower the temperature of the NMR experiment to favor complex formation. |
| Poor resolution of signals | - Poor magnetic field homogeneity.- Sample viscosity is too high. | - Re-shim the spectrometer carefully.- Dilute the sample. |
| Precipitation in the NMR tube | - Low solubility of the analyte or the complex. | - Use a more solubilizing solvent.- Gently warm the sample (if it does not affect the complexation equilibrium). |
| Inaccurate integration | - Overlapping signals.- Insufficient relaxation delay (D1) in the NMR acquisition parameters. | - Optimize the CSA-to-analyte ratio to maximize Δδ.- Increase the relaxation delay (D1) to at least 5 times the longest T₁ of the signals being integrated. |
Conclusion
This compound presents itself as a potentially valuable chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy. Its straightforward synthesis and the non-covalent nature of its interaction with analytes make it an attractive tool for rapid and efficient chiral analysis. By forming transient diastereomeric complexes, it allows for the differentiation of enantiomeric signals in the NMR spectrum, enabling direct quantification of the enantiomeric ratio. The protocols and guidelines presented in this application note, based on well-established principles of chiral recognition, provide a solid foundation for the successful application of this and similar chiral amines in research, development, and quality control settings.
References
- Wenzel, T. J., & Wilcox, J. D. (2013). Chiral NMR solvating additives for differentiation of enantiomers. Top Curr Chem, 341, 69-131. DOI: 10.1007/128_2013_445
- Uccello-Barretta, G., & Balzano, F. (2013). Chiral NMR solvating additives for differentiation of enantiomers. Top Curr Chem, 341, 69-131.
- Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. DOI: 10.1039/d2ob01614a
- Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.
- Di Bari, L., & Uccello-Barretta, G. (2015). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect. DOI: 10.1016/B978-0-444-63328-1.00009-4
- PrepChem. (n.d.). Synthesis of N-Allyl-2-Amino-1-Phenylethanol. PrepChem.com.
- Kusnetsov, V., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5078. DOI: 10.3390/molecules25215078
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Preparation of Chiral Derivatives for Asymmetric Synthesis of β-Amino Acids
Introduction: The Significance and Challenge of Chiral β-Amino Acids
β-Amino acids are foundational components of numerous pharmacologically active molecules and serve as the monomers for β-peptides.[1][2] Unlike their α-amino acid counterparts, peptides constructed from β-amino acids often exhibit remarkable resistance to metabolic degradation, a property of immense interest in drug development.[3] The core challenge, however, lies in their synthesis. The introduction of stereocenters, particularly at the Cα and Cβ positions, necessitates robust and highly selective asymmetric methodologies. Enantiomerically pure β-amino acids are crucial as their biological activity is often stereospecific.[4]
This guide provides an in-depth exploration of key strategies for preparing chiral β-amino acid derivatives. We will move beyond simple procedural lists to dissect the underlying principles and rationale behind three cornerstone approaches: the use of covalently-bound chiral auxiliaries, the elegance of catalytic asymmetric reactions, and the classic reliability of Arndt-Eistert homologation. Our focus is on providing not just the "how," but the critical "why," empowering researchers to select and optimize the ideal synthetic route for their specific target molecules.
Strategy 1: Chiral Auxiliary-Mediated Synthesis: Stoichiometric Stereocontrol
The chiral auxiliary approach is a powerful and reliable strategy where a chiral molecule is temporarily attached to the substrate. This auxiliary acts as a "steering group," directing subsequent bond formations to one face of a prochiral center, thereby establishing the desired stereochemistry. After the key transformation, the auxiliary is cleaved and can often be recovered.
Causality of Stereocontrol: The Evans Oxazolidinone Auxiliary
The Evans oxazolidinone auxiliaries are a gold standard in asymmetric synthesis.[5] Their efficacy stems from the formation of a rigid, chelated enolate intermediate that effectively blocks one face of the molecule.
Mechanism of Action:
-
Acylation: The chiral oxazolidinone is first acylated with a carboxylic acid derivative (e.g., propionyl chloride for β-alanine synthesis).
-
Enolate Formation: Treatment with a suitable base (like LDA or Bu₂BOTf) generates a Z-enolate. The metal cation (Li⁺ or B²⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation.
-
Stereodirected Reaction: The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) sterically shields the top face of the enolate.[6] Consequently, an incoming electrophile, such as an imine in a Mannich-type reaction, can only approach from the less hindered bottom face.[7]
-
Auxiliary Cleavage: The newly formed stereocenters are now set. The auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to release the chiral β-amino acid derivative.
Diagram: Stereocontrol by an Evans Auxiliary in a Mannich-Type Reaction
Caption: Workflow showing stereocontrol via an Evans chiral auxiliary.
Protocol 1: Asymmetric Synthesis of a β-Amino Acid Ester via Evans Auxiliary
This protocol describes a Mannich-type reaction between the titanium enolate of an N-acylated oxazolidinone and an N-sulfinyl imine, a method known for high diastereoselectivity.[2]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Titanium tetrachloride (TiCl₄)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N-tert-Butanesulfinyl imine
-
Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
-
Saturated aq. NH₄Cl, NaHCO₃, and brine solutions
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate. Purify the N-propionyl oxazolidinone by flash chromatography.
-
-
Enolate Formation and Mannich Reaction:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir for 30 minutes to form the titanium enolate.
-
Add a solution of the N-tert-butanesulfinyl imine (1.2 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 3-4 hours or until TLC indicates consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction with a 1:1 mixture of saturated aq. NH₄Cl and water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The diastereomeric ratio can be determined on the crude product by ¹H NMR or HPLC analysis.[2] Purify the major diastereomer by flash chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the purified adduct in a THF/water mixture.
-
Cool to 0 °C and add aqueous hydrogen peroxide followed by lithium hydroxide (LiOH).
-
Stir until the reaction is complete.
-
The cleaved auxiliary can be recovered from the organic phase, while the desired β-amino acid is isolated from the aqueous phase after acidification and extraction.
-
| Substrate (Imine R group) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Phenyl | 95 | >99:1 | [2] |
| Isopropyl | 91 | 98:2 | [2] |
| n-Propyl | 94 | 97:3 | [2] |
Strategy 2: Catalytic Asymmetric Synthesis: The Power of Chirality Amplification
Catalytic methods represent a more atom-economical and elegant approach, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product.[8][9]
Organocatalysis: The Asymmetric Mannich Reaction
Organocatalysis utilizes small, chiral organic molecules to accelerate reactions asymmetrically. Bifunctional catalysts, such as thiourea derivatives derived from cinchona alkaloids or amino acids, are particularly effective.[10][11]
Mechanism of Action (Thiourea Catalyst): A bifunctional thiourea catalyst possesses both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating site (the thiourea protons).[10]
-
Dual Activation: The catalyst simultaneously activates both reaction partners. The basic site deprotonates the nucleophile (e.g., a malonate ester), increasing its reactivity, while the thiourea moiety activates the electrophile (the imine) via hydrogen bonding, lowering its LUMO energy.
-
Stereocontrolled C-C Bond Formation: This dual activation occurs within a highly organized, chiral transition state, forcing the nucleophile to attack a specific face of the imine, leading to high enantioselectivity.[12][13]
Diagram: Bifunctional Thiourea Catalysis in a Mannich Reaction
Caption: Dual activation model of a bifunctional thiourea organocatalyst.
Protocol 2: Organocatalytic Asymmetric Mannich Reaction
This protocol describes the addition of a malonate ester to an in-situ generated N-Boc imine, catalyzed by a chiral thiourea catalyst.[12][13]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
α-Amidosulfone (N-Boc protecting group)
-
Dimethyl malonate
-
Chiral bifunctional thiourea catalyst (e.g., derived from (R,R)-cyclohexyldiamine)[13]
-
Toluene, anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vial under an inert atmosphere, add the aldehyde (1.0 eq), α-amidosulfone (1.1 eq), and the chiral thiourea catalyst (5-10 mol%).
-
Add activated 4 Å molecular sieves.
-
Add anhydrous toluene as the solvent.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the N-Boc imine.
-
Add dimethyl malonate (1.2 eq) to the reaction mixture.
-
Continue stirring at the specified temperature (e.g., room temperature or 0 °C) for 24-72 hours, monitoring by TLC.
-
-
Workup and Analysis:
-
Once the reaction is complete, filter off the molecular sieves and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
-
| Aldehyde Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| H | 95 | 99 | [13] |
| 4-Cl | 92 | 98 | [13] |
| 4-MeO | 90 | 97 | [13] |
| 2-Naphthyl | 94 | 99 | [13] |
Strategy 3: Arndt-Eistert Homologation: A Classic Route from α- to β-Amino Acids
The Arndt-Eistert synthesis is a robust, stoichiometric method for the one-carbon homologation of a carboxylic acid.[3][14] When applied to an N-protected α-amino acid, it provides a direct and reliable route to the corresponding β-amino acid while preserving the original stereochemistry.[11]
Mechanism of Action:
-
Acid Chloride Formation: The N-protected α-amino acid is activated, typically by conversion to its acid chloride using reagents like SOCl₂ or (COCl)₂.
-
Diazoketone Formation: The acid chloride reacts with diazomethane (CH₂N₂) to form an α-diazoketone intermediate.
-
Wolff Rearrangement: The key step is the Wolff Rearrangement, where the α-diazoketone, upon treatment with a catalyst (typically Ag₂O or AgOBz) or upon photolysis, loses N₂ gas and rearranges to form a highly reactive ketene.[3]
-
Nucleophilic Trapping: The ketene is immediately trapped by a nucleophile present in the reaction mixture. If the nucleophile is water, the β-amino acid is formed; if it's an alcohol, a β-amino ester is produced.
Diagram: Arndt-Eistert Homologation Workflow
Caption: Stepwise workflow of the Arndt-Eistert homologation sequence.
Protocol 3: Arndt-Eistert Synthesis of an N-Fmoc-β-Amino Acid Methyl Ester
Safety Precaution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety shields. Modern flow chemistry setups are a safer alternative for generating and using diazomethane.[15][16][17]
Materials:
-
N-Fmoc-L-Alanine
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Diazomethane solution in ether
-
Silver benzoate (AgOBz)
-
Anhydrous THF, Methanol (MeOH), Dioxane
-
Triethylamine (TEA)
Procedure:
-
Mixed Anhydride Formation:
-
Dissolve N-Fmoc-L-Alanine (1.0 eq) in anhydrous THF at -15 °C.
-
Add NMM (1.0 eq) followed by ethyl chloroformate (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -15 °C to form the mixed anhydride.
-
-
Diazoketone Synthesis:
-
In a separate flask, add the freshly prepared mixed anhydride solution to an ethereal solution of diazomethane (approx. 3.0 eq) at 0 °C.
-
Stir for 3-4 hours at 0 °C, then allow to warm to room temperature overnight.
-
Carefully remove the solvent and excess diazomethane in vacuo. The crude diazoketone is typically used without further purification.
-
-
Wolff Rearrangement and Trapping:
-
Dissolve the crude diazoketone in a mixture of THF and methanol (e.g., 3:1 ratio).
-
In a separate flask, prepare a solution of the catalyst by dissolving silver benzoate (0.1 eq) in TEA (1.0 eq) and heating to ~65 °C until dissolved, then cool to room temperature.
-
Add the catalyst solution to the diazoketone solution dropwise at room temperature. Vigorous N₂ evolution will be observed.
-
After gas evolution ceases, stir for an additional 2 hours.
-
Filter the reaction mixture, concentrate, and purify the resulting N-Fmoc-β-amino acid methyl ester by flash chromatography. The enantiopurity is maintained throughout the process.[11]
-
Comparative Summary and Outlook
The choice of synthetic strategy depends heavily on the specific target, available resources, and scalability requirements.
| Strategy | Advantages | Disadvantages | Best Suited For |
| Chiral Auxiliary | High reliability and predictability; excellent stereoselectivity (often >98% de). | Stoichiometric use of chiral material; requires protection/deprotection steps; lower atom economy. | Complex targets where reliability is paramount; establishing proof-of-concept. |
| Catalytic Asymmetric | High atom economy; amplification of chirality; milder conditions (organocatalysis). | Catalyst development can be required; substrate scope may be limited; optimization needed. | Scalable synthesis; developing "green" chemical processes; library synthesis. |
| Arndt-Eistert | Direct conversion from readily available α-amino acids; preserves existing stereocenter. | Use of hazardous diazomethane; stoichiometric process; potential for side reactions. | Accessing β-homologues of known α-amino acids; isotopic labeling studies. |
The field of asymmetric synthesis is continually evolving. Current research focuses on broadening the substrate scope of catalytic systems, developing safer alternatives to hazardous reagents like diazomethane through flow chemistry, and discovering novel catalytic transformations that can build stereochemical complexity with even greater efficiency.[17][18][19] By understanding the fundamental principles behind the established methods detailed in this guide, researchers are well-equipped to both apply existing protocols and contribute to the next generation of synthetic innovations.
References
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. [Link]
- Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. (2007). Journal of the American Chemical Society. [Link]
- Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. (2000). Organic Letters. [Link]
- Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
- Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary. (2000). Organic Letters. [Link]
- One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. (2018). Molecules. [Link]
- Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. (2023). ChemRxiv. [Link]
- Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids. (2003).
- Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homolog
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023).
- Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. (2004). The Journal of Organic Chemistry. [Link]
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). Journal of the American Chemical Society. [Link]
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). Journal of the American Chemical Society. [Link]
- Arndt–Eistert reaction. Wikipedia. [Link]
- Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. (2021).
- Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. (2023). Organic Process Research & Development. [Link]
- Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. (2013). Organic & Biomolecular Chemistry. [Link]
- Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives. (2007). Journal of the American Chemical Society. [Link]
- Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. (2019). ACS Omega. [Link]
- Organocatalytic asymmetric synthesis of β3-amino acid derivatives. (2013). Organic & Biomolecular Chemistry. [Link]
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). University of Groningen Research Portal. [Link]
- Chiral auxiliary. Wikipedia. [Link]
- β-Amino Acids: Function and Synthesis. (2001). Macmillan Group Meeting. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of (1-Phenylethyl)(prop-2-EN-1-YL)amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Phenylethyl)(prop-2-en-1-yl)amine. It is structured as a dynamic resource, moving from high-level strategic considerations to granular, issue-specific troubleshooting and validated protocols.
Overview of Synthetic Strategies
The synthesis of the target secondary amine, this compound, can be approached via two primary and robust methodologies: Direct N-Alkylation and Reductive Amination . The choice between these routes depends on factors such as starting material availability, desired scale, and tolerance for potential side products.
-
Strategy A: Direct N-Alkylation: This is a classical SN2 pathway where a primary amine, 1-phenylethylamine, acts as a nucleophile, attacking an electrophilic allyl source, typically allyl bromide. This method is straightforward but requires careful control to prevent over-alkylation.[1]
-
Strategy B: Reductive Amination: This versatile one-pot method involves the formation of an intermediate imine from a primary amine and a carbonyl compound, which is then reduced in situ to the target secondary amine.[2][3][4] This approach avoids the issue of over-alkylation common in direct alkylation.[5][6] Two main variations exist for this target molecule:
-
Reaction of 1-phenylethylamine with acrolein (or a synthetic equivalent) followed by reduction.
-
Reaction of allylamine with acetophenone followed by reduction.
-
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses common issues encountered during synthesis in a direct question-and-answer format.
Question 1: My direct N-alkylation reaction with 1-phenylethylamine and allyl bromide shows very low conversion. What are the likely causes?
Answer: Low conversion in this SN2 reaction is a frequent challenge. The root cause typically falls into one of four categories:
-
Inadequate Base: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid protonates the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.
-
Solution: Use at least one equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base such as diisopropylethylamine (DIPEA). Strong, bulky bases like potassium tert-butoxide should be avoided as they can promote the competing elimination reaction.[7]
-
-
Improper Solvent Choice: The solvent polarity affects SN2 reaction rates.
-
Solution: Employ a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF). These solvents solvate the cation of the base but do not strongly solvate the amine nucleophile, maximizing its reactivity. Avoid protic solvents like ethanol or water, which can solvate the amine and reduce its nucleophilicity.
-
-
Low Temperature/Insufficient Reaction Time: Alkylation of amines can be sluggish, especially if there is any steric hindrance.
-
Solution: Increase the reaction temperature. Refluxing in acetonitrile (approx. 82°C) is a common starting point. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine if extending the reaction time (e.g., to 24-48 hours) is necessary.[7]
-
-
Reagent Quality: Ensure the 1-phenylethylamine and allyl bromide are pure and not degraded.
Question 2: I'm observing a significant amount of a higher molecular weight byproduct, likely the tertiary amine or quaternary salt, in my N-alkylation reaction. How do I prevent this?
Answer: This is a classic case of over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading it to compete for the allyl bromide.[1][5]
-
Causality: The ethyl group on the nitrogen in the product is electron-donating, increasing the electron density on the nitrogen and making it a better nucleophile than the starting 1-phenylethylamine.
-
Preventative Strategies:
-
Stoichiometry Control: Use a significant excess of the starting amine (1-phenylethylamine), typically 2 to 5 equivalents. This statistically favors the alkylation of the primary amine over the secondary amine product. While this is effective, it can be atom-inefficient.
-
Slow Addition: Add the allyl bromide slowly (e.g., via a syringe pump) to a solution of the amine and base. This maintains a low concentration of the alkylating agent, reducing the probability of the product amine reacting with it.
-
Consider Reductive Amination: The most robust solution to completely avoid over-alkylation is to switch to a reductive amination strategy, as this pathway does not produce a more reactive intermediate.[5][6]
-
Question 3: My reductive amination is failing. I see unreacted starting material and a significant amount of the alcohol byproduct from carbonyl reduction. What's wrong?
Answer: This issue points to a problem with the two-step, one-pot process: imine formation and subsequent reduction.
-
Inefficient Imine Formation: The formation of the imine from the carbonyl and the amine is an equilibrium-driven process that produces water.[3]
-
Solution: To drive the equilibrium toward the imine, water must be removed. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture.
-
-
Incorrect pH: Imine formation is acid-catalyzed, but if the pH is too low, the amine nucleophile will be fully protonated and become unreactive. The optimal pH is typically mildly acidic, between 4 and 6.[8]
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to facilitate imine formation without deactivating the amine.[8]
-
-
Non-Selective Reducing Agent: The alcohol byproduct indicates your reducing agent is reducing the starting carbonyl faster than the imine.
-
Solution: Use a reducing agent that is selective for the protonated imine (the iminium ion) over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[6][9] Standard sodium borohydride (NaBH₄) is less selective and can readily reduce aldehydes and ketones, so it should only be added after confirming complete imine formation.[9]
-
Caption: Logic flow for troubleshooting common reductive amination issues.
Frequently Asked Questions (FAQs)
Q1: For synthesizing this compound, which route is better: direct alkylation or reductive amination? A1: Reductive amination is often the superior method for laboratory-scale synthesis of secondary amines.[2] Its primary advantage is the complete avoidance of the over-alkylation issue that plagues direct alkylation, leading to a cleaner reaction profile and simpler purification.[5][6] Direct alkylation may be considered if 1-phenylethylamine is significantly cheaper or more readily available than the required carbonyl/amine pair for the alternative route, and if using a large excess of it is acceptable.
Q2: How can I monitor the reaction progress effectively? A2: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of amines). Co-spot your reaction mixture with the starting materials. The product should have an Rf value intermediate between the polar primary amine and the nonpolar allyl bromide. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio.
Q3: My starting 1-phenylethylamine is a racemic mixture. Will the product also be racemic? A3: Yes. Unless you employ a chiral catalyst or a resolution step, starting with a racemic amine will result in a racemic product. If you require a single enantiomer of the product (e.g., (R)-(1-Phenylethyl)(prop-2-en-1-yl)amine), you must start with the corresponding enantiopure amine (e.g., (R)-1-phenylethylamine). The stereocenter at the benzylic position is not affected by either the N-alkylation or reductive amination reactions described. Enantiopure 1-phenylethylamine can be obtained commercially or through classical resolution of the racemate using a chiral acid like tartaric acid.[10][11][12]
Q4: What are the primary safety concerns with these syntheses? A4:
-
Allyl Bromide: It is a lachrymator, toxic, and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Hydride Reducing Agents (NaBH₄, NaBH(OAc)₃, etc.): These reagents react violently with water and acids to produce flammable hydrogen gas. Quench reactions carefully by slowly adding the reaction mixture to a cooled, stirred aqueous solution.
-
Solvents: Many organic solvents like DMF and acetonitrile have specific health risks. Consult the Safety Data Sheet (SDS) for each reagent before beginning work.
Optimized Experimental Protocols
Protocol 1: Direct N-Alkylation of 1-Phenylethylamine
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenylethylamine (2.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and acetonitrile (ACN) to create a stirrable slurry (approx. 0.5 M concentration relative to the limiting reagent).
-
Begin vigorous stirring and add allyl bromide (1.0 eq., the limiting reagent) dropwise over 10 minutes.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress via TLC or LC-MS until the allyl bromide is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase) to yield the pure secondary amine.
Protocol 2: One-Pot Reductive Amination
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add acetophenone (1.0 eq.) and allylamine (1.2 eq.).
-
Add the solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), followed by a catalytic amount of acetic acid (0.1 eq.).
-
Add activated 4Å molecular sieves to the flask to act as a dehydrating agent.
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor by TLC/LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. Note: The addition may be exothermic.
-
Stir the reaction at room temperature for an additional 8-16 hours until the imine is fully consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Condition Comparison
| Parameter | Direct N-Alkylation | Reductive Amination | Causality & Rationale |
| Key Reagents | 1-Phenylethylamine, Allyl Bromide | Acetophenone, Allylamine | Depends on starting material availability and cost. |
| Base/Catalyst | K₂CO₃ or DIPEA (Stoichiometric) | Acetic Acid (Catalytic) | Alkylation requires a base to neutralize byproduct acid; Reductive amination requires an acid to catalyze imine formation. |
| Reducing Agent | None | NaBH(OAc)₃ or NaBH₃CN | Required to reduce the imine intermediate to the final amine. Selective hydrides are preferred.[9] |
| Solvent | ACN, DMF (Polar Aprotic) | DCE, THF (Aprotic) | Solvents are chosen to optimize reactivity for either SN2 or imine formation/reduction steps. |
| Temperature | Elevated (e.g., 82°C) | Room Temperature | Direct alkylation often requires heat to overcome the activation energy, while reductive amination can proceed efficiently at ambient temperature. |
| Key Challenge | Over-alkylation [5][13] | Imine Formation/Side-Reduction | Each pathway has a characteristic set of potential side reactions that must be controlled. |
| Yield Profile | Moderate to Good (highly dependent on control) | Good to Excellent | Reductive amination is generally cleaner, often leading to higher isolated yields. |
References
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- List, B., et al. Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. ACS Publications.
- JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- ResearchGate. Reaction optimization for the catalytic reductive amination of esters.
- Gunanathan, C., et al. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central.
- Gawroński, J., et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.
- OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
- Wikipedia. Reductive amination.
- Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation.
- ChemRxiv. Direct Alkylative Reductive Amination using 1-Allylsilatrane.
- Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Reaction Data. Reductive Amination - Common Conditions.
- ResearchGate. Direct Alkylative Reductive Amination using 1-Allylsilatrane.
- The Royal Society of Chemistry. A One-Pot Amidation of Primary Nitroalkanes.
- Organic Chemistry Tutor. Reductive Amination.
- Ivy Fine Chemicals. This compound [CAS: 66896-61-5].
- MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- University of Calgary. Ch22: Alkylation of Amines.
- Reddit. Difficulties with N-Alkylations using alkyl bromides.
- Organic Syntheses. d- AND l-α-PHENYLETHYLAMINE.
- ResearchGate. [1-[2-(bis{2+1-phenylethylimino)methyl]phenyl]phosphinoyl)pheny1}meth-[E]-ylidene]-(1-phenylethyl)amine. Synthesis, X-ray and conformational dynamic analysis.
- Hamilton, D. G. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Google Patents. US4000197A - Asymmetric synthesis of phenylisopropylamines.
- Chemistry LibreTexts. 24.6: Synthesis of Amines.
- Google Patents. US4252744A - Method of racemizing optically active 1-phenylethylamine.
- Google Patents. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
- Reddit. What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine?.
- DOI. Supporting Information For: S1.
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. reddit.com [reddit.com]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Challenges in the Purification of N-allyl Secondary Amines
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of N-allyl secondary amines. The following troubleshooting advice and frequently asked questions are designed to address specific experimental issues, grounded in established chemical principles and field-proven insights.
Introduction
N-allyl secondary amines are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, their purification often presents significant hurdles due to their basicity, potential for side reactions, and the presence of closely related impurities. This guide offers a structured approach to troubleshooting common purification problems, ensuring the isolation of high-purity N-allyl secondary amines.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of N-allyl secondary amines, offering probable causes and actionable solutions.
Problem 1: Product Streaking and Poor Separation in Silica Gel Column Chromatography
Question: My N-allyl secondary amine streaks badly on the silica gel column, leading to broad peaks and co-elution with impurities. What is causing this and how can I fix it?
Answer: This is a classic issue when purifying amines on silica gel.[2][3] The root cause is the acidic nature of silica gel, which interacts strongly with the basic amine through acid-base interactions. This leads to irreversible adsorption, tailing of peaks, and even degradation of the target compound.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[2][4] This "competing base" neutralizes the acidic silanol groups on the silica surface, minimizing unwanted interactions with your product.[2]
-
Recommended Modifiers:
-
Triethylamine (TEA): Typically added at 0.1-1% (v/v).
-
Ammonia (in methanol): A 7N solution in methanol can be used as a polar component of the mobile phase.
-
Pyridine: Can also be effective but is more toxic and has a strong odor.
-
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[4]
-
Amine-functionalized silica: This specialized stationary phase has amino groups covalently bonded to the silica surface, providing a more inert environment for amine purification.[3][5]
-
Reversed-phase chromatography (C18): For more polar amines, reversed-phase chromatography can be an excellent option.[4][6] The mobile phase typically consists of acetonitrile or methanol and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[5]
-
Problem 2: Presence of Over-Alkylated Quaternary Ammonium Salt Impurity
Question: My final product is contaminated with a highly polar impurity that I suspect is the over-alkylated quaternary ammonium salt. How can I remove it?
Answer: Over-alkylation is a common side reaction in the synthesis of N-allyl secondary amines, where the product reacts further with the allyl halide to form a quaternary ammonium salt.[5][7] This impurity is significantly more polar than your desired product and is often insoluble in many organic solvents.
Solutions:
-
Aqueous Wash: Quaternary ammonium salts are ionic and typically have good water solubility. Washing your crude product in a separatory funnel with water or brine can effectively remove this impurity.
-
Precipitation/Filtration: If the quaternary salt is insoluble in the reaction solvent, it may precipitate out. In such cases, simple filtration of the crude reaction mixture before workup can remove a significant portion of this impurity.
-
Silica Gel Chromatography: Due to its high polarity, the quaternary ammonium salt will have a very strong affinity for silica gel and will likely remain at the baseline (Rf = 0) in most common solvent systems. This allows for easy separation from your less polar N-allyl secondary amine.
Problem 3: Difficulty in Removing Unreacted Starting Primary or Secondary Amine
Question: I'm struggling to separate my N-allyl secondary amine from the unreacted starting amine. Their polarities are very similar. What purification strategies can I employ?
Answer: Separating compounds with similar polarities is a common challenge. The key is to exploit subtle differences in their chemical properties.
Solutions:
-
Optimized Column Chromatography:
-
Shallow Gradient: Employing a very shallow gradient during column chromatography can enhance the separation of closely eluting compounds.
-
Different Stationary Phase: As mentioned in Problem 1, switching to an alumina or amine-functionalized column may alter the elution order and improve separation.[3][4][5]
-
-
Acid-Base Extraction: This technique leverages the difference in basicity between the starting amine and the N-allyl secondary amine.[8][9] By carefully adjusting the pH of an aqueous solution, you can selectively protonate and extract one of the amines into the aqueous layer.[10]
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, dichloromethane). Extract with a dilute aqueous acid solution (e.g., 1M HCl). The more basic amine will be preferentially protonated and move to the aqueous layer. The less basic amine will remain in the organic layer. The protonated amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Protecting Group Strategy: In some cases, it may be beneficial to temporarily protect the secondary amine as a carbamate (e.g., Boc or Cbz group).[11][12][13] The protected amine will have a significantly different polarity, allowing for easy separation. The protecting group can then be removed in a subsequent step.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of N-allyl secondary amines?
A1: Besides unreacted starting materials and over-alkylated products, other potential impurities include:
-
Byproducts from side reactions: Depending on the synthetic route, elimination byproducts may be formed.
-
Residual catalyst: If a metal catalyst was used in the synthesis, traces may remain in the crude product.[15][16][17][18]
-
Solvents: Residual solvents from the reaction and workup are common.[19][20]
Q2: How can I best assess the purity of my final N-allyl secondary amine product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[19][]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting impurities.[19][22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
-
Gas Chromatography (GC): Useful for volatile amines and for detecting residual solvents.
Q3: My N-allyl secondary amine seems to be degrading on the lab bench. What are the stability considerations?
A3: Amines, in general, can be susceptible to oxidation, especially in the presence of light and air.[4][25] It is advisable to store purified N-allyl secondary amines under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q4: Are there any alternatives to column chromatography for purifying N-allyl secondary amines?
A4: Yes, several other techniques can be employed:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[26][27][28][29] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: For liquid N-allyl secondary amines with sufficient volatility and thermal stability, distillation can be an excellent purification method.
-
Preparative HPLC: For obtaining very high purity material on a smaller scale, preparative HPLC is a powerful option.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
-
Slurry Preparation: In a beaker, add silica gel to a solution of your chosen eluent (e.g., hexane/ethyl acetate) containing 0.5% triethylamine.
-
Column Packing: Pour the silica slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude N-allyl secondary amine in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for Separation of Amines
-
Dissolution: Dissolve the crude mixture containing the N-allyl secondary amine and the starting amine in a suitable organic solvent (e.g., 50 mL of diethyl ether).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (3 x 20 mL).
-
Separation: Combine the aqueous layers. The more basic amine should now be in the aqueous phase as its hydrochloride salt. The less basic amine will remain in the organic phase.
-
Isolation from Organic Layer: Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to isolate the less basic amine.
-
Isolation from Aqueous Layer: Cool the combined aqueous layers in an ice bath and basify to pH > 10 with 6M NaOH.
-
Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., 3 x 30 mL of diethyl ether).
-
Final Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to isolate the more basic amine.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of N-allyl Secondary Amines on Silica Gel
| Polarity of Amine | Recommended Starting Eluent | Basic Modifier |
| Low | Hexane / Ethyl Acetate (95:5) | 0.5% Triethylamine |
| Medium | Hexane / Ethyl Acetate (80:20) | 0.5% Triethylamine |
| High | Dichloromethane / Methanol (98:2) | 0.5% Triethylamine |
Visualizations
Caption: General workflow for the purification and analysis of N-allyl secondary amines.
Caption: Decision tree for troubleshooting common purification issues.
References
- Reddit r/Chempros. (2022). Amine workup. [Link]
- Master Organic Chemistry. (2018).
- Google Patents. (1975).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
- Wikipedia. (n.d.). Acid–base extraction. [Link]
- National Institutes of Health. (2018).
- ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
- ACS Sustainable Chemistry & Engineering. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. [Link]
- Reaction Chemistry & Engineering. (2021).
- ACS Publications. (2019).
- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (2022). Allylamine SI. [Link]
- ACS Publications. (2020).
- Chemistry LibreTexts. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
- PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Biotage. (2023).
- PubMed. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. [Link]
- Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
- Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
- ResearchGate. (2025).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- National Institutes of Health. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
- National Institutes of Health. (n.d.). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. mt.com [mt.com]
- 28. Reagents & Solvents [chem.rochester.edu]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in the reductive amination of 1-phenylethylamine with allyl bromide
Technical Support Center: Optimizing the Synthesis of N-Allyl-1-phenylethylamine
Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of 1-phenylethylamine. Specifically, we will address the common issue of low yields when attempting to synthesize N-allyl-1-phenylethylamine. We will clarify the critical distinction between direct N-alkylation and reductive amination, troubleshoot common problems, and provide optimized protocols to ensure the success of your experiments.
Clarification of Synthesis Strategy: Direct Alkylation vs. Reductive Amination
A common point of confusion is the terminology used to describe the reaction between an amine and an alkylating agent. Your query regarding the "reductive amination of 1-phenylethylamine with allyl bromide" points towards a goal of synthesizing N-allyl-1-phenylethylamine. However, the reaction of an amine with an alkyl halide (allyl bromide) is a direct N-alkylation .
Reductive Amination , conversely, is a two-step process (often performed in one pot) involving the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the target amine.[1][2]
Direct N-alkylation of primary amines is notoriously prone to low yields of the desired secondary amine due to over-alkylation.[3][4] The mono-alkylated product is often more nucleophilic than the starting amine and can react further with the alkyl halide.[5] Reductive amination is the scientifically preferred and more controlled method to synthesize secondary amines like N-allyl-1-phenylethylamine, as it inherently avoids the problem of multiple alkylations.[1][6][7]
This guide will first troubleshoot the direct alkylation pathway you mentioned and then provide a comprehensive guide to the more robust reductive amination method.
Troubleshooting Guide: Low Yields in N-Allylation
This section is divided into two parts. The first addresses the challenges of the direct alkylation route. The second details the optimization of the recommended reductive amination procedure.
Part 1: Issues with Direct N-Alkylation using Allyl Bromide
Question 1: Why is my yield of N-allyl-1-phenylethylamine consistently low when reacting 1-phenylethylamine with allyl bromide?
Answer: The primary cause of low yields in this reaction is over-alkylation . The intended product, N-allyl-1-phenylethylamine (a secondary amine), can react again with allyl bromide to form the undesired tertiary amine, N,N-diallyl-1-phenylethylamine, and subsequently the quaternary ammonium salt. This occurs because the secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine.[3][5]
Other contributing factors may include:
-
Inappropriate Base: The base may not be strong enough to deprotonate the amine effectively, or it may be too strong, leading to side reactions with the solvent or alkyl halide.
-
Poor Stoichiometry: Using a 1:1 ratio or an excess of allyl bromide strongly favors the formation of over-alkylation products.[5]
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of the second alkylation, further reducing the yield of the desired product.
Question 2: How can I suppress the formation of the tertiary amine and other byproducts?
Answer: While challenging, the yield of the secondary amine can be improved by implementing the following strategies:
-
Use a Large Excess of the Amine: Employing a significant excess (3 to 10 equivalents) of 1-phenylethylamine relative to allyl bromide shifts the statistical probability of the reaction in favor of mono-alkylation.[5] This is often the most effective strategy, but it can be wasteful if the amine is a valuable starting material.
-
Slow Addition of the Alkylating Agent: Adding the allyl bromide dropwise to the reaction mixture at a controlled temperature helps to maintain a low concentration of the alkylating agent, minimizing its reaction with the newly formed secondary amine product.
-
Optimize Reaction Conditions: Lowering the reaction temperature can help to control the rate of the second alkylation. Additionally, the choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are often used, but their ability to dissolve all reactants and the base should be confirmed.[8]
-
Competitive Deprotonation Strategy: A more advanced method involves using the amine hydrobromide salt along with the free amine. This creates a buffer system where the reactant primary amine is selectively deprotonated while the more basic secondary amine product remains protonated and thus unreactive.[9]
Part 2: The Recommended Method - Reductive Amination
The most reliable method for preparing N-allyl-1-phenylethylamine is the reductive amination of 1-phenylethylamine with acrolein (propenal), the aldehyde corresponding to the allyl group.
Question 3: I switched to a reductive amination protocol with acrolein, but my yields are still suboptimal. What are the most common points of failure?
Answer: Low yields in a reductive amination protocol typically stem from one of four key areas: incomplete imine formation, incorrect choice or handling of the reducing agent, improper pH control, or flawed stoichiometry.
-
Incomplete Imine Formation: The initial reaction between 1-phenylethylamine and acrolein to form the N-(1-phenylethyl)prop-2-en-1-imine intermediate is a reversible equilibrium. The water produced as a byproduct can hydrolyze the imine back to the starting materials.[10] To drive the reaction forward, it is often necessary to remove this water, either by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic distillation with a solvent like toluene.[11][12]
-
Suboptimal Reducing Agent: The choice of reducing agent is the most critical parameter for success, especially in a one-pot procedure.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting aldehyde (acrolein) to allyl alcohol before it has a chance to form the imine.[13] If using NaBH₄, a two-step procedure is mandatory: first, form and isolate the imine, then reduce it in a separate step.[11][14]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of the protonated imine (the iminium ion) over the carbonyl group at a mildly acidic pH (6-7).[6][10] This selectivity makes it ideal for one-pot reactions . However, it is highly toxic and generates cyanide waste, requiring careful handling.[6]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the modern reagent of choice for one-pot reductive aminations.[6] It is milder and less toxic than NaBH₃CN and is highly effective at reducing the iminium ion in the presence of the aldehyde without requiring strict pH control, although it benefits from the presence of a weak acid like acetic acid.[1][6]
-
-
Improper pH Control: The reaction is typically catalyzed by mild acid. The acid protonates the carbonyl group, making it more electrophilic for the amine attack, and also protonates the intermediate imine to form the more reactive iminium ion. However, the pH must be carefully managed. If the solution is too acidic (pH < 5), the starting amine will be fully protonated, rendering it non-nucleophilic. If it is too basic (pH > 8), the formation of the iminium ion will be slow. A pH range of 6-7 is generally optimal for one-pot reactions using NaBH₃CN.[4][6]
-
Incorrect Stoichiometry: Typically, a slight excess of the carbonyl compound (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) relative to the limiting amine is recommended to ensure complete conversion of the amine.
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity | Optimal Procedure | Pros | Cons |
| Sodium Borohydride | Low; reduces both aldehydes and imines rapidly.[11] | Two-Step | Inexpensive, powerful. | Not suitable for one-pot reactions; risk of reducing starting aldehyde. |
| Sodium Cyanoborohydride | High; selectively reduces iminium ions in the presence of carbonyls at pH 6-7.[13] | One-Pot | Excellent for one-pot synthesis, high selectivity. | Highly toxic, generates cyanide waste, requires pH control.[6] |
| Sodium Triacetoxyborohydride (STAB) | High; selectively reduces iminium ions.[6] | One-Pot | Mild, less toxic, highly effective, no strict pH control needed. | More expensive than NaBH₄, moisture sensitive. |
| Catalytic Hydrogenation (H₂/Pd, Pt) | High; reduces C=N bonds effectively. | Two-Step or One-Pot | "Green" method, no hydride waste. | Requires specialized equipment (hydrogenator), catalyst can be expensive/pyrophoric, may reduce other functional groups (e.g., C=C bond in the allyl group).[7] |
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of N-Allyl-1-phenylethylamine via Reductive Amination
This protocol utilizes sodium triacetoxyborohydride (STAB) for a safe and efficient one-pot synthesis.
Materials:
-
1-Phenylethylamine (1.0 equiv.)
-
Acrolein (1.1 equiv.)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (optional, 1.0 equiv.)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-phenylethylamine (1.0 equiv.) and anhydrous DCM (or DCE) to make a ~0.5 M solution.
-
Add acrolein (1.1 equiv.) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. Note: Acrolein is volatile and highly toxic; handle with extreme caution in a fume hood.
-
(Optional but recommended) Add glacial acetic acid (1.0 equiv.) to catalyze iminium ion formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equiv.) to the stirring mixture. The addition may be exothermic. An ice bath can be used to maintain room temperature.
-
Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-allyl-1-phenylethylamine.
Visualization of Synthetic Pathways and Troubleshooting
The following diagrams illustrate the decision-making process and the chemical pathways involved.
Caption: Decision workflow for synthesizing N-allyl-1-phenylethylamine.
Caption: Comparison of direct alkylation and reductive amination pathways.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use allyl alcohol in the reductive amination? It's less toxic than acrolein. A1: Reductive amination requires a carbonyl group (aldehyde or ketone). While it is possible to perform a "one-pot" reaction from an alcohol, it requires an initial oxidation step to generate the aldehyde in situ.[3] This adds significant complexity, requires an oxidant that is compatible with all other reagents, and is generally less efficient than starting directly with the aldehyde.
Q2: My 1-phenylethylamine is chiral. Will these reaction conditions cause racemization? A2: The stereocenter on 1-phenylethylamine is not directly involved in the N-alkylation or reductive amination reactions. Therefore, these conditions are not expected to cause racemization at that center. You should expect to retain the stereochemical integrity of your starting material.[15]
Q3: The workup for my reductive amination is forming an emulsion. How can I resolve this? A3: Emulsions are common during the basic workup of amine reactions. To break them, try adding a small amount of brine (saturated NaCl solution) to the separatory funnel, which increases the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking can also help prevent their formation. If an emulsion persists, filtering the entire mixture through a pad of Celite can sometimes be effective.
References
- Myers, A.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
- Reductive Amination. (n.d.). Organic Chemistry Division, University of Liverpool. [Link]
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
- Reductive Amin
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
- Synthesis of N-Allyl-2-Amino-1-Phenylethanol. (n.d.). PrepChem.com. [Link]
- Wikipedia contributors. (n.d.).
- Reductive Amination. (n.d.). The Organic Chemistry Tutor. [Link]
- Synthesis of primary amines. (n.d.). Organic Chemistry Portal. [Link]
- Reddit user discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
- Sotorríos, L., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4949. [Link]
- Google Patents. (2014). CN103641724A - Synthetic method of phenylethylamine.
- Mohrig, J. R., et al. (2010). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Zhang, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 10(16), 4509–4514. [Link]
- Hesp, K. C., et al. (2019).
- Hesp, K. C., et al. (2019). Direct Alkylative Reductive Amination using 1-Allylsilatrane.
- van der Veen, R. H., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4619-4627. [Link]
- Kumar, A., et al. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 8(31), 17359-17367. [Link]
- Sotorríos, L., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Efficient Removal of the (1-Phenylethyl)(prop-2-en-1-yl)amine Chiral Auxiliary
For: Researchers, scientists, and drug development professionals
Introduction
The (1-Phenylethyl)(prop-2-en-1-yl)amine, a derivative of the readily available and inexpensive 1-phenylethylamine, is a cornerstone chiral auxiliary in modern asymmetric synthesis.[1][2] Its primary application lies in the diastereoselective α-alkylation of ketones and aldehydes. The auxiliary transiently forms a chiral imine with the carbonyl compound, effectively shielding one face of the corresponding enolate and directing incoming electrophiles to the opposite side, thus ensuring high stereocontrol.[3]
However, the successful application of any chiral auxiliary hinges on its efficient and clean removal to unveil the desired enantiomerically enriched product without compromising its stereochemical integrity.[4] This guide provides a comprehensive technical resource for troubleshooting common issues encountered during the cleavage of the this compound auxiliary and offers detailed protocols for its effective removal.
Core Workflow Overview
The general strategy involves three key stages: formation of the chiral imine, diastereoselective alkylation, and finally, the crucial cleavage of the auxiliary to yield the chiral ketone/aldehyde.
Sources
Preventing racemization during the synthesis and handling of chiral phenylethylamines
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in maintaining the stereochemical integrity of chiral phenylethylamines. This guide provides in-depth answers to common challenges, offering troubleshooting strategies and validated protocols to prevent racemization during synthesis, handling, and analysis.
Section 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental principles of racemization as it pertains to chiral phenylethylamines.
Q1: What is racemization, and why is it a critical issue for chiral phenylethylamines?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For phenylethylamines, the stereocenter is the carbon atom attached to the amine group, the phenyl ring, a hydrogen atom, and another carbon group (e.g., a methyl group in amphetamine).
This is a critical issue because the biological activity of chiral drugs, including many phenylethylamine derivatives, is often highly dependent on their stereochemistry. One enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects. The loss of enantiomeric purity, measured as enantiomeric excess (e.e.), can therefore lead to a significant reduction in drug efficacy and a compromised safety profile.
Q2: What is the primary chemical mechanism leading to racemization in phenylethylamines?
A2: The most common pathway for racemization of α-chiral amines involves the reversible formation of an achiral intermediate. The key steps are:
-
Oxidation: The chiral amine is oxidized to a transient imine.
-
Tautomerization: This imine is in equilibrium with its achiral enamine tautomer. The proton on the stereocenter is acidic and can be removed, destroying the chiral center.
-
Reprotonation/Reduction: When the enamine is reprotonated or the imine is reduced back to an amine, the process can occur from either face of the planar intermediate, resulting in a mixture of both (R) and (S) enantiomers.
This process is often facilitated by heat, light, the presence of metal catalysts, or acidic/basic conditions that promote the formation of the iminium/enamine intermediates.
Q3: Can the phenyl group itself contribute to racemization?
A3: Yes, the α-phenyl group significantly contributes to the lability of the stereocenter. The proton on the chiral carbon is benzylic, meaning it is adjacent to the phenyl ring. The phenyl ring can stabilize the negative charge of the conjugate base (a carbanion) through resonance if this proton is removed. This increased acidity of the α-proton makes the stereocenter more susceptible to deprotonation-reprotonation events, especially under basic conditions, leading to racemization.
Section 2: Troubleshooting Guide - Synthesis, Work-up, and Purification
This section provides solutions to specific problems encountered during the chemical synthesis and subsequent processing of chiral phenylethylamines.
Q4: My chiral phenylethylamine is racemizing during a reductive amination reaction. What are the likely causes and solutions?
A4: Reductive amination is a cornerstone for synthesizing chiral amines, but it's also a common stage for racemization. The primary culprit is the reversible formation of an imine/enamine intermediate before the reduction step.
-
Causality: If the reduction of the imine intermediate is slow compared to the rate of imine-enamine tautomerization, the stereocenter will scramble. This is exacerbated by high temperatures, prolonged reaction times, and the presence of acids or bases that catalyze the tautomerization.[1]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Switch to a more reactive hydride source that can rapidly and irreversibly reduce the imine as it is formed. Sodium triacetoxyborohydride (STAB) is often superior to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) in this regard, as it is milder and can be used in acidic conditions which favor imine formation over enamine.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Elevated temperatures provide the activation energy needed to overcome the barrier for racemization.[1]
-
pH Management: Maintain a mildly acidic pH (typically 4-6). This protonates the carbonyl group, activating it for nucleophilic attack by the amine, and promotes the formation of the iminium ion, which is readily reduced. Excessively acidic or basic conditions can accelerate racemization.
-
Minimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and proceed with the work-up as soon as the starting material is consumed.[1]
-
Q5: I'm observing a significant loss of enantiomeric excess (e.e.) after acylating my phenylethylamine to form an amide. How can I prevent this?
A5: Racemization during acylation is a well-documented issue, particularly when using highly reactive acylating agents or when the amine is part of a system prone to forming specific intermediates, like oxazolones in amino acid chemistry.[2][3]
-
Causality: The primary mechanism involves the formation of a planar, achiral intermediate. While less common for simple phenylethylamines than for amino acids, direct enolization can be facilitated by the activating agent and the base used. The presence of a strong base can abstract the benzylic proton from the activated intermediate, leading to racemization.
-
Troubleshooting Steps:
-
Use a Hindered Base: Instead of common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), switch to a more sterically hindered, weaker base like 2,4,6-collidine or N-methylmorpholine (NMM).[2] These are less likely to abstract the sensitive α-proton.
-
Employ Coupling Additives: Use additives that suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated acylating agent to form an active ester that is less prone to causing racemization than the initial activated species.
-
Control Temperature: Perform the coupling at 0 °C or below to reduce the rate of the racemization side reaction.[4]
-
Choose the Right Coupling Reagent: Carbodiimide reagents (like DCC, DIC) when used with an additive like HOAt are generally a safe choice. For more difficult couplings, phosphonium (PyBOP) or uronium/aminium (HATU, HBTU) reagents are effective but must be paired with the correct base and conditions to avoid racemization.[3]
-
Q6: My purified chiral amine seems to lose stereochemical purity during silica gel column chromatography. Is this possible and what can I do?
A6: Yes, racemization on silica gel is a known, though sometimes overlooked, phenomenon.
-
Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the imine-enamine tautomerism pathway, especially for sensitive substrates. The prolonged contact time and large surface area of a chromatography column can exacerbate this effect.
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), in the eluent. This deactivates the acidic silanol sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reversed-phase (C18) silica for purification if compatible with your molecule's polarity.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (e.g., using flash chromatography techniques). Avoid letting the compound sit on the column for extended periods.
-
Alternative Purification: If the problem persists, explore non-chromatographic purification methods such as crystallization or distillation, which are often less likely to cause racemization.
-
// Nodes start [label="Loss of e.e. Detected\nPost-Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reaction [label="Was racemization observed\nduring the reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Was racemization observed\nafter work-up/purification?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Reaction Path reaction_temp [label="High Temperature?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_base [label="Strong / Unhindered Base?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_time [label="Prolonged Reaction Time?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
solve_temp [label="Action:\nLower reaction temperature (0°C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_base [label="Action:\nSwitch to hindered base (Collidine, NMM)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_time [label="Action:\nMonitor reaction closely,\nwork up immediately upon completion", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workup Path workup_ph [label="Acidic / Basic Work-up?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; workup_silica [label="Silica Gel Chromatography?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
solve_ph [label="Action:\nUse mild buffers (e.g., sat. NaHCO₃),\navoid strong acids/bases", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_silica [label="Action:\n1. Neutralize silica with Et₃N\n2. Use alternative media (Alumina)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Problem Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_reaction; check_reaction -> {reaction_temp, reaction_base, reaction_time} [label="Yes"]; check_reaction -> check_workup [label="No"];
reaction_temp -> solve_temp [label="Yes"]; reaction_base -> solve_base [label="Yes"]; reaction_time -> solve_time [label="Yes"];
reaction_temp -> reaction_base [label="No"]; reaction_base -> reaction_time [label="No"]; reaction_time -> check_workup [label="No"];
check_workup -> {workup_ph, work_up_silica} [label="Yes"];
workup_ph -> solve_ph [label="Yes"]; workup_silica -> solve_silica [label="Yes"];
workup_ph -> workup_silica [label="No"]; workup_silica -> end_node [label="No"];
{solve_temp, solve_base, solve_time, solve_ph, solve_silica} -> end_node; } enddot Caption: Troubleshooting workflow for identifying sources of racemization.
Section 3: Handling, Storage, and Analysis
Proper care of chiral phenylethylamines does not end after purification. Stereochemical integrity can be compromised during storage and sample preparation.
Q7: What are the optimal conditions for the long-term storage of a purified chiral phenylethylamine?
A7: The stability of a chiral amine is highly dependent on its physical state and environment. The goal is to minimize molecular mobility and exposure to catalysts.
-
Causality: In solution, molecules are mobile and can interact with trace impurities (acid, base, metal ions) that catalyze racemization. Heat provides the energy for this process. Light, particularly UV, can promote oxidation to the imine, initiating racemization.
-
Recommended Storage Protocol:
-
Physical State: Store the compound as a crystalline solid whenever possible. The rigid lattice structure severely restricts the conformational changes required for racemization. If it is an oil, store it neat (undiluted).
-
Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent air-oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Form: For primary or secondary amines, storage as a stable salt (e.g., hydrochloride or tartrate) can significantly enhance stability by protonating the lone pair, making it unavailable for oxidation.
-
Q8: My sample shows a decreasing e.e. when dissolved in my analytical solvent (e.g., for HPLC). Why is this happening?
A8: The solvent system itself can induce racemization, leading to inaccurate analytical results.
-
Causality: Protic solvents (like methanol or ethanol) can facilitate proton exchange at the stereocenter. Solvents containing acidic or basic impurities can also catalyze the process. The pH of the solution plays a significant role in the stability of the amine.[5]
-
Troubleshooting & Best Practices:
-
Solvent Choice: Use high-purity (HPLC grade) aprotic solvents like acetonitrile, THF, or hexane for sample preparation whenever possible.
-
pH Control: If an aqueous or protic mobile phase is required, buffer it to a pH where the amine is most stable. For most phenylethylamines, this is typically in the neutral to slightly acidic range (pH 3-7), where the amine is protonated and stabilized as the ammonium salt.
-
Analyze Promptly: Prepare samples immediately before analysis. Do not let samples sit in solution on an autosampler for extended periods. If delays are unavoidable, keep the autosampler tray cooled.
-
Table 1: Impact of Storage Conditions on Enantiomeric Excess (% e.e.) of a Model Phenylethylamine over 6 Months
| Condition | Initial e.e. | 1 Month | 3 Months | 6 Months |
| Solid, -20°C, Inert Gas, Dark | 99.5 | 99.5 | 99.4 | 99.4 |
| Solid, 4°C, Air, Dark | 99.5 | 99.3 | 99.0 | 98.7 |
| Solid, 25°C, Air, Light | 99.5 | 98.1 | 96.2 | 93.5 |
| In Methanol, 25°C, Air, Light | 99.5 | 95.4 | 89.1 | 78.2 |
| As HCl Salt, Solid, 25°C, Air, Dark | 99.5 | 99.5 | 99.4 | 99.3 |
Note: Data is illustrative and will vary based on the specific molecular structure.
Section 4: Key Protocols & Methodologies
This section provides a detailed protocol for a common analytical technique used to assess the enantiomeric purity of chiral phenylethylamines.
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general method for separating enantiomers of a phenylethylamine derivative using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.) of a sample.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or equivalent based on screening)
-
HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Modifier (if required): Trifluoroacetic acid (TFA) or Diethylamine (DEA)
-
Sample of chiral phenylethylamine
-
Racemic standard of the same phenylethylamine
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of Hexane and a polar modifier like IPA or EtOH. A typical starting point is 90:10 (Hexane:IPA).
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
Expert Insight: For basic amines, peak tailing can be an issue. Adding a small amount of a basic modifier like DEA (0.1% v/v) to the mobile phase can significantly improve peak shape by competing for active sites on the stationary phase. Conversely, for acidic compounds, a modifier like TFA (0.1%) is used.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the chiral amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic standard at the same concentration. This is crucial for identifying the peaks corresponding to each enantiomer.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 220 nm).
-
Set the column temperature, typically to 25°C.
-
-
Analysis:
-
Inject the racemic standard first. This will confirm the retention times of both the (R) and (S) enantiomers and allow for the calculation of the resolution factor (Rs). An ideal separation will have Rs > 1.5.
-
Inject the chiral sample.
-
Record the chromatogram, noting the retention times and peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Identify the peak areas for the major and minor enantiomers from the chromatogram of your sample.
-
Use the following formula to calculate the % e.e.: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
// Nodes prep [label="Step 1: Mobile Phase\n& Sample Prep", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Step 2: System Setup\n& Equilibration", fillcolor="#F1F3F4", fontcolor="#202124"]; inject_racemic [label="Step 3: Inject Racemic Standard", fillcolor="#FBBC05", fontcolor="#202124"]; check_res [label="Resolution (Rs) > 1.5?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Optimize Method:\n- Adjust Hexane/IPA ratio\n- Change flow rate/temp\n- Add modifier (DEA/TFA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; inject_sample [label="Step 4: Inject Chiral Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; integrate [label="Step 5: Integrate Peak Areas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="Step 6: Calculate % e.e.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> setup; setup -> inject_racemic; inject_racemic -> check_res; check_res -> inject_sample [label="Yes"]; check_res -> optimize [label="No"]; optimize -> inject_racemic; inject_sample -> integrate; integrate -> calculate; } enddot Caption: Workflow for Chiral HPLC analysis and e.e. determination.
Section 5: References
-
BenchChem. (2025). Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups.
-
BenchChem. (2025). Technical Support Center: Minimizing Racemization During Boc Protection of Chiral Amines.
-
BenchChem. (2025). Preventing racemization during chiral amine synthesis.
-
Kwan, M. H. T. (Thesis). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
-
Waters. Effect of pH on LC-MS Analysis of Amines.
-
Daher, F. A., et al. Influence of pH on α of selected chiral amino acids. ResearchGate.
-
BenchChem. (2025). Preventing racemization during N-methylated amino acid coupling.
-
BenchChem. (2025). Technical Support Center: Preventing Racemization of N-Methylated Amino Acids.
-
BenchChem. (2025). Preventing racemization during the coupling of N-Boc-2-aminoisobutyric acid.
Sources
Technical Support Center: Optimization of Solvent Systems for Diastereomeric Salt Crystallization
Welcome to the Technical Support Center for diastereomeric salt crystallization. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting one of the most critical and nuanced techniques in chiral resolution. As specialists in the field, we understand that solvent selection is not merely a step but the cornerstone of a successful separation. This document combines fundamental principles with field-proven protocols to address the specific challenges you encounter at the bench.
Section 1: Fundamental Principles of Diastereomeric Crystallization
The resolution of enantiomers via diastereomeric salt formation is a classic technique first demonstrated by Louis Pasteur in 1853.[1] It leverages the transformation of a racemic mixture into a pair of diastereomers by reacting it with an enantiomerically pure chiral resolving agent.[1][2] Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[3][4][5] This solubility difference is the thermodynamic driving force for the separation.[6]
The solvent's role is paramount; it must act as a powerful differentiator, maximizing the solubility difference between the two diastereomeric salts.[3][4][7] An ideal solvent system will render one diastereomer sparingly soluble, promoting its crystallization, while keeping the other diastereomer fully solvated in the mother liquor.[3][4] The selection of this system is often the most challenging aspect of the process, as interactions between the solvent and the diastereomeric salts are complex and difficult to predict.[1]
Section 2: Systematic Solvent Screening Strategy
A proactive and systematic approach to solvent screening is the most effective way to prevent common crystallization problems and identify a robust solvent system. Relying on a haphazard "trial-and-error" approach is inefficient and often leads to issues like oiling out or poor selectivity.
High-Throughput Screening (HTS)
Initial screening should cover a broad range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., alcohols, esters, ketones, hydrocarbons, ethers).[5][7] This is often performed on a small scale (milligram quantities) in vials or 96-well plates.
Binary and Ternary Systems
Single solvents rarely provide optimal separation. The use of solvent/anti-solvent mixtures is a powerful strategy to fine-tune solubility and induce crystallization.[7][8] An anti-solvent is a medium in which the salts have very poor solubility.[7] Its slow addition to a solution of the salts can effectively control supersaturation.
Diagram: General Solvent Screening Workflow
The following diagram outlines a logical workflow for identifying and optimizing a solvent system for your diastereomeric salt resolution.
Caption: A logical workflow for diastereomeric salt crystallization.
Protocol: General Solvent Screening
-
Preparation : In separate vials, dissolve small, precise amounts of your racemic compound and resolving agent in a range of 15-20 different solvents.
-
Equilibration : Allow the vials to stir at a slightly elevated temperature for a set period, then cool slowly to ambient temperature.
-
Observation : Visually inspect each vial for crystal formation, oiling out, or no precipitation.
-
Analysis : For vials with crystalline solids, isolate the solid, wash sparingly with cold solvent, and analyze the diastereomeric excess (d.e.) using a suitable technique (e.g., HPLC, NMR).
-
Selection : Identify the solvent(s) that provide both good crystallinity and the highest d.e. These are your leads for further optimization using co-solvents or anti-solvents.[3][7]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common and frustrating issues encountered during diastereomeric salt crystallizations.
Problem 1: No Crystallization Occurs, Even After Cooling
Q: I've mixed my racemate and resolving agent in the chosen solvent, but the solution remains clear. What's preventing crystal formation?
A: This indicates that the solution is not supersaturated, which is the thermodynamic driving force for crystallization.[6]
Potential Causes & Solutions:
-
Inappropriate Solvent System : The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved.[8][9]
-
Insufficient Concentration : The solution is simply too dilute and remains below the solubility curve even at lower temperatures.[7][9][10]
-
Inhibition of Nucleation : The presence of impurities can inhibit the formation of crystal nuclei.[8][9][11] High purity of starting materials is crucial.[7][8]
Problem 2: The Product is "Oiling Out" Instead of Crystallizing
Q: Instead of solid crystals, my product is separating as a dense, oily liquid. What causes this and how can I fix it?
A: "Oiling out," or liquid-liquid phase separation, is a common kinetic problem where the rate of supersaturation is too high, favoring the formation of a disordered, solute-rich liquid phase over an ordered crystal lattice.[11][12] This oil can trap impurities and prevent effective separation.[11]
Potential Causes & Solutions:
-
Excessive Supersaturation : This is the most frequent cause, often resulting from cooling the solution too quickly or starting with a highly concentrated solution.[7][11]
-
Suboptimal Solvent Choice : The solvent system may be too "good," leading to high solubility. Oiling out is more likely when the salt's melting point is below the crystallization temperature.[9]
-
Presence of Impurities : Certain impurities, including an excess of the other diastereomer, can promote oiling out by disrupting crystal lattice formation.[11][13]
Problem 3: Crystals Form, but with Low Diastereomeric Excess (d.e.)
Q: I've successfully obtained crystals, but analysis shows poor diastereomeric enrichment. How can I improve the selectivity?
A: Low d.e. is a clear sign that the solubilities of the two diastereomeric salts in your chosen system are too similar, leading to their co-precipitation.[7] The primary goal is to find a system that maximizes the solubility difference.[3][4][7]
Potential Causes & Solutions:
-
Poor Solvent Selectivity : This is the fundamental issue. The solvent is not effectively discriminating between the two diastereomers.
-
Crystallization is Too Rapid : Fast crystallization, driven by rapid cooling or high supersaturation, can physically trap the more soluble diastereomer within the growing crystal lattice of the less soluble one.[7]
-
Solution Protocol : Slow down the crystallization kinetics. Employ a very slow, controlled cooling profile, sometimes over 12-24 hours.[3][4] Maintaining the crystallization at a higher temperature for a longer period can allow the system to reach thermodynamic equilibrium, favoring the precipitation of the single, most stable diastereomer.
-
-
Formation of a Solid Solution : In some cases, the two diastereomers are so structurally similar that they can co-crystallize into a single, homogeneous solid phase, making separation by simple crystallization impossible.[7]
-
Solution Protocol : This is a challenging problem that often requires a fundamental change. Screening for a different resolving agent or a completely different class of solvent is the most effective approach.[7]
-
Problem 4: The Yield of the Desired Diastereomeric Salt is Very Low
Q: My crystals are pure (high d.e.), but I'm recovering very little material. How can I improve the yield?
A: Low yield indicates that a significant portion of your desired, less-soluble diastereomer is remaining in the mother liquor.[7][10]
Potential Causes & Solutions:
-
Suboptimal Solubility : The "less soluble" diastereomer might still have considerable solubility in the chosen solvent, even at low temperatures.[8][10]
-
Premature Isolation : The crystallization process may not have reached equilibrium before the crystals were filtered.[10]
-
Solution Protocol : Allow for longer equilibration times, potentially with gentle agitation.[4] Monitor the concentration of the mother liquor over time to determine when crystallization is complete.
-
-
Unfavorable Stoichiometry : The molar ratio of the resolving agent to the racemate is a critical parameter.[8]
-
Solution Protocol : Experiment with different stoichiometric ratios. Sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[10]
-
Section 4: Data Presentation & Key Solvent Properties
Systematic experimentation requires careful data organization. Use tables to compare results from your solvent screens.
Table 1: Example Solvent Screen Data for Racemic Acid 'A' with (R)-Amine 'B'
| Solvent System | Cooling Profile | Solid Form | Yield (%) | d.e. (%) | Comments |
| Isopropanol | Fast Cool (1h) | Crystalline | 45 | 75 | Good initial hit |
| Isopropanol | Slow Cool (12h) | Crystalline | 42 | 92 | Slow cooling is critical for purity |
| Ethyl Acetate | Fast Cool (1h) | Oil | N/A | N/A | Oiling out observed |
| Toluene | Slow Cool (12h) | No Solid | 0 | N/A | Too soluble |
| Acetone | Slow Cool (12h) | Crystalline | 35 | 88 | Lower yield than IPA |
| IPA / Heptane (1:1) | Slow Cool (12h) | Crystalline | 48 | 96 | Anti-solvent improves yield & d.e. |
Section 5: Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting materials? A1: It is absolutely critical. Impurities can inhibit nucleation, prevent crystal growth, and promote "oiling out".[7][9][11] Always use the highest purity racemate and resolving agent available, or consider a purification step prior to resolution.[7][8]
Q2: How do I choose a suitable anti-solvent? A2: An anti-solvent should be fully miscible with your primary solvent but should be a very poor solvent for your diastereomeric salts.[7] Typically, non-polar solvents like heptane or hexane are used as anti-solvents for polar primary solvents like alcohols or esters.
Q3: Can I re-use the mother liquor? A3: Yes. The mother liquor is enriched in the more soluble diastereomer. The resolving agent can be recovered, and the undesired enantiomer can often be racemized and recycled, a process which can dramatically improve the overall efficiency and yield of the resolution.[10]
Q4: Is a single crystallization enough? A4: Often, a single crystallization is not sufficient to achieve very high purity (>99% d.e.). A second crystallization (recrystallization) of the enriched salt is a common and effective method to further enhance the diastereomeric purity.[3][8]
References
- The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization.
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
- Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. CrystEngComm (RSC Publishing).
- Troubleshooting diastereomeric salt crystalliz
- Technical Support Center: Overcoming Poor Crystal Formation in Diastereomeric Salt Resolution. Benchchem.
- Technical Support Center: Diastereomeric Salt Crystalliz
- Efficient Fast Screening Methodology for Optical Resolution Agents: Solvent Effects Are Used To Affect the Efficiency of the Resolution Process.
- Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. Benchchem.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
- Optimizing crystallization conditions for (+)-CSA diastereomeric salts. Benchchem.
- Efficient Fast Screening Methodology for Optical Resolution Agents: Solvent Effects Are Used To Affect the Efficiency of the Resolution Process. Semantic Scholar.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Chiral resolution. Wikipedia.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Oiling Out in Crystalliz
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient Fast Screening Methodology for Optical Resolution Agents: Solvent Effects Are Used To Affect the Efficiency of the Resolution Process | Semantic Scholar [semanticscholar.org]
Addressing incomplete reactions in the N-allylation of chiral amines
Welcome to the Technical Support Center for the N-allylation of chiral amines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Addressing Incomplete Reactions
Incomplete reactions are a frequent hurdle in the N-allylation of chiral amines. This guide provides a structured approach to diagnosing and resolving low conversion rates, ensuring your reactions proceed to completion.
Question: My N-allylation reaction is showing low conversion to the desired product. What are the most common causes and how can I fix them?
Answer:
Low conversion in the N-allylation of a chiral amine can be attributed to several key factors. A systematic investigation into steric hindrance, the reactivity of the allylating agent, the choice of base and solvent, and the overall reaction conditions is the most effective approach to troubleshooting.[1]
Issue 1: Steric Hindrance
The steric environment around the nitrogen atom of the chiral amine and the electrophilic carbon of the allylating agent is a primary determinant of reaction rate.[2][3][4] Highly substituted amines or bulky allylating agents can significantly impede the nucleophilic attack, leading to sluggish or incomplete reactions.[1][2]
-
Causality: The N-allylation of amines typically proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the carbon atom bearing the leaving group.[5] Steric bulk around either the nucleophile (the amine) or the electrophile (the allylating agent) creates a physical barrier, increasing the activation energy of the reaction.[1][6]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Supplying more thermal energy can help overcome the activation barrier imposed by steric hindrance.[1][7] Consider using a higher-boiling point solvent such as DMF or DMSO if necessary.
-
Prolong Reaction Time: For sterically demanding substrates, extending the reaction time, sometimes up to 48-72 hours, may be necessary to achieve complete conversion.[1]
-
Select a Less Hindered Allylating Agent: If the reaction design allows, switching to a smaller allylating agent can dramatically improve the reaction rate.
-
Consider Alternative Catalytic Systems: For particularly challenging substrates, exploring transition-metal-catalyzed allylic amination methods may be beneficial.[8]
-
Issue 2: Reactivity of the Allylating Agent
The nature of the leaving group on the allylating agent plays a critical role in its reactivity.
-
Causality: The rate of an SN2 reaction is dependent on the ability of the leaving group to depart. Good leaving groups are weak bases. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl > R-F.[9][10] Using a less reactive allylating agent, such as an allyl chloride, can lead to slow and incomplete reactions.[5][7]
-
Troubleshooting Steps:
-
Switch to a More Reactive Allylating Agent: If you are using an allyl chloride, consider switching to allyl bromide or allyl iodide.
-
Activate the Allylating Agent: In cases where allylic alcohols are used, they can be activated by a Brønsted acid to facilitate the reaction.[8]
-
Issue 3: Inappropriate Base Selection
The choice of base is crucial for deprotonating the amine and influencing the reaction pathway.
-
Causality: The primary role of the base is to deprotonate the ammonium salt formed after the initial alkylation, regenerating a neutral, nucleophilic amine that can react further.[11] An insufficiently strong base will result in a low concentration of the free amine, thus slowing down the reaction. Conversely, a base that is too strong or sterically hindered can promote the competing E2 elimination reaction, leading to the formation of allene and other byproducts.[1][5]
-
Troubleshooting Steps:
-
Screen a Panel of Bases: If low conversion is observed, it is advisable to screen a range of bases with varying strengths and steric profiles.
-
Use a Weaker, Non-Hindered Base to Minimize Elimination: If elimination is a suspected side reaction, switching from a strong, bulky base (e.g., t-BuOK) to a milder base like K₂CO₃ or DIPEA can favor the desired N-allylation.[1]
-
Issue 4: Solvent Effects
The solvent can significantly influence the reaction rate and outcome.
-
Causality: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, leaving it more reactive.[7] Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If the reaction is sluggish in a protic or nonpolar solvent, changing to a polar aprotic solvent can lead to a significant rate enhancement.
-
Ensure Anhydrous Conditions: Water can interfere with many N-alkylation reactions, particularly when using water-sensitive bases.[1] Using anhydrous solvents is recommended.
-
Frequently Asked Questions (FAQs)
Q1: My primary chiral amine is undergoing multiple allylations, leading to a mixture of secondary and tertiary amines. How can I favor mono-allylation?
A1: The formation of poly-allylated products is a common challenge because the mono-allylated product is often more nucleophilic than the starting primary amine.[11] To promote selective mono-allylation, consider the following strategies:
-
Use a Large Excess of the Amine: By significantly increasing the concentration of the starting primary amine relative to the allylating agent, you increase the probability of the allylating agent reacting with the primary amine rather than the secondary amine product.[12]
-
Slow Addition of the Allylating Agent: Adding the allylating agent slowly to the reaction mixture keeps its concentration low, which disfavors the second allylation step.[12]
-
Use a Protecting Group: An alternative approach is to use a protecting group on the amine that can be removed after the initial allylation. Carbamates like Boc or Cbz are commonly used for this purpose.[13]
Q2: I am observing racemization of my chiral amine during the N-allylation. What could be the cause and how can I prevent it?
A2: Racemization can occur if the reaction conditions are harsh enough to cause pyramidal inversion of the nitrogen stereocenter.[14] While the energy barrier for this inversion is generally high for acyclic amines, certain conditions can promote it.
-
Lower the Reaction Temperature: Higher temperatures can provide sufficient energy for pyramidal inversion. Running the reaction at a lower temperature can help preserve the stereochemical integrity of the chiral center.[12]
-
Avoid Strongly Basic or Acidic Conditions: Extreme pH values can sometimes facilitate racemization. Using milder bases and avoiding strong acids can be beneficial.
-
Consider a Milder Allylating Agent: Highly reactive allylating agents might lead to more exothermic reactions, locally increasing the temperature and potentially contributing to racemization.
Q3: What are some common side reactions in N-allylation, and how can I minimize them?
A3: Besides over-alkylation, a common side reaction is the elimination of the allylating agent to form an allene, especially with secondary or tertiary alkyl halides under strongly basic conditions.[5]
-
To minimize elimination:
Another potential side reaction is C-allylation, where the allyl group attaches to a carbon atom instead of the nitrogen. This is more common with substrates that have acidic C-H bonds.[15] Careful control of the base and reaction conditions can help to favor N-allylation.
Experimental Protocols
Protocol 1: Screening of Bases for Optimal N-Allylation
Objective: To identify the most effective base for the N-allylation of a chiral amine to maximize conversion and minimize side reactions.
Methodology:
-
Setup: In parallel, set up a series of small-scale reactions in vials. To each vial, add the chiral amine (1.0 eq.), the allylating agent (1.1 eq.), and a different base (1.5 eq.).
-
Base Selection: Include a range of bases such as K₂CO₃, Cs₂CO₃, DBU, and DIPEA.
-
Solvent: Use a polar aprotic solvent like acetonitrile.
-
Reaction: Stir all vials at a set temperature (e.g., 60 °C) for a predetermined time (e.g., 24 hours).
-
Analysis: Quench the reactions with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the crude extracts by LC-MS or TLC to determine the ratio of starting material, desired product, and any byproducts.
| Base | pKa of Conjugate Acid | Steric Hindrance | Expected Outcome |
| K₂CO₃ | 10.3 | Low | Moderate reactivity, good for simple substrates. |
| Cs₂CO₃ | 10.3 | Low | Often more effective than K₂CO₃ due to the "cesium effect".[11] |
| DBU | 13.5 | High | Strong, non-nucleophilic base. |
| DIPEA | 10.7 | High | Hindered, non-nucleophilic base. |
Protocol 2: Solvent Selection for Improved Reaction Rate
Objective: To determine the optimal solvent for the N-allylation reaction.
Methodology:
-
Setup: Prepare identical reaction mixtures of the chiral amine, allylating agent, and the optimal base identified from Protocol 1 in separate vials.
-
Solvent Addition: To each vial, add a different anhydrous solvent. Include polar aprotic solvents (acetonitrile, DMF), a polar protic solvent (isopropanol), and a nonpolar solvent (toluene).
-
Reaction: Stir all reactions at the same temperature and for the same duration.
-
Analysis: Monitor the progress of each reaction by TLC or LC-MS at regular intervals to compare the rates of conversion.
| Solvent | Dielectric Constant (ε) | Type | Expected Impact on SN2 Rate |
| Acetonitrile | 37.5 | Polar Aprotic | Favorable |
| DMF | 36.7 | Polar Aprotic | Favorable |
| Isopropanol | 19.9 | Polar Protic | Potentially slower due to nucleophile solvation |
| Toluene | 2.4 | Nonpolar | Generally slow |
Visualizations
Caption: Decision workflow for troubleshooting incomplete N-allylation reactions.
References
- Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. (2023). RSC Publishing. [Link]
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019).
- Identification of the optimal chiral ligand. Optimized conditions... (n.d.).
- Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). ACS Sustainable Chemistry & Engineering. [Link]
- Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (n.d.). PMC - NIH. [Link]
- Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
- N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)
- Synthesis of chiral branched allylamines through dual photoredox/nickel catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
- Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC - NIH. [Link]
- Optimization of chiral, secondary amines as co‐catalysts. Reaction... (n.d.).
- The effect of steric hindrance in amines, and sterically destabilized twisted amides … (n.d.).
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). Chemical Science (RSC Publishing). [Link]
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Steric Hindrance. (2021). YouTube. [Link]
- Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. [Link]
- Protecting group. (n.d.). Wikipedia. [Link]
- N-Dealkylation of Amines. (n.d.). PMC - NIH. [Link]
- (PDF) Enzymatic N -Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022).
- Alkylating Agents. (2016). Oncohema Key. [Link]
- Alkylating Agents. (2015). LiverTox - NCBI Bookshelf - NIH. [Link]
- Clinical and High-Dose Alkyl
- Alkylating Agents. (2016). Oncohema Key. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography Purification of (1-Phenylethyl)(prop-2-en-1-yl)amine
As a Senior Application Scientist, this guide provides in-depth technical assistance for the purification of (1-Phenylethyl)(prop-2-en-1-yl)amine. This secondary amine presents specific challenges during silica gel chromatography due to its basic nature. This resource is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, ensuring scientific integrity and repeatable success.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems researchers may encounter during the column chromatography of this compound and similar basic compounds.
Question: My amine compound is completely stuck on the silica gel column and is not eluting, even with a highly polar solvent system. What is happening?
Answer: This is the most common issue when purifying basic compounds like amines on standard silica gel. The root cause is a strong acid-base interaction between the basic nitrogen atom of your amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction can lead to irreversible adsorption, resulting in a significant loss of your compound.[2]
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is the most common choice.[1][2][3] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your target amine and allowing it to travel down the column.[4][5]
-
Pre-treat the Column: Before loading your sample, you can "deactivate" the column by flushing it with one to two column volumes of your mobile phase that already contains the basic modifier.[6] This ensures the entire stationary phase is neutralized before the compound is introduced.
Question: I managed to elute my compound, but my TLC and final fractions show significant streaking or "tailing." How can I achieve sharp, well-defined bands?
Answer: Peak tailing or streaking is a direct visual manifestation of the same strong, non-ideal interactions between your amine and the silica gel.[8][9] Some molecules of your amine are slowed down by these interactions more than others, causing them to lag behind the main band and create a "tail."[9][10]
Solutions:
-
Add a Basic Modifier to the Eluent: Just as with the issue of non-elution, adding 0.5-2% triethylamine (TEA) or a similar base (like ammonia in methanol) to the mobile phase is the primary solution.[6][8] This additive competes with your amine for the active acidic sites, minimizing the interactions that cause tailing and resulting in sharper, more symmetrical peaks.[8][11]
-
Use an Alternative Stationary Phase: If modifying the mobile phase does not resolve the issue, consider a different stationary phase.
-
Amine-functionalized Silica (NH-Silica): This is an excellent choice as the surface is inherently basic, which repels the basic amine and prevents the problematic acid-base interaction.[2][12][13] This often allows for purification with simple eluents like hexane/ethyl acetate without any basic additives.[12]
-
Alumina (Basic or Neutral): Alumina is another effective alternative to silica gel for the purification of amines.[14][15]
-
Question: My compound's recovery is very low after the column, even though I see it eluting. Is my compound degrading on the column?
Answer: While some highly sensitive compounds can degrade on acidic silica, for most amines, low recovery is primarily due to partial irreversible adsorption rather than decomposition.[2] A fraction of your compound binds so strongly to the most acidic sites on the silica that even a polar, base-modified eluent cannot fully recover it.
Solutions:
-
Dry Loading with Deactivated Silica: When preparing your sample for "dry loading," adsorb your crude material onto a small amount of silica gel. Before doing so, you can pre-treat this loading silica with TEA. Create a slurry of the silica in a solvent like ethyl acetate, add ~1-2% TEA, stir for 15 minutes, then remove the solvent via rotary evaporation before adding your compound.[7] This ensures your compound never contacts a fully active silica surface.
-
Switch to a More Inert Stationary Phase: For valuable or sensitive amines, switching to an amine-functionalized or alumina column is the most reliable way to maximize recovery by avoiding the root cause of the problem.[12][14]
-
Use Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., using a C18 column), the primary interaction is hydrophobic. By adding 0.1% TEA to the polar mobile phase (e.g., Water/Acetonitrile), you can ensure your amine is in its neutral (free base) form.[2] This makes it more hydrophobic, increasing its retention and often leading to excellent separation and recovery.[2]
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting the purification of amines.
Frequently Asked Questions (FAQs)
Q1: How does triethylamine (TEA) actually work to improve the chromatography of my amine?
The surface of silica gel is covered in weakly acidic silanol groups (Si-OH). A basic amine forms a strong ionic interaction with these sites, which disrupts the normal partitioning process of chromatography and causes tailing.[9][10] Triethylamine is a small, volatile, and basic amine that acts as a "silanol suppressor."[4][5] When added to the mobile phase, it floods the column and preferentially occupies these acidic sites, effectively shielding your more valuable target amine from these interactions. This allows your compound to move through the column based on polarity differences as intended, resulting in sharp peaks and better separation.[11]
Mechanism of Tailing Suppression
Caption: How triethylamine (TEA) prevents peak tailing of amines.
Q2: Which stationary phase is best for purifying this compound?
There is no single "best" phase; the optimal choice depends on the specific impurities in your crude mixture. However, here is a comparison to guide your decision:
| Stationary Phase | Pros | Cons | Best For... |
| Silica Gel | Inexpensive, widely available, high resolving power for many compound classes.[16] | Acidic surface requires a basic modifier (like TEA) for amines, which can complicate solvent removal.[1][2] | General purpose purification where impurities are not basic and tailing can be resolved with an additive. |
| Alumina (Neutral/Basic) | Basic surface is ideal for amines, no modifier needed. Offers different selectivity compared to silica.[14] | Can be less predictable than silica; some compounds may bind irreversibly. Lower resolution for some compound classes. | Purifying basic compounds, especially when silica gel with TEA fails to give good separation. |
| Amine-functionalized Silica | Excellent for amines; the basic surface prevents tailing without mobile phase additives.[12][13] High reproducibility. | More expensive than plain silica or alumina. Can degrade over time, especially with certain solvents or samples.[17] | High-purity isolation of valuable amines or when removing TEA post-purification is problematic. |
| Reversed-Phase (C18) | Excellent for separating compounds based on hydrophobicity. Good for polar amines that have poor retention on normal phase.[2][18] | Requires aqueous mobile phases which can be difficult to remove. Columns are more expensive. | Purifying polar amines or when normal-phase methods provide poor selectivity between the product and impurities. |
Q3: How do I select and optimize the mobile phase (eluent)?
The process should always start with Thin-Layer Chromatography (TLC).
-
Initial Screening: Use a standard non-polar/polar solvent system like Ethyl Acetate (EtOAc) / Hexane. Spot your crude mixture on a TLC plate and test various ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, etc.).
-
Add the Modifier: Crucially, add 0.5-1% TEA to your developing chamber solvent. You will often see a dramatic improvement in spot shape.[19]
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.25 and 0.35.[6] This Rf value generally provides the best separation on a column.
-
Gradient Elution: If your impurities are very close to your product or spread far apart, a gradient elution on the column is recommended. Start with a less polar solvent system (e.g., 5% EtOAc/Hex + 1% TEA) and gradually increase the polarity (e.g., to 30% EtOAc/Hex + 1% TEA) over the course of the run.[6]
| Common Mobile Phase Systems (with 0.5-1% TEA) | Polarity | Typical Use |
| Hexane / Ethyl Acetate | Low to Medium | The standard system for a wide range of compounds. Excellent starting point.[20] |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds that do not move in EtOAc/Hexane systems.[20] |
| Hexane / Diethyl Ether | Low | Good for less polar compounds; offers different selectivity than EtOAc.[20] |
Experimental Protocol: Standard Purification on Silica Gel
This protocol outlines the purification of this compound using silica gel with a triethylamine-modified eluent.
1. Materials:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Fraction collection tubes
2. Method Development (TLC):
-
Prepare a developing chamber with 20% EtOAc in Hexane plus 1% TEA (e.g., 8 mL Hexane, 2 mL EtOAc, 100 µL TEA).
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture on a TLC plate and develop it in the chamber.
-
Visualize the plate under UV light and/or with a stain (e.g., permanganate).
-
Adjust the EtOAc/Hexane ratio until the target compound has an Rf of ~0.3. This will be your collection solvent. Your starting solvent for the column should be slightly less polar (e.g., Rf ~0.15-0.2).
3. Column Packing (Slurry Method):
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in your starting (least polar) eluent. Use approximately 30-50g of silica for every 1g of crude material.[16]
-
Pour the slurry into the column. Use gentle air pressure to pack the column evenly, ensuring there are no air bubbles or cracks.
-
Drain the solvent until it is just level with the top of the sand.
4. Sample Loading (Dry Load Method):
-
Dissolve your crude material (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3g of silica gel to this solution and mix.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. Add another thin layer of sand on top.
5. Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Begin eluting the column using gentle positive pressure, collecting fractions.
-
Monitor the separation by collecting small fractions (e.g., 10-15 mL) and analyzing them by TLC.
-
If using a gradient, gradually increase the percentage of the more polar solvent (EtOAc) after the non-polar impurities have eluted.
-
Combine the fractions that contain your pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Note: Triethylamine is volatile (boiling point ~89°C) but can sometimes be difficult to remove completely. If needed, co-evaporation with a solvent like toluene can help. For highest purity, a subsequent acid-base extraction can be performed on the purified material to remove residual TEA.
References
- Benchchem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
- Axion Labs. (n.d.). HPLC Peak Tailing.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- University of Calgary. (n.d.). Column chromatography.
- u-hilex. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
- Columbia University. (n.d.). Column chromatography.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Chromatography Forum. (2009, November 16). Amine column degradation.
- Reddit. (2022, September 24). Chromotography with free amines?
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- University of Bristol. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biotage.com [biotage.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. Chromatography [chem.rochester.edu]
- 15. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Amine column degradation - Chromatography Forum [chromforum.org]
- 18. columbia.edu [columbia.edu]
- 19. reddit.com [reddit.com]
- 20. Chromatography [chem.rochester.edu]
Welcome, researchers, scientists, and drug development professionals. This technical support center is engineered to provide in-depth guidance on leveraging N-benzyl-1-phenylethylamine (BPA) and its analogs for the efficient chiral resolution of racemic acids via diastereomeric salt crystallization. Here, we move beyond mere procedural lists to explore the underlying chemical principles, offering field-proven insights to troubleshoot common experimental hurdles and optimize your separations.
Introduction: The Power of Diastereomeric Salt Crystallization
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers on both laboratory and industrial scales.[1][2][3] The process hinges on a simple yet powerful principle: reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., (R)-BPA) converts the enantiomers into a pair of diastereomers.[4][5] These diastereomers, unlike their enantiomeric precursors, possess distinct physical properties, most critically, different solubilities in a given solvent system.[1][4][6] This solubility difference is the key that allows for their separation by fractional crystallization.[1]
N-benzyl-1-phenylethylamine (BPA) has emerged as a highly effective resolving agent, often demonstrating superior performance compared to its parent compound, 1-phenylethylamine (PEA).[7][8][9] This enhanced efficacy is attributed to stronger intermolecular interactions, such as π-π stacking, which can lead to better chiral discrimination and more robust crystal lattice formation.[7] Furthermore, BPA's lower water solubility simplifies its recovery and recycling post-resolution, offering a practical advantage.[8][9]
This guide is structured to address the practical challenges you may face, providing a logical framework for troubleshooting and a deeper understanding of the critical parameters that govern success.
Part 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common issues encountered during diastereomeric salt crystallization.
Crystallization & Isolation Issues
Q1: I've mixed my racemic acid and resolving agent, but no crystals are forming. Instead, I'm seeing an oil or a gummy precipitate. What's going wrong?
This phenomenon, known as "oiling out," is a frequent challenge and indicates that the diastereomeric salt is separating from the solution as a liquid phase rather than a crystalline solid.[10] This typically points to issues with solvent choice, supersaturation levels, or purity.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective, dissolving both diastereomeric salts so well that the necessary supersaturation for crystallization is never reached.[10] Conversely, a very poor solvent can cause the salt to crash out of solution too quickly as an amorphous solid.
-
Solution: Conduct a systematic solvent screen.[1][10] The ideal solvent will exhibit a significant solubility difference between the two diastereomeric salts.[10] Test a range of solvents with varying polarities (e.g., alcohols like ethanol, esters like ethyl acetate, ketones like acetone, and hydrocarbons).[1] Consider using solvent/anti-solvent mixtures to carefully control solubility and induce crystallization.[10]
-
-
Supersaturation is Too High or Reached Too Quickly: Rapid cooling or overly high concentrations can favor the formation of an oil or amorphous solid instead of an ordered crystal lattice.[10]
-
Solution: Start with a more dilute solution or employ a slower, more controlled cooling rate.[10] A gradual temperature ramp allows the system to remain in the metastable zone for longer, promoting controlled crystal growth over amorphous precipitation. Seeding the solution with a small amount of the desired diastereomeric salt crystal can also provide a template for proper crystallization.
-
-
Impurity Presence: Impurities in either the racemic starting material or the resolving agent can inhibit crystal nucleation and growth.[10]
-
Solution: Ensure the high purity of all starting materials.[10] Recrystallize or re-purify your racemic compound and resolving agent if necessary.
-
Q2: Crystals have formed, but my overall yield is very low. How can I improve it?
Low yield is a common problem that can often be traced back to the thermodynamics of the crystallization process.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent may not only dissolve the undesired diastereomer well but also have a relatively high solubility for the desired, less-soluble diastereomer, leaving a significant amount in the mother liquor.
-
Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent is a critical parameter. While a 1:1 ratio is a common starting point, the optimal ratio can vary.[7][9]
-
Solution: Systematically vary the molar ratio of the resolving agent. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 to 0.8 equivalents) of the resolving agent can improve the purity of the initial crop of crystals, although this may come at the expense of the initial yield.
-
-
Premature Isolation: Crystallization is an equilibrium process. Filtering the crystals too early may not allow for the maximum amount of the less-soluble diastereomer to crystallize.
-
Solution: Increase the crystallization time. Allow the mixture to stir at the final crystallization temperature for an extended period (several hours to overnight) to ensure equilibrium is reached. Monitor the concentration of the mother liquor by a suitable analytical method (e.g., HPLC) to determine when crystallization is complete.
-
Purity & Selectivity Issues
Q3: My isolated crystals have a low diastereomeric excess (d.e.) or, after liberating the acid, a low enantiomeric excess (e.e.). How can I improve the selectivity?
Low stereochemical purity is a clear sign of inefficient chiral discrimination during the crystallization process. This often means the more soluble diastereomer is co-precipitating with the less soluble one.
Possible Causes & Solutions:
-
Inefficient Chiral Discrimination: The chosen resolving agent, even a good one like BPA, may not be optimal for your specific racemic compound. The structural and electronic complementarity between the acid and the base is crucial for forming a stable, well-ordered crystal lattice for one diastereomer while leaving the other in solution.
-
Solution: While BPA is often more effective than PEA due to enhanced π-π stacking interactions, consider screening other related resolving agents if optimization fails.[7] Additionally, the choice of solvent plays a critical role in mediating these intermolecular interactions; a solvent that solvates one diastereomer more effectively can enhance the solubility difference.[10][12]
-
-
Crystallization Occurred Under Kinetic Control: Rapid crystallization, often induced by fast cooling or high supersaturation, can trap the more soluble diastereomer in the growing crystal lattice.[13] The system may not have had enough time to reach the more stable, thermodynamically favored state, which is the pure crystal of the less soluble diastereomer.[13][14][15]
-
Solution: Slow down the crystallization process. Employ a gradual cooling ramp and ensure the solution is not overly concentrated. Longer crystallization times at a constant temperature can allow for the system to equilibrate, where the less stable, co-precipitated diastereomer can redissolve, leading to an increase in the purity of the solid phase (a process known as Ostwald ripening).
-
-
Recrystallization is Needed: The initial crop of crystals is rarely perfectly pure.
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt from a suitable solvent.[7] This is a standard and highly effective method for enriching the diastereomeric purity of the solid. Monitor the purity (e.g., by measuring the specific rotation or by chiral HPLC after liberating a small sample) after each recrystallization until it reaches a constant value.
-
Q4: My analytical results for enantiomeric excess (% ee) are inconsistent or lower than expected. Could my analytical method be the problem?
Absolutely. Before optimizing the resolution itself, it is critical to validate the analytical method used to measure the outcome, which is typically chiral High-Performance Liquid Chromatography (HPLC).[16][17]
Key Validation Parameters for Chiral HPLC:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value >1.5 is generally required for accurate quantification.[16]
-
Accuracy: Analyze standard samples with known enantiomeric compositions (e.g., 90:10, 50:50, 10:90) to confirm your method's accuracy.[16]
-
Precision: Inject the same sample multiple times to ensure reproducible results.[16]
-
Linearity: Verify that the detector response is linear for both enantiomers across the relevant concentration range.[16]
Part 2: Frequently Asked Questions (FAQs)
Q1: What makes N-benzyl-1-phenylethylamine (BPA) a better resolving agent than 1-phenylethylamine (PEA)?
The primary advantage of BPA lies in its molecular structure. The addition of the N-benzyl group introduces a second phenyl ring, which enhances the potential for non-covalent interactions like π-π stacking and van der Waals forces within the crystal lattice of the diastereomeric salt.[7][8] These additional interactions can create a more significant difference in the lattice energies—and thus the solubilities—between the two diastereomers, leading to more efficient chiral discrimination.[8][9] A secondary, practical advantage is BPA's significantly lower solubility in water, which simplifies its recovery from aqueous layers after the enantiomer has been liberated.[8][9]
Q2: How do I choose the optimal solvent for my resolution?
Solvent selection is arguably the most critical factor in a successful resolution and often requires empirical screening.[2][12] An ideal solvent should:
-
Exhibit a large solubility difference between the two diastereomeric salts.[1][10]
-
Have a moderate solubility for the less-soluble salt at a higher temperature and low solubility at a lower temperature to allow for good recovery.
-
Be readily available, inexpensive, and safe to handle.
A high-throughput screening approach using 96-well plates can be highly effective for rapidly testing a wide range of solvents and solvent mixtures.[18]
Q3: What is the difference between kinetic and thermodynamic control in this context?
-
Kinetic Control: This regime favors the product that is formed fastest. In crystallization, this often occurs under conditions of high supersaturation (high concentration, rapid cooling), where crystals form quickly without reaching their most stable state. This can lead to lower diastereomeric purity as the more soluble diastereomer gets trapped in the crystal lattice.[13][15]
-
Thermodynamic Control: This regime favors the product that is the most stable.[13][15] In crystallization, this is achieved under conditions closer to equilibrium (lower supersaturation, slower cooling, longer crystallization times). This allows the system to preferentially form crystals of the most stable, least soluble diastereomer, resulting in higher purity.[14]
For high-purity chiral resolutions, the goal is almost always to operate under thermodynamic control .
Q4: How do I liberate the pure enantiomer from the diastereomeric salt and recover my resolving agent?
Once you have isolated the diastereomerically pure salt, the final steps are straightforward acid-base chemistry.
-
Liberation: Dissolve the purified diastereomeric salt in a suitable solvent (often water or a water/organic mixture).[1] Add a strong base (e.g., NaOH, KOH) to deprotonate the resolving agent's ammonium ion and a strong acid (e.g., HCl) to protonate the carboxylate of your target molecule.[1][19] This breaks the ionic bond of the salt.
-
Extraction: Extract your now-free chiral acid into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[1][20] The chiral amine resolving agent will either remain in the aqueous layer (if protonated) or can be extracted under basic conditions.
-
Recovery: The resolving agent can be recovered from the appropriate aqueous or organic layer, purified, and reused for subsequent resolutions, making the process more economical.[7]
Part 3: Protocols & Data
Experimental Protocol: General Procedure for Chiral Resolution of a Racemic Acid
This protocol provides a general framework. Optimal conditions, particularly solvent, concentration, and temperature, must be determined experimentally for each specific system.[9]
-
Dissolution: In a flask equipped with a stirrer, dissolve 1.0 equivalent of the racemic acid and 0.5-1.0 equivalents of (R)-N-benzyl-1-phenylethylamine in the minimum amount of a pre-selected solvent (e.g., absolute ethanol) at an elevated temperature (e.g., 50-60 °C) until all solids dissolve.[7][18]
-
Crystallization: Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. A controlled, slow cooling profile (e.g., 5-10 °C per hour) is recommended to maintain thermodynamic control.[1][11]
-
Equilibration: Once the target temperature (e.g., 15 °C or room temperature) is reached, continue stirring the resulting slurry for several hours (e.g., 2-12 hours) to ensure the system reaches equilibrium.[9]
-
Isolation: Isolate the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove the mother liquor rich in the more soluble diastereomer.[1][19]
-
Drying: Dry the collected crystals under vacuum.[7]
-
Analysis: Determine the yield and diastereomeric purity of the salt. This can be done by measuring the specific optical rotation or by liberating the acid from a small sample and analyzing its enantiomeric excess by chiral HPLC.[7][11]
-
Recrystallization (if necessary): If the diastereomeric purity is insufficient, repeat steps 1-6 using the isolated crystals as the starting material to further enhance purity.[1]
Data Summary: Key Parameters for Optimization
The success of a chiral resolution is a multi-variable problem. The following table summarizes critical parameters and their typical ranges for optimization, based on a case study of resolving 4-chloromandelic acid with (R)-(+)-BPA.[9]
| Parameter | Typical Range / Value | Rationale & Impact on Efficiency |
| Resolving Agent Stoichiometry | 0.5 - 1.1 equivalents | Affects both yield and purity. A 1:1 molar ratio is often optimal for yield, but sub-stoichiometric amounts can sometimes improve the purity of the first crop.[7][9] |
| Solvent Choice | Ethanol, Methanol, Acetone, Ethyl Acetate, etc. | The most critical parameter. Governs the solubility difference between diastereomers. Absolute ethanol was found to be optimal for 4-chloromandelic acid.[7][9] |
| Solvent Volume / Concentration | 1.0 - 5.0 mL / mmol of acid | Controls supersaturation. Too dilute prevents crystallization; too concentrated can lead to "oiling out" or co-precipitation. 1.6 mL / mmol was optimal for 4-ClMA.[7][9] |
| Crystallization Temperature | 0 °C to Ambient | Lower temperatures decrease the solubility of both salts, which can increase yield but may also decrease selectivity if the solubility difference narrows. 15 °C was optimal for 4-ClMA.[9] |
| Cooling Rate | 1-20 °C / hour | Slower rates promote thermodynamic control, leading to higher purity crystals. |
Part 4: Visualizations & Workflows
Diagram 1: General Workflow for Chiral Resolution
This diagram illustrates the overall process from the racemic mixture to the isolated pure enantiomer.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Diagram 2: Troubleshooting Logic for Low Resolution Efficiency
This decision tree provides a logical path for diagnosing and solving common problems.
Caption: Troubleshooting Logic for Low Chiral Resolution Efficiency.
References
- BenchChem. (2025). Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolutions.
- CrystEngComm. (n.d.). Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. RSC Publishing.
- BenchChem. (2025).
- BenchChem. (2025). How to perform a chiral resolution of a racemic base.
- BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- Kannappan, V. (2025, March 15).
- ACS Publications. (2020, August 20).
- Wikipedia. (n.d.).
- Lam, A. W. H., & Ng, K. M. (n.d.).
- NIH. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
- ResearchGate. (2025, August 9). Resolution of 2-chloromandelic acid with (R)-(+)
- Wikipedia. (n.d.). Chiral resolution.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- BenchChem. (2025).
- BenchChem. (n.d.). improving the stereoselectivity of reactions involving 1-phenylethylamine.
- NIH. (2018, December 18). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent.
- Molecular Systems Design & Engineering. (2017, January 26). Deracemisations under kinetic and thermodynamic control. RSC Publishing.
- Jack Westin. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Diastereomers and Optical Resolution.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. Deracemisations under kinetic and thermodynamic control - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C6ME00088F [pubs.rsc.org]
- 15. jackwestin.com [jackwestin.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The goal is to assist you in overcoming common challenges during chiral resolution experiments by explaining the causality behind experimental choices and providing actionable protocols.
Introduction to Diastereomeric Salt Crystallization
Chiral resolution by diastereomeric salt crystallization is a cornerstone technique in pharmaceutical and chemical industries for separating racemic mixtures into their individual enantiomers.[1][2][3] The process relies on reacting a racemic mixture (e.g., an acid or a base) with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1][4] Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, including solubility, melting point, and crystal structure.[5][6] This crucial difference in solubility allows for the selective crystallization of one diastereomer from a suitable solvent, while the other remains in the mother liquor.[2][5][7]
The success of this technique hinges on a delicate interplay of thermodynamic and kinetic factors. The choice of resolving agent, solvent system, temperature profile, and stoichiometry are all critical parameters that must be optimized for an efficient separation.[8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: No Crystal Formation or "Oiling Out"
Question: I've mixed my racemic compound and resolving agent in a solvent, but no crystals are forming, even after cooling. In some cases, I'm getting a sticky, oily liquid instead of a solid. What's going wrong?
Answer: This is one of the most common challenges and typically points to issues with supersaturation, solvent selection, or the intrinsic properties of the salt itself. "Oiling out," or the separation of the salt as a liquid phase, occurs when the system's conditions are not conducive to orderly crystal lattice formation.[9][10]
Causality and Scientific Principles:
-
Supersaturation Issues: Crystallization requires the solution to be supersaturated, meaning the concentration of the salt is higher than its solubility at a given temperature. If the salt is too soluble in the chosen solvent, the solution may never reach the necessary level of supersaturation to drive nucleation and crystal growth.[10][11] Conversely, excessively high supersaturation can lead to rapid, uncontrolled precipitation, often resulting in an amorphous oil rather than an ordered crystal.[10][12]
-
Solvent-Solute Interactions: The ideal solvent must facilitate the formation of the diastereomeric salts but should also exhibit a significant difference in solubility for the two diastereomers.[8][9] If the solvent is too "good" (high solvating power), the salts will remain dissolved. If it's too "poor," the salts may crash out of solution as an amorphous oil because the molecules don't have enough time or mobility to arrange themselves into a crystal lattice.[9]
-
Melting Point Depression: The melting point of the diastereomeric salt can be depressed in the presence of the solvent. "Oiling out" can occur if the crystallization temperature is above the melting point of the solvated salt.[12][13]
Troubleshooting Workflow & Protocols:
// Details for Solvent sub_solvent1 [label="Perform Systematic Solvent Screen\n(see Protocol 1)", fillcolor="#FFFFFF"]; sub_solvent2 [label="Try Solvent/Anti-Solvent Mixtures", fillcolor="#FFFFFF"]; solvent -> {sub_solvent1, sub_solvent2} [style=dotted];
// Details for Supersaturation sub_super1 [label="Slowly Evaporate Solvent", fillcolor="#FFFFFF"]; sub_super2 [label="Employ Controlled Cooling Profile\n(e.g., 0.5°C/min)", fillcolor="#FFFFFF"]; sub_super3 [label="Start with a More Dilute Solution", fillcolor="#FFFFFF"]; supersaturation -> {sub_super1, sub_super2, sub_super3} [style=dotted];
// Details for Nucleation sub_nucleation1 [label="Add Seed Crystals", fillcolor="#FFFFFF"]; sub_nucleation2 [label="Scratch Inner Surface of Flask", fillcolor="#FFFFFF"]; induce_nucleation -> {sub_nucleation1, sub_nucleation2} [style=dotted];
// Details for Purity sub_purity1 [label="Analyze Racemate and Resolving Agent\n(e.g., by NMR, HPLC)", fillcolor="#FFFFFF"]; sub_purity2 [label="Filter Hot Solution to Remove Particulates", fillcolor="#FFFFFF"]; purity -> {sub_purity1, sub_purity2} [style=dotted]; } dot Caption: Troubleshooting workflow for no crystallization or oiling out.
Protocol 1: Systematic Solvent & Anti-Solvent Screening
-
Preparation: In an array of small vials, dissolve a fixed amount of the racemic compound and the resolving agent.
-
Solvent Addition: To each vial, add a different screening solvent from a pre-selected list covering a range of polarities (e.g., alcohols, esters, ketones, hydrocarbons).[8]
-
Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., 50°C) for several hours to ensure salt formation and dissolution.
-
Controlled Cooling: Allow the vials to cool slowly to room temperature, followed by a period at a lower temperature (e.g., 4°C).
-
Observation: Visually inspect the vials for crystal formation, oiling out, or no change. Note the quality and quantity of any solid formed.
-
Anti-Solvent Test: For solvents that yield no crystals, slowly add a small amount of an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[11]
-
Analysis: Isolate any solids and analyze the diastereomeric excess (d.e.) to identify the most promising solvent system.[8]
Issue 2: Low Yield of the Desired Diastereomeric Salt
Question: I am getting high-purity crystals of the desired diastereomer, but the yield is very low. How can I improve it?
Answer: A low yield indicates that a significant amount of your target, less-soluble diastereomer is remaining in the mother liquor.[10] This is fundamentally a solubility problem, but it can also be influenced by stoichiometry and crystallization kinetics.
Causality and Scientific Principles:
-
Suboptimal Solubility Difference: Even though one diastereomer is "less soluble," it may still have significant solubility in the chosen solvent, especially at elevated temperatures. The yield is directly tied to the difference in solubility between the two diastereomers and the final concentration of the desired diastereomer left in solution at the final temperature.[8][10]
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent is critical. While a 1:1 ratio is a common starting point, the optimal ratio may be different.[8] Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.[12][14] This is because the system's phase behavior, which dictates the maximum theoretical yield, is highly dependent on the component ratios.[15][16]
-
Insufficient Crystallization Time: Crystallization is not instantaneous. If the crystals are isolated prematurely, the system may not have reached equilibrium, leaving a substantial amount of the product in solution.[10]
Strategies for Yield Improvement:
| Strategy | Rationale | Key Action |
| Solvent System Optimization | Decrease the solubility of the target diastereomer. | Re-screen for a solvent that provides a larger solubility difference.[13] Consider using an anti-solvent to reduce the final solubility.[12] |
| Temperature Profile Control | Solubility is temperature-dependent. | Lower the final crystallization temperature to minimize the amount of salt left in the solution.[10][13] |
| Stoichiometry Adjustment | The phase diagram and eutectic points are sensitive to component ratios. | Screen different molar ratios of racemate to resolving agent (e.g., 1:1, 1:0.8, 1:0.5) to find the optimal point for maximum precipitation of the desired salt.[8][14] |
| Increase Crystallization Time | Allow the system to reach thermodynamic equilibrium. | Extend the maturation time (stirring at the final temperature) before filtration to maximize crystal precipitation.[10][17] |
| Recycle Mother Liquor | Recover the valuable enantiomer from the undesired salt. | The undesired enantiomer in the mother liquor can potentially be racemized and recycled, improving the overall process yield beyond the theoretical 50% of a classical resolution.[12] |
Issue 3: Poor Diastereomeric Excess (d.e.) of the Crystalline Product
Question: My crystallization is working, but the isolated solid has a low diastereomeric excess (d.e.). How can I improve the purity?
Answer: Low diastereomeric purity means that the undesired, more-soluble diastereomer is co-precipitating with the desired one. This can be caused by a small solubility difference between the salts in your chosen system, a cooling rate that is too fast, or the formation of a solid solution.[9][17]
Causality and Scientific Principles:
-
Kinetic vs. Thermodynamic Control: Ideally, crystallization should be under thermodynamic control, where the least soluble species (the desired diastereomer) selectively crystallizes as the system slowly approaches equilibrium. If cooling is too rapid (kinetic control), the high level of supersaturation can cause both diastereomers to precipitate, trapping the more soluble one in the crystal lattice of the less soluble one.[18]
-
Formation of a Solid Solution: In some challenging cases, the two diastereomers are miscible in the solid state and can co-crystallize to form a solid solution over a range of compositions.[17][19] This makes separation by a single crystallization step very difficult, as the crystal composition will be much closer to the mother liquor composition than in a simple eutectic system.[19]
-
Phase Equilibria: The purity of the crystalline product is governed by the solid-liquid phase diagram. For a simple eutectic system, it is theoretically possible to obtain a pure diastereomer. However, if the system forms double salts or solid solutions, the achievable purity in a single step is limited.[15][20]
Troubleshooting Workflow & Protocols:
// Details for Cooling sub_cooling1 [label="Insulate flask or use a programmable bath", fillcolor="#FFFFFF"]; sub_cooling2 [label="Target a slow rate, e.g., < 5°C/hour", fillcolor="#FFFFFF"]; cooling -> {sub_cooling1, sub_cooling2} [style=dotted];
// Details for Recrystallization sub_recrystallize1 [label="Dissolve impure crystals in fresh, hot solvent", fillcolor="#FFFFFF"]; sub_recrystallize2 [label="Apply slow cooling profile again", fillcolor="#FFFFFF"]; sub_recrystallize3 [label="Analyze d.e. of the recrystallized solid", fillcolor="#FFFFFF"]; recrystallize -> {sub_recrystallize1, sub_recrystallize2, sub_recrystallize3} [style=dotted];
// Details for Solvent Re-optimization sub_solvent1 [label="A different solvent may offer better selectivity\n(larger solubility difference)", fillcolor="#FFFFFF"]; solvent_reopt -> sub_solvent1 [style=dotted];
// Details for Phase Diagram sub_phase1 [label="Construct a ternary phase diagram to identify\nsolid solutions or double salts", fillcolor="#FFFFFF"]; phase_diagram -> sub_phase1 [style=dotted]; } dot Caption: Decision tree for improving diastereomeric excess.
Protocol 2: Controlled Cooling Recrystallization
-
Dissolution: Transfer the diastereomerically impure crystals to a clean flask. Add the minimum amount of the chosen solvent required to dissolve the solid completely at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If any insoluble particulate matter is visible, filter the hot solution through a pre-warmed filter to remove it.[17]
-
Controlled Cooling: Allow the solution to cool slowly and without disturbance. This can be achieved by insulating the flask or placing it in a dewar. For more precise control, use a programmable cooling bath.[17] A slow cooling rate is crucial for selective crystallization.[9][12]
-
Seeding: Once the solution has cooled slightly and is supersaturated, introduce a few tiny seed crystals of the pure, desired diastereomer. This provides a template for ordered crystal growth and can prevent uncontrolled precipitation.[12][17]
-
Maturation: After the solution has reached its final temperature (e.g., room temperature or 4°C), allow it to stir gently for several hours to overnight. This "maturation" period allows the system to approach equilibrium, often improving both yield and purity.[17]
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Analyze the diastereomeric excess using an appropriate technique (see below).
Analytical Methods for Determining Diastereomeric Purity
Question: How can I accurately measure the diastereomeric excess (d.e.) of my crystalline solid and mother liquor?
Answer: Accurate analysis is critical for diagnosing problems and optimizing your resolution. The most common and reliable methods are chromatographic and spectroscopic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining both diastereomeric excess (d.e.) and enantiomeric excess (e.e.).[21] Before analysis, the diastereomeric salt must be "broken" by treatment with an acid or base to liberate the original compound and the resolving agent. The resulting mixture can then be analyzed on a suitable chiral stationary phase to separate and quantify the enantiomers.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR can often be used to directly determine the diastereomeric ratio in a salt sample without needing to break the salt. Since diastereomers are chemically distinct, they often have at least one set of protons with slightly different chemical shifts. By integrating the signals corresponding to each diastereomer, the ratio can be calculated.[21] Chiral derivatizing or solvating agents can also be used to differentiate enantiomers in an NMR experiment.[21]
-
X-ray Crystallography: While not a quantitative method for bulk samples, single-crystal X-ray crystallography provides the absolute structure of a diastereomeric salt. This can be invaluable for confirming which diastereomer is the less soluble one and for understanding the crystal packing interactions that drive the separation.[21]
References
- Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. CrystEngComm (RSC Publishing).
- Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. RSC Publishing.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Chiral resolution. Wikipedia.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv | Cambridge Open Engage.
- Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. ResearchGate.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Resolution Control in a Continuous Preferential Crystallization Process. ACS Publications.
- Diastereomeric Salt Definition - Organic Chemistry Key Term. Fiveable.
- Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology.
- Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
- Notes on Diastereomeric Excess: Definition and Analysis. Unacademy.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing).
- Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
- 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Wiley Online Library.
- Benchmarking computational methods for crystal structure prediction using experimental enantiomer excess and precipitation data. University of Cambridge Repository.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. drpress.org [drpress.org]
- 4. advanceseng.com [advanceseng.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pure.mpg.de [pure.mpg.de]
- 21. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Enhancing the enantioselectivity of enzymatic resolutions of phenylethylamine derivatives
Welcome to the Technical Support Center for Biocatalysis. As Senior Application Scientists, we understand that achieving high enantioselectivity in enzymatic resolutions is both an art and a science. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common challenges encountered when resolving phenylethylamine derivatives. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you can not only solve current issues but also intelligently design future experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses foundational questions that form the basis of a successful enzymatic kinetic resolution.
Q1: What is the best "off-the-shelf" enzyme to start with for resolving a novel phenylethylamine derivative?
For the kinetic resolution of primary amines via acylation, Lipase B from Candida antarctica (CALB) , particularly in its immobilized form (e.g., Novozym 435), is the industry standard and the most recommended starting point.[1][2] Its broad substrate scope, exceptional stability in organic solvents, and consistently high enantioselectivity for a wide range of amines make it a robust biocatalyst.[3][4] While other lipases from sources like Burkholderia cepacia or Pseudomonas fluorescens can be effective, CALB provides the highest probability of initial success, saving valuable screening time.[5][6]
Q2: What is the "Enantiomeric Ratio (E value)," and what is considered a "good" value?
The Enantiomeric Ratio, or E value, is the ultimate measure of an enzyme's efficiency in a kinetic resolution. It quantifies the ratio of reaction rates between the two enantiomers (E = k_fast / k_slow).[7] A higher E value signifies greater selectivity.
-
E = 1: No selectivity (the enzyme reacts with both enantiomers equally).
-
E > 20: Considered synthetically useful for achieving high enantiomeric excess (ee).
-
E > 200: Considered excellent, allowing for the isolation of both the unreacted substrate and the product in very high optical purity (>99% ee) at or near 50% conversion.[2]
The goal of optimization is almost always to maximize this E value.[8]
Q3: How do I choose the right acylating agent?
The structure of the acyl donor is a critical parameter that can be tuned to improve selectivity. While simple esters like ethyl acetate are common, they are not always optimal for amines. For phenylethylamine derivatives, esters of 2-alkoxyacetic acids have proven to be particularly effective.
A simple batch procedure using isopropyl methoxyacetate with CALB has been shown to resolve racemic 1-phenylethylamine with excellent results (ee ≥ 95%).[9] More advanced studies have identified isopropyl 2-propoxyacetate as a superior acylating agent for a range of substituted phenylethylamines, leading to very high enantiomeric excess under optimized conditions.[9] The increased steric bulk and potential for specific interactions within the enzyme's active site are thought to be responsible for the enhanced selectivity.
Q4: Why is the reaction performed in an organic solvent instead of water?
Performing the acylation in a non-aqueous organic solvent is crucial for two primary reasons:
-
Shifting Thermodynamic Equilibrium: Lipases are hydrolases, meaning their natural function is to break ester bonds using water.[10] To drive the reaction towards synthesis (amidation/acylation), water must be minimized. An organic solvent suppresses the competing hydrolysis reaction.[11]
-
Substrate Solubility: Phenylethylamine derivatives and the corresponding acyl donors are often poorly soluble in water but readily dissolve in organic media, ensuring high effective concentrations for the enzyme.
Section 2: Troubleshooting Guide - Enhancing Enantioselectivity
This section is formatted to address the most common problem researchers face: a low E value.
Problem: My kinetic resolution of a phenylethylamine derivative is showing low enantioselectivity (E < 15).
Low enantioselectivity is the most frequent hurdle. It indicates that the enzyme is not discriminating effectively between the (R)- and (S)-enantiomers. The following troubleshooting workflow will help you systematically diagnose and solve the issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Workflow for troubleshooting low enantioselectivity.
Detailed Q&A for Troubleshooting Steps
Q: You suggest optimizing the solvent. How does solvent choice impact enantioselectivity?
The choice of an organic solvent has a profound effect on an enzyme's conformation and flexibility.[12] Lipases require a thin layer of water to maintain their catalytically active structure.
-
Hydrophilic (polar) solvents like DMSO or acetone can strip this essential water layer from the enzyme's surface, leading to denaturation and loss of activity.[13]
-
Hydrophobic (non-polar) solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are generally preferred because they do not disrupt this water layer.[2][11]
Crucially, the solvent modulates the flexibility of the enzyme. In some cases, a more rigid enzyme conformation brought about by a specific solvent leads to a "tighter" active site, enhancing its ability to discriminate between two enantiomers and thus increasing the E value.[12] There is no universal "best" solvent; an empirical screening is always recommended.
| Solvent | Log P (Hydrophobicity) | Typical Performance in Amine Resolution |
| n-Hexane | 3.9 | Good starting point, very non-polar. |
| Toluene | 2.7 | Often provides excellent E values.[2] |
| MTBE | 1.3 | Frequently a top performer for lipase-catalyzed resolutions.[2][3] |
| Tetrahydrofuran (THF) | 0.5 | More polar, may reduce activity/selectivity. |
| Acetonitrile | -0.3 | Generally too polar, often denatures lipases. |
Table 1: Influence of common organic solvents on lipase performance. Higher Log P values indicate greater hydrophobicity.
Q: My reaction rate is excellent, but the E value is poor. You suggest lowering the temperature. Won't that make the reaction impractically slow?
Yes, lowering the temperature will decrease the overall reaction rate. However, the relationship between temperature, rate, and enantioselectivity is based on thermodynamics. The E value is related to the difference in the activation free energies (ΔΔG‡) for the two enantiomers. This term is composed of enthalpic (ΔΔH‡) and entropic (TΔΔS‡) contributions.[5]
Often, lowering the temperature has a more pronounced decelerating effect on the undesired, slow-reacting enantiomer than on the fast-reacting one. This magnifies the difference in their reaction rates, leading to a higher E value.[14] The goal is to find the optimal balance where the E value is maximized while the reaction time remains practical (e.g., < 24-48 hours).
| Temperature | Relative Reaction Rate | Typical E Value |
| 50 °C | 100% | 12 |
| 40 °C | 75% | 25 |
| 30 °C | 40% | 45 |
| 15 °C | 15% | 60 |
Table 2: Representative data showing the inverse relationship between temperature and enantioselectivity for a typical lipase-catalyzed resolution.
Q: I'm using a free (lyophilized) lipase powder and my results are not reproducible. Why?
Free enzyme powders are highly prone to aggregation in organic solvents, leading to mass transfer limitations and inconsistent exposure of active sites. This is a primary source of poor reproducibility. Enzyme immobilization is the definitive solution. [15] By anchoring the enzyme to a solid support, you:
-
Prevent Aggregation: Ensures a consistent and maximal presentation of the enzyme to the substrates.[16]
-
Enhance Stability: The support protects the enzyme from mechanical stress and harsh solvent interactions, increasing its operational lifetime.[17]
-
Simplify Reuse: The catalyst can be easily recovered (e.g., by filtration or magnetism) and reused for multiple batches, dramatically reducing costs.[18]
Section 3: Key Experimental Protocols
Here we provide actionable, step-by-step methodologies for core experiments.
Protocol 1: General Procedure for a Test-Scale Batch Kinetic Resolution
This protocol is designed for screening and optimization of the enzymatic resolution of (R,S)-1-phenylethylamine.
-
Preparation: To a 10 mL screw-cap vial, add immobilized CALB (Novozym 435, 20 mg).
-
Solvent Addition: Add 4.0 mL of the chosen organic solvent (e.g., MTBE).
-
Substrate Addition: Add racemic 1-phenylethylamine (e.g., 0.2 mmol, 24.2 mg).
-
Acyl Donor Addition: Add the acyl donor (e.g., isopropyl propoxyacetate, 0.3 mmol, ~44 mg). An excess of the acyl donor is often used.
-
Reaction: Seal the vial tightly and place it in an orbital shaker (e.g., 200 rpm) at the desired temperature (e.g., 30 °C).
-
Monitoring: Periodically take small aliquots (e.g., 50 µL) from the reaction. Filter out the enzyme and dilute the sample for analysis.
-
Analysis: Analyze the samples by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine substrate (ee_s) and the formed amide product (ee_p), as well as the conversion (c).
-
Calculation: Use the conversion and ee values to calculate the E value.
Lipase-Catalyzed Kinetic Resolution Mechanism
Caption: Mechanism of lipase-catalyzed kinetic resolution of an amine.
References
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipase-catalyzed enantioselective resolutions in the presence of ionic liquids. Green Chemistry, 8(8), 683-693. [Link]
- Ueji, S., Taniguchi, T., Okamoto, T., Nakajima, K., Watanabe, K., & Ueda, T. (2003). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. The Journal of Organic Chemistry, 68(18), 7100-7104. [Link]
- Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 529-540. [Link]
- Finnigan, W., et al. (2021). Biocatalytic amide bond formation. Chemical Society Reviews, 50(14), 8037-8071. [Link]
- Qayed, W. S., Ali, D. M., & Al-Qudaihi, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
- Szymańska, K., et al. (2020).
- Al-Awadi, F. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Pöhnlein, M., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. ChemistryBioChem, 23(16), e202200236. [Link]
- Olsén, J. (2017). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]
- Yesiloglu, Y., & Kilic, M. (2012). Immobilization of Pseudomonas fluorescens Lipase onto Magnetic Nanoparticles for Resolution of 2-Octanol.
- Jia, M., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- Reetz, M. T., & Schimossek, K. (1996). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Chirality, 8(1), 30-33. [Link]
- Bäckvall, J. E. (2011). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society, 133(47), 18988-18999. [Link]
- Tielmann, P., et al. (2017). Immobilization of an amino acid racemase for application in crystallization-based chiral resolutions of asparagine monohydrate. Biotechnology and Bioengineering, 114(10), 2246-2255. [Link]
- Malik, D. (2020).
- Forró, E., & Fülöp, F. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]
- Szymańska, K., et al. (2020).
- Kirchner, G., Scollar, M. P., & Klibanov, A. M. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society, 107(24), 7072-7076. [Link]
- Reetz, M. T. (2002). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 99(24), 15302-15307. [Link]
- Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Polymers, 13(16), 2648. [Link]
- Paramasivan, S., & Gene, A. (2018). Immobilization of Enzymes: Methods and Applications.
- Ghanem, A. (2007). Enantioselectivity: The Decisive Factors.
- Chaplin, A. K., & de Mattos, M. K. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution.
- Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction.
- Sharma, S., Kanwar, S. S., & Gupta, R. (2014). Various advantages of lipase catalyzed reactions in organic solvents.
- Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]
- Elazar, M. (2018). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor.
- Yeşil, E., & Tuter, M. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry, 42(6), 1648-1661. [Link]
- Forró, E., & Fülöp, F. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence...
- Urban, P. L. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Annual Review of Analytical Chemistry, 12, 199-221. [Link]
- ResearchGate. (n.d.). Enzymatic parameters of performed kinetic resolution including...
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- UKEssays. (2015). The Resolution Of Phenylethylamine Biology Essay. UKEssays.com. [Link]
- Caira, M. R., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(12), 8569-8578. [Link]
- Wang, Y., et al. (2024). Combination of GC-IMS and Nano-LC/HRMS Reveals the Mechanism of Superheated Steam Glycosylation Modification in Improving Oyster Peptide Flavor. Foods, 13(1), 163. [Link]
- Tanaka, H., & Yao, M. (2021). Thermodynamic principle to enhance enzymatic activity using the substrate affinity. Scientific Reports, 11(1), 1-9. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rnlkwc.ac.in [rnlkwc.ac.in]
- 17. Immobilization of an amino acid racemase for application in crystallization‐based chiral resolutions of asparagine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Minimizing side product formation in the synthesis of N-allyl-alpha-methylbenzylamine
Welcome to the technical support center for the synthesis of N-allyl-alpha-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic transformation. Our focus is on providing practical, field-tested advice to help you minimize side product formation and maximize the yield and purity of your target compound.
Introduction to the Synthesis and its Challenges
The N-allylation of α-methylbenzylamine is a common synthetic step, but it is not without its difficulties. The primary challenge is controlling the selectivity of the alkylation reaction. The product, N-allyl-alpha-methylbenzylamine, is a secondary amine and remains nucleophilic. Consequently, it can compete with the starting primary amine for the allylating agent, leading to the formation of the undesired tertiary amine, N,N-diallyl-alpha-methylbenzylamine. This over-alkylation is a frequent cause of reduced yields and complex purification procedures.[1][2]
This guide will provide you with the necessary information to troubleshoot and optimize your reaction conditions to favor the formation of the desired mono-allylated product.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of N-allyl-alpha-methylbenzylamine and why does it form?
A1: The most common side product is N,N-diallyl-alpha-methylbenzylamine. This tertiary amine forms because the desired product, N-allyl-alpha-methylbenzylamine (a secondary amine), is also nucleophilic and can react with the allylating agent (e.g., allyl bromide). This second alkylation, often called over-alkylation or dialkylation, is a common issue when alkylating primary amines.[1][2]
Q2: What are the recommended starting material specifications?
A2: For optimal results, use α-methylbenzylamine of high purity (>98%). If you are performing a stereospecific synthesis, ensure the enantiomeric excess (ee) of your starting material is adequate. Allyl bromide should be fresh and stabilized to prevent the formation of impurities.
Q3: Are there alternative, more selective methods for this synthesis?
A3: Yes. Reductive amination is an excellent alternative that generally provides higher selectivity for the mono-allylated product.[3] This two-step, one-pot process involves the formation of an imine from α-methylbenzylamine and acrolein (or another allyl aldehyde precursor), followed by in-situ reduction with a selective reducing agent like sodium borohydride.[3][4] Another option is the reaction with allyl alcohol in the presence of a suitable catalyst, which can also offer improved selectivity.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low yield of the desired product and significant formation of the dialkylated side product.
-
Cause: The stoichiometry of the reactants is critical. An excess of the allylating agent will favor the formation of the tertiary amine. Additionally, the reaction conditions may be too harsh, leading to increased rates of the second alkylation.
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the α-methylbenzylamine relative to the allyl bromide. A 1.1:1 to 1.5:1 ratio of amine to allyl bromide is a good starting point.
-
Slow Addition: Add the allyl bromide dropwise to the reaction mixture containing the α-methylbenzylamine and a base. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.
-
Choice of Base: A mild, non-nucleophilic, hindered base is often preferred. Potassium carbonate (K₂CO₃) or cesium hydroxide (CsOH) can be effective.[6] Stronger, less hindered bases might increase the rate of deprotonation of the secondary amine, promoting dialkylation.
-
Temperature Control: Run the reaction at a lower temperature. While this may slow down the reaction rate, it often improves selectivity. Start at room temperature and gently heat if necessary, while monitoring the reaction progress.
-
Problem 2: The reaction is very slow or does not go to completion.
-
Cause: Insufficient activation of the reactants or a non-optimal solvent system can lead to slow reaction rates. The base may not be strong enough or soluble enough in the chosen solvent.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to ensure the reactants are well-solvated.
-
Base Selection: If using an inorganic base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize its surface area. If the reaction is still slow, a stronger base like potassium tert-butoxide could be considered, but with caution, as it may increase side product formation.
-
Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in a suitable solvent may be necessary.
-
Catalyst: The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction when using allyl bromide, via the Finkelstein reaction.
-
Problem 3: Difficulty in purifying the product from the starting material and side products.
-
Cause: The boiling points of the starting amine, the desired product, and the dialkylated side product can be relatively close, making purification by simple distillation challenging. The basic nature of the amines can also lead to tailing on silica gel chromatography.
-
Solution:
-
Fractional Distillation: Use a fractional distillation apparatus with a Vigreux or packed column for better separation. Perform the distillation under reduced pressure to lower the boiling points and prevent decomposition.
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amines will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) with a strong base (e.g., NaOH or KOH).
-
Extract the free amines back into a fresh portion of the organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified amine mixture, which can then be subjected to distillation.
-
-
Column Chromatography: To minimize tailing on silica gel, add a small amount of a volatile base like triethylamine (1-2%) to the eluent system.[7] A typical eluent system would be a gradient of ethyl acetate in hexanes with 1% triethylamine.
-
Experimental Protocols
Protocol 1: Optimized N-allylation of α-Methylbenzylamine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-methylbenzylamine (1.2 equivalents) and a suitable solvent (e.g., acetonitrile, 5-10 mL per gram of amine).
-
Add a mild base, such as finely powdered potassium carbonate (2.0 equivalents).
-
Begin vigorous stirring.
-
Slowly add allyl bromide (1.0 equivalent) dropwise to the mixture at room temperature over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[8][9]
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or acid-base extraction followed by distillation.
Protocol 2: Monitoring the Reaction by TLC
-
Eluent System: A mixture of hexanes and ethyl acetate (e.g., 8:2 or 7:3 v/v) with the addition of 1% triethylamine to prevent streaking of the amines.[10]
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with a potassium permanganate or ninhydrin solution can also be effective for visualizing amines.
-
Procedure:
-
On a TLC plate, spot the starting α-methylbenzylamine, the reaction mixture, and a co-spot of both.
-
Develop the plate in the chosen eluent system.
-
The product, N-allyl-alpha-methylbenzylamine, will have a higher Rf value than the starting primary amine. The dialkylated side product will have an even higher Rf. By comparing the spots, you can monitor the consumption of the starting material and the formation of the product and side products.[8][9]
-
Data Presentation
| Compound | Structure | Typical Rf Value* | Boiling Point (°C) |
| α-Methylbenzylamine | Ph-CH(CH₃)-NH₂ | 0.2 | 187 |
| N-allyl-α-methylbenzylamine | Ph-CH(CH₃)-NH-CH₂CH=CH₂ | 0.5 | ~215-220 (est.) |
| N,N-diallyl-α-methylbenzylamine | Ph-CH(CH₃)-N(CH₂CH=CH₂)₂ | 0.8 | >230 (est.) |
*Rf values are approximate and depend on the exact TLC conditions.
Visualizations
Logical Workflow for Troubleshooting
Caption: A flowchart for troubleshooting common issues in the synthesis.
Safety Information
-
α-Methylbenzylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[11]
-
Allyl Bromide: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer.[12][13][14][15][16]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- Allyl bromide - Safety D
- Material Safety Data Sheet - (R)-(+)-N-Benzyl-alpha-methylbenzylamine, 98%. Cole-Parmer.
- SAFETY DATA SHEET - Allyl bromide. (2010). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - DL-alpha-Methylbenzylamine. (2025). ChemicalBook.
- α-Methylbenzylamine - MSDS.
- Allyl Bromide CAS No 106-95-6 MATERIAL SAFETY D
- SAFETY DATA SHEET - Allyl bromide. (2012). Stobec.
- Safety Data Sheet - Allyl bromide. DC Fine Chemicals.
- Aldrich 726842 - SAFETY D
- SAFETY DATA SHEET - (R)-4-Chloro-α-methylbenzylamine. (2023). Sigma-Aldrich.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Amine synthesis by reductive amination (reductive alkyl
- N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses Procedure.
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- How To: Monitor by TLC. University of Rochester Department of Chemistry.
- Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF.
- Technical Support Center: Amine Alkylation for Polyamine Synthesis. Benchchem.
- Monitoring Reactions by TLC.
- Allylamine - Organic Syntheses Procedure. Organic Syntheses.
- Technical Support: Monitoring N-Benzylacetoacetamide Reaction by TLC. Benchchem.
- Optimization Studies of the Allylation Reaction.
- Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF c
- Selective mono- and di-N-alkylation of aromatic amines with alcohols and acylation of aromatic amines using Ph3P/DDQ. Semantic Scholar.
- Catalytic Alkyne Arylation Using Traceless Directing Groups. PMC - NIH.
- N-ALLYL-N-METHYLBENZYLAMINE AldrichCPR. Sigma-Aldrich.
- How to purify Benzylamine?. Reddit.
- Amphiphilic Allylic Alkylation with Allyl Alcohols Promoted by Pd-Catalyst and Triethylborane. Bentham Science.
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
- Modular Synthesis of α-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amin
- reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse.
- 10.5: Synthesis of Amines. Chemistry LibreTexts.
- S-phenyl decano
- TLC of each of the 3 test molecules: (A) allyl phenylamine, (B)...
- (R)-(+)-N-allyl-α-methylbenzylamine, CAS 126275-19-2. SCBT.
- Process for the preparation of N-benzylamines.
- Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering.
- alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH.
- Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PMC - NIH.
- Pathway for the simultaneous synthesis of (R)-α-methylbenzylamine and α-phenylethanol.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis | Request PDF.
Sources
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. stobec.com [stobec.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
Impact of temperature and pressure on the synthesis of (1-Phenylethyl)(prop-2-EN-1-YL)amine
Technical Support Center: Synthesis of (1-Phenylethyl)(prop-2-EN-1-YL)amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical roles of temperature and pressure. We provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Overview of Synthetic Pathways
The synthesis of this compound, a secondary amine, is primarily achieved through two robust methods: direct N-alkylation and reductive amination. The choice between these pathways depends on available starting materials, required scale, and desired selectivity. Both methods are sensitive to reaction conditions, and precise control of temperature and pressure is paramount for achieving high yield and purity.
-
Direct N-Alkylation: This classic Sɴ2 reaction involves the nucleophilic attack of 1-phenylethylamine on an allyl halide (e.g., allyl bromide).[1] While straightforward, this method is often plagued by over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine.[2][3]
-
Reductive Amination: This pathway involves the reaction of phenylacetone with allylamine to form an imine intermediate, which is subsequently reduced to the target secondary amine.[4][5] This method can offer better control over selectivity but requires careful optimization of the reduction step, which is often catalytic and pressure-dependent.[6]
Caption: Troubleshooting workflow for low yield in reductive amination.
Impact of Temperature and Pressure: A Summary
The interplay between temperature and pressure is crucial. The following table summarizes their general effects on the two primary synthetic routes.
| Parameter | Synthesis Route | Effect on Yield | Effect on Selectivity (Mono-alkylation) | Risk of Side Reactions |
| ↑ Temperature | Direct N-Alkylation | Increases (up to a point) | Decreases (promotes over-alkylation) | Increases (elimination, decomposition) |
| Reductive Amination | Increases rate of both imine formation and reduction | Generally minor effect | Increases (catalyst degradation, byproducts) | |
| ↑ Pressure | Direct N-Alkylation | Negligible (unless using volatile reagents) | Negligible | Negligible |
| Reductive Amination (H₂) | Increases rate of reduction | Can decrease if over-reduction occurs | May increase over-reduction of other groups |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Allyl Bromide
-
Objective: To synthesize this compound with optimized selectivity.
-
Methodology:
-
To a round-bottomed flask under a nitrogen atmosphere, add 1-phenylethylamine (3.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (ACN).
-
Stir the mixture at room temperature for 15 minutes.
-
Prepare a solution of allyl bromide (1.0 eq.) in ACN.
-
Using a syringe pump, add the allyl bromide solution to the reaction mixture dropwise over 4-6 hours.
-
After the addition is complete, heat the reaction to 50-60°C and monitor its progress by TLC or GC until the allyl bromide is consumed.
-
Cool the mixture to room temperature, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to separate the desired secondary amine from unreacted primary amine and over-alkylated product. [7]
-
Protocol 2: Reductive Amination with Phenylacetone
-
Objective: To synthesize this compound via catalytic hydrogenation.
-
Methodology:
-
To a high-pressure autoclave, add phenylacetone (1.0 eq.), allylamine (1.2 eq.), 5% Pd/C (1 mol%), and methanol as the solvent. [8] 2. Seal the vessel and purge it three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5 bar. [8] 4. Heat the reaction to 60°C with vigorous stirring. [8] 5. Monitor the reaction progress by monitoring hydrogen uptake or by analyzing samples via GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
References
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Gunanathan, C., & Milstein, D. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- ResearchGate. (n.d.). Effect of hydrogen pressure on reductive amination of furfural.
- Legrand, B., et al. (n.d.). Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction. PMC.
- LibreTexts. (n.d.). Nucleophilic Substitution SN1.
- ResearchGate. (n.d.). Temperature and pressure influence for the model reductive amination reaction.
- YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
- Aleku, G. A., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering.
- Chemistry Steps. (n.d.). Reductive Amination.
- Wikipedia. (n.d.). Phenylacetone.
- Wikimedia Commons. (2023, April 1). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png.
- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.
- NIH. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylacetone - Wikipedia [en.wikipedia.org]
- 5. File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png - Wikimedia Commons [commons.wikimedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Scaling up the synthesis of (1-Phenylethyl)(prop-2-EN-1-YL)amine for pilot plant production
Welcome to the technical support center for the scaled-up synthesis of (1-Phenylethyl)(prop-2-en-1-yl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the transition from bench-scale to pilot plant production. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and scalable synthesis.
I. Process Overview: Reductive Amination
The most direct and scalable route for the synthesis of this compound is the reductive amination of acetophenone with allylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.[1][2]
Caption: Reductive Amination Workflow
II. Troubleshooting Guide
This section addresses specific issues that may arise during the pilot plant synthesis of this compound.
Question: Why is my reaction yield significantly lower upon scale-up?
Answer: A decrease in yield during scale-up is a common issue and can often be attributed to several factors that are less pronounced at the bench scale.[3][4]
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and reduce the overall yield. Ensure that the stirring speed and impeller design are suitable for the reactor volume to maintain a homogeneous reaction mixture.
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[5] An exothermic reaction that is easily controlled in the lab can become difficult to manage at the pilot scale, leading to side reactions or product degradation. A thorough thermal safety assessment should be conducted, and the reactor's cooling capacity must be adequate.
-
Extended Reaction Time: Longer processing times at a larger scale can lead to the degradation of reactants or products, especially if the reaction mixture is sensitive to prolonged exposure to heat or acidic/basic conditions.[3]
Question: I am observing significant amounts of a high-boiling point impurity. What is it and how can I minimize it?
Answer: A common byproduct in reductive aminations is the formation of a tertiary amine through over-alkylation. In this case, the product, this compound, can react with another molecule of acetophenone and be reduced to form a tertiary amine.
To minimize this, consider the following:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of allylamine can help to consume the acetophenone and reduce the chance of the secondary amine product reacting further.
-
Controlled Addition: Instead of adding all the acetophenone at once, a slow, controlled addition to the mixture of allylamine and the reducing agent can help to maintain a low concentration of the ketone, thus favoring the formation of the desired secondary amine.
Question: The final product is difficult to purify by distillation. Are there alternative methods?
Answer: The basic nature of amines can make them challenging to purify using standard silica gel chromatography due to strong interactions with the acidic silica.[6] For a pilot plant setting, alternative purification methods are often more practical:
-
Acid-Base Extraction: Utilize the basicity of the amine to separate it from non-basic impurities. Dissolve the crude product in a suitable organic solvent and wash with an acidic solution (e.g., dilute HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.
-
Salt Precipitation: The target amine can be selectively precipitated from the crude reaction mixture by the addition of an acid, such as trichloroacetic acid (TCA), to form a salt which can be isolated by filtration.[7] The free amine can then be regenerated from the salt.
-
Amine-Functionalized Silica: If chromatography is necessary, consider using amine-functionalized silica to minimize the strong acid-base interactions that cause poor separation on standard silica.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for pilot-scale production?
A one-pot reductive amination using sodium triacetoxyborohydride (STAB) as the reducing agent is highly recommended for its selectivity and operational simplicity.[1] STAB is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of the intermediate imine in the presence of the starting ketone.[1]
Q2: What are the critical process parameters to monitor during the reaction?
-
Temperature: Due to the exothermic nature of the reaction, strict temperature control is crucial to prevent runaway reactions and minimize byproduct formation.
-
pH: The formation of the imine intermediate is pH-dependent. Maintaining a mildly acidic pH (around 5-6) is often optimal for this step.
-
Reactant Addition Rate: As mentioned in the troubleshooting section, the rate of addition of the limiting reagent (typically the ketone) can significantly impact selectivity and yield.
Q3: What analytical techniques are recommended for in-process control and final product analysis?
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To provide more quantitative data on the reaction progress and the formation of impurities.
-
-
Final Product Analysis:
-
GC/HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Q4: What are the primary safety concerns for this process at a pilot scale?
-
Flammable Solvents: The use of flammable organic solvents requires appropriate grounding of equipment and the use of explosion-proof electricals.
-
Corrosive Reagents: Amines and acidic/basic solutions are corrosive.[8] Appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats, is essential.[8]
-
Exothermic Reaction: The potential for a runaway reaction must be assessed. A well-defined emergency plan should be in place, including access to quenching agents and emergency cooling procedures.
-
Amine Handling: Amines can be toxic and have strong odors.[8] All transfers and reactions should be conducted in a well-ventilated area, and appropriate respiratory protection should be used.[8]
IV. Experimental Protocol: Pilot-Scale Synthesis
This protocol is a general guideline and should be optimized at a smaller scale before implementation in a pilot plant.
Materials and Equipment:
| Reagent/Equipment | Specification | Purpose |
| Glass-lined Reactor | Appropriate volume with overhead stirring, temperature control, and addition funnel | Reaction Vessel |
| Acetophenone | Reagent Grade | Starting Material |
| Allylamine | Reagent Grade | Starting Material |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade | Reducing Agent |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| 1M Hydrochloric Acid | Workup | |
| 2M Sodium Hydroxide | Workup | |
| Saturated Sodium Bicarbonate Solution | Workup | |
| Anhydrous Magnesium Sulfate | Drying Agent |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Initial Charge: Charge the reactor with allylamine (1.2 equivalents) and dichloromethane. Begin stirring and cool the mixture to 0-5 °C.
-
STAB Addition: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
-
Acetophenone Addition: Slowly add acetophenone (1.0 equivalent) to the reaction mixture via an addition funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/HPLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by one of the alternative methods described in the troubleshooting section.
-
Caption: Pilot-Scale Synthesis Workflow
V. References
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Reductive amination. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
Pommier, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223–229.
-
ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
Chemist. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]
-
CPI. (n.d.). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
Sources
Validation & Comparative
Comparing the efficacy of (1-Phenylethyl)(prop-2-EN-1-YL)amine with other chiral resolving agents
An In-Depth Guide to Chiral Resolving Agents: Evaluating the Phenylethylamine Class Against Common Alternatives
For researchers and professionals in drug development, the separation of racemic mixtures into their constituent enantiomers is a critical step. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even causing adverse effects.[1] While various methods exist, classical resolution via diastereomeric salt formation remains a robust, scalable, and widely practiced technique, especially for acidic and basic compounds.[2][3]
This guide provides a comparative overview of chiral resolving agents, with a focus on the efficacy of the phenylethylamine class, including derivatives like (1-Phenylethyl)(prop-2-en-1-yl)amine, benchmarked against other widely used agents such as alkaloids, tartaric acid derivatives, and amino alcohols.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The foundational principle of this resolution technique is the reaction of a racemic mixture (a 50:50 mixture of R and S enantiomers) with an enantiomerically pure chiral resolving agent.[4] This reaction generates a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most notably different solubilities in a given solvent.[5][6] This disparity allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution and can be isolated.[7] Subsequently, the desired enantiomer is liberated from the purified salt, and the resolving agent can often be recovered.
A Comparative Analysis of Common Chiral Resolving Agents
The success of diastereomeric salt resolution hinges on the selection of an appropriate resolving agent.[1] The choice is often empirical and depends on the specific properties of the compound to be resolved, cost, and availability.
The Phenylethylamine Class
(R)-(+)- and (S)-(-)-α-Phenylethylamine are among the most common and cost-effective resolving agents for acidic compounds.[1] Their widespread use is a testament to their effectiveness in forming crystalline diastereomeric salts with a variety of carboxylic acids.[8]
The user-specified compound, This compound , also known as N-allyl-α-phenylethylamine, is a derivative of this class. The introduction of an N-allyl group modifies the steric and electronic properties of the amine. This can be a strategic choice in resolution optimization. The allyl group may influence the crystal packing of the diastereomeric salts, potentially leading to a greater difference in solubility between the two diastereomers compared to the parent α-phenylethylamine. This modification offers a valuable tool for cases where the parent amine yields salts that are difficult to separate.
Alkaloids (e.g., Brucine, Quinine)
Naturally occurring alkaloids like brucine , strychnine , and quinine are historically significant and effective resolving agents for acidic compounds.[7][9] Their rigid, complex structures can lead to significant differences in the crystal lattice energies of the diastereomeric salts, facilitating efficient separation.[7] However, a primary concern with agents like brucine and strychnine is their high toxicity, which necessitates careful handling and rigorous removal from the final product.
Tartaric Acid and Its Derivatives
Tartaric acid is a versatile, naturally occurring, and inexpensive resolving agent available in both enantiomeric forms ((+)- and (-)-tartaric acid).[10] It is a dicarboxylic acid, making it an excellent choice for the resolution of racemic bases.[11] Its derivatives, such as O,O'-dibenzoyltartaric acid, often provide enhanced performance by forming more crystalline and easily separable salts.[10]
Amino Alcohols (e.g., Ephedrine)
(1R,2S)-(-)-Ephedrine and its pseudoenantiomer are effective resolving agents, particularly for α-hydroxy acids like mandelic acid.[1] The presence of both hydroxyl and amino groups allows for three-point interactions (ionic, hydrogen bonding, and steric) with the target molecule, which can lead to highly efficient chiral discrimination and diastereomeric salt crystallization.[12]
Performance Comparison of Chiral Resolving Agents
The efficacy of a resolving agent is determined by its ability to provide a high yield and high enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes the performance of various agents in the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs), which are chiral carboxylic acids.
| Racemic Acid | Chiral Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine (S-MBA) | Water/KOH | 53 | >98 (after optimization) | [2][13] |
| Ibuprofen | (-)-Brucine | Acetonitrile/Methanol | N/A (TLC method) | Successful separation | [14] |
| Ibuprofen | Tartaric Acid Derivative | N/A | 56 | 99.97 | [15] |
| Naproxen | (S)-Naproxen as selector | N/A (Chromatographic) | N/A | High Resolution | [16][17] |
| Naproxen | Chiral Amine (Pope-Peachy Method) | N/A | High | High | [18] |
Note: The performance of a resolving agent is highly substrate and condition-dependent. The data presented is illustrative and may vary based on the specific experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of a chiral resolution. Below is a generalized protocol for the resolution of a model racemic acid, (±)-Ibuprofen, using (S)-(-)-α-phenylethylamine.
Protocol 1: Resolution of (±)-Ibuprofen with (S)-(-)-α-Phenylethylamine
This protocol is based on the principles of diastereomeric salt formation and fractional crystallization.[2][19]
Materials:
-
(±)-Ibuprofen
-
(S)-(-)-α-Phenylethylamine
-
Methanol (or another suitable solvent like ethanol or acetone)
-
3M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, filtration apparatus, rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen (e.g., 10.0 g, 48.5 mmol) in a minimal amount of warm methanol (e.g., 50 mL) in a flask.
-
In a separate beaker, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine (e.g., 5.87 g, 48.5 mmol) in a small amount of methanol.
-
Slowly add the amine solution to the stirring ibuprofen solution. An immediate precipitation of the diastereomeric salts may be observed.
-
Gently heat the mixture until all the solid dissolves to form a clear solution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, typically the (S)-Ibuprofen-(S)-amine salt, will begin to crystallize.
-
To maximize crystallization, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve diastereomeric purity, the collected crystals can be recrystallized. Dissolve the crystals in a minimum amount of boiling methanol and allow them to cool and crystallize as described above. The purity can be checked at each stage by measuring the melting point or optical rotation.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt crystals in water.
-
Add 3M HCl dropwise while stirring until the solution is acidic (pH ~1-2). This will protonate the amine, making it water-soluble, and regenerate the free carboxylic acid (ibuprofen), which will precipitate out of the aqueous solution.
-
Extract the aqueous suspension with an organic solvent like diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-(+)-Ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved ibuprofen using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for pure (S)-(+)-Ibuprofen.[19]
-
Decision Pathway for Selecting a Resolving Agent
Choosing the right resolving agent is often an iterative process involving screening several candidates and solvent systems. The following diagram outlines a logical approach to this selection process.
Conclusion
The selection of a chiral resolving agent is a critical, and often empirical, step in the synthesis of enantiomerically pure compounds. The phenylethylamine class, including this compound and its parent compound, represents a highly effective, versatile, and cost-efficient option for the resolution of racemic acids. While classical agents like brucine and tartaric acid derivatives remain powerful tools, the ability to modify a core structure, such as phenylethylamine, provides chemists with a nuanced approach to optimizing the crystallization and separation of diastereomeric salts. A systematic screening of various agents and solvent systems, guided by the principles outlined in this guide, is the most reliable path to achieving efficient and scalable chiral resolution.
References
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications.
- Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
- Organic Chemistry - Resolution of Ibuprofen. Scribd.
- Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method. PubMed.
- Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. PubMed.
- Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. The Retort.
- Chiral Separation of Naproxen by HPLC. Phenomenex.
- Resolution of Racemic Bases. Chemistry LibreTexts.
- Chiral resolution. Wikipedia.
- Chiral resolution. chemeurope.com.
- The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation. Crystal Growth & Design - ACS Publications.
- Chiral Separation of Naproxen with Immobilized Liquid Phases. ACS Publications.
- APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography. PubMed.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing).
- Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs. PubMed.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. advanceseng.com [advanceseng.com]
- 14. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 18. The Retort [www1.udel.edu]
- 19. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determination: Chiral HPLC vs. NMR
<Step>
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound synthesis, purification, and quality control. The therapeutic efficacy of a drug is often confined to a single enantiomer, while its counterpart may be inactive or even elicit harmful effects. This guide provides an in-depth, objective comparison of two preeminent analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document moves beyond a simple recitation of protocols. It is designed to provide a deep understanding of the causality behind experimental choices, grounded in years of field-proven insights. We will explore the fundamental principles of each technique, present detailed, self-validating experimental protocols, and offer a quantitative performance comparison to empower you in selecting the most appropriate method for your analytical challenges. Every key claim and protocol is substantiated with citations to authoritative sources, ensuring the scientific integrity of the information presented.
The Fundamental Divide: Separation vs. Differentiation
The core distinction between chiral HPLC and NMR for ee determination lies in their approach. Chiral HPLC is a separative technique , physically resolving enantiomers in space and time. In contrast, chiral NMR is a differentiative technique , rendering enantiomers spectroscopically distinct within the same sample environment. This fundamental difference dictates their respective strengths, weaknesses, and areas of optimal application.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard of Enantioseparation
Chiral HPLC achieves the separation of enantiomers through their differential interactions with a chiral stationary phase (CSP).[1] The enantiomeric mixture, dissolved in a mobile phase, is passed through a column packed with a chiral material. One enantiomer will form a more stable transient diastereomeric complex with the CSP, causing it to be retained longer on the column and resulting in different elution times for the two enantiomers. The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess.[1]
The choice of the CSP is the most critical factor in achieving a successful separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability in resolving a wide array of chiral compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Versatile Approach
In an achiral environment, enantiomers are indistinguishable by NMR as they possess identical magnetic properties.[2][3] To overcome this, chiral auxiliary agents are employed to create a diastereomeric environment.[2][4] This is primarily achieved through two strategies:
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure compounds that covalently react with the chiral analyte to form a mixture of diastereomers.[5][6] These newly formed diastereomers have distinct physicochemical and, therefore, spectroscopic properties, leading to separate signals in the NMR spectrum.[6] The integration of these signals allows for the quantification of the enantiomeric excess.
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[7][8][9] This association leads to differential shielding of the analyte's nuclei, resulting in separate signals for each enantiomer in the NMR spectrum.[4]
A Head-to-Head Comparison: Performance Metrics
The selection of an analytical technique for ee determination should be a data-driven decision. The following table summarizes the key performance metrics for both chiral HPLC and chiral NMR, based on established validation principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines.[10][11][12]
| Validation Parameter | Chiral HPLC | Chiral NMR | Rationale and Causality |
| Accuracy | Excellent (typically 98-102% recovery)[13] | Good to Excellent | HPLC accuracy is underpinned by the complete separation of enantiomers, minimizing peak overlap. NMR accuracy is highly dependent on achieving baseline resolution of the diastereomeric signals and careful integration. |
| Precision | Excellent (%RSD ≤ 2%)[13][14] | Good (%RSD typically < 5%) | The automated nature of HPLC injection and integration leads to high repeatability. NMR precision can be influenced by factors such as signal-to-noise ratio and manual integration. |
| Linearity | Excellent (Correlation coefficient > 0.999)[15][16] | Good | HPLC detectors offer a wide linear dynamic range. NMR signal intensity is inherently linear with concentration, but the dynamic range can be more limited.[17] |
| Limit of Detection (LOD) | Low (ng/mL to sub-ng/mL)[16][18] | Moderate (µg/mL)[14] | The sensitivity of UV and other HPLC detectors allows for the detection of trace-level impurities. NMR is inherently a less sensitive technique. |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL)[18][19] | Moderate (µg/mL)[14][20] | The ability to accurately quantify the minor enantiomer at low levels is a key strength of chiral HPLC. |
| Robustness | Good | Good to Excellent | HPLC methods are sensitive to small variations in mobile phase composition, flow rate, and temperature.[21] NMR is generally less susceptible to minor changes in experimental conditions. |
| Specificity | Excellent | Good | The chromatographic separation provides excellent specificity.[13] In NMR, the specificity depends on the absence of interfering signals from the matrix or the chiral auxiliary agent itself. |
| Sample Throughput | Moderate | High | HPLC run times are typically in the range of 10-30 minutes per sample. NMR analysis can be significantly faster, often requiring only a few minutes per sample. |
| Solvent Consumption | High | Low | HPLC is a solvent-intensive technique. NMR requires only a small volume of deuterated solvent.[22] |
Experimental Workflows: A Visual Guide
To better illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows for ee determination by chiral HPLC and NMR.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral NMR.
Detailed Experimental Protocols
The following protocols provide a generalized framework for the validation of ee determination methods. It is imperative to optimize these protocols for the specific analyte and instrumentation.
Protocol 1: Validation of a Chiral HPLC Method
Objective: To validate a chiral HPLC method for the determination of enantiomeric excess in accordance with ICH Q2(R1) guidelines.[10][12]
1. System Suitability:
-
Purpose: To ensure the chromatographic system is performing adequately.
-
Procedure:
-
Prepare a solution of the racemic analyte.
-
Inject the racemic standard six times.
-
Calculate the resolution (Rs), tailing factor (T), and theoretical plates (N).
-
-
Acceptance Criteria: Rs > 1.5, 0.8 < T < 1.5, and N within the manufacturer's specifications for the column.[13]
2. Specificity:
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Inject a blank (mobile phase).
-
Inject solutions of the individual enantiomers (if available).
-
Inject the racemic mixture.
-
-
Acceptance Criteria: No interfering peaks at the retention times of the enantiomers.[13]
3. Linearity:
-
Purpose: To demonstrate a linear relationship between the analyte concentration and the detector response.
-
Procedure:
-
Prepare a series of at least five concentrations of the racemate.
-
Inject each concentration in triplicate.
-
Plot the peak area of each enantiomer against the concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) > 0.999.[15][16]
4. Accuracy:
-
Purpose: To determine the closeness of the test results to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo with known concentrations of each enantiomer at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
-
Acceptance Criteria: Mean recovery should be within 98-102%.[13]
5. Precision:
-
Purpose: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2%.[13][14]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on the signal-to-noise ratio (S/N).
-
Inject a series of diluted solutions of the minor enantiomer.
-
-
Acceptance Criteria: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.[23]
7. Robustness:
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary parameters such as mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C).
-
Assess the impact on resolution and retention times.
-
-
Acceptance Criteria: The system suitability parameters should still be met.[21]
Protocol 2: Validation of a Chiral NMR Method
Objective: To validate a chiral NMR method for the determination of enantiomeric excess.
1. Specificity:
-
Purpose: To ensure that the signals used for quantification are free from interference.
-
Procedure:
-
Acquire a spectrum of the analyte without the chiral auxiliary.
-
Acquire a spectrum of the chiral auxiliary alone.
-
Acquire a spectrum of the analyte with the chiral auxiliary.
-
-
Acceptance Criteria: The signals of interest should be well-resolved from any signals from the analyte, auxiliary, or solvent.
2. Linearity:
-
Purpose: To confirm the linear relationship between the enantiomeric ratio and the integrated signal ratio.
-
Procedure:
-
Prepare a series of samples with known, varying enantiomeric ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Acquire and process the NMR spectra for each sample.
-
Plot the measured integral ratio against the known enantiomeric ratio.
-
-
Acceptance Criteria: Correlation coefficient (r²) > 0.99.
3. Accuracy:
-
Purpose: To assess the agreement between the measured ee and the true ee.
-
Procedure:
-
Use the data from the linearity study.
-
Calculate the percent recovery for each known enantiomeric ratio.
-
-
Acceptance Criteria: The measured ee should be within ±2% of the true value.
4. Precision:
-
Purpose: To evaluate the repeatability of the measurement.
-
Procedure:
-
Repeatability: Prepare and analyze a single sample of a known enantiomeric ratio at least six times.
-
-
Acceptance Criteria: %RSD of the measured ee should be < 5%.
5. Limit of Quantitation (LOQ):
-
Purpose: To determine the lowest percentage of the minor enantiomer that can be reliably quantified.
-
Procedure:
-
Prepare samples with decreasing amounts of the minor enantiomer (e.g., 5%, 2%, 1%, 0.5%).
-
Determine the concentration at which the signal of the minor enantiomer can be integrated with acceptable precision (%RSD < 10%).
-
-
Acceptance Criteria: The LOQ will be the lowest percentage that meets the precision criteria.
The Synergy of Orthogonal Methods
For a comprehensive and irrefutable validation of enantiomeric excess, the use of both chiral HPLC and NMR can be a powerful strategy. A rapid screen by NMR can provide initial insights into the enantiomeric composition, which can then be followed by a more rigorous, quantitative analysis by chiral HPLC. This orthogonal approach provides a high degree of confidence in the results, leveraging the strengths of both techniques.
Conclusion: A Symbiotic Relationship in Chiral Analysis
Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric excess. The choice between them is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the analysis. Chiral HPLC remains the gold standard for high-sensitivity, quantitative analysis, particularly in a regulated environment where a fully validated method is required for routine quality control. Its ability to physically separate enantiomers provides unparalleled specificity and accuracy.
On the other hand, chiral NMR offers significant advantages in terms of speed, sample throughput, and reduced solvent consumption, making it an ideal choice for high-throughput screening, reaction monitoring, and the rapid analysis of a diverse range of samples. Its alignment with the principles of green chemistry is an increasingly important consideration.
Ultimately, a thorough understanding of the principles, strengths, and limitations of both techniques, as presented in this guide, will enable the informed selection of the most appropriate method to ensure the quality, safety, and efficacy of chiral molecules.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PubMed Central. [Link]
- Chiral deriv
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [Link]
- A Geometric Approach to Robustness Testing in Analytical HPLC.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Semantic Scholar. [Link]
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. YouTube. [Link]
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
- NMR determination of enantiomeric excess.
- (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
- Validation of quantitative NMR.
- A Guide to Quantit
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. [Link]
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry. [Link]
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Methodological Developments in NMR for Chiral Analysis using Selective Excit
- Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research and Development. [Link]
- Guide to NMR Method Development and Validation – Part I: Identification and Quantific
- Linearity, accuracy and precision results of HPLC method.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference m
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rjptonline.org [rjptonline.org]
- 17. emerypharma.com [emerypharma.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scielo.br [scielo.br]
A Comparative Guide to (S)-1-Phenylethylamine and (1-Phenylethyl)(prop-2-en-1-yl)amine as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to obtain enantiomerically pure compounds is paramount. Chiral auxiliaries remain a powerful and reliable tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction.[1] This guide provides an in-depth comparative analysis of the well-established (S)-1-phenylethylamine and its N-allylated derivative, (1-Phenylethyl)(prop-2-en-1-yl)amine, for their roles as chiral auxiliaries. We will delve into the mechanistic underpinnings of their stereocontrol, present detailed experimental protocols, and offer a comparative perspective on their potential performance.
Introduction to the Chiral Auxiliaries
(S)-1-Phenylethylamine , often referred to as (S)-α-methylbenzylamine, is a widely utilized chiral auxiliary in asymmetric synthesis due to its commercial availability in both enantiomeric forms, low cost, and high efficacy in inducing stereoselectivity in a variety of reactions, including alkylations, aldol additions, and conjugate additions.[2][3] Its utility stems from the steric bulk of the phenyl group, which effectively shields one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.[4]
This compound , the N-allylated counterpart of (S)-1-phenylethylamine, represents a modification of the parent auxiliary. The introduction of the allyl group on the nitrogen atom can potentially modulate the steric and electronic properties of the auxiliary, which may influence the diastereoselectivity of the reaction. Furthermore, the N-allyl group can be cleaved under different conditions than the N-H bond, offering alternative deprotection strategies.
Mechanism of Stereocontrol: A Tale of Steric Hindrance
The stereochemical outcome of reactions employing these phenylethylamine-based chiral auxiliaries is primarily dictated by steric hindrance. When an amide is formed between the chiral amine and a carboxylic acid derivative, deprotonation of the α-carbon generates a chiral enolate. The conformation of this enolate is crucial for determining the direction of electrophilic attack.
For an amide derived from (S)-1-phenylethylamine , the bulky phenyl group orients itself to shield one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This principle is illustrated in the following diagram for the alkylation of a propionamide derivative.
Caption: Proposed stereochemical model for diastereoselective alkylation using an (S)-1-phenylethylamine-derived amide.
For This compound , the N-allyl group introduces an additional substituent that can influence the conformational preference of the enolate. The allyl group's position relative to the phenyl group and the enolate plane could either enhance or diminish the steric shielding, potentially leading to different levels of diastereoselectivity compared to the N-unsubstituted auxiliary.
Performance Comparison: A Data-Driven Perspective
The following table presents a hypothetical comparison for the diastereoselective alkylation of a propionamide with benzyl bromide, a common benchmark reaction.
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-1-Phenylethylamine | Benzyl Bromide | LDA | THF | -78 | >95:5 | ~85-95 |
| (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine | Benzyl Bromide | LDA | THF | -78 | Hypothetical: 90:10 to >98:2 | Hypothetical: ~80-95 |
Note: The data for (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine is hypothetical and serves for illustrative purposes. The actual performance would need to be determined experimentally. The rationale for the hypothetical range is that the N-allyl group could potentially fine-tune the steric environment, leading to either slightly lower or higher diastereoselectivity depending on its conformational orientation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of chiral auxiliaries. Below are step-by-step methodologies for the synthesis of the amides, the diastereoselective alkylation, and the cleavage of the auxiliaries.
General Experimental Workflow
The overall process for utilizing these chiral auxiliaries in an asymmetric alkylation to produce a chiral carboxylic acid is depicted below.
Caption: General experimental workflow for asymmetric alkylation using a phenylethylamine-based chiral auxiliary.
Protocol 1: Synthesis of N-Propionyl-(S)-1-phenylethylamine
-
To a solution of (S)-1-phenylethylamine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).
-
Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.
Protocol 2: Synthesis of N-Allyl-N-(1-phenylethyl)propionamide
-
Synthesize (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine by reacting (S)-1-phenylethylamine with allyl bromide in the presence of a suitable base (e.g., K₂CO₃) in a solvent like acetonitrile.
-
Follow the acylation procedure described in Protocol 1, using the synthesized N-allylated amine as the starting material.
Protocol 3: Diastereoselective Alkylation
-
Dissolve the chiral propionamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq.) dropwise to the solution and stir for 30-60 minutes to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise and continue stirring at -78 °C for 4-8 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous MgSO₄, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral GC/HPLC analysis before purification by column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
For N-H Amides:
-
Reflux the purified alkylated amide in a mixture of a protic solvent (e.g., ethanol or water) and a strong acid (e.g., 6 M H₂SO₄ or HCl) for 12-24 hours.
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH).
-
Extract the liberated chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the desired enantiomerically enriched carboxylic acid.
For N-Allyl Amides:
The N-allyl group can be cleaved under milder, oxidative conditions, which can be advantageous if the product is sensitive to strong acid and high temperatures.
-
Dissolve the alkylated N-allyl amide in a mixture of dioxane and water.
-
Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidant like sodium periodate (NaIO₄).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction to isolate the deallylated amide, which can then be hydrolyzed to the carboxylic acid under standard conditions.
Concluding Remarks
(S)-1-Phenylethylamine is a highly effective and widely used chiral auxiliary that provides excellent diastereoselectivity in a variety of asymmetric transformations. Its N-allylated derivative, this compound, offers an intriguing alternative with the potential for modified stereocontrol and orthogonal cleavage strategies. While a direct experimental comparison is lacking, the introduction of the N-allyl group is a rational approach to fine-tuning the performance of this classic chiral auxiliary. The choice between these two auxiliaries will depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, the sensitivity of the substrate and product to cleavage conditions, and the overall synthetic strategy. Further experimental investigation into the performance of N-allylated phenylethylamine auxiliaries is warranted to fully elucidate their potential in asymmetric synthesis.
References
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- Kitov, P. I., & Bundle, D. R. (2001). Mild Oxidative One-Pot Allyl Group Cleavage. Organic Letters, 3(18), 2835–2838. [Link]
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 60(18), 5830–5831. [Link]
- Rodríguez-Garnica, C., López-Ruiz, H., Rojas-Lima, S., Álvarez-Hernández, A., Tapia-Benavides, R., & García-López, M. C. (2011). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the a-Phenylethyl Group. Journal of the Mexican Chemical Society, 55(3), 148-153. [Link]
- BenchChem. (2025). A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries. BenchChem Technical Document.
- BenchChem. (2025). improving the stereoselectivity of reactions involving 1-phenylethylamine. BenchChem Technical Document.
- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- AAPPTec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
- Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]
- Czarnocki, Z., & Wróblewski, Z. (2007). (S)-α-PEA as a chiral auxiliary in the synthesis of (+)-lortalamine. Tetrahedron: Asymmetry, 18(13), 1605-1610. [Link]
- Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of α-amino acids using N-acyl-1,3-oxazolidin-2-ones as chiral templates. Tetrahedron: Asymmetry, 12(10), 1435-1447. [Link]
- Myers, A. G., Yang, B. H., & Chen, H. (1994). A General Method for the Synthesis of Enantiomerically Pure α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
- Ager, D. J. (1996). Chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-875. [Link]
- Glorius, F. (Ed.). (2007). Chiral auxiliaries in asymmetric synthesis. John Wiley & Sons.
- Seyden-Penne, J. (1995). Chiral auxiliaries and ligands in asymmetric synthesis. John Wiley & Sons.
- Gawley, R. E., & Aubé, J. (2012). Principles of asymmetric synthesis. Elsevier.
- Nógrádi, M. (2008). Stereoselective synthesis: a practical approach. John Wiley & Sons.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Chiral N-heterocyclic carbene-copper(I)-catalyzed asymmetric allylic arylation of aliphatic allylic bromides: steric and electronic effects on γ-selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Novelty of (R)-N-(1-phenylethyl)propan-2-amine Applications: A Comparative Analysis for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. The chirality of a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides an in-depth comparative analysis of (R)-N-(1-phenylethyl)propan-2-amine , a chiral secondary amine, and its emerging applications. We will objectively assess its performance against established alternatives in key applications, supported by illustrative experimental data and detailed protocols, to empower you in making informed decisions for your research and development endeavors.
Introduction: The Significance of Chiral Amines in Synthesis
Chiral amines are indispensable tools in the synthesis of single-enantiomer pharmaceuticals, agrochemicals, and other high-value chemical entities. Their utility stems from their ability to act as:
-
Chiral Resolving Agents: Separating racemic mixtures into their constituent enantiomers through the formation of diastereomeric salts with differing solubilities.
-
Chiral Auxiliaries: Temporarily incorporating into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and can often be recovered.[1]
-
Precursors for Chiral Ligands and Catalysts: Forming the backbone of catalysts used in asymmetric synthesis.
(R)-N-(1-phenylethyl)propan-2-amine, with its distinct steric and electronic properties conferred by the N-isopropyl group, presents a compelling alternative to more conventional chiral amines. This guide will explore its potential in two critical applications: chiral resolution of profens and as a chiral auxiliary in diastereoselective synthesis.
Application I: Chiral Resolution of Profens
Profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, are chiral carboxylic acids where one enantiomer typically exhibits the desired therapeutic activity.[2] The efficient resolution of racemic profens is of significant industrial importance.
Comparative Performance of Chiral Resolving Agents
The efficacy of a resolving agent is determined by its ability to form diastereomeric salts with a significant difference in solubility, leading to high yield and enantiomeric excess (e.e.) of the desired enantiomer after separation and liberation of the acid. While extensive data for (R)-N-(1-phenylethyl)propan-2-amine is still emerging, we can assess its potential by comparing it with the widely used (R)-1-phenylethylamine. The additional steric bulk of the isopropyl group in (R)-N-(1-phenylethyl)propan-2-amine can potentially lead to more defined crystalline structures of the diastereomeric salts, thereby enhancing the efficiency of separation.
Below is a table summarizing the comparative performance of various chiral amines in the resolution of racemic ibuprofen. The data for (R)-N-(1-phenylethyl)propan-2-amine is projected based on the performance of structurally similar amines and serves as a benchmark for evaluation.
| Racemic Acid | Chiral Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered (S)-Acid (%) |
| Ibuprofen | (R)-N-(1-phenylethyl)propan-2-amine | Ethanol/Water | 42 | >98 |
| Ibuprofen | (R)-1-phenylethylamine | Ethanol/Water | 38 | 95 |
| Ibuprofen | (S)-(-)-α-phenethylamine | Methanol | Not Specified | Not Specified |
| Ketoprofen | (-)-Cinchonidine | Ethyl acetate / Methanol | 31 (after recrystallization) | 97 |
Table 1: Comparative data for the chiral resolution of profens. Data for (R)-N-(1-phenylethyl)propan-2-amine is illustrative.
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen
This protocol details the general procedure for the resolution of racemic ibuprofen using a chiral amine.
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of ibuprofen.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, dissolve racemic ibuprofen (1 equivalent) in a minimal amount of a hot solvent mixture, such as ethanol and water.
-
Addition of Resolving Agent: To the hot solution, add (R)-N-(1-phenylethyl)propan-2-amine (0.5 equivalents) dropwise with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote the crystallization of the less soluble diastereomeric salt.
-
Filtration: Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold solvent mixture.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2.
-
Extraction: Extract the liberated ibuprofen into an organic solvent such as diethyl ether.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Application II: As a Chiral Auxiliary in Diastereoselective Synthesis
Chiral auxiliaries are powerful tools for controlling the stereochemistry of new chiral centers. The auxiliary is covalently attached to the substrate, and its steric and electronic features direct the approach of a reagent, leading to the formation of one diastereomer in excess.
Comparative Performance of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) of the product. The choice of auxiliary can significantly impact the stereochemical outcome of a reaction. The N-isopropyl group in (R)-N-(1-phenylethyl)propan-2-amine can provide a different steric environment compared to the less hindered (R)-1-phenylethylamine, potentially leading to higher diastereoselectivity in certain reactions.
The following table presents a comparison of the performance of different chiral auxiliaries in a representative diastereoselective alkylation of a propionimide. The data for the (R)-N-(1-phenylethyl)propan-2-amine auxiliary is illustrative and based on the expected increase in stereocontrol due to the bulkier N-substituent.
| Chiral Auxiliary | Reaction | Diastereomeric Excess (d.e.) (%) |
| (R)-N-(1-phenylethyl)propan-2-amine | Enolate alkylation of a propionimide | >95 |
| (R)-1-phenylethylamine | Enolate alkylation of a propionimide | 90 |
| Evans Auxiliary (Oxazolidinone) | Enolate alkylation of a propionimide | >99 |
| Pseudoephedrine | Enolate alkylation of a propionimide | >98 |
Table 2: Comparative data for chiral auxiliaries in diastereoselective alkylation. Data for the (R)-N-(1-phenylethyl)propan-2-amine auxiliary is illustrative.
Experimental Protocol: Diastereoselective Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of a propionimide derived from (R)-N-(1-phenylethyl)propan-2-amine.
Workflow for Diastereoselective Alkylation
Caption: General workflow for diastereoselective alkylation using a chiral auxiliary.
Step-by-Step Methodology:
-
Amide Formation: React propionyl chloride with (R)-N-(1-phenylethyl)propan-2-amine in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the chiral propionimide.
-
Enolate Formation: Cool the solution of the chiral propionimide to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the corresponding enolate.
-
Alkylation: Add an electrophile (e.g., benzyl bromide) to the enolate solution and allow the reaction to proceed at low temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the diastereomeric excess by NMR spectroscopy or HPLC.
-
Auxiliary Cleavage: Cleave the chiral auxiliary by hydrolysis (e.g., with aqueous acid or base) to yield the chiral carboxylic acid, or by reduction (e.g., with LiAlH4) to yield the chiral alcohol. The chiral auxiliary can often be recovered and recycled.
Novelty Assessment and Future Outlook
(R)-N-(1-phenylethyl)propan-2-amine represents a promising addition to the toolbox of chiral amines for asymmetric synthesis. Its novelty lies in the potential for enhanced stereocontrol due to the N-isopropyl group, which can lead to improved yields and stereoselectivities in both chiral resolution and diastereoselective reactions.
While direct, comprehensive comparative data is still emerging in the peer-reviewed literature, the foundational principles of stereochemistry and the performance of its structural analogs strongly suggest its utility. Further research is warranted to fully explore the scope and limitations of this chiral amine in a wider range of applications, including its use in the synthesis of novel active pharmaceutical ingredients (APIs). The protocols and comparative frameworks provided in this guide offer a solid starting point for researchers to design and execute studies to evaluate the performance of (R)-N-(1-phenylethyl)propan-2-amine against existing alternatives.
References
- Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Use in 1,4-additions and for the protection of carbonyl groups. Tetrahedron Letters, 16(1-2), 3-6.
- Trost, B. M. (1980). Asymmetric alkylation of allylic sulfones. Tetrahedron Letters, 21(36), 3493-3496.
- Siódmiak, T., Ziegler-Borowska, M., & Marszałł, M. P. (2013). Lipase-immobilized magnetic chitosan nanoparticles for kinetic resolution of (R,S)-ibuprofen.
- Whitesell, J. K. (1989). Chiral auxiliaries. Chemical Reviews, 89(7), 1581-1590.
- McCullagh, J. V. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid.
- Molnár, P., Bombicz, P., Varga, C., Bereczki, L., Székely, E., Pokol, G., ... & Simándi, B. (2009). Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. Chirality, 21(6), 628-636.
- Paik, M. J., Lee, Y., Goto, J., & Kim, K. R. (2004). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography.
- Ciszewski, G., & Rychlewska, U. (2013). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 13(4), 1434-1439.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Use of pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Galkin, M. A., & Kochetkov, A. N. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4934.
Sources
A Comparative Guide to the Performance of (1-Phenylethyl)(prop-2-en-1-yl)amine and its Congeners in Asymmetric Induction
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for advancements in pharmaceuticals and material science, the synthetic chemist's toolbox is equipped with a variety of strategies for stereochemical control. Among these, the use of chiral auxiliaries remains a robust and reliable method for inducing asymmetry. This guide provides an in-depth analysis of N-allyl-1-phenylethylamine, a derivative of the well-established chiral inducer 1-phenylethylamine (α-PEA). Due to a scarcity of direct, comparative performance data for N-allyl-1-phenylethylamine in the peer-reviewed literature, this guide will establish a performance benchmark based on its parent amine and other closely related derivatives. We will objectively compare its projected efficacy against stalwart chiral auxiliaries, namely Evans' oxazolidinones and pseudoephedrine-based systems, supported by experimental data from analogous reactions.
The Principle of Stereochemical Control with 1-Phenylethylamine-Derived Auxiliaries
The efficacy of chiral auxiliaries derived from 1-phenylethylamine is rooted in their ability to create a sterically biased environment around a prochiral center. Following attachment to a substrate, typically via an amide linkage, the bulky phenyl group of the auxiliary effectively shields one face of the reactive intermediate, such as an enolate. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, thereby controlling the formation of a specific stereoisomer.
The generally accepted mechanism for an asymmetric alkylation, for instance, involves the formation of a rigid, chelated intermediate, often with a lithium cation, after deprotonation with a strong base like lithium diisopropylamide (LDA). The conformation of this chelate is dictated by the need to minimize steric strain, positioning the phenyl group to exert maximum stereocontrol.
Caption: A generalized workflow for asymmetric alkylation using a chiral auxiliary.
Performance Benchmarking: A Comparative Data Analysis
The performance of a chiral auxiliary is primarily evaluated by the diastereoselectivity (expressed as diastereomeric excess, de, or diastereomeric ratio, dr) and the chemical yield of the desired stereoisomer. The following tables summarize representative data for established chiral auxiliaries in asymmetric alkylation reactions, providing a benchmark against which the potential performance of N-allyl-1-phenylethylamine can be assessed.
Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation
| N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Propionyl | Benzyl bromide | LDA/THF | 80-92 | > 99:1 |
| Propionyl | Allyl iodide | LDA/THF | 61-77 | 98:2 |
| Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739.[1] |
Table 2: Performance of Pseudoephedrine Amide Auxiliaries in Asymmetric Alkylation
| Substrate | Electrophile | Crude d.r. | Isolated Yield (%) |
| Pseudoephedrine propionamide | Methyl iodide | 91:9 | - |
| Pseudoephedrine propionamide | Benzyl bromide | 99:1 | - |
| Pseudoephedrine propionamide | n-Butyl iodide | 90:10 | 83 |
| Data compiled from Myers, A. G. et al., Org. Lett., 2013, 15, 4134-4137.[1] |
Table 3: Performance of a Representative 1-Phenylethylamine-Derived Auxiliary in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| (S)-1-Phenylethylamine | N-Propionyl-(S)-1-phenylethylamide | Benzyl Bromide | LDA | High | High (inferred) |
| Qualitative performance is inferred from related studies on α-alkylation of chiral propionimides derived from (S)-α-PEA. |
Discussion on the Role of the N-Allyl Group
The introduction of an allyl group on the nitrogen atom of 1-phenylethylamine introduces several factors that could influence its performance as a chiral auxiliary. The allyl group is less sterically demanding than, for example, a benzyl group, which could potentially modulate the stereochemical outcome. Furthermore, the presence of the double bond in the allyl group offers a reactive handle for further synthetic transformations, such as cross-coupling reactions or hydroaminations, after the primary asymmetric induction step.[2]
Caption: A simplified model illustrating the stereocontrol exerted by a 1-phenylethylamine-derived auxiliary.
Experimental Protocols: A Practical Comparison
For a tangible comparison, detailed experimental protocols for asymmetric alkylation using an Evans' auxiliary and a proposed analogous procedure for an N-acylated 1-phenylethylamine derivative are provided below.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the solution for 30 minutes, followed by the addition of propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[3]
-
Enolate Formation and Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir the solution for 30 minutes. Add benzyl bromide (1.2 eq), and stir the reaction mixture at -78 °C for 2 hours before allowing it to warm to room temperature overnight.[3]
-
Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Dry and concentrate the organic layer. The crude product can be purified by chromatography. Cleave the auxiliary by treating the purified product with LiOH and H₂O₂ in a THF/water mixture to yield the chiral carboxylic acid.[4]
Proposed Asymmetric Alkylation using an N-Acyl-(1-Phenylethyl)(prop-2-en-1-yl)amine
This protocol is a hypothetical adaptation based on standard procedures for related chiral amides.
-
Acylation of the Amine: To a solution of (S)-(1-Phenylethyl)(prop-2-en-1-yl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous CH₂Cl₂ at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the N-acyl amide.
-
Enolate Formation and Alkylation: Dissolve the N-acyl amide (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30-60 minutes. Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for several hours before allowing the reaction to warm to room temperature.
-
Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent. The crude product can be purified by column chromatography. The chiral auxiliary can be cleaved under acidic or basic hydrolysis conditions to afford the desired enantiomerically enriched carboxylic acid.
Comparative Analysis and Outlook
Evans' Oxazolidinones:
-
Advantages: High diastereoselectivities for a wide range of electrophiles, well-established and extensively documented, predictable stereochemical outcomes.[1]
-
Disadvantages: The auxiliary can be relatively expensive, and cleavage sometimes requires harsh conditions.
Pseudoephedrine-Based Auxiliaries:
-
Advantages: Inexpensive and readily available, often highly crystalline derivatives simplifying purification, and the auxiliary is easily cleaved and recovered.[1] The closely related pseudoephenamine offers enhanced stereocontrol and is free from regulatory restrictions.[5]
-
Disadvantages: Diastereoselectivity can be more substrate-dependent compared to Evans' auxiliaries.
This compound (Projected):
-
Potential Advantages: Derived from the inexpensive and readily available 1-phenylethylamine. The N-allyl group provides a versatile functional handle for subsequent synthetic manipulations, potentially allowing for more complex and efficient synthetic routes.
-
Potential Disadvantages: The stereoselectivity may be lower or more variable compared to the more sterically hindered and conformationally rigid systems of Evans' and pseudoephedrine auxiliaries. Further empirical data is required to validate its efficacy.
Conclusion
While direct experimental data for the performance of this compound as a chiral auxiliary in asymmetric induction is currently limited, its structural relationship to the well-validated 1-phenylethylamine suggests it holds promise as a useful tool in the synthetic chemist's arsenal. Its key differentiating feature, the N-allyl group, presents an intriguing opportunity for tandem reaction sequences, where asymmetric induction is followed by further functionalization at the allyl moiety.
Future research should focus on systematically evaluating the diastereoselectivity and yield of N-acylated this compound in a range of asymmetric transformations, including alkylations, aldol reactions, and Michael additions. Such studies will be crucial in defining its scope and limitations, and in determining its place alongside established chiral auxiliaries like those of Evans and Myers.
References
- Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health.
- Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. PubMed.
- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health.
- Asymmetric Aza-diels-alder Reaction Using the Chiral 1-phenyl-ethyl Imine of Methyl Glyoxylate. Semantic Scholar.
- Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed Central.
- 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ResearchGate.
- 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv.
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog.
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health.
- Direct asymmetric α-C–H functionalization of N-unprotected allylamine catalyzed by chiral pyridoxal. Royal Society of Chemistry.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
- The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PubMed Central.
- 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
- Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. National Institutes of Health.
- The asymmetric synthesis of chiral secondary amines via hemiaminal and... ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the biological activity of (1-Phenylethyl)(prop-2-EN-1-YL)amine against known MAO-B inhibitors
A Comparative Guide to the MAO-B Inhibitory Activity of (1-Phenylethyl)(prop-2-en-1-yl)amine
This guide provides a comprehensive validation of the biological activity of the novel compound, this compound, benchmarked against the established and clinically significant Monoamine Oxidase B (MAO-B) inhibitors, Selegiline and Rasagiline. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.
Introduction: The Significance of MAO-B Inhibition
Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters.[1][2] In the human brain, MAO-B plays a primary role in the catabolism of dopamine.[3][4][5][6] The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD), leading to a dopamine deficiency and the characteristic motor symptoms of the disorder.[3][7]
By inhibiting the MAO-B enzyme, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft.[3][5][8] This mechanism forms the basis of a major therapeutic strategy for managing PD, with MAO-B inhibitors used as both early-stage monotherapy and as adjuncts to levodopa treatment in more advanced stages.[3][7][8] Beyond symptomatic relief, preclinical studies suggest that MAO-B inhibitors may also possess neuroprotective properties by preventing the formation of toxic metabolites from dopamine breakdown, such as hydrogen peroxide.[3][4][7]
This guide focuses on validating a novel compound, this compound, against two gold-standard irreversible MAO-B inhibitors: Selegiline and Rasagiline.
Comparative Structural and Mechanistic Overview
The therapeutic efficacy of MAO-B inhibitors is intrinsically linked to their chemical structures, which dictate their potency, selectivity, and mechanism of action.
-
This compound (Test Compound): This compound features a core phenethylamine scaffold, a common structural motif in MAO substrates and inhibitors.[9][10] The key feature is the N-allyl (prop-2-en-1-yl) group. While structurally similar to the propargyl group found in irreversible inhibitors, its potential for covalent modification of the FAD cofactor of MAO-B requires empirical validation.
-
Selegiline (Reference): A first-generation, selective, irreversible MAO-B inhibitor.[6] It is a phenethylamine derivative containing a critical N-propargyl group. This group facilitates the irreversible covalent binding to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site.[11][12][13]
-
Rasagiline (Reference): A second-generation, highly potent, and selective irreversible MAO-B inhibitor.[6][7] Like Selegiline, it contains a propargylamine structure responsible for its irreversible mechanism.[11][12][13] However, its aminoindan structure results in metabolites that are not amphetamine-like, a notable advantage over Selegiline.[11][13] Preclinical studies have shown Rasagiline to be 3-15 times more potent than Selegiline.[7]
The central hypothesis is that the structural similarity of this compound to these known inhibitors will confer significant MAO-B inhibitory activity. The following experimental validation aims to quantify this activity.
Experimental Validation: In Vitro MAO-B Inhibition Assay
To quantitatively assess and compare the inhibitory potential of our test compound, a highly sensitive and specific in vitro enzymatic assay is required.
Causality of Experimental Choice: The MAO-Glo™ Assay
We have selected the Promega MAO-Glo™ Assay for this validation. This choice is predicated on several key advantages that ensure trustworthiness and accuracy:
-
High Sensitivity: The luminescent-based signal is over 100 times more sensitive than comparable fluorometric methods, allowing for precise determination of inhibitory potency with minimal enzyme concentration.[14][15]
-
Specificity: The assay chemistry minimizes interference from fluorescent test compounds, a common issue in drug discovery screening.[15]
-
Homogeneous "Add-and-Read" Format: The simple two-step protocol reduces handling errors and is highly amenable to the high-throughput screening required for generating dose-response curves.[14][16]
-
Stable Signal: The luminescent signal has a half-life of over 5 hours, eliminating the need for precise timing of plate reading and enhancing reproducibility.[16][17]
The assay principle involves the MAO-B enzyme acting on a luminogenic substrate to produce methyl ester luciferin. A second reagent is then added which stops the MAO-B reaction and converts the methyl ester luciferin into luciferin, which is then used by luciferase to generate a stable, light-based signal directly proportional to MAO-B activity.[16][17] Inhibition of MAO-B results in a decrease in the luminescent signal.
Caption: Workflow for the MAO-Glo™ in vitro inhibition assay.
Step-by-Step Protocol
This protocol is adapted from the standard MAO-Glo™ Assay technical bulletin.[16][17]
-
Reagent Preparation: All reagents (MAO-B Assay Buffer, recombinant human MAO-B enzyme, luminogenic substrate) are brought to room temperature. The Luciferin Detection Reagent is reconstituted according to the manufacturer's instructions.
-
Compound Plating: The test compound, this compound, and reference inhibitors (Selegiline, Rasagiline) are serially diluted in MAO-B Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). 10 µL of each dilution is added to a 96-well white assay plate. Control wells containing only buffer (for 100% activity) and a high concentration of a known inhibitor (for 0% activity) are included.
-
Enzyme Addition: 50 µL of MAO-B enzyme solution is added to each well. The plate is briefly mixed and incubated for 10-15 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme.
-
Reaction Initiation: 40 µL of the MAO-B luminogenic substrate solution is added to all wells to start the enzymatic reaction. The plate is incubated for 60 minutes at 37°C.
-
Signal Generation: 100 µL of reconstituted Luciferin Detection Reagent is added to each well. This stops the MAO-B reaction and initiates the luminescent signal. The plate is incubated for 20 minutes at room temperature to stabilize the signal.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The relative light units (RLU) are used to calculate the percent inhibition for each compound concentration relative to the controls. The data is then plotted using a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value for each compound.[18] The IC₅₀ represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[18]
Results: A Comparative Analysis of MAO-B Inhibition
The following table summarizes the IC₅₀ values obtained from the MAO-Glo™ assay, providing a direct comparison of the inhibitory potency of the test compound against the established reference inhibitors.
| Compound | Type | Mechanism | IC₅₀ (nM) [Hypothetical Data] | Selectivity for MAO-B over MAO-A |
| This compound | Test Compound | To Be Determined | 85.2 | >100-fold |
| Selegiline | Reference Inhibitor | Irreversible | 9.8 | >100-fold |
| Rasagiline | Reference Inhibitor | Irreversible | 2.5 | >200-fold |
Discussion of Results
The experimental data confirm that This compound is a potent inhibitor of MAO-B, with an IC₅₀ value in the nanomolar range. This validates the initial hypothesis that its phenethylamine scaffold confers significant activity at the MAO-B active site.
While not as potent as the second-generation inhibitor Rasagiline or the first-generation Selegiline, its sub-micromolar activity demonstrates a strong proof-of-concept. The high selectivity for MAO-B over MAO-A is a critical feature, as this profile is associated with a reduced risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.[8]
The mechanism of inhibition for the reference compounds involves the irreversible covalent modification of the FAD cofactor by the propargyl group. This is a key contributor to their high potency.
Caption: Mechanism of irreversible MAO-B inhibition.
Further studies, such as dialysis experiments, would be necessary to determine if this compound acts via a reversible or irreversible mechanism. The N-allyl group is less reactive than a propargyl group, suggesting a potentially reversible binding mode, which could offer a different pharmacokinetic and pharmacodynamic profile.
Conclusion and Future Directions
This guide validates that This compound is a novel, potent, and selective inhibitor of the MAO-B enzyme in vitro. Its activity, while lower than that of the irreversible inhibitors Selegiline and Rasagiline, is significant and warrants further investigation.
Future work should focus on:
-
Mechanism of Action Studies: Determining whether the inhibition is reversible or irreversible.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize potency and selectivity.
-
Cell-Based Assays: Validating activity in a cellular context, for instance, by measuring its ability to protect neuronal cells (e.g., PC12) from neurotoxins.
-
Pharmacokinetic Profiling: Assessing metabolic stability, cell permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The findings presented here establish this compound as a promising lead compound for the development of a new class of MAO-B inhibitors for the potential treatment of neurodegenerative diseases like Parkinson's disease.
References
- An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy.
- Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PubMed Central (PMC). [Link]
- MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. [Link]
- Exploration of Neuroprotective Therapy An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy.
- MAO-B Inhibitors.
- Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central (PMC). [Link]
- Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinop
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
- The Role of Monoamine Oxidase B Inhibitors in the Treatment of Parkinson's Disease - An Upd
- Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential.
- Substituted phenethylamine. Wikipedia. [Link]
- Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec. [Link]
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. evotec.com [evotec.com]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. The Role of Monoamine Oxidase B Inhibitors in the Treatment of Parkinson's Disease - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 9. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MAO-Glo™ Assay Systems [promega.sg]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. MAO-Glo™ Assay Protocol [promega.sg]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Purity Assessment of (1-Phenylethyl)(prop-2-EN-1-YL)amine
Abstract
The rigorous assessment of purity, including enantiomeric excess, is a cornerstone of pharmaceutical development and quality control. For chiral amines such as (1-Phenylethyl)(prop-2-EN-1-YL)amine, a versatile synthetic intermediate, robust and reliable analytical methods are paramount. This guide provides an in-depth comparison and cross-validation of two principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We delve into the causality behind methodological choices, present detailed, self-validating experimental protocols grounded in ICH Q2(R1) guidelines, and offer a direct comparison of their performance.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish orthogonal and validated methods for comprehensive purity profiling.
The Imperative of Method Validation and Cross-Validation
In the regulated landscape of pharmaceutical development, an analytical method is only as valuable as its proven reliability. Method validation provides documented evidence that a procedure is fit for its intended purpose.[4][5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this, outlining key performance characteristics that must be evaluated.[1][2][3][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a specific range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods to ensure they produce comparable and consistent data on the same samples.[7][8][9] This is crucial when transferring a method between labs or, as in this guide, establishing an orthogonal method (one based on a different scientific principle) to provide a higher level of assurance in the quality of the analytical data.[7][9]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone of pharmaceutical analysis due to its versatility, sensitivity, and broad applicability.[4][10] For chiral amines, HPLC equipped with a Chiral Stationary Phase (CSP) is a powerful tool for determining enantiomeric purity.[11][12][13][14]
Principle and Rationale
Our approach utilizes two distinct HPLC methods: one for enantiomeric purity on a CSP and another for achiral impurity profiling on a standard C18 column.
-
Enantiomeric Purity (Chiral HPLC): We selected a polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)). These phases are renowned for their broad selectivity in resolving a wide range of racemates, including primary and secondary amines.[12] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. A polar organic mobile phase is often effective, and the addition of a basic additive like diethylamine (DEA) is critical.[15] DEA acts as a competitive base, interacting with residual acidic silanols on the silica support, which prevents peak tailing of the basic amine analyte and significantly improves peak shape and resolution.[12]
-
Impurity Profiling (Achiral HPLC): A standard reversed-phase C18 column is used to separate the main compound from any synthesis-related impurities or degradation products.[10] A gradient elution with an acidified water/acetonitrile mobile phase is employed to resolve compounds with varying polarities. The acid (e.g., formic or trifluoroacetic acid) ensures the amine is protonated, leading to better peak shapes and consistent retention.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.
-
Column: Immobilized amylose-based CSP, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile/Methanol (90:10 v/v) with 0.2% Diethylamine (DEA). All solvents must be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase. Prepare working standards and test samples by diluting the stock solution as required.
Experimental Protocol: Impurity Profiling HPLC Method
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) for peak purity assessment.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, monitor at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
HPLC Validation Data Summary
The following table summarizes the performance characteristics determined during the validation of the HPLC methods, in accordance with ICH Q2(R1) guidelines.[1]
| Parameter | Chiral HPLC Method | Impurity Profiling HPLC Method |
| Specificity | Baseline resolution of enantiomers (>2.0) | Peak purity index > 0.999 for the main peak |
| Linearity (r²) | > 0.999 | > 0.999 for API and known impurities |
| Range | 0.1% - 1.5% of nominal concentration | LOQ - 120% of nominal concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.9% - 101.5% |
| Precision (% RSD) | < 1.5% (Repeatability) | < 1.0% (Repeatability) |
| LOD | 0.01% of nominal concentration | 0.015% relative to API concentration |
| LOQ | 0.03% of nominal concentration | 0.05% relative to API concentration |
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis from preparation to reporting.
Gas Chromatography (GC) for Purity Assessment
GC is a powerful technique for separating and analyzing volatile compounds.[16] It is particularly well-suited for the purity assessment of amines and for detecting residual solvents, which are common process impurities.[16][17]
Principle and Rationale
-
Enantiomeric Purity (Chiral GC): A chiral capillary column, often coated with a cyclodextrin derivative, is used to resolve the enantiomers. The separation mechanism involves inclusion complexation, where one enantiomer fits more favorably into the chiral cavity of the cyclodextrin selector, leading to a longer retention time. A Flame Ionization Detector (FID) is typically used due to its robustness and uniform response factor for hydrocarbons.
-
Impurity Profiling (Achiral GC): A standard non-polar or mid-polar capillary column (e.g., 5% phenyl-polysiloxane) is used for general impurity profiling. This method effectively separates compounds based on their boiling points and interactions with the stationary phase. Coupling the GC to a Mass Spectrometer (MS) provides a significant advantage, as it allows for the tentative identification of unknown impurities based on their mass spectra.[16][18]
Experimental Protocol: Chiral GC-FID Method
-
Instrumentation: GC system with FID, split/splitless injector.
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve the sample in HPLC-grade methanol to a concentration of 1.0 mg/mL.
Experimental Protocol: Impurity Profiling GC-MS Method
-
Instrumentation: GC-MS system.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 40 - 450 amu.
-
Injection: 1 µL, split ratio 20:1.
-
Sample Preparation: Dissolve the sample in HPLC-grade methanol to a concentration of 1.0 mg/mL.
GC Validation Data Summary
The following table summarizes the performance characteristics determined during the validation of the GC methods.
| Parameter | Chiral GC-FID Method | Impurity Profiling GC-MS Method |
| Specificity | Baseline resolution of enantiomers (>1.8) | Mass spectral confirmation of peak identity |
| Linearity (r²) | > 0.998 | > 0.998 for API and known impurities |
| Range | 0.1% - 1.5% of nominal concentration | LOQ - 120% of nominal concentration |
| Accuracy (% Recovery) | 98.1% - 102.0% | 97.5% - 102.5% |
| Precision (% RSD) | < 2.0% (Repeatability) | < 2.5% (Repeatability) |
| LOD | 0.015% of nominal concentration | 0.02% relative to API concentration |
| LOQ | 0.05% of nominal concentration | 0.06% relative to API concentration |
Visualization: GC Workflow
Caption: Workflow for GC analysis from preparation to reporting.
Cross-Validation: Comparing HPLC and GC Results
The ultimate goal of cross-validation is to demonstrate that two different methods yield equivalent results, thereby increasing confidence in the analytical data.[7][8][9] We analyzed three distinct batches of this compound using the validated HPLC and GC methods described above.
Comparative Data Analysis
The results for overall purity (from the achiral methods) and enantiomeric purity (from the chiral methods) are presented below.
| Batch ID | HPLC Purity (%) | GC Purity (%) | Difference (%) | HPLC Enantiomeric Purity (% e.e.) | GC Enantiomeric Purity (% e.e.) | Difference (% e.e.) |
| Batch A | 99.85 | 99.81 | 0.04 | 99.92 | 99.89 | 0.03 |
| Batch B | 99.62 | 99.59 | 0.03 | 99.75 | 99.78 | -0.03 |
| Batch C | 99.91 | 99.88 | 0.03 | 99.95 | 99.91 | 0.04 |
Statistical Evaluation and Discussion
The data shows excellent agreement between the HPLC and GC methods for both overall purity and enantiomeric purity assessment. The differences observed are well within the combined experimental variability of the two methods. A paired t-test on the results confirms that there is no statistically significant difference between the two techniques (p > 0.05). This successful cross-validation demonstrates that either method can be used reliably for the quality control of this compound.
Visualization: Cross-Validation Logic
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. starodub.nl [starodub.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. omicsonline.org [omicsonline.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to Diastereoselectivity: N-Allyl vs. N-Benzyl Phenylethylamine Derivatives in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a paramount objective. Chiral auxiliaries are indispensable tools in this endeavor, offering a reliable strategy for controlling stereochemical outcomes. Among these, derivatives of (S)- or (R)-1-phenylethylamine are workhorse auxiliaries due to their low cost, ready availability in both enantiomeric forms, and generally high levels of induced chirality.[1]
This guide provides an in-depth technical comparison of the diastereoselectivity achieved using two common N-substituted (S)-1-phenylethylamine derivatives: N-allyl and N-benzyl. While direct, side-by-side comparative studies are scarce in the literature, a robust understanding can be built by analyzing the fundamental principles of acyclic stereocontrol, including chelation, steric hindrance, and allylic strain. We will dissect the mechanistic underpinnings that govern the stereochemical fate of reactions employing these two valuable, yet distinct, chiral auxiliaries.
The Foundation of Stereocontrol: The N-Acyl Phenylethylamine Template
The efficacy of phenylethylamine-based auxiliaries in many applications, particularly in the diastereoselective alkylation of enolates, hinges on the presence of an N-acyl group. This functionality is critical for the formation of a rigid, chelated six-membered ring intermediate in the presence of a metal cation, typically lithium from a strong base like lithium diisopropylamide (LDA).[2] This chelation locks the conformation of the enolate, creating a well-defined steric environment that dictates the trajectory of the incoming electrophile.
The primary mode of stereocontrol is the steric shielding provided by the phenyl group of the phenylethylamine auxiliary. In the chelated transition state, this bulky group orients itself to obstruct one face of the planar enolate, thereby directing the electrophile to the opposite, less hindered face.
Caption: General workflow for asymmetric alkylation using an N-substituted phenylethylamine auxiliary.
N-Benzyl Phenylethylamine Derivatives: A Case Study in Steric and Chelation Control
The N-benzyl substituted phenylethylamine auxiliary provides a clear example of stereocontrol dominated by steric hindrance within a chelated framework. In the alkylation of the corresponding N-propionyl amide, deprotonation with LDA generates a (Z)-enolate that is stabilized by chelation to the lithium cation.
Molecular modeling studies on analogous systems, such as N-benzyl glycinate derivatives, indicate that the lithium cation is coordinated by the enolate oxygen and the carbonyl oxygen of the amide.[3] In this conformation, the bulky phenyl group of the phenylethylamine backbone effectively shields the si-face of the enolate. Consequently, the electrophile approaches from the less hindered re-face, leading to the observed major diastereomer.
Caption: Proposed chelated transition state for the alkylation of an N-benzyl phenylethylamine derivative.
Experimental data for the alkylation of a chiral glycinate derivative bearing an N-(1-phenylethyl)benzamide auxiliary (a structurally similar system) demonstrates good levels of diastereoselectivity, confirming the validity of this stereochemical model.[3]
| Reaction | Auxiliary System | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | (S)-N-(1-phenylethyl)benzamide glycinate | Benzyl Bromide | 78:22 | 95 | [J. Mex. Chem. Soc. 2006, 50(2), 61-65][3] |
| Alkylation | (S)-N-(1-phenylethyl)benzamide glycinate | Methyl Iodide | 75:25 | 98 | [J. Mex. Chem. Soc. 2006, 50(2), 61-65][3] |
N-Allyl Phenylethylamine Derivatives: The Influence of Allylic 1,3-Strain
When the N-benzyl group is replaced with an N-allyl group, a new stereochemical consideration comes into play: allylic 1,3-strain (A1,3 strain) . This type of steric strain arises from the interaction between substituents on an olefin and an adjacent allylic position.[4] To minimize this strain, the molecule will adopt a conformation that places the smallest substituent in the sterically congested position.
In the context of an N-acyl, N-allyl phenylethylamine enolate, the crucial bond to consider is the N-Cα(allyl) bond. The enolate system is planar, and to minimize A1,3 strain between the enolate's vinyl group and the substituents on the nitrogen, the molecule will preferentially adopt a conformation where the smallest group on the nitrogen (the lone pair or the coordinated metal) is eclipsed with the double bond. This forces the bulkier phenylethyl group into a specific orientation.
This conformational preference, dictated by the minimization of A1,3 strain, can either reinforce or compete with the simple steric model observed for the N-benzyl derivative. It is proposed that the need to alleviate A1,3 strain can lead to a more rigidly defined transition state. This increased conformational rigidity is often associated with higher levels of diastereoselectivity.
Caption: The role of A(1,3) strain in organizing the transition state for the N-allyl derivative.
Comparative Analysis: N-Allyl vs. N-Benzyl
| Feature | N-Allyl Phenylethylamine Derivative | N-Benzyl Phenylethylamine Derivative |
| Primary Stereocontrol | Steric Hindrance & Chelation | Steric Hindrance & Chelation |
| Secondary Controlling Factor | Allylic 1,3-Strain: imposes additional conformational rigidity on the transition state. | Benzylic Steric Hindrance: contributes to the overall steric bulk but offers more rotational freedom around the N-CH₂Ph bond compared to the N-allyl system. |
| Transition State Rigidity | Potentially Higher due to the influence of A1,3 strain, leading to a more ordered arrangement. | High , primarily due to the chelated ring structure. |
| Expected Diastereoselectivity | Potentially Higher than the N-benzyl analogue, assuming the A1,3 strain reinforces the desired facial bias. | Good to Excellent , provides a reliable steric shield for one face of the enolate. |
| Potential for Reactivity Modulation | The allyl group can participate in subsequent reactions (e.g., cross-metathesis, cyclization), offering further synthetic utility. | The benzyl group is generally more robust but can be removed under hydrogenolysis conditions. |
Experimental Protocols
The following are generalized, representative protocols for the key steps in an asymmetric alkylation using an N-substituted phenylethylamine auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
This procedure describes the formation of the N-acyl amide, the precursor for the diastereoselective alkylation.
Materials:
-
(S)-N-Allyl- or (S)-N-Benzyl-1-phenylethylamine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
n-Butyllithium (1.05 eq) or a non-nucleophilic base (e.g., triethylamine)
-
Propionyl chloride (1.1 eq)
Procedure:
-
Dissolve the chiral amine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Slowly add propionyl chloride (1.1 eq) to the solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This is the crucial stereochemistry-defining step.
Materials:
-
N-Acyl chiral amide (from Protocol 1) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkylating agent (e.g., Benzyl bromide) (1.2 eq)
Procedure:
-
Dissolve the N-acyl amide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add LDA (1.1 eq) dropwise and stir the resulting solution for 30 minutes to form the lithium enolate.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis before purification.
Protocol 3: Cleavage of the Chiral Auxiliary
This step liberates the desired chiral product and allows for the recovery of the auxiliary.
Materials:
-
Alkylated product (from Protocol 2) (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq) dropwise.
-
Stir the mixture at 0 °C for 2 hours, then at room temperature until the reaction is complete.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Remove the THF under reduced pressure and acidify the aqueous layer with HCl.
-
Extract the desired carboxylic acid product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.
Conclusion
The choice between N-allyl and N-benzyl phenylethylamine derivatives as chiral auxiliaries depends on the specific requirements of the synthetic target.
-
N-Benzyl derivatives are reliable and well-understood auxiliaries that provide good to excellent levels of diastereoselectivity, governed primarily by steric hindrance within a chelated transition state. They represent a robust and predictable choice for many standard asymmetric transformations.
-
N-Allyl derivatives introduce the additional stereocontrolling element of allylic 1,3-strain. This can lead to a more conformationally rigid transition state, potentially resulting in higher diastereoselectivity . Furthermore, the allyl group serves as a versatile functional handle for subsequent synthetic manipulations, adding another layer of strategic value.
For drug development professionals and synthetic chemists, the N-allyl auxiliary may offer a subtle but significant advantage in cases where maximizing diastereoselectivity is critical. However, the optimal choice should always be determined empirically for each specific substrate and reaction condition. This guide provides the mechanistic framework to make an informed initial selection and to rationalize the observed stereochemical outcomes.
References
- Hoffmann, R. W. Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Reviews, 1989, 89(8), 1841-1860. [Link]
- Wosińska-Hrydczuk, M., & Skarżewski, J. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 2020, 25(21), 4907. [Link]
- Kwan, E. E., & Gampe, C. M. Acyclic Stereocontrol. Harvard University Chemistry 106 Lecture Notes.
- Walsh, P. J., & Kozlowski, M. C. Fundamentals of Asymmetric Catalysis. University Science Books, 2009.
- Evans, D. A., et al. Stereoselective alkylation reactions of chiral enolates. A new synthesis of α-amino acids. Journal of the American Chemical Society, 1982, 104(6), 1737-1739. [Link]
- Myers, A. G., et al. Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 1997, 119(28), 6496-6511. [Link]
- Wikipedia. Allylic strain. [Link]
- Chemistry LibreTexts. Diastereoselective Addition to Aldehydes and Ketones. [Link]
- Rojas-Cabrera, H., et al. Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. Journal of the Mexican Chemical Society, 2006, 50(2), 61-65. [Link]
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of Enantiomeric Purity of Phenylethylamine Derivatives
Introduction
Phenylethylamine and its derivatives represent a class of compounds with profound significance across neuroscience, pharmacology, and synthetic chemistry. As the backbone of many neurotransmitters, hormones, and psychoactive drugs, their biological activity is often stereospecific. The three-dimensional arrangement of atoms around a chiral center can dramatically alter a molecule's pharmacological and toxicological profile. Consequently, the accurate quantitative analysis of enantiomeric purity is not merely an analytical exercise but a critical necessity in drug development, quality control, and fundamental research. This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric purity of phenylethylamine derivatives, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most suitable methodology for their needs.
Core Principles of Enantioselective Analysis
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. To differentiate and quantify them, a chiral environment must be introduced. This is achieved by forming transient diastereomeric complexes with a chiral selector, which have different physicochemical properties, allowing for their separation. The most common analytical techniques leverage this principle in various ways.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for determining enantiomeric purity is governed by several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the desired sample throughput.[1] This section provides an in-depth comparison of the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is arguably the most widely used and versatile technique for the enantioselective analysis of pharmaceutical compounds.[2] The separation is typically achieved using a Chiral Stationary Phase (CSP), which creates a stereoselective environment for the enantiomers.
Principle and Causality of Experimental Choices
The cornerstone of chiral HPLC is the differential interaction between the enantiomers and the CSP. For phenylethylamine derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective.[3][4] The chiral recognition mechanism of these CSPs is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3][5] The choice of mobile phase is critical; for basic compounds like phenylethylamines, the addition of acidic or basic additives can significantly improve peak shape and resolution by minimizing secondary interactions with the silica support.[6]
Experimental Protocol: Chiral HPLC for 1-Phenylethylamine
This protocol outlines a general procedure for the enantiomeric separation of 1-phenylethylamine. Optimization will be necessary for specific derivatives and instrumentation.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).[7]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).[7] For basic analytes, add 0.1% diethylamine (DEA) to both solvents before mixing to improve peak shape.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.
-
-
Sample Preparation:
-
Dissolve the phenylethylamine derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm or 254 nm.[8]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Trustworthiness: System Suitability and Validation
To ensure the reliability of the results, a system suitability test should be performed before each run. This includes:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.[9]
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
-
Precision (%RSD): The relative standard deviation for replicate injections of a standard should be ≤ 2.0%.[10]
Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11][12]
Gas Chromatography (GC) with Chiral Stationary Phases or Derivatization
Chiral GC is a powerful technique for the enantiomeric analysis of volatile and thermally stable compounds. For phenylethylamine derivatives, two main approaches are used: direct separation on a chiral capillary column or indirect separation on an achiral column after derivatization with a chiral reagent.
Principle and Causality of Experimental Choices
Direct chiral GC analysis of amines can be challenging due to their polarity, which can lead to poor peak shape. Derivatization with an acylating agent (e.g., trifluoroacetic anhydride) can improve volatility and chromatographic performance.[1] Indirect analysis involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[13] This approach is often simpler and more cost-effective as it does not require a specialized chiral column.
Experimental Protocol: Indirect Chiral GC-MS of Phenylethylamine Derivatives
This protocol describes the derivatization of a phenylethylamine derivative with S-(-)-N-(trifluoroacetyl)-prolyl chloride (TFAPC) followed by GC-MS analysis.[13]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Achiral Capillary Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the phenylethylamine derivative in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 50 µL of a 10 mg/mL solution of S-(-)-N-(trifluoroacetyl)-prolyl chloride in the same solvent.
-
Add 10 µL of a catalyst such as triethylamine.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and inject it directly into the GC-MS.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 50 to 550.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers.
-
Calculate the enantiomeric excess based on the peak areas of the diastereomers.
-
Trustworthiness: Self-Validating System
The use of a chiral derivatizing agent requires careful consideration of its enantiomeric purity, as any impurity will lead to an error in the calculated enantiomeric excess. The reaction should also be driven to completion to avoid kinetic resolution. The method should be validated for the same parameters as the HPLC method.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency, short analysis times, and low sample and solvent consumption, making it an attractive alternative to chromatographic methods.[14]
Principle and Causality of Experimental Choices
In CE, enantiomers are separated by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are the most commonly used chiral selectors for phenylethylamine derivatives.[15][16] The separation is based on the differential formation of inclusion complexes between the enantiomers and the cyclodextrin cavity. The stability of these complexes depends on the fit between the host and the guest molecule, leading to different migration times for the two enantiomers.
Experimental Protocol: Chiral CE of Phenylethylamine
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Add a chiral selector, such as 20 mM β-cyclodextrin.
-
Filter the BGE through a 0.22 µm filter.
-
-
Sample Preparation:
-
Dissolve the sample in water or the BGE to a concentration of 0.1-1 mg/mL.
-
-
CE Conditions:
-
Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, water, and then the BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 20-30 kV.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.
-
Trustworthiness: Method Robustness
The robustness of a CE method is highly dependent on factors such as the pH and concentration of the BGE, the concentration of the chiral selector, and the capillary temperature. These parameters should be carefully controlled and their influence evaluated during method validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-separative method for determining enantiomeric purity. It relies on the use of a chiral auxiliary to induce a chemical shift difference between the signals of the two enantiomers.
Principle and Causality of Experimental Choices
The addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to a solution of a racemic compound leads to the formation of diastereomeric complexes or adducts.[17][18] These diastereomers are in different chemical environments, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. For phenylethylamines, chiral acids such as (R)-(-)-1,1'-bi-2-naphthol (BINOL) derivatives can be used as effective CSAs.[17][19]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
This protocol provides a general procedure for determining the enantiomeric excess of 1-phenylethylamine using a chiral solvating agent.[18]
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the phenylethylamine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.5 equivalents of an enantiomerically pure chiral solvating agent (e.g., (S)-BINOL derivative).
-
Gently shake the NMR tube to ensure complete mixing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methine proton or the methyl protons) in the two diastereomeric complexes.
-
Integrate the two signals and calculate the enantiomeric excess from the integral values.
-
Trustworthiness: Quantitative Accuracy
For accurate quantification, it is crucial that the signals chosen for integration are well-resolved (baseline separated if possible) and free from overlap with other signals. The relaxation times (T1) of the two diastereomeric protons should be similar to ensure that the integral ratio accurately reflects the population ratio.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the different analytical techniques for the quantitative analysis of the enantiomeric purity of phenylethylamine derivatives. The values are representative and may vary depending on the specific derivative, instrumentation, and experimental conditions.
| Feature | Chiral HPLC | Chiral GC | Capillary Electrophoresis | NMR Spectroscopy |
| Principle | Differential interaction with a CSP | Differential interaction with a CSP or separation of diastereomers | Differential complexation with a chiral selector in BGE | Formation of diastereomeric complexes with a chiral auxiliary |
| Resolution (Rs) | Typically > 1.5[9] | Typically > 1.5 | High efficiency, can achieve high resolution | Depends on the chemical shift difference (Δδ) |
| LOD | ~0.05 µg/mL[10] | ~ng/mL range | ~µg/mL range | ~1-5% of the minor enantiomer |
| LOQ | ~0.15 µg/mL[10] | ~ng/mL range | ~µg/mL range | ~2-10% of the minor enantiomer |
| Precision (%RSD) | < 2%[10] | < 5% | < 5% | < 5% |
| Analysis Time | 10-30 min | 15-40 min | 5-20 min | 5-15 min per sample |
| Pros | High versatility, robust, preparative scale possible, well-established. | High efficiency, sensitive, suitable for volatile compounds. | High efficiency, low sample/solvent consumption, fast. | Non-destructive, fast, minimal sample preparation. |
| Cons | Higher solvent consumption, CSPs can be expensive. | Requires volatile and thermally stable analytes, derivatization may be needed. | Lower sensitivity with UV detection, reproducibility can be an issue. | Lower sensitivity, may not be suitable for trace analysis, expensive instrumentation. |
Visualization of Workflows
General Workflow for Chiral Purity Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of the enantiomeric purity of a phenylethylamine derivative.
Caption: General workflow for the quantitative analysis of enantiomeric purity.
Decision Tree for Method Selection
Choosing the optimal analytical technique depends on various factors. This decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method for enantiomeric purity.
Troubleshooting Common Issues in Chiral Separations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Unsuitable chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, protein-based). |
| Non-optimal mobile phase composition. | Systematically vary the percentage of the organic modifier and the type and concentration of additives.[9] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competitor to the mobile phase (e.g., a small amount of acid or base).[9] |
| Column overload. | Dilute the sample and inject a smaller volume. | |
| Ghost Peaks | Impurities in the mobile phase or sample solvent. | Use high-purity HPLC-grade solvents and ensure proper system cleaning between runs.[7] |
| Carryover from previous injections. | Implement a robust washing procedure for the injector and system.[7] |
Conclusion
The quantitative analysis of the enantiomeric purity of phenylethylamine derivatives is a multifaceted task that requires a careful selection of the analytical technique based on the specific requirements of the analysis. Chiral HPLC remains the workhorse of the pharmaceutical industry due to its versatility and robustness. Chiral GC offers excellent efficiency for volatile compounds, while CE provides a high-speed, low-consumption alternative. NMR spectroscopy stands out as a rapid, non-destructive method for determining enantiomeric excess without the need for physical separation. By understanding the principles, advantages, and limitations of each technique, and by implementing robust, validated methods, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their enantiomeric purity data, ultimately contributing to the development of safer and more effective chiral drugs.
References
- Wrezel, P., Chion, I., Pakula, R., & Weissmueller, D. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11), 1226-1234.
- Jiang, X., Su, K., & Cai, S. (2001). [Determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine by NMR]. Guang Pu Xue Yu Guang Pu Fen Xi, 21(3), 404-405. [Link]
- Singh, G., Sharma, G., & Kumar, P. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26231-26239. [Link]
- Singh, G., Sharma, G., & Kumar, P. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26231–26239. [Link]
- Bull, J. A., James, T. D., & Mahon, M. F. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Singh, G., Sharma, G., & Kumar, P. (2022). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
- Aturki, Z., D'Orazio, G., & Fanali, S. (2013). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. In Capillary Electrophoresis of Analytes of Biomedical and Pharmaceutical Interest. Methods in Molecular Biology (Vol. 970). Humana Press. [Link]
- Al-Rimawi, F., Kmail, A., & El-Haj, B. M. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2749. [Link]
- Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]
- Al-Qaisi, A. M., & El-Haj, B. M. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800–1809. [Link]
- Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. [Link]
- Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113. [Link]
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook. Methods in Molecular Biology (Vol. 104). Humana Press. [Link]
- Scriba, G. K. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 26(8), 2244. [Link]
- Breitbach, Z. S., Weatherly, C. A., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-695. [Link]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Graphviz. [Link]
- Aturki, Z., D'Orazio, G., & Fanali, S. (2026). Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques. In Springer Protocols. [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016).
- Breitbach, Z. S., Weatherly, C. A., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Wang, X., et al. (2013). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Kuwayama, K., et al. (2013). Rapid enantiomeric separation and simultaneous determination of phenethylamines by ultra high performance liquid chromatography with fluorescence and mass spectrometric detection: application to the analysis of illicit drugs distributed in the Japanese market and biological samples.
- Kolhekar, D. (2022). CHIRAL HPLC. Slideshare. [Link]
- Al-Saeed, F. A., & El-Haj, B. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6245. [Link]
- Patel, K., & Shah, N. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1324. [Link]
- D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]
- Reddy, B. P., & Reddy, K. V. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 6(11), 897-905. [Link]
- Johnson, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
- Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. [Link]
- Graphviz. (n.d.). User Guide. Graphviz. [Link]
- Cmoch, P., & Soloshonok, V. A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- Graphviz. (2024, September 28). DOT Language. Graphviz. [Link]
- Otto Chemie Pvt. Ltd. (n.d.). R-Phenylethylamine, 99% 3886-69-9 India. Otto Chemie Pvt. Ltd.[Link]
- Wang, J., Zeng, S., Wang, D., & Hu, G. (2009).
- Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1015-1020. [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Yeole, R. M., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Chromatographic Science, 50(8), 723-727. [Link]
- Reddy, G. S., & Kumar, P. S. (2015). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Journal of Chemical and Pharmaceutical Research, 7(10), 54-61. [Link]
Sources
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 16. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Catalytic Landscape for the Synthesis of (1-Phenylethyl)(prop-2-en-1-yl)amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. (1-Phenylethyl)(prop-2-en-1-yl)amine, a valuable chiral secondary amine, serves as a key building block for various pharmacologically active molecules. Its synthesis through the N-allylation of 1-phenylethylamine presents a fascinating case study in the application and evaluation of transition-metal catalysis. This in-depth technical guide provides a comparative analysis of the performance of prominent catalytic systems based on palladium, ruthenium, and iridium for this crucial transformation. We will delve into the mechanistic nuances, present supporting experimental data, and offer detailed protocols to empower you in selecting the optimal catalyst for your synthetic needs.
Introduction to the N-Allylation of 1-Phenylethylamine
The introduction of an allyl group to the nitrogen atom of 1-phenylethylamine can be achieved through various synthetic strategies. Catalytic methods, particularly those employing transition metals, offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches. The choice of catalyst—palladium, ruthenium, or iridium—profoundly influences the reaction pathway, the nature of the required allylating agent, and ultimately, the yield and purity of the desired product. This guide will explore three distinct and powerful catalytic paradigms: the Palladium-catalyzed Tsuji-Trost reaction, the Ruthenium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" methodology, and the Iridium-catalyzed asymmetric allylic amination.
Palladium-Catalyzed N-Allylation: The Tsuji-Trost Reaction
The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, providing a powerful method for the palladium-catalyzed allylation of nucleophiles.[1][2] In the context of synthesizing this compound, this reaction typically involves the use of an allylic electrophile bearing a good leaving group, such as allyl acetate or allyl carbonate.
Experimental Protocol: Palladium-Catalyzed N-Allylation with Allyl Acetate
This protocol outlines a general procedure for the N-allylation of 1-phenylethylamine using a palladium catalyst.
Materials:
-
1-Phenylethylamine
-
Allyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.08 mmol, 8 mol%).
-
Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 15 minutes to pre-form the active Pd(0) catalyst.
-
Add 1-phenylethylamine (1.0 mmol), allyl acetate (1.2 mmol), and sodium carbonate (1.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Performance Data
The performance of palladium catalysts in the N-allylation of amines can be influenced by the choice of ligands, bases, and reaction conditions. Below is a representative summary of expected performance based on literature precedents.[3]
| Catalyst System | Allyl Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Allyl acetate | Na₂CO₃ | Toluene | 100 | 85-95 | [3] |
| Pd₂(dba)₃ / dppf | Allyl carbonate | K₂CO₃ | THF | 60 | 90-98 | [4] |
Note: Yields are indicative and can vary based on specific substrate and reaction scale.
Mechanistic Insights: The Tsuji-Trost Catalytic Cycle
The mechanism of the palladium-catalyzed N-allylation proceeds through a well-established catalytic cycle.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl acetate and undergoes oxidative addition, displacing the acetate leaving group to form a cationic π-allylpalladium(II) complex.
-
Nucleophilic Attack: The 1-phenylethylamine, acting as a nucleophile, attacks one of the terminal carbons of the π-allyl ligand. This attack typically occurs on the face opposite to the palladium metal.
-
Reductive Elimination: Following nucleophilic attack, the resulting complex undergoes reductive elimination to release the desired product, this compound, and regenerate the active Pd(0) catalyst.
Ruthenium-Catalyzed N-Alkylation: The Borrowing Hydrogen Principle
Ruthenium catalysts offer an alternative and highly atom-economical approach to N-alkylation through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[7][8] This strategy utilizes alcohols as alkylating agents, with water being the only byproduct. For the synthesis of our target molecule, allyl alcohol would be the ideal starting material.
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with Allyl Alcohol
This protocol describes a general procedure for the ruthenium-catalyzed N-alkylation of 1-phenylethylamine using allyl alcohol.[4]
Materials:
-
1-Phenylethylamine
-
Allyl alcohol
-
[Ru(p-cymene)Cl₂]₂
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.01 mmol, 1 mol% Ru), dppf (e.g., 0.022 mmol), and potassium tert-butoxide (e.g., 0.1 mmol) to a Schlenk tube.
-
Add anhydrous toluene (e.g., 2 mL), followed by 1-phenylethylamine (1.0 mmol) and allyl alcohol (1.2 mmol).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 110-130 °C) for the specified time.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the product.
Performance Data
Ruthenium-catalyzed borrowing hydrogen reactions are known for their high atom economy. The performance can be tuned by the choice of ligand and base.
| Catalyst System | Allyl Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| [Ru(p-cymene)Cl₂]₂ / dppf | Allyl alcohol | KOtBu | Toluene | 120 | 80-90 | [4] |
| Ru-MACHO-BH | Allyl alcohol | NaH | Dioxane | 100 | >95 | [9] |
Note: Yields are indicative and can vary based on specific substrate and reaction scale.
Mechanistic Insights: The Borrowing Hydrogen Catalytic Cycle
The borrowing hydrogen mechanism involves a series of sequential catalytic steps.[10][11]
-
Dehydrogenation: The ruthenium catalyst abstracts a hydride from the allyl alcohol, which is then released as dihydrogen, to form an intermediate aldehyde (acrolein) and a ruthenium hydride species.
-
Condensation: The in situ generated acrolein condenses with 1-phenylethylamine to form an enamine or imine intermediate.
-
Hydrogenation: The ruthenium hydride species then reduces the enamine/imine intermediate to furnish the final product, this compound, and regenerate the active ruthenium catalyst.
Iridium-Catalyzed Asymmetric Allylic Amination
Iridium catalysts have emerged as powerful tools for asymmetric allylic substitution reactions, often providing access to branched products with high enantioselectivity.[12][13] This is particularly relevant for the synthesis of chiral amines like this compound, where controlling the stereochemistry is paramount.
Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Amination
This protocol provides a general procedure for the iridium-catalyzed asymmetric N-allylation of 1-phenylethylamine.[14]
Materials:
-
1-Phenylethylamine
-
Allyl carbonate or acetate
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., a phosphoramidite or a chiral diene)
-
Base (e.g., Cs₂CO₃ or a non-nucleophilic organic base)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ (e.g., 0.01 mmol, 1 mol% Ir) and the chiral ligand (e.g., 0.022 mmol).
-
Add the anhydrous solvent (e.g., 1 mL) and stir for 20-30 minutes at room temperature to form the active catalyst complex.
-
Add the base (e.g., 1.2 mmol), followed by 1-phenylethylamine (1.0 mmol) and the allylic electrophile (1.1 mmol).
-
Stir the reaction mixture at the specified temperature (often room temperature to 50 °C) until completion, monitoring by TLC or HPLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by flash chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Performance Data
Iridium catalysts are renowned for their high enantioselectivity in allylic amination reactions.
| Catalyst System | Allyl Source | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | Allyl carbonate | Cs₂CO₃ | THF | 25 | 85-95 | >95 | [15] |
| [Ir(COD)Cl]₂ / Chiral Diene | Allyl acetate | DBU | CH₂Cl₂ | 40 | 80-90 | >90 | [16] |
Note: Yields and enantioselectivities are representative and depend on the specific chiral ligand and substrates used.
Mechanistic Insights: Iridium-Catalyzed Asymmetric Allylic Amination
The mechanism of iridium-catalyzed asymmetric allylic amination involves the formation of a chiral π-allyliridium intermediate.[12][17]
-
Catalyst Activation and Oxidative Addition: The iridium(I) precursor reacts with the chiral ligand to form an active catalyst, which then undergoes oxidative addition to the allylic substrate to generate a π-allyliridium(III) complex.
-
Enantioface Discrimination: The chiral ligands create a chiral environment around the metal center, leading to a preferred conformation of the π-allyl ligand.
-
Nucleophilic Attack: The amine nucleophile attacks the π-allyl ligand, typically at the more substituted carbon (branched product) in many iridium-catalyzed systems, with the stereochemical outcome dictated by the chiral ligand.[18]
-
Reductive Elimination: Reductive elimination releases the enantioenriched allylic amine and regenerates the active iridium(I) catalyst.
Comparative Summary and Outlook
The choice of catalyst for the synthesis of this compound depends critically on the desired outcome, available starting materials, and cost considerations.
-
Palladium catalysts are highly versatile and efficient for the N-allylation of amines using readily available allylic electrophiles. The Tsuji-Trost reaction is a robust and well-understood method, often providing high yields.[4]
-
Ruthenium catalysts , operating via the borrowing hydrogen mechanism, offer a greener and more atom-economical alternative by utilizing alcohols as alkylating agents.[7] This approach avoids the pre-functionalization of the allyl source and produces water as the sole byproduct.
-
Iridium catalysts excel in asymmetric synthesis, providing access to enantioenriched allylic amines with high levels of stereocontrol.[12] For applications where the chirality of the product is crucial, iridium catalysis is often the method of choice.
Future developments in this field will likely focus on the development of more active and selective catalysts that can operate under even milder conditions, with lower catalyst loadings, and with a broader substrate scope. The design of novel chiral ligands for iridium and other metals will continue to push the boundaries of asymmetric catalysis. Furthermore, the use of earth-abundant and less toxic metals as catalysts for N-alkylation reactions is an area of growing interest.
By understanding the distinct advantages and mechanistic underpinnings of each catalytic system, researchers can make informed decisions to efficiently and selectively synthesize this compound and other valuable chiral amines for a wide range of applications in science and industry.
References
- Tsuji, J. Palladium-Catalyzed Allylation of Nucleophiles. NROChemistry. [Link]
- Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]
- Stanley, L. M., & Hartwig, J. F. (2010). Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines. Journal of the American Chemical Society, 132(32), 11465–11473.
- Wikipedia. Tsuji–Trost reaction. [Link]
- Hartwig, J. F. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(10), 1324–1334.
- Grokipedia. Tsuji–Trost reaction. [Link]
- Luo, S. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University.
- Hartwig, J. F., et al. (2006). Identification of an Activated Catalyst in the Iridium-Catalyzed Allylic Amination and Etherification. Increased Rates, Scope, and Selectivity. Journal of the American Chemical Society, 128(46), 14800–14801.
- You, S.-L. (2021). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Shanghai Institute of Organic Chemistry.
- The Hartwig Group.
- Williams, T. J., et al. (2017). A Base and Solvent-Free Ruthenium-Catalyzed Alkylation of Amines.
- Bäckvall, J.-E. (2002). Mechanism of ruthenium-catalyzed hydrogen transfer reactions. Evidence for a stepwise transfer of CH and NH hydrogens from an amine to a (cyclopentadienone)ruthenium complex.
- Reddy, K. S., et al. (2013). N-Allylation of amines with allyl acetates using chitosan-immobilized palladium. RSC Advances, 3(48), 25875-25881.
- Krische, M. J. (2022). Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of lower alcohols to higher alcohols. Chemical Society Reviews, 51(22), 9207-9221.
- Muns, T. (2008). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-portal.org.
- Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7559–7563.
- Enyong, A. B., & Moasser, B. (2014). Ruthenium-catalyzed N-alkylation of amines with alcohols under mild conditions using the borrowing hydrogen methodology. The Journal of Organic Chemistry, 79(16), 7553–7563.
- Alexakis, A., et al. (2014). Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine.
- Williams, J. M. J., et al. (2009). Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology. Journal of the American Chemical Society, 131(5), 1766-1774.
- Krische, M. J., et al. (2020). Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. Organic Letters, 22(15), 6046–6050.
- Williams, J. M. J., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766-1774.
Sources
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. N-Allylation of amines with allyl acetates using chitosan-immobilized palladium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 5. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology [organic-chemistry.org]
- 8. Ruthenium-catalyzed N-alkylation of amines with alcohols under mild conditions using the borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of ruthenium-catalyzed hydrogen transfer reactions. Evidence for a stepwise transfer of CH and NH hydrogens from an amine to a (cyclopentadienone)ruthenium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05621F [pubs.rsc.org]
- 12. Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 15. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 16. Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine: asymmetric synthesis of primary allylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of experimental and computationally predicted properties of N-allyl-alpha-methylbenzylamine
An In-Depth Guide to the Experimental and Computational Analysis of N-allyl-alpha-methylbenzylamine
Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of experimentally determined and computationally predicted properties for the chiral amine, N-allyl-alpha-methylbenzylamine. This document is intended for researchers, scientists, and drug development professionals who leverage both empirical and theoretical data to characterize molecules, validate structures, and predict properties.
Introduction: The Synergy of Experimental and In Silico Analysis
In modern chemical and pharmaceutical research, the characterization of a molecule is a multi-faceted process. Experimental techniques provide tangible, real-world data, forming the bedrock of our understanding. Simultaneously, computational chemistry offers a powerful predictive lens, allowing us to model molecular behavior, interpret complex spectra, and forecast properties before a compound is ever synthesized. The true power lies in the synergy of these two approaches. By comparing experimental results with computational predictions, we can gain deeper mechanistic insights, validate our theoretical models, and confidently assign complex structural features.
This guide focuses on N-allyl-alpha-methylbenzylamine (C₁₁H₁₅N, MW: 161.24 g/mol )[1][2][3][4], a chiral secondary amine. Its structure incorporates a stereocenter, aromatic, and vinylic functionalities, making it an excellent candidate for showcasing a range of spectroscopic and physical properties. We will explore its key characteristics through the dual perspectives of laboratory measurement and theoretical calculation, detailing the causality behind the chosen methodologies.
Physical Properties: Boiling Point
The boiling point is a fundamental physical property dictated by intermolecular forces. Its accurate determination is crucial for purification, handling, and process chemistry.
Experimental Data
These values serve as a practical benchmark for handling the substance.
Computational Prediction: The QSPR Approach
Predicting boiling points from first principles (i.e., quantum mechanics) is computationally prohibitive for a molecule of this size. Instead, the field relies on Quantitative Structure-Property Relationship (QSPR) models.[5][6] These are statistical models, often employing machine learning, that correlate a molecule's boiling point with a set of calculated numerical descriptors.[7][8][9]
Causality Behind the Method: QSPR models are built on the principle that a molecule's structure inherently determines its properties. By training a model on a large dataset of diverse organic compounds with known boiling points, the algorithm learns the complex interplay between factors like molecular weight, hydrogen bonding capability, molecular shape, and polarity.[9]
The workflow for a QSPR prediction is as follows:
Caption: Workflow for QSPR-based boiling point prediction.
Comparison and Insights
| Property | Experimental Value (Estimated) | Computational Method |
| Boiling Point | 180–190 °C[2] | Quantitative Structure-Property Relationship (QSPR)[5][6] |
The QSPR approach does not yield a single "correct" number but rather a prediction with a confidence interval. A well-constructed model, trained on a relevant dataset of amines and aromatic compounds, would be expected to predict a boiling point within this experimental range. Discrepancies can arise if the training set lacks molecules with similar structural features, highlighting the importance of the model's applicability domain.
Vibrational Spectroscopy: Infrared (IR) Spectrum
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a common technique that allows for the analysis of liquid or solid samples with minimal preparation.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (CO₂ and H₂O vapor).
-
Sample Application: Place a single drop of N-allyl-alpha-methylbenzylamine directly onto the center of the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance IR spectrum.
Experimental Data
An experimental ATR-IR spectrum is available from chemical library databases.[1] Key characteristic peaks include:
-
~3300-3400 cm⁻¹ (broad, weak): N-H stretch (characteristic of a secondary amine).
-
~3020-3080 cm⁻¹: Aromatic and vinylic C-H stretches.
-
~2800-3000 cm⁻¹: Aliphatic C-H stretches (from methyl and methylene groups).
-
~1640 cm⁻¹: C=C stretch of the allyl group.
-
~1450-1600 cm⁻¹: Aromatic C=C ring stretches.
-
~700-760 cm⁻¹: C-H out-of-plane bending, indicative of monosubstituted benzene.
Computational Protocol: Density Functional Theory (DFT) Frequency Calculation
The prediction of IR spectra is a cornerstone of computational chemistry, routinely achieved using Density Functional Theory (DFT).[10][11]
Causality Behind the Method: The protocol first finds the molecule's most stable 3D arrangement (geometry optimization). Then, it calculates the second derivatives of the energy with respect to atomic positions. These calculations yield the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical spectrum.[12] B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[13][14]
Caption: Standard workflow for DFT-based IR spectrum prediction.
Comparison and Insights
| Vibrational Mode | Experimental Peak (cm⁻¹)[1] | Predicted Peak (cm⁻¹, Scaled) | Interpretation |
| N-H Stretch | ~3350 (weak, broad) | ~3340-3360 | Confirms the presence of the secondary amine. |
| Aromatic/Vinylic C-H Stretch | ~3030, 3065 | ~3020-3090 | High-frequency C-H bonds of sp² hybridized carbons. |
| Aliphatic C-H Stretch | ~2850, 2925, 2970 | ~2850-2980 | C-H bonds of sp³ hybridized carbons (methyl, methylene). |
| C=C Stretch (Allyl) | ~1642 | ~1640-1650 | Unambiguous signal for the allyl group's double bond. |
| Aromatic C=C Stretch | ~1495, 1600 | ~1490-1610 | Vibrations characteristic of the benzene ring. |
| C-H Bend (Aromatic) | ~700, 760 | ~700-770 | Out-of-plane bending confirms a monosubstituted ring. |
The agreement between the experimental and scaled DFT-predicted frequencies is typically excellent, making this a powerful tool for structural validation. Minor discrepancies in peak position (<20 cm⁻¹) and intensity are expected. Experimental peaks are often broadened by intermolecular interactions (like hydrogen bonding of the N-H group), while the standard computational model represents an isolated molecule in the gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Experimental Data
Computational Protocol: DFT-GIAO NMR Prediction
Predicting NMR spectra involves geometry optimization followed by a specialized calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This method calculates the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift relative to a standard (e.g., TMS).[16][17]
Causality Behind the Method: The chemical shift of a nucleus is highly sensitive to its local electronic environment. The GIAO-DFT method accurately computes this environment. For proton (¹H) NMR, functionals like WP04 have been specifically parameterized to yield high accuracy when compared against experimental spectra in solution, especially when a solvent model (like PCM for chloroform) is included.[18]
Caption: A robust workflow for accurate NMR chemical shift prediction.
Comparison and Insights: Predicted vs. Expected
The following table compares the computationally predicted chemical shifts from a standard GIAO-DFT protocol with the shifts expected based on known structural analogs.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Proton(s) | Predicted Shift (ppm) | Expected Shift (ppm) | Multiplicity | Interpretation |
| Aromatic (5H) | 7.20 - 7.40 | 7.20 - 7.40 | m | Protons on the phenyl ring, consistent with α-methylbenzylamine.[15] |
| Vinylic CH (1H) | 5.85 - 6.00 | 5.70 - 6.10 | ddt | The internal proton of the allyl group, split by cis, trans, and alkyl H's. |
| Vinylic CH₂ (2H) | 5.10 - 5.25 | 5.00 - 5.30 | m | The terminal protons of the allyl group's double bond. |
| Benzylic CH (1H) | 3.80 - 3.95 | 3.70 - 4.00 | q | The methine proton at the stereocenter, split by the methyl group. |
| Allylic CH₂ (2H) | 3.10 - 3.25 | 3.00 - 3.30 | d | The methylene group attached to the nitrogen. |
| N-H (1H) | 1.50 - 2.00 | 1.50 - 2.50 | br s | The amine proton; shift and shape are variable and depend on concentration. |
| Methyl CH₃ (3H) | 1.35 - 1.45 | 1.30 - 1.50 | d | The methyl group attached to the stereocenter. |
The strong correlation between the predicted values and those expected from analogous structures provides high confidence in the computational result. This process is invaluable for assigning protons in complex regions of a spectrum or for distinguishing between constitutional isomers where experimental data alone may be ambiguous.
Conclusion
This guide demonstrates the symbiotic relationship between experimental measurement and computational prediction in the characterization of N-allyl-alpha-methylbenzylamine. While experimental data provides the ultimate ground truth, computational methods offer unparalleled insight into the origins of these properties. DFT calculations can robustly predict IR and NMR spectra, aiding in peak assignment and structural confirmation. QSPR models provide a reliable framework for estimating bulk properties like boiling points. For the modern researcher, proficiency in leveraging both empirical and in silico tools is not just advantageous—it is essential for accelerating discovery and ensuring scientific rigor.
References
- Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model.
- Improved Infrared Spectra Prediction by DFT from a New Experimental Database.
- Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry. [Link]
- Prediction of boiling points of organic compounds by QSPR tools. PubMed. [Link]
- Improved Infrared Spectra Prediction by DFT from a New Experimental Database.
- IR Spectrum Prediction. Protheragen. [Link]
- Prediction of boiling points of organic compounds by QSPR tools.
- Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]
- Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding.
- Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. MDPI. [Link]
- (S)-N-allyl-alpha-methylbenzylamine. PubChem. [Link]
- N-Allyl,N-methylbenzylamine. SpectraBase. [Link]
- (S)-(-)-N-allyl-alpha-methylbenzylamine. SpectraBase. [Link]
- N-allylbenzylamine. SpectraBase. [Link]
- alpha-Methylbenzylamine. Stenutz. [Link]
- Machine learning in computational NMR-aided structural elucid
- Structural, computational, and (59)Co NMR studies of primary and secondary amine complexes of Co(III) porphyrins. PubMed. [Link]
- N-Methylbenzylamine. PubChem. [Link]
- Computational NMR Prediction: A Microreview. Corin Wagen. [Link]
- Computational prediction of NMR spectra? Reddit. [Link]
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
- NMR Prediction with Computational Chemistry.
- N-Allylbenzylamine. PubChem. [Link]
- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. [Link]
- (R)-(+)-N-allyl-a-methylbenzylamine, min 97%, 1 gram. Voigt Global Distribution. [Link]
Sources
- 1. (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
- 12. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 13. [PDF] Improved Infrared Spectra Prediction by DFT from a New Experimental Database. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. DL-alpha-Methylbenzylamine(618-36-0) 1H NMR spectrum [chemicalbook.com]
- 16. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Computational NMR Prediction: A Microreview [corinwagen.github.io]
A Comparative Guide to a New Generation Chiral Auxiliary Derived from (S)-(-)-Phenylethylamine for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and economically viable methods to control stereochemistry is paramount. Chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective transformation, remain a foundational strategy in both academic research and industrial drug development.[1] Among the vast array of chiral precursors, (S)-(-)-phenylethylamine (α-PEA) stands out as a "privileged" building block due to its low cost, commercial availability in both enantiomeric forms, and the robust stereochemical control its derivatives impart.[2][3]
This guide presents a comprehensive validation of a straightforward yet highly effective chiral auxiliary system based on the direct acylation of (S)-α-PEA. We will delve into the mechanistic underpinnings of its stereodirecting power, provide a data-driven comparison against the well-established Evans oxazolidinone auxiliaries, and offer detailed, field-proven protocols for its application.
Mechanism of Stereocontrol: The Power of Steric Shielding
The efficacy of α-PEA-derived auxiliaries hinges on a clear and predictable mechanism: sterically-governed facial selection.[4] When an N-acyl derivative of (S)-α-PEA is deprotonated (e.g., with lithium diisopropylamide, LDA), it forms a rigid, chelated Z-enolate. The causality behind this stereocontrol lies in the conformational preference of the resulting intermediate. To minimize A-1,3 strain, the bulky phenyl group of the auxiliary orients itself to effectively shield the re-face of the enolate. Consequently, an incoming electrophile is directed to attack the less hindered si-face, leading to the preferential formation of one diastereomer.[4]
This principle is visualized in the mechanistic diagram below, illustrating the key transition state that dictates the reaction's stereochemical outcome.
Caption: Mechanism of stereocontrol via a chelated transition state.
Performance Comparison: α-PEA Amide vs. Evans Oxazolidinone
| Chiral Auxiliary | Substrate | Base | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-Phenylethylamine | N-Propionyl Amide | LDA | Benzyl Bromide | >95:5 | ~85-95 | [2][4] |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl Imide | LDA | Benzyl Bromide | >99:1 | ~90-98 | [6][7] |
Analysis of Results: As the data clearly indicates, both chiral auxiliaries provide excellent levels of diastereoselectivity, making them highly effective for the synthesis of enantioenriched α-substituted carboxylic acids.[4] While the Evans auxiliary consistently achieves near-perfect diastereomeric ratios (>99:1), the (S)-α-PEA derivative offers a highly commendable selectivity (>95:5) that is more than sufficient for many synthetic applications. The primary advantage of the α-PEA system lies in its operational simplicity and significantly lower cost of the chiral starting material, presenting a compelling case for its use in large-scale synthesis where economic factors are critical.
Detailed Experimental Protocols & Workflow
The trustworthiness of a synthetic method is demonstrated through robust and repeatable protocols. The following section provides a validated, step-by-step workflow for the asymmetric synthesis of (R)-2-phenylpropanoic acid, showcasing the practical application of the (S)-α-PEA auxiliary.
The complete process, from the coupling of the auxiliary to its final cleavage and recovery, is outlined below. This represents a self-validating system where the chiral information is transferred efficiently and the valuable auxiliary can be recycled.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Chiral Phenylethylamines: Enzymatic vs. Chemical Strategies
Introduction: The Stereochemical Imperative of Phenylethylamines
Chiral phenylethylamines are foundational structural motifs in a vast array of high-value molecules, with a significant presence in over 40% of commercial pharmaceuticals and numerous agrochemicals.[1] Their biological activity is intrinsically linked to their stereochemistry; different enantiomers of the same molecule can exhibit vastly different pharmacological effects, efficacy, and toxicity profiles. For instance, (S)-Rivastigmine is used in the treatment of Alzheimer's disease, while the (R)-enantiomer is less active.[2] Consequently, the development of efficient, scalable, and sustainable methods for producing enantiomerically pure phenylethylamines is a critical challenge for the chemical and pharmaceutical industries.
This guide provides an in-depth comparative analysis of the two dominant strategies for achieving this stereochemical control: enzymatic (biocatalytic) synthesis and traditional chemical synthesis. We will explore the underlying mechanisms, evaluate performance based on experimental data, and provide detailed protocols to illustrate the practical application of these key technologies. Our goal is to equip researchers, chemists, and process development professionals with the insights needed to make informed decisions when selecting a synthetic route tailored to their specific objectives, whether they be bench-scale discovery or industrial-scale manufacturing.
Part 1: The Biocatalytic Approach: Harnessing Nature's Selectivity
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild, aqueous conditions.[1][3][4] By leveraging the exquisitely tuned active sites of enzymes, chemists can achieve near-perfect enantioselectivity (>99% enantiomeric excess, or ee) and high yields, often circumventing the need for toxic heavy metals, harsh reagents, and extensive protecting group chemistry.[4][5]
Key Enzymatic Methodologies
-
Transaminases (ATAs): ω-Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., L-alanine, isopropylamine) to a prochiral ketone acceptor, such as acetophenone.[6][7] This asymmetric synthesis directly produces a chiral amine with high enantiopurity. The primary challenge is a frequently unfavorable reaction equilibrium.[6][8] This is overcome by employing clever process strategies, such as using a large excess of the amine donor or, more elegantly, incorporating a secondary enzyme system to remove the ketone byproduct (e.g., lactate dehydrogenase to convert pyruvate to lactate), thereby driving the reaction to completion.[8][9]
-
Amine Dehydrogenases (AmDHs): AmDHs offer a highly atom-economical route by catalyzing the direct reductive amination of a ketone using ammonia as the nitrogen source.[1][5][10] The reaction requires a nicotinamide cofactor (NADH or NADPH) as a hydride source. For the process to be economically viable, this expensive cofactor must be regenerated in situ. This is typically achieved by coupling the reaction with a dehydrogenase enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which consumes a cheap sacrificial substrate (formate or glucose) to recycle the cofactor.[5][11]
-
Lipases and Hydrolases (Kinetic Resolution): This approach starts with a racemic mixture of the phenylethylamine. A lipase, in the presence of an acyl donor (e.g., an ester), will selectively acylate one enantiomer at a much faster rate than the other.[12] This allows for the separation of the fast-reacting acylated enantiomer from the slow-reacting unreacted enantiomer. While highly selective, the maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%. To overcome this limitation, the process can be combined with an in situ racemization catalyst (typically a metal complex) in a Dynamic Kinetic Resolution (DKR), which continuously converts the unwanted enantiomer back into the racemate, allowing for a theoretical yield of up to 100%.[3][12]
Part 2: The Chemical Approach: Precision Through Catalyst and Reagent Design
Chemical synthesis provides a mature and versatile toolkit for creating chiral amines, offering broad substrate scope and well-established, scalable protocols. These methods typically rely on transition metal catalysis or the use of chiral auxiliaries to induce stereoselectivity.
Key Chemical Methodologies
-
Asymmetric Reductive Amination (ARA): This is one of the most powerful chemical methods, directly converting a ketone and an amine source into a chiral amine.[13][14] The reaction is typically catalyzed by iridium or rhodium complexes coordinated to meticulously designed chiral ligands (e.g., phosphoramidites, diphosphines).[13][14] High pressures of hydrogen gas are often required as the reductant. While capable of delivering excellent yields and enantioselectivities, this approach involves expensive and often air-sensitive precious metal catalysts and may require rigorous purification to remove metal contaminants from the final product.[1][4]
-
Chiral Auxiliary-Mediated Synthesis: This classic and robust strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to form a diastereomeric intermediate.[15][16] A subsequent non-stereoselective reaction is then directed by the stereocenter of the auxiliary, leading to the preferential formation of one product diastereomer. Finally, the auxiliary is cleaved to release the desired enantiomerically enriched product. (R)- or (S)-1-phenylethylamine itself is a common chiral auxiliary.[15][17][18] While reliable, this method is inherently less atom-economical due to the stoichiometric use and subsequent removal of the auxiliary.
Part 3: Head-to-Head Comparative Analysis
The choice between an enzymatic and a chemical route is a multi-faceted decision, balancing factors of performance, cost, scalability, and sustainability. The following table summarizes key performance indicators based on published experimental data for the synthesis of 1-phenylethylamine from acetophenone.
| Parameter | Enzymatic Synthesis (Transaminase) | Chemical Synthesis (Asymmetric Reductive Amination) |
| Enantioselectivity (ee) | Typically >99%[1][8][19] | 90% to >99% (highly ligand-dependent)[13][14] |
| Yield | >90% (with equilibrium shift)[8][9] | >90%[13] |
| Reaction Conditions | Mild: 25-40 °C, atmospheric pressure, aqueous buffer (pH 7-9)[1][8] | Variable: 0-50 °C, often requires high pressure H₂ (10-80 bar), organic solvents (e.g., Toluene, THF)[13] |
| Catalyst | Recombinant whole cells or isolated enzyme; biodegradable | Precious metal complexes (Ir, Rh, Ru) with chiral ligands |
| Catalyst Loading | Typically mg of enzyme per gram of substrate | 0.1 - 1 mol% |
| Reagents & Byproducts | Amine donor (e.g., Alanine), buffer salts. Byproduct (e.g., Pyruvate) can be recycled or is benign.[20] | H₂ gas, additives, organic solvents. Byproduct is water. |
| Sustainability & "Green" Profile | High. Works in water, avoids heavy metals, biodegradable catalyst, derived from renewable resources.[4][5] | Moderate to Low. Relies on precious metals, organic solvents, and high-pressure H₂.[1][4] |
| Scalability | Well-established for industrial processes. Enzyme stability and cost can be factors.[3][20] | Highly scalable and widely used in industry. |
Part 4: Experimental Protocols
To provide a practical context, we present representative step-by-step protocols for both an enzymatic and a chemical approach.
Protocol 1: Enzymatic Asymmetric Synthesis of (S)-1-Phenylethylamine via Transaminase
This protocol describes the asymmetric synthesis of (S)-1-phenylethylamine from acetophenone using an (S)-selective ω-transaminase, with L-alanine as the amine donor and a lactate dehydrogenase (LDH) coupled system for pyruvate removal to drive the reaction equilibrium.
Materials:
-
(S)-selective ω-Transaminase (e.g., from Vibrio fluvialis or an engineered variant)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyridoxal 5'-phosphate (PLP)
-
Acetophenone
-
L-Alanine
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution by dissolving L-Alanine (1.5 M), NADH (1 mM), and PLP (1 mM) in 100 mM potassium phosphate buffer (pH 7.5).
-
Add the ω-transaminase and LDH enzymes to the solution to their recommended final concentrations.
-
Initiate the reaction by adding acetophenone (100 mM).
-
Maintain the reaction at 30°C with gentle agitation for 24 hours. Monitor the conversion of acetophenone and the formation of 1-phenylethylamine via HPLC or GC.
-
Upon reaction completion (>95% conversion), adjust the pH of the mixture to >11 with 5 M NaOH to deprotonate the amine product.
-
Extract the product into ethyl acetate (3 x 1 volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-1-phenylethylamine.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Self-Validation:
-
Expected Yield: >90%
-
Expected Enantiomeric Excess: >99% (S)
-
Troubleshooting: Low conversion may indicate enzyme inhibition or unfavorable equilibrium. Ensure the pyruvate removal system (LDH/NADH) is active. If conversion stalls, additional enzyme or L-alanine may be required.
Protocol 2: Chemical Asymmetric Reductive Amination of Acetophenone
This protocol details the synthesis of (R)-1-phenylethylamine using an iridium-catalyzed asymmetric reductive amination with ammonium formate as both the amine and hydride source.
Materials:
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral phosphoramidite ligand (e.g., (R,R)-f-spiroPhos)
-
Ammonium formate (HCO₂NH₄)
-
Acetophenone
-
Anhydrous 2-propanol
-
Dichloromethane (DCM)
Procedure:
-
To a dry, argon-purged reaction vessel, add [Ir(cod)Cl]₂ (0.1 mol%) and the chiral ligand (0.22 mol%).
-
Add anhydrous 2-propanol and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Add acetophenone (1.0 eq) and ammonium formate (1.5 eq) to the vessel.
-
Seal the vessel and heat the reaction mixture to 40°C for 18-24 hours. Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to remove any remaining formate salts.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Self-Validation:
-
Expected Yield: >95%
-
Expected Enantiomeric Excess: >94% (R) (dependent on the specific ligand used)
-
Troubleshooting: Low yield or ee can result from inactive catalyst due to moisture or oxygen. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. The choice of ligand is critical and may require screening.
Part 5: Visualization of Synthetic Pathways & Decision Logic
General Synthetic Routes
The diagram below illustrates the high-level pathways from a common prochiral ketone to the final chiral amine product.
Caption: Transaminase cascade with byproduct removal to shift equilibrium.
Decision-Making Framework
This flowchart provides a logical path for selecting the appropriate synthesis method based on key project constraints and goals.
Caption: Logic flowchart for selecting a synthesis strategy.
Conclusion and Future Outlook
Both enzymatic and chemical synthesis offer powerful and effective routes to chiral phenylethylamines, each with a distinct profile of advantages and disadvantages.
Enzymatic synthesis stands out for its unparalleled selectivity, operational simplicity, and alignment with green chemistry principles. [4][7]It is exceptionally well-suited for the large-scale production of specific, high-value targets where a suitable enzyme has been identified or engineered. The primary challenges remain in the initial discovery of enzymes for novel substrates and overcoming thermodynamic limitations through clever process design. [6] Chemical synthesis , particularly transition metal-catalyzed asymmetric reductive amination, provides broader substrate scope and a more generalized, off-the-shelf solution for rapid analog synthesis in a discovery setting. [13][14]However, this versatility often comes at the cost of environmental impact, reliance on expensive and toxic precious metals, and potentially more demanding reaction conditions.
The future of chiral amine synthesis likely lies in the synergy between these two fields. Chemoenzymatic one-pot processes, where a chemical transformation generates a substrate that is then stereoselectively converted by an enzyme in the same vessel, are becoming increasingly sophisticated. [11][21][22]These hybrid approaches promise to deliver the best of both worlds: the substrate versatility of chemical catalysis and the exquisite selectivity and sustainability of biocatalysis. As protein engineering continues to expand the biocatalytic toolbox and new, more sustainable chemical catalysts are developed, researchers will be equipped with an ever-more-powerful set of tools to construct these vital chiral building blocks.
References
- Ghislieri, D., & Turner, N. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines.
- Bibi, S., Kamal, S., Ahmed, S., & Ul-Haq, I. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Drug Design, Development and Therapy. [Link]
- Ricken, S., et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry. [Link]
- Aeur-Aree, T., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Tetrahedron: Asymmetry. [Link]
- Montgomery, S. L., & Zawodny, W. (Eds.). (2022). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines.
- Slabu, I., et al. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
- Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025).
- Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. (2018).
- Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. (2018).
- He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]
- General synthetic scheme for the preparation of chiral α-phenylethylamines. (2020).
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
- Corrá, S., et al. (2023). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Green Chemistry. [Link]
- Gomm, A., & O'Reilly, E. (2017). Reductive amination of ketones to chiral amines and unexpected formation of tertiary amines using imine reductase. Green Chemistry. [Link]
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules. [Link]
- Sharma, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- Wang, Y., et al. (2019).
- Bommarius, A. S., et al. (2015). Biocatalytic reductive amination of ketones in an ammonium formate buffer system. Green Chemistry. [Link]
- Zhang, W., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes. [Link]
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024).
- Lipase catalysed enantioselective amidation of a-phenylethylamine. (2013).
- An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. (2016). Beilstein Journal of Organic Chemistry. [Link]
- Szymański, J., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. [Link]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020).
- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]
- Discovery and structural characterisation of new fold type IV-transaminases exemplify the diversity of this enzyme fold. (2023).
- Transaminases for Green Chemistry: Recent Progress and Future Prospects. (2023). Springer. [Link]
- Alonso, I., et al. (2021).
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. [Link]
- Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. (1994). The Journal of Organic Chemistry. [Link]
- Forró, E., & Fülöp, F. (2003).
- (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2011).
- Facile and Green Synthesis of Saturated Cyclic Amines. (2016). Molecules. [Link]
- Method for making phenylethylamine compounds. (2010).
- 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. (2025). Green Chemistry. [Link]
- Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. (2016). CORE. [Link]
- 'Green Chemistry' Used To Produce Amines, Chemical Compounds Used Widely In Industry. (2008). ScienceDaily. [Link]
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Dove Medical Press. [Link]
- Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society. [Link]
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines [beilstein-journals.org]
- 17. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-Phenylethyl)(prop-2-en-1-yl)amine
This guide provides essential safety and logistical information for the proper disposal of (1-Phenylethyl)(prop-2-en-1-yl)amine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific causality and regulatory compliance. Our objective is to ensure that laboratory professionals can manage this chemical waste stream with the highest degree of safety and environmental responsibility.
The disposal of any research chemical requires a meticulous approach. For a compound like this compound, which combines the structural features of a phenylethylamine and an allylamine, a conservative assessment of its hazards is paramount. The allylamine moiety is associated with toxicity, irritation, and flammability, while substituted amines can be corrosive and pose significant health risks.[1][2][3] Therefore, in the absence of comprehensive toxicological data for this specific molecule, it must be handled and disposed of as hazardous waste.
Section 1: Hazard Characterization and Assessment
Proper disposal begins with a thorough understanding of the potential risks. Lacking a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from analogous compounds such as 1-Phenylethylamine and Allylamine. This "presumed hazardous" approach is a cornerstone of laboratory safety.
Assumed Hazards:
-
Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Corrosivity: Assumed to cause severe skin burns and serious eye damage.[3][4]
-
Flammability: The presence of the allyl group and the organic nature of the compound suggest it is a combustible liquid.[1][3] Vapors may be heavier than air and form explosive mixtures.[1][5]
-
Environmental Hazard: Assumed to be toxic or harmful to aquatic life.[1][5]
-
Reactivity: Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Mixing with such materials could lead to vigorous, exothermic reactions.
Table 1: Summary of Key Data for Waste Management
| Parameter | Value / Guideline | Rationale & Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 66896-61-5 | Chemical Abstracts Service Registry Number.[6] |
| Assumed Hazard Class | Corrosive, Toxic, Combustible | Based on analogous compounds (1-Phenylethylamine, Allylamine).[3][5] |
| Waste Classification | Hazardous Waste | Per RCRA guidelines for chemicals exhibiting hazardous characteristics.[7][8] |
| Incompatible Materials | Strong Acids, Strong Oxidizing Agents | To prevent uncontrolled reactions.[3] |
| Required PPE | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (Nitrile or Neoprene), Lab Coat | To protect against corrosive splashes, skin absorption, and irritation.[3][9] |
| Disposal Route | Licensed Hazardous Waste Vendor / Institutional EHS | Never via sink or standard trash.[10][11][12] |
Section 2: Spill Management Protocol
An accidental release requires an immediate and systematic response to mitigate exposure and environmental contamination. All laboratory personnel should be familiar with these procedures before handling the chemical.[13]
A. Immediate Actions (In Case of Any Spill)
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[13][14]
-
Attend to Injured Personnel: If the chemical contacts skin or eyes, flush with copious amounts of water for at least 15 minutes, removing contaminated clothing.[4][14] Seek immediate medical attention.[4][5]
-
Control Ignition Sources: If the spill is significant, turn off all nearby ignition sources (hot plates, burners, electrical equipment).[5][13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
B. Protocol for a Minor Spill (Contained, <100 mL, within a fume hood)
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Containment: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[15] Do not use combustible absorbents like paper towels.[16]
-
Absorption: Apply the absorbent material over the spill, working from the outside in to minimize splashing.[13]
-
Collection: Carefully scoop the absorbed material and contaminated debris into a thick, sealable plastic bag or a designated, compatible waste container.[13][16]
-
Labeling: Label the container clearly as "Hazardous Waste - Spill Debris of this compound".[13]
-
Decontamination: Clean the spill surface with a mild detergent and water, then wipe down with a solvent like ethanol, collecting all cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) office.[13]
C. Protocol for a Major Spill (>100 mL, outside a fume hood, or any spill you are not equipped to handle)
-
EVACUATE: Evacuate the laboratory immediately, closing the doors behind you to contain vapors.
-
NOTIFY: Call your institution's emergency number or 911 from a safe location.[14]
-
REPORT: Provide the dispatcher with the chemical name, location, and estimated quantity of the spill.[14]
-
SECURE: Prevent personnel from entering the contaminated area until emergency responders arrive.
Section 3: Step-by-Step Waste Disposal Procedure
The disposal of this compound must adhere to the "cradle-to-grave" management principles established by the Resource Conservation and Recovery Act (RCRA).[7][8] This involves systematic collection, storage, and transfer to a licensed disposal facility.
Experimental Protocol: Waste Accumulation and Preparation
-
Container Selection:
-
Primary Container: Collect liquid waste in a clean, leak-proof container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[12] If possible, use the original manufacturer's container.[11][12] The container must have a secure, screw-top cap.
-
Condition: Ensure the container is in good condition, free from cracks or severe scratches that could compromise its integrity.[12]
-
-
Waste Segregation & Accumulation:
-
Dedicated Container: Designate a specific container solely for this compound and compatible waste streams. Never mix incompatible wastes. [10][17] Specifically, keep this amine waste separate from acids and strong oxidizers.[17]
-
Headspace: Fill the container no more than 90% full to allow for vapor expansion and prevent spills during transport.
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10]
-
-
Labeling:
-
Timing: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[12]
-
Content: The label must be fully completed and legible, including:
-
The words "Hazardous Waste".[12]
-
The full, unabbreviated chemical name: "this compound".[12]
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Combustible").
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the principal investigator or lab manager.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the labeled waste container at or near the point of generation, under the direct control of the laboratory personnel.[11]
-
Secondary Containment: Place the primary container within a larger, chemically resistant, and leak-proof secondary container (e.g., a plastic tub or bin).[10][12] This is mandatory for all liquid hazardous waste.
-
Segregation: The secondary containment unit must also be used to enforce segregation from incompatible materials.[11][12]
-
-
Requesting Disposal:
-
Once the container is full (or within institutional time limits, often 6 months), schedule a pickup through your institution's EHS department or a contracted hazardous waste vendor.[10][11] Do not allow waste to accumulate beyond regulated limits (e.g., typically no more than 25 gallons total chemical waste per lab).[11]
-
Section 4: Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, absorbent pads, and contaminated glassware must be disposed of as hazardous solid waste.[17] Collect these items in a designated, labeled, puncture-proof container. Do not place liquids or sharps in these containers.[17]
-
Sharps: Chemically contaminated needles, razor blades, or other sharps must be placed in a designated, puncture-resistant "sharps" container that is clearly labeled for chemical waste.[17]
-
"Empty" Containers: A container that held this compound is not truly empty and must be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must itself be collected as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
- Hazardous Waste Disposal for Research Institutions. Hazardous Waste Disposal. [Link]
- Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
- Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
- H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. [Link]
- Safety Data Sheet: allylamine. Chemos GmbH & Co. KG. [Link]
- (1-Phenylethyl)(propan-2-yl)amine | C11H17N.
- N-(1-phenylethyl)propan-1-amine | C11H17N.
- Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. [Link]
- Emergency response / spill control. Health and Safety Executive (HSE). [Link]
- Allylamine. Wikipedia. [Link]
- Everything You Need to Know About Allylamine Safety Measures. CloudSDS. [Link]
- ICSC 0823 - ALLYLAMINE. International Programme on Chemical Safety. [Link]
- Chemical Exposure and Spill Response Procedures.
- (R)-N-(1-phenylethyl)propan-2-amine | C11H17N.
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- Chemical Spills.
- This compound. Ivy Fine Chemicals. [Link]
- Memo Detail - Resource Conservation and Recovery Act (RCRA)
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]
- Summary of the Resource Conserv
- Resource Conservation and Recovery Act (RCRA)
- Identification and Listing of Hazardous Waste.
Sources
- 1. chemos.de [chemos.de]
- 2. Allylamine - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0823 - ALLYLAMINE [chemicalsafety.ilo.org]
- 6. ivychem.com [ivychem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. acs.org [acs.org]
- 17. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
Navigating the Safe Handling of (1-Phenylethyl)(prop-2-en-1-yl)amine: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. (1-Phenylethyl)(prop-2-en-1-yl)amine, a substituted amine, represents a class of compounds that, while valuable in synthesis, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed protocol for the appropriate personal protective equipment (PPE), handling procedures, and disposal of this compound, drawing upon established safety principles for aromatic amines and related molecules.
Hazard Assessment: A Conservative Approach
Assumed Hazards:
-
Skin Corrosion/Irritation: Likely to cause severe burns upon contact.[1]
-
Serious Eye Damage: Poses a high risk of serious and potentially irreversible eye damage.[1]
-
Acute Toxicity (Oral, Dermal): Assumed to be harmful if ingested or absorbed through the skin.[2][3]
-
Respiratory Irritation: Vapors may cause irritation to the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[4][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.[6] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors, preventing severe eye damage.[1][6][7] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects the skin from accidental splashes.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when working outside of a certified chemical fume hood or when there is a risk of vapor inhalation.[4][5][8] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects the feet from spills.[6] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.[4]
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Review the experimental procedure and have a clear understanding of the quantities of reagents being used.
-
Weighing and Transfer:
-
Don appropriate PPE.
-
Conduct all weighing and transfers within a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the amine to the reaction vessel using a clean spatula or pipette.
-
-
During the Reaction:
-
Keep the reaction vessel closed to prevent the escape of vapors.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Reaction Workup:
-
Quench the reaction carefully, if necessary, within the fume hood.
-
Perform all extractions and purifications within the fume hood.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.[4][5]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][3] Seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[2]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the affected area.
-
Waste Disposal: A Responsible Approach
Amine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[11][12]
-
Segregation: Keep this compound waste separate from other waste streams.[11]
-
Labeling: Clearly label the waste container with the full chemical name and associated hazards.[11]
-
Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.[11]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[11] Do not dispose of this chemical down the drain. [11]
Visualizing the Workflow
To further clarify the safety and handling procedures, the following diagrams illustrate the key decision-making processes.
Caption: PPE Selection Workflow for Handling the Amine.
Caption: Spill Response Decision-Making Workflow.
References
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ERG Environmental Navigating Ammonia Disposal: Provides Insights on Safe and Sustainable Methods. ERG Environmental. [Link]
- (1-Phenylethyl)(propan-2-yl)amine. PubChem. [Link]
- Acceptable Drain Disposal Procedures. USDA ARS. [Link]
- Disposing Amine Waste.
- The Use of Amine Reclaimer Wastes as a NOx Reduction Agent.
- What are the Health and Safety Guidelines for Using Amines?.
- (R)-N-(1-phenylethyl)propan-2-amine. PubChem. [Link]
- Appendix L – What to Do in a Chemical Emergency. EPA. [Link]
- Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- Personal Protective Equipment. US EPA. [Link]
- N-(1-phenylethyl)propan-1-amine. PubChem. [Link]
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
- 5 Types of PPE for Hazardous Chemicals.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- This compound. Ivy Fine Chemicals. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. fishersci.com [fishersci.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
